molecular formula C11H9ClN2O2 B1359183 4-Chloro-7-methoxyquinoline-6-carboxamide CAS No. 417721-36-9

4-Chloro-7-methoxyquinoline-6-carboxamide

Cat. No.: B1359183
CAS No.: 417721-36-9
M. Wt: 236.65 g/mol
InChI Key: ZBTVNIDMGKZSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-methoxyquinoline-6-carboxamide is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-methoxyquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTVNIDMGKZSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629105
Record name 4-Chloro-7-methoxyquinoline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

417721-36-9
Record name 4-Chloro-7-methoxyquinoline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Identifying a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-7-methoxyquinoline-6-carboxamide for Drug Development Professionals

This compound is a heterocyclic organic compound with the chemical formula C₁₁H₉ClN₂O₂.[1][2] At room temperature, it typically presents as a white to light yellow solid.[1][3][4] While not an active pharmaceutical ingredient (API) itself, it has garnered significant attention within the pharmaceutical industry. Its primary importance lies in its role as a critical intermediate in the synthesis of potent, targeted therapies.[3][5][6][7] Specifically, it is a direct precursor to Lenvatinib, an orally active multi-target tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid, liver, and kidney cancer.[5][7]

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and marketed drugs.[7] Derivatives of quinoline have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[7][8][9] This inherent biological potential of the core structure underscores the value of intermediates like this compound in the discovery and development of novel therapeutics. This guide provides a detailed overview of its fundamental properties, synthesis, and application, tailored for researchers and scientists in the field.

Core Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is foundational for its application in synthesis and process development. The properties of this compound are summarized below. These parameters are crucial for determining appropriate solvents for reactions and purification, predicting stability, and ensuring safe handling.

PropertyValueSource(s)
CAS Number 417721-36-9[1][2][10]
Molecular Formula C₁₁H₉ClN₂O₂[1][2]
Molecular Weight 236.65 g/mol [1][2]
IUPAC Name This compound[2][10]
Appearance White to off-white or light yellow solid[1][3][4]
Melting Point >205°C (decomposes)[11]
Boiling Point 426.7°C at 760 mmHg (Predicted)[3][6][12]
Density ~1.4 g/cm³ (Predicted)[3][6][12]
Solubility Limited solubility in water; moderately soluble in DMSO and DMF.[1]
pKa 15.28 ± 0.30 (Predicted)[1]

Chemical Synthesis: Pathways to a Crucial Intermediate

The synthesis of this compound can be achieved through several routes. The choice of a specific pathway in a drug development setting is often dictated by factors such as yield, purity, cost of starting materials, scalability, and safety. A prevalent and high-yielding method involves the hydrolysis of a nitrile precursor.[7] Another documented approach is the chlorination of the corresponding 4-hydroxy derivative.[13]

The following diagram and protocol detail a common synthetic route starting from 6-cyano-7-methoxy-4-chloroquinoline. This method is chosen for its straightforwardness and high reported yield.

G start 6-Cyano-7-methoxy-4-chloroquinoline product This compound start->product Hydrolysis Heat (e.g., 80°C) Stirring reagents Aqueous Acetic Acid Solution (Glacial Acetic Acid : Water) reagents->product Reaction Medium

Caption: Synthetic workflow for the hydrolysis of the nitrile precursor.

Experimental Protocol: Synthesis via Nitrile Hydrolysis

This protocol is based on methodologies described for the preparation of Lenvatinib intermediates.[5] The causality behind this choice is the direct conversion of the nitrile group (-CN) to a carboxamide group (-CONH₂) through acid-catalyzed hydrolysis, a reliable and well-understood organic transformation.

Materials:

  • 6-cyano-7-methoxy-4-chloroquinoline

  • Glacial Acetic Acid

  • Deionized Water

  • Ice

Equipment:

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

  • Vacuum flask

  • Beakers

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction flask, dissolve 218g of 6-cyano-7-methoxy-4-chloroquinoline in 1500mL of an acetic acid solution (volume ratio of glacial acetic acid to water is 1:1).[5] Rationale: Acetic acid acts as both a solvent and a catalyst for the hydrolysis reaction.

  • Heating and Reaction: Heat the reaction mixture to 80°C with continuous stirring.[5] Maintain this temperature for approximately 24 hours. Rationale: The elevated temperature provides the necessary activation energy for the hydrolysis to proceed at a practical rate.

  • Reaction Quenching and Precipitation: After the reaction period, cool the mixture to room temperature.[5] Pour the reaction mixture into 500mL of ice water. Rationale: Cooling and adding to ice water causes the product, which has limited aqueous solubility, to precipitate out of the solution, separating it from the reaction medium and any soluble impurities.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected filter cake with water until the filtrate is neutral. Rationale: This step removes residual acetic acid and other water-soluble impurities.

  • Drying: Dry the purified solid under vacuum to obtain the final product, this compound.

Application in Pharmaceutical Synthesis: The Gateway to Lenvatinib

The principal and most well-documented application of this compound is its function as the penultimate intermediate in the synthesis of Lenvatinib.[3][5][6][14] Lenvatinib functions by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumorigenesis and angiogenesis.[7]

The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position of the quinoline ring is a good leaving group, activated by the electron-withdrawing nature of the heterocyclic ring system. This position is readily attacked by the nucleophilic phenoxide, formed from 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea in the presence of a base, to form the final ether linkage in Lenvatinib.

G carboxamide This compound lenvatinib Lenvatinib carboxamide->lenvatinib Nucleophilic Aromatic Substitution Reflux urea 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea urea->lenvatinib base Sodium Methoxide in Methanol base->lenvatinib Base solvent Chloroform solvent->lenvatinib Solvent

Caption: Reaction scheme for the synthesis of Lenvatinib.

Experimental Protocol: Synthesis of Lenvatinib

This protocol outlines the final coupling step, demonstrating the direct application of this compound.[5]

Materials:

  • This compound (2.36g)

  • 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (2.3g)

  • 20% Sodium methoxide solution in methanol (5mL)

  • Chloroform (20mL)

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Reactant Combination: Combine 2.36g of this compound, 2.3g of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, 5mL of 20% sodium methoxide solution, and 20mL of chloroform in a reaction flask.[5] Rationale: Sodium methoxide is a strong base that deprotonates the phenolic hydroxyl group, creating a potent nucleophile required for the SNAr reaction.

  • Reaction Conditions: Heat the mixture under reflux for 5 hours.[5]

  • Workup: After cooling to room temperature, pour the reaction mixture into ice water and transfer to a separatory funnel.[5]

  • Extraction: Separate the organic layer. Wash the organic layer with water until neutral. Rationale: This removes the base, salts, and other aqueous-soluble components.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[5]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone-water) to obtain pure Lenvatinib.[5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[2][15]

  • H315: Causes skin irritation.[2][15]

  • H319: Causes serious eye irritation.[2][15]

  • H335: May cause respiratory irritation.[2][15]

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[16]

Conclusion

This compound is a quintessential example of a non-pharmacologically active intermediate that is indispensable to modern drug manufacturing. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block. For drug development professionals, a thorough understanding of this compound's chemistry is not just academic; it is fundamental to the efficient and safe production of Lenvatinib, a life-saving cancer therapy. The continued exploration of the quinoline scaffold ensures that this and similar intermediates will remain highly relevant in the ongoing search for novel therapeutic agents.

References

  • This compound CAS 417721-36-9. (n.d.). Home Sunshine Pharma. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • 4-Chloro-7-methoxy-6-quinolinecarboxamide. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

  • This compound CAS 417721-36-9. (n.d.). Heim Sólskin Pharma. Retrieved January 12, 2026, from [Link]

  • Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 12, 2026, from [Link]

  • Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide. (2023). Google Patents.
  • Cas 417721-36-9,this compound. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). MDPI. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2018). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2014). PubMed Central. Retrieved January 12, 2026, from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers in Chemistry. Retrieved January 12, 2026, from [Link]

  • The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to 4-Chloro-7-methoxyquinoline-6-carboxamide: A Key Intermediate in Modern Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-methoxyquinoline-6-carboxamide is a highly functionalized heterocyclic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development. While possessing a structure suggestive of potential intrinsic biological activity, its primary and most critical role is as a key intermediate in the synthesis of Lenvatinib (E7080), an orally active multi-target tyrosine kinase inhibitor.[1][2][3] Lenvatinib is a crucial therapeutic agent approved for the treatment of several types of cancers, including thyroid cancer, hepatocellular carcinoma, and renal cell carcinoma.[4][5] Understanding the molecular structure, physicochemical properties, and synthesis of this compound is therefore paramount for researchers and professionals involved in the development and manufacturing of this life-saving oncology drug. This guide provides a comprehensive technical overview of this pivotal molecule.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a quinoline core, substituted with a chlorine atom at the 4-position, a methoxy group at the 7-position, and a carboxamide group at the 6-position. This specific arrangement of functional groups dictates its reactivity and utility as a precursor in multi-step organic syntheses.

Key Identifiers and Properties:
PropertyValueSource(s)
IUPAC Name This compound[6]
CAS Number 417721-36-9[7]
Molecular Formula C₁₁H₉ClN₂O₂[7][8]
Molecular Weight 236.65 g/mol [6][8]
Appearance White to off-white or light yellow solid[7]
Melting Point >205°C (decomposition)[9][10]
Aqueous Solubility 0.069 g/L (at 25°C)[7]
Solubility Moderately soluble in DMSO and DMF; slightly soluble in methanol.[7][10]
SMILES COC1=CC2=NC=CC(=C2C=C1C(=O)N)Cl[6]
InChI Key ZBTVNIDMGKZSGC-UHFFFAOYSA-N

While no experimental crystal structure data is publicly available, the planar nature of the quinoline ring system is a defining feature. The electron-withdrawing effect of the chlorine atom at the 4-position is crucial for the subsequent nucleophilic substitution reaction in the synthesis of Lenvatinib.

Spectroscopic Characterization (Predicted)

Definitive structural elucidation relies on a combination of spectroscopic techniques. While experimentally obtained spectra are not widely published in peer-reviewed literature, predicted data provides a reliable reference for researchers.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show the following key signals:

Chemical Shift (ppm)MultiplicityAssignmentSource(s)
4.03Singlet (s)3H, -OCH₃[11]
7.56-7.66Multiplet (m)2H, Aromatic protons[11]
7.79Broad singlet (brs)1H, -CONH₂[11]
7.88Broad singlet (brs)1H, -CONH₂[11]
8.46-8.49Multiplet (m)1H, Aromatic proton[11]
8.78-8.82Multiplet (m)1H, Aromatic proton[11]

Note: The broadness of the carboxamide proton signals is due to quadrupole broadening and potential hydrogen exchange.

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that has been optimized for large-scale pharmaceutical production. Several synthetic routes have been reported, often starting from readily available precursors. A common and efficient method involves the hydrolysis of the corresponding 6-cyano derivative.

Example Synthetic Protocol: Hydrolysis of 6-Cyano-7-methoxy-4-chloroquinoline

This protocol is based on established chemical literature and provides a high-yield pathway to the target molecule.[2]

Step 1: Reaction Setup

  • Dissolve 218g of 6-cyano-7-methoxy-4-chloroquinoline in a solution of glacial acetic acid and water (1:1500 v/v).

  • Transfer the solution to a suitable reaction vessel equipped with a stirrer and a heating mantle.

Step 2: Hydrolysis

  • Heat the reaction mixture to 80°C and maintain this temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 500mL of ice water to the reaction mixture and stir overnight to facilitate the precipitation of the product.

  • Collect the resulting solid by filtration.

  • Wash the filter cake with water until the filtrate is neutral.

  • Dry the white solid under vacuum to yield this compound (yields of up to 222g have been reported with this method).[2]

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 6-cyano-7-methoxy-4-chloroquinoline 6-cyano-7-methoxy-4-chloroquinoline Reagents Glacial Acetic Acid Water 6-cyano-7-methoxy-4-chloroquinoline->Reagents Hydrolysis Conditions 80°C, 24h Product This compound Conditions->Product

Caption: Synthetic workflow for the hydrolysis of the cyano precursor.

Role in Drug Development: The Lenvatinib Synthesis

The paramount importance of this compound lies in its role as the penultimate precursor to Lenvatinib. The chlorine atom at the 4-position of the quinoline ring is activated for nucleophilic aromatic substitution, which is the key bond-forming step in the final stage of the Lenvatinib synthesis.

Final Synthetic Step to Lenvatinib:

In this crucial step, this compound is reacted with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea in the presence of a base, such as sodium methoxide, in a suitable solvent like chloroform.[3] The hydroxyl group of the phenolic urea derivative displaces the chlorine atom on the quinoline ring, forming the ether linkage that is characteristic of Lenvatinib.

Lenvatinib_Synthesis cluster_precursors Precursors cluster_conditions Conditions cluster_final_product Final Product Precursor_A 4-Chloro-7-methoxyquinoline- 6-carboxamide Base Sodium Methoxide Precursor_A->Base Nucleophilic Aromatic Substitution Precursor_B 1-(2-chloro-4-hydroxyphenyl)- 3-cyclopropylurea Precursor_B->Base Solvent Chloroform Lenvatinib Lenvatinib Solvent->Lenvatinib

Caption: Final coupling step in the synthesis of Lenvatinib.

Analytical Methodologies

Robust analytical methods are essential for ensuring the purity and quality of this compound in a pharmaceutical manufacturing setting. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the method of choice for assessing the purity of this compound and related intermediates. While a specific validated method for this exact molecule is not publicly detailed, methods for closely related quinoline derivatives can be adapted.

Example HPLC Method:

  • Column: C18 (e.g., 250mm x 4.6mm, 5µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Elution: Gradient elution, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for monitoring the progress of synthesis reactions in real-time.

Example TLC Method:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates

  • Mobile Phase: A mixture of dichloromethane, methanol, and triethylamine (e.g., 10:1:0.1 v/v/v). The polarity can be adjusted to achieve an optimal retention factor (Rf) of approximately 0.3-0.5.

  • Visualization: UV light at 254 nm.

Biological Activity and Mechanism of Action Context

While there is some suggestion of potential antimicrobial properties for this compound, there is currently a lack of substantial published evidence to support any significant intrinsic biological activity.[7] Its primary role in the context of biological systems is as a direct precursor to Lenvatinib.

The biological activity of Lenvatinib is well-characterized. It functions as a multi-kinase inhibitor, targeting vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), the platelet-derived growth factor receptor alpha (PDGFRα), and the KIT and RET proto-oncogenes.[4][5] By inhibiting these kinases, Lenvatinib potently disrupts tumor angiogenesis and proliferation pathways. The synthesis of a pure and well-characterized sample of this compound is therefore a critical upstream factor in ensuring the efficacy and safety of the final Lenvatinib drug product.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory or manufacturing setting.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound stands as a testament to the importance of synthetic intermediates in the landscape of modern medicine. While it may not possess the headline-grabbing therapeutic activity of its successor, Lenvatinib, its structural features are meticulously designed for efficient chemical transformation into this potent anti-cancer agent. A thorough understanding of its synthesis, characterization, and handling is indispensable for chemists and pharmaceutical scientists working to produce the next generation of targeted cancer therapies. Continued research into more efficient and sustainable synthetic routes for this key intermediate will remain an important endeavor in pharmaceutical process development.

References

  • iChemical. (n.d.). This compound, CAS No. 417721-36-9. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 417721-36-9 | Product Name : 4-Chloro-7-methoxy-6-quinolinecarboxamide. Retrieved from [Link]

  • Ricci, A. D., et al. (2020). Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. Journal of Experimental & Clinical Cancer Research, 39(1), 1-15.
  • PubChem. (n.d.). Lenvatinib. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Chromatography Online. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • ResearchGate. (2024). FT-IR spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2011). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). X ray crystallography. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, structural, hirshfeld, spectral, thermal, Z-scan analysis and computational studies of 4-chloroanilinium quinoline-2-carboxylate (4CQ). Retrieved from [Link]

  • MDPI. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

  • PubMed Central (PMC). (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Retrieved from [Link]

  • Google Patents. (n.d.). CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.
  • ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

  • SpringerLink. (2003). X-ray Diffraction Study of 4-Methyl-6,7,8,9-Tetrahydro-2-Quinolone. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). X-ray Crystallography. Retrieved from [Link]

  • Chromatography Online. (2014). A Three-Pronged Template Approach for Rapid HPLC Method Development. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.).

Sources

4-Chloro-7-methoxyquinoline-6-carboxamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-7-methoxyquinoline-6-carboxamide for Drug Discovery Professionals

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a key intermediate in modern pharmaceutical synthesis. Addressed to researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, synthesis protocols, reactivity profile, and safety considerations of this compound. Our focus is on delivering field-proven insights and explaining the causality behind experimental choices, thereby equipping scientists with the knowledge required for its effective application in research and development, particularly in the synthesis of targeted cancer therapeutics like Lenvatinib.

Introduction: The Strategic Importance of a Privileged Scaffold

The quinoline ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The strategic incorporation of a carboxamide linkage at various positions has been a fruitful strategy for enhancing the therapeutic properties of these molecules, especially in oncology.[1] this compound (CAS No. 417721-36-9) has emerged as a compound of significant interest, not as an end-product, but as a critical building block. Its primary application is as a pivotal intermediate in the synthesis of Lenvatinib (E7080), an orally active multi-target tyrosine kinase inhibitor used in the treatment of thyroid, liver, and other solid tumors.[2][3]

Understanding the nuanced properties and reactivity of this intermediate is not merely an academic exercise; it is fundamental to optimizing the synthesis of high-purity active pharmaceutical ingredients (APIs), ensuring final product efficacy and safety.[3] This guide synthesizes available data to provide a robust technical resource for scientists working with this important molecule.

Physicochemical Properties: A Data-Driven Profile

At room temperature, this compound presents as a white to off-white or light yellow solid powder.[3][4][5] Its stability under standard laboratory conditions makes it a reliable reagent in multi-step synthetic campaigns.[6]

Structural and Molecular Data

The foundational characteristics of a molecule dictate its behavior in both chemical reactions and biological systems.

PropertyValueSource
IUPAC Name This compound[7][8]
CAS Number 417721-36-9[4][7][9]
Molecular Formula C₁₁H₉ClN₂O₂[4][7][9]
Molecular Weight 236.65 g/mol [7][9]
Canonical SMILES COC1=CC2=NC=CC(=C2C=C1C(=O)N)Cl[7][8]
InChI Key ZBTVNIDMGKZSGC-UHFFFAOYSA-N[7][8]
Physical and Solubility Profile

The solubility and physical state are critical parameters for reaction setup, workup, and purification procedures. The compound exhibits limited solubility in water but is moderately soluble in polar organic solvents, a common characteristic for molecules of this class, facilitating its use in a variety of reaction media.[4]

PropertyValue / ObservationSource
Appearance White to off-white / Light yellow solid[4][5]
Melting Point >205°C (with decomposition)[10][11]
Boiling Point 426.7 ± 45.0 °C (Predicted)[5][12]
Density 1.4 ± 0.1 g/cm³ (Predicted)[5][12]
Water Solubility Sparingly soluble (0.069 g/L at 25°C, Predicted)[4]
Organic Solvent Solubility Moderately soluble in DMSO and DMF[4]
pKa 15.28 ± 0.30 (Predicted)[4][11]
XLogP3 1.7[7][12]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Several routes have been documented, typically involving the construction of the quinoline core followed by functional group interconversion.

General Synthetic Strategy

A prevalent synthetic approach involves two key transformations: the formation of a 4-hydroxyquinoline intermediate, followed by a chlorination step. This strategy is advantageous as it utilizes readily available precursors and employs well-understood reaction mechanisms.

Synthesis_Pathway cluster_0 Step A: Nucleophilic Substitution cluster_1 Step B: Chlorination A 4-Amino-2-methoxybenzamide B 4-Hydroxy-7-methoxyquinoline- 6-carboxamide A->B Nucleophilic substitution C 4-Chloro-7-methoxyquinoline- 6-carboxamide B->C Chlorination (e.g., SOCl₂)

General two-step synthesis pathway.

This pathway is efficient and allows for large-scale production, which is crucial for a pharmaceutical intermediate.[13]

Detailed Experimental Protocol: Chlorination of 4-Hydroxy-7-methoxyquinoline-6-carboxamide

This protocol is a self-validating system; successful synthesis relies on the careful execution of each step, from reagent addition to workup, to manage reaction exotherms and ensure the desired product precipitates cleanly.

Objective: To convert 4-hydroxy-7-methoxyquinoline-6-carboxamide to this compound via a robust chlorination reaction.[13]

Materials:

  • 4-Hydroxy-7-methoxyquinoline-6-carboxamide

  • Tetrahydrofuran (THF)

  • Diisopropylethylamine (DIPEA)

  • Thionyl chloride (SOCl₂)

  • Water (deionized)

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 4-hydroxy-7-methoxyquinoline-6-carboxamide (1.0 eq).

  • Solvent and Base Addition: Add THF (approx. 5 volumes) and Diisopropylethylamine (1.2 eq). Stir the mixture to form a suspension. The choice of a non-protic solvent like THF is critical to prevent unwanted side reactions with the chlorinating agent. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated in situ, driving the reaction to completion.

  • Chlorination: Add thionyl chloride (1.2-1.5 eq) to the mixture. Heat the reaction mixture to 60-65°C and maintain for 6-8 hours. The temperature is controlled to ensure a steady reaction rate without promoting decomposition. Progress should be monitored by a suitable technique (e.g., TLC or HPLC).

  • Workup and Isolation: Upon reaction completion, distill off the majority of the solvent under reduced pressure. This step is crucial for efficient product precipitation.

  • Precipitation: Add water (approx. 5 volumes) to the concentrated residue and cool the mixture to approximately 10°C. The significant change in solvent polarity causes the organic product to precipitate out of the aqueous medium.

  • Filtration and Drying: Collect the precipitated solid by centrifugation or filtration. The resulting solid is the target product, this compound. A yield of approximately 89% can be expected.[13]

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, LC-MS, and melting point analysis. A reported ¹H NMR spectrum in DMSO-d6 shows characteristic peaks at approximately 4.03 (s, 3H), 7.56-7.66 (m, 2H), 7.79 (brs, 1H), 7.88 (brs, 1H), 8.46-8.49 (m, 1H), and 8.78-8.82 (m, 1H).[13]

Chemical Reactivity and Role in Lenvatinib Synthesis

The chemical utility of this compound is dominated by the reactivity of the chlorine atom at the 4-position. This position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline ring nitrogen.[14]

This inherent reactivity is expertly exploited in the synthesis of Lenvatinib. The chloro-substituent serves as an excellent leaving group, allowing for the strategic coupling with the phenolic oxygen of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.

Lenvatinib_Synthesis A 4-Chloro-7-methoxyquinoline- 6-carboxamide C Lenvatinib A->C Nucleophilic Aromatic Substitution (SNAr) Base (e.g., Cs₂CO₃), DMSO B 1-(2-chloro-4-hydroxyphenyl)- 3-cyclopropylurea B->C Nucleophilic Aromatic Substitution (SNAr) Base (e.g., Cs₂CO₃), DMSO

Key coupling step in the synthesis of Lenvatinib.

This SNAr reaction is typically performed in a polar aprotic solvent like DMSO, with a base such as cesium carbonate to deprotonate the phenol, creating a potent nucleophile.[15] The reaction temperature is carefully controlled (e.g., 50-70°C) to facilitate the substitution while minimizing side reactions.[15] The successful execution of this step is paramount for the overall efficiency of the Lenvatinib synthesis.

Biological Context and Structure-Activity Relationship (SAR)

While this compound is an intermediate, the quinoline carboxamide scaffold it belongs to is known for significant biological activity. Derivatives have been investigated as inhibitors of protein kinases, topoisomerases, and human dihydroorotate dehydrogenase, primarily in the context of anticancer drug discovery.[1] Some quinoline-4-carboxamides have also shown promise as antimalarial agents by inhibiting the parasite's translation elongation factor 2 (PfEF2).[16][17]

The structure of this intermediate contains key features that are carried into the final Lenvatinib drug molecule:

  • The Quinoline Core: Provides a rigid scaffold for orienting other functional groups to interact with the kinase hinge region.

  • The 6-Carboxamide Group: Acts as a crucial hydrogen bond donor/acceptor, essential for anchoring the molecule in the ATP-binding pocket of receptor tyrosine kinases.

  • The 7-Methoxy Group: Influences the electronic properties and metabolic stability of the molecule.

Understanding these relationships provides the rationale for its use and underscores the importance of maintaining its structural integrity during synthesis.

Safety, Handling, and Storage

As a chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification:

  • H302: Harmful if swallowed.[6][7]

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6][7]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[6][18]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For procedures that may generate dust, a respirator is recommended.[6][18][19]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6][19]

  • Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[6] It is often recommended to store under an inert atmosphere (nitrogen or argon) at refrigerator temperatures (2-8°C).[11]

In case of accidental release, spills should be cleaned up immediately using dry procedures to avoid generating dust.[6]

Conclusion

This compound is more than a mere precursor; it is a carefully designed molecular fragment that embodies key structural features required for potent kinase inhibition. Its physicochemical properties are well-suited for industrial-scale synthesis, and its specific reactivity at the C4-chloro position is the linchpin for its successful application in the synthesis of Lenvatinib. For the drug development professional, a thorough understanding of this intermediate—from its synthesis and reactivity to its handling and the biological relevance of its core structure—is indispensable for the efficient and safe production of next-generation targeted therapies.

References

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2024). Medicinal Chemistry Research. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • This compound CAS 417721-36-9 - Heim Sólskin Pharma. (n.d.). Retrieved January 12, 2026, from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents. (n.d.).
  • This compound - Chongqing Chemdad Co., Ltd. (n.d.). Retrieved January 12, 2026, from [Link]

  • EP3620452A1 - Process for the preparation of lenvatinib - Google Patents. (n.d.).
  • CAS No : 417721-36-9 | Product Name : 4-Chloro-7-methoxy-6-quinolinecarboxamide. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

  • 4-Chloro-7-methoxyquinoline-6-carboxylic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved January 12, 2026, from [Link]

  • China 4 Chloro 7 methoxyquinoline 6 carboxamide Manufacturers Factory Suppliers. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

4-Chloro-7-methoxyquinoline-6-carboxamide discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-7-methoxyquinoline-6-carboxamide: Synthesis, Significance, and Role in the Development of Lenvatinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate, the synthesis of which was a critical step in the development of the multi-kinase inhibitor, Lenvatinib. This technical guide provides a comprehensive overview of the discovery and history of Lenvatinib, which contextually underscores the importance of its key intermediate. Detailed synthetic pathways for this compound are presented, including step-by-step experimental protocols. Furthermore, the subsequent conversion of this intermediate to Lenvatinib is elucidated. This document serves as a technical resource for researchers and professionals in the field of medicinal chemistry and drug development, offering insights into the chemical foundations of a significant therapeutic agent.

Introduction: The Emergence of a Key Intermediate

In the landscape of modern oncology, targeted therapies have revolutionized treatment paradigms. Lenvatinib (marketed as Lenvima) stands as a testament to this progress, an orally active multi-kinase inhibitor that has demonstrated significant efficacy in treating various solid tumors, including thyroid cancer, hepatocellular carcinoma, and renal cell carcinoma.[1][2][3] The journey to Lenvatinib's clinical success, however, was paved by intricate chemical synthesis, at the heart of which lies the compound this compound.

This quinoline derivative is not a therapeutic agent in itself but is the cornerstone upon which the complex architecture of Lenvatinib is built.[4] Its discovery and the refinement of its synthesis were driven by the need for an efficient and scalable route to produce Lenvatinib. This guide delves into the technical details of this compound, from the broader context of Lenvatinib's discovery to the specific chemical reactions that bring this crucial intermediate to life.

The Genesis of Lenvatinib: A Multi-Kinase Inhibitor

The development of Lenvatinib was initiated by Eisai Co., Ltd. with the goal of creating a potent inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation.[1][3] Key targets include vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), and platelet-derived growth factor receptor alpha (PDGFRα), as well as KIT and RET proto-oncogenes.[3][5]

The discovery program at Eisai led to the identification of Lenvatinib (formerly E7080) as a compound with a unique binding mode to VEGFR2, contributing to its potent and rapid inhibition of kinase activity.[1][3] The successful development of Lenvatinib as a therapeutic agent necessitated a robust and efficient synthetic process, which in turn highlighted the critical role of this compound as a key building block.[4]

Synthesis of this compound: A Technical Deep Dive

Several synthetic routes to this compound have been developed, each with its own set of advantages and considerations. Below are detailed protocols for some of the common methodologies.

Synthesis from 4-Cyano-3-hydroxyaniline

This multi-step synthesis begins with the methylation of 4-cyano-3-hydroxyaniline and proceeds through several intermediates to yield the desired product.[4]

Experimental Protocol:

  • Step 1: Synthesis of 4-cyano-3-methoxyaniline

    • Dissolve 134g of 4-cyano-3-hydroxyaniline in 500mL of N,N-dimethylformamide (DMF).

    • To 300g of this mixture, add 32g of tetrabutylammonium bromide and 268g of potassium carbonate.

    • Heat the reaction system to 110°C and slowly add 100g of dimethyl carbonate.

    • Continue the reaction for 8 hours after the addition is complete.

    • Cool the mixture to room temperature, filter, and remove the solvent under reduced pressure.

    • Add 200g of water and extract with 500mL of ethyl acetate.

    • Dry the organic layer with anhydrous sodium sulfate, filter, and recover the solvent.

    • Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain a pale yellow solid.[4]

  • Step 2: Synthesis of 6-cyano-7-methoxy-4-quinolinone

    • The product from Step 1 is reacted with an appropriate reagent to form the quinolinone ring system. A common method involves a Gould-Jacobs reaction or a variation thereof.

  • Step 3: Synthesis of 6-cyano-7-methoxy-4-chloroquinoline

    • The quinolinone from the previous step is chlorinated, typically using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Step 4: Synthesis of this compound

    • Dissolve 218g of 6-cyano-7-methoxy-4-chloroquinoline in a 1:1500 solution of glacial acetic acid and water.

    • Heat the reaction system to 80°C for 24 hours.

    • Cool the mixture to room temperature and add 500mL of ice water.

    • Stir overnight to allow for the precipitation of a large amount of solid.

    • Filter the solid, wash the filter cake until neutral, and dry to obtain the final product as a white solid.[4]

Workflow Diagram:

Synthesis_from_Cyanoaniline A 4-Cyano-3-hydroxyaniline B 4-Cyano-3-methoxyaniline A->B Methylation C 6-Cyano-7-methoxy-4-quinolinone B->C Ring Formation D 6-Cyano-7-methoxy-4-chloroquinoline C->D Chlorination E This compound D->E Hydrolysis

Caption: Synthesis of this compound from 4-Cyano-3-hydroxyaniline.

Synthesis from Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

This route involves the amidation of a pre-existing quinoline carboxylate ester.[6]

Experimental Protocol:

  • Add ammonia (200 mL, 5.2 mol) to a 500 mL three-necked flask.

  • Add methyl 4-chloro-7-methoxyquinoline-6-carboxylate (10 g, 39.8 mmol).

  • Heat the mixture at 60°C for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform three extractions with dichloromethane to isolate the product.

  • The resulting product is a light yellow solid with a reported yield of 85.17%.[6]

Workflow Diagram:

Synthesis_from_Carboxylate A Methyl 4-chloro-7-methoxyquinoline-6-carboxylate B This compound A->B Amidation with Ammonia Synthesis_from_Benzamide A 4-Amino-2-methoxybenzamide B 4-Hydroxy-7-methoxyquinoline-6-carboxamide A->B Nucleophilic Substitution C This compound B->C Chlorination

Caption: Two-step synthesis of this compound.

The Crucial Role in Lenvatinib Synthesis

This compound serves as the key electrophilic partner in a nucleophilic aromatic substitution (SNAAr) reaction to form the core structure of Lenvatinib. [4][7] Experimental Protocol for Lenvatinib Synthesis:

  • Combine 2.36g of this compound and 2.3g of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea in a reaction vessel. [4]2. Add 20mL of chloroform and 5mL of a 20% sodium methoxide solution in methanol. [4]3. Heat the reaction mixture under reflux for 5 hours. [4]4. After cooling to room temperature, pour the reaction mixture into ice water. [4]5. Separate the organic layer, wash it until neutral, and dry it with anhydrous sodium sulfate. [4]6. Filter and recover the solvent under reduced pressure to obtain the crude product. [4]7. Recrystallize the crude product from an acetone-water mixture to yield pure Lenvatinib. [4] Reaction Diagram:

Lenvatinib_Synthesis A This compound C Lenvatinib A->C SNAAr Reaction B 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea B->C

Caption: The final coupling step in the synthesis of Lenvatinib.

Conclusion

The discovery and development of this compound are intrinsically linked to the successful clinical translation of Lenvatinib. This key intermediate, while not possessing therapeutic properties itself, represents a critical juncture in the manufacturing of a life-extending cancer therapy. The synthetic routes detailed in this guide highlight the ingenuity of process chemistry in enabling the large-scale production of complex pharmaceutical agents. For researchers and professionals in drug development, a thorough understanding of the synthesis and handling of such pivotal intermediates is paramount to the continued advancement of medicinal chemistry and the creation of novel therapeutics.

References

  • Lenvatinib for thyroid cancer treatment: discovery, pre-clinical development and clinical application - PubMed. Available at: [Link]

  • DISCOVERY RESEARCH ON MULTIKINASE INHIBITOR LENVATINIB HONORED WITH PSJ AWARD FOR - Eisai. Available at: [Link]

  • Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - NIH. Available at: [Link]

  • Eisai's Discovery Research on Multikinase Inhibitor Lenvatinib Honored with PSJ Award for Drug Research and Development '20. Available at: [Link]

  • CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents.
  • Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer. Available at: [Link]

  • EP3620452A1 - Process for the preparation of lenvatinib - Google Patents.
  • Six-step synthesis of lenvatinib 50 starting from... - ResearchGate. Available at: [Link]

  • Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate and their pharmaceutical salts - Chemical Papers. Available at: [Link]

  • This compound - Chongqing Chemdad Co. ,Ltd. Available at: [Link]

  • This compound | C11H9ClN2O2 | CID 22936418 - PubChem. Available at: [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. Available at: [Link]

Sources

A Comprehensive Technical Guide to 4-Chloro-7-methoxyquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 4-Chloro-7-methoxyquinoline-6-carboxamide, a pivotal intermediate in modern pharmaceutical synthesis. We will move beyond simple data recitation to explore the causality behind its synthesis, its critical role in the development of targeted cancer therapies, and the broader context of the quinoline scaffold in medicinal chemistry.

Core Identity and Nomenclature

The compound is authoritatively identified by its IUPAC name: This compound .[1][2] It is a halogenated organic compound belonging to the quinoline class of heterocyclic aromatics.[3] At ambient temperatures, it presents as a white to light yellow solid with limited solubility in water but moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3][4]

Its primary significance in the scientific community stems from its role as a direct precursor in the synthesis of Lenvatinib, a multi-target tyrosine kinase inhibitor used in oncology.[5][6]

Physicochemical Properties

A summary of the compound's key identifiers and properties is presented below for rapid reference.

PropertyValueSource(s)
CAS Number 417721-36-9[1][2][7]
Molecular Formula C₁₁H₉ClN₂O₂[2][3][7]
Molecular Weight 236.65 g/mol [2][7]
Appearance White to off-white or light yellow solid[3][4]
Density ~1.4 g/cm³[4][8]
Boiling Point 426.7 °C at 760 mmHg[4][8]
InChI Key ZBTVNIDMGKZSGC-UHFFFAOYSA-N[1]
SMILES COC1=CC2=NC=CC(=C2C=C1C(=O)N)Cl[1][2]

Synthesis Methodologies: A Strategic Overview

The synthesis of this compound is a critical step in the manufacturing pathway of its downstream products. Several routes have been established, each with distinct advantages concerning yield, reagent safety, and scalability. The choice of a specific pathway is often dictated by the available starting materials and the desired purity of the final product.

Route 1: Amidation of a Carboxylate Ester

A prevalent and high-yielding method involves the direct amidation of the corresponding methyl ester, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. This process is a classic nucleophilic acyl substitution.

Experimental Protocol:

  • Setup: A 500 mL three-necked flask is charged with ammonia (e.g., 200 mL, 5.2 mol).[7][9]

  • Reagent Addition: Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (e.g., 10 g, 39.8 mmol) is added to the ammonia solution.[7][9]

  • Reaction: The mixture is heated to 60 °C and allowed to react for approximately 4 hours.[7][9] The ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy group.

  • Workup: Upon completion, the reaction is cooled to room temperature.[7][9]

  • Extraction & Isolation: The product is extracted from the aqueous mixture using a suitable organic solvent, such as dichloromethane. The organic layers are combined, dried, and concentrated to yield the final product as a light yellow solid, with reported yields around 85%.[7]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start_ester Methyl 4-chloro-7- methoxyquinoline-6-carboxylate product_amide 4-Chloro-7-methoxyquinoline- 6-carboxamide start_ester->product_amide Nucleophilic Acyl Substitution reagent_nh3 Ammonia (NH3) reagent_nh3:e->start_ester:w condition_heat 60 °C, 4h condition_heat:n->start_ester:s

Caption: Synthetic workflow for the amidation of the carboxylate ester.

Route 2: Chlorination of a Hydroxyquinoline Precursor

An alternative strategy, often employed in industrial settings, involves building the core and then introducing the critical chlorine atom at the C4 position.[10]

Experimental Protocol:

  • Step A (Cyclization): 4-amino-2-methoxybenzamide undergoes a nucleophilic substitution reaction to form 4-hydroxy-7-methoxyquinoline-6-carboxamide. This step constructs the quinoline ring system.[10]

  • Step B (Chlorination): The resulting 4-hydroxy-7-methoxyquinoline-6-carboxamide is subjected to a chlorination reaction.[10]

  • Reagent Details: The intermediate is dissolved in a solvent like tetrahydrofuran with a base such as diisopropylethylamine. A chlorinating agent, typically thionyl chloride (SOCl₂), is added.[10] The hydroxyl group at the C4 position is a good leaving group after protonation, allowing for substitution by the chloride ion.

  • Reaction Conditions: The mixture is heated (e.g., 60-65 °C) for 6-8 hours to drive the reaction to completion.[10]

  • Isolation: After the reaction, the solvent is removed under reduced pressure. The residue is quenched with water, causing the product to precipitate. The solid is then collected by filtration, yielding the target compound with reported yields as high as 89%.[10]

Application in Targeted Drug Synthesis: The Lenvatinib Pathway

The paramount application of this compound is its function as the penultimate intermediate in the synthesis of Lenvatinib.[5][6] Lenvatinib is a potent oral multi-target tyrosine kinase inhibitor (TKI) approved for treating various cancers, including thyroid, liver, and kidney cancer.[5][6]

The synthesis of Lenvatinib from this intermediate involves a nucleophilic aromatic substitution (SNAAr) reaction.

Reaction Protocol:

  • Coupling Reaction: this compound is reacted with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.[5][11]

  • Conditions: The reaction is typically carried out in a polar aprotic solvent like DMSO in the presence of a base, such as cesium carbonate or sodium methoxide.[5][11] The base deprotonates the hydroxyl group on the urea derivative, creating a potent nucleophile.

  • Mechanism: This nucleophile then attacks the C4 position of the quinoline ring, displacing the chloride—a good leaving group. The electron-withdrawing nature of the quinoline nitrogen facilitates this attack.

  • Final Product: The reaction yields the final active pharmaceutical ingredient, Lenvatinib [4-(3-Chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide].[11]

G cluster_precursor Key Intermediate cluster_coupling Coupling Partner cluster_api Active Pharmaceutical Ingredient cluster_target Biological Target precursor 4-Chloro-7-methoxyquinoline- 6-carboxamide api Lenvatinib precursor->api SNAAr Reaction partner 1-(2-chloro-4-hydroxyphenyl) -3-cyclopropylurea partner->api target Receptor Tyrosine Kinases (e.g., VEGFR, FGFR) api->target Inhibition Angiogenesis Angiogenesis target->Angiogenesis TumorGrowth Tumor Growth target->TumorGrowth

Caption: Logical pathway from precursor to Lenvatinib and its therapeutic action.

Broader Biological Context and Future Research Directions

The quinoline scaffold, of which this compound is a derivative, is recognized as a "privileged structure" in medicinal chemistry.[6] This designation is due to its recurring presence in molecules with a wide array of biological activities.

  • Anticancer Properties: Beyond Lenvatinib, numerous quinoline derivatives have been shown to inhibit tumor growth, induce apoptosis, and prevent angiogenesis.[6]

  • Antimicrobial Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine and has been explored for activity against various bacteria and fungi.[6]

  • Structure-Activity Relationships (SAR): this compound serves as an excellent starting point for SAR studies. Systematic modification of its functional groups—the C6-carboxamide, the C4-chloro, and the C7-methoxy groups—can lead to the discovery of novel compounds with inhibitory activity against new protein targets in oncology, infectious diseases, and neuroinflammation.[6]

Safety and Handling

As a laboratory chemical, proper handling is essential. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Recommended Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[8][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[13]

  • Spills: In case of a spill, avoid generating dust. Clean up spills promptly using appropriate absorbent materials and dispose of waste according to institutional and local regulations.[12]

References

  • Title: this compound CAS 417721-36-9 Source: Heim Sólskin Pharma URL: [Link]

  • Title: this compound | C11H9ClN2O2 | CID 22936418 Source: PubChem URL: [Link]

  • Title: Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

  • Title: CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide Source: Google Patents URL
  • Title: EP3620452A1 - Process for the preparation of lenvatinib Source: Google Patents URL
  • Title: CAS No : 417721-36-9 | Product Name : 4-Chloro-7-methoxy-6-quinolinecarboxamide Source: Pharmaffiliates URL: [Link]

  • Title: this compound CAS 417721-36-9 Source: Home Sunshine Pharma URL: [Link]

  • Title: this compound Source: MySkinRecipes URL: [Link]

  • Title: Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | C12H10ClNO3 Source: PubChem URL: [Link]

  • Title: Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists Source: PubMed Central (PMC) URL: [Link]

Sources

The Foundational Role of 4-Chloro-7-methoxyquinoline-6-carboxamide in Multi-Targeted Kinase Inhibition: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From a Key Intermediate to a Clinically Pivotal Kinase Inhibitor

In the landscape of modern oncology, the pursuit of precision therapeutics has led to the development of highly specific and potent small molecule inhibitors. While the final active pharmaceutical ingredient (API) often takes center stage, the journey from laboratory synthesis to clinical application is paved with critical, yet often overlooked, chemical intermediates. This guide focuses on 4-Chloro-7-methoxyquinoline-6-carboxamide, a key building block in the synthesis of Lenvatinib, a multi-target tyrosine kinase inhibitor. Understanding the chemistry of this precursor is intrinsically linked to appreciating the mechanism of action of the final drug. This document will elucidate the pivotal role of this compound in the synthesis of Lenvatinib and provide a comprehensive overview of Lenvatinib's mechanism of action, supported by experimental evidence and methodologies for its characterization.

This compound: The Architectural Cornerstone of Lenvatinib

This compound is a pharmaceutical intermediate, not an active therapeutic agent in itself.[1][2] Its significance lies in providing the core quinoline scaffold necessary for the synthesis of Lenvatinib.[1][2][3] The quinoline ring system is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1]

The synthesis of Lenvatinib involves the reaction of this compound with other chemical precursors, a process that underscores the importance of the purity and precise structure of this intermediate to ensure the efficacy and safety of the final drug product.[1][2]

Synthetic Pathway Overview: From Intermediate to API

The synthesis of Lenvatinib from this compound is a multi-step process. A common synthetic route involves the reaction of this compound with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea in the presence of a base.[2] This reaction couples the quinoline core with the substituted phenylurea moiety, forming the final Lenvatinib molecule.

Synthesis_Overview Intermediate 4-Chloro-7-methoxyquinoline- 6-carboxamide Reaction Coupling Reaction Intermediate->Reaction Reagent 1-(2-chloro-4-hydroxyphenyl)- 3-cyclopropylurea Reagent->Reaction Base Base (e.g., Sodium Methoxide) Base->Reaction Lenvatinib Lenvatinib Reaction->Lenvatinib

Caption: High-level overview of Lenvatinib synthesis.

Lenvatinib: A Multi-Pronged Attack on Cancer Pathophysiology

Lenvatinib is an orally active, multi-target tyrosine kinase inhibitor (TKI) that exerts its anti-cancer effects by potently and selectively inhibiting several key receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis (the formation of new blood vessels), and cancer progression.[4][5][6]

Primary Molecular Targets and Inhibitory Profile

Lenvatinib's mechanism of action is centered on its ability to simultaneously block multiple signaling pathways crucial for cancer cell survival and proliferation.[6][7] Its primary targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Lenvatinib potently inhibits VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4).[4][5][6] The VEGF/VEGFR signaling pathway is a critical driver of tumor angiogenesis.[8] By inhibiting these receptors, Lenvatinib effectively cuts off the blood supply to tumors, thereby impeding their growth and metastasis.[6][8]

  • Fibroblast Growth Factor Receptors (FGFRs): Lenvatinib also targets FGFR1, 2, 3, and 4.[4][5][7] Aberrant FGFR signaling can promote tumor cell proliferation, survival, and angiogenesis.[8]

  • Other Pro-oncogenic RTKs: In addition to VEGFRs and FGFRs, Lenvatinib inhibits other RTKs involved in cancer progression, including:

    • Platelet-Derived Growth Factor Receptor alpha (PDGFRα)[4][5][7]

    • KIT proto-oncogene, receptor tyrosine kinase (KIT)[4][5][6]

    • Rearranged during transfection (RET) proto-oncogene[4][5][6]

Target KinaseLenvatinib IC₅₀ (nM)
VEGFR1 (FLT1)2.2
VEGFR2 (KDR)1.3
VEGFR3 (FLT4)1.3
FGFR119
FGFR231
FGFR312
PDGFRα39
KIT19
RET7.6

Data Source: Data compiled from publicly available literature. Actual values may vary depending on the assay conditions.

Downstream Signaling Pathway Inhibition

By binding to the ATP-binding pocket of these RTKs, Lenvatinib prevents their phosphorylation and subsequent activation of downstream signaling cascades. The key pathways inhibited by Lenvatinib include:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[9]

  • Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway: This pathway plays a crucial role in cell growth, survival, and metabolism.[9]

Lenvatinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFRs RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) VEGFR->RAS_RAF PI3K_AKT PI3K/Akt Pathway VEGFR->PI3K_AKT Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFRs FGFR->RAS_RAF FGFR->PI3K_AKT FGFR->Angiogenesis PDGFR PDGFRα PDGFR->RAS_RAF PDGFR->PI3K_AKT KIT_RET KIT / RET KIT_RET->RAS_RAF Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibits Lenvatinib->FGFR Inhibits Lenvatinib->PDGFR Inhibits Lenvatinib->KIT_RET Inhibits Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival RAS_RAF->Survival PI3K_AKT->Survival

Caption: Lenvatinib's multi-targeted inhibition of key RTKs.

Experimental Validation of Lenvatinib's Mechanism of Action

The elucidation of Lenvatinib's mechanism of action is the result of rigorous preclinical and clinical research. A variety of experimental techniques are employed to characterize its inhibitory activity and downstream effects.

In Vitro Kinase Inhibition Assays

The direct inhibitory effect of Lenvatinib on its target kinases is typically assessed using in vitro kinase assays.

3.1.1. Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. This is often done by quantifying the phosphorylation of a substrate.

3.1.2. Methodologies:

  • ELISA-based assays: These assays use antibodies to detect the phosphorylated substrate. The signal is typically colorimetric or fluorescent.

  • Mobility Shift Assays: These assays, such as the Off-chip Mobility Shift Assay (MSA), measure the change in mobility of a substrate upon phosphorylation.[7]

3.1.3. Experimental Workflow: ELISA-based Kinase Assay

Kinase_Assay_Workflow start Start step1 Coat plate with kinase substrate start->step1 step2 Add purified kinase and Lenvatinib step1->step2 step3 Add ATP to initiate reaction step2->step3 step4 Wash to remove unbound reagents step3->step4 step5 Add primary antibody (anti-phospho-substrate) step4->step5 step6 Add enzyme-linked secondary antibody step5->step6 step7 Add substrate for detection enzyme step6->step7 step8 Measure signal (e.g., absorbance) step7->step8 end End step8->end

Sources

The Pharmacological Versatility of the Quinoline Scaffold: An In-depth Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a privileged structure in the quest for novel therapeutic agents. Its presence in a wide array of natural products and synthetic compounds with significant biological effects underscores its importance. This in-depth technical guide provides a comprehensive exploration of the diverse biological activities of quinoline derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. This guide is designed to be a practical resource, offering not only a thorough understanding of the subject but also actionable protocols and insights to fuel further research and development.

The Quinoline Core: A Foundation for Diverse Biological Functions

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a fundamental building block in medicinal chemistry.[1] The versatility of the quinoline nucleus allows for extensive functionalization at various positions, leading to a vast chemical space of derivatives with a broad spectrum of pharmacological activities.[2] This inherent adaptability has led to the development of numerous clinically significant drugs.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[2][3] Their modes of action are diverse, ranging from the inhibition of critical enzymes involved in DNA replication and repair to the disruption of signaling pathways that drive cancer progression.[4]

Mechanisms of Anticancer Action

2.1.1. Topoisomerase Inhibition: Many quinoline-based compounds exert their cytotoxic effects by targeting topoisomerases, enzymes essential for resolving DNA topological problems during replication, transcription, and repair.[4] By stabilizing the topoisomerase-DNA cleavage complex, these derivatives lead to DNA strand breaks and ultimately trigger apoptosis.[5][6]

2.1.2. Kinase Inhibition: The dysregulation of protein kinases is a common feature of many cancers. Quinoline derivatives have been designed to target key kinases in oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[7] By blocking the activity of these kinases, these compounds can effectively halt tumor progression.[8]

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway by Quinoline Derivatives

PI3K_Akt_mTOR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->mTOR Inhibits

Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with the fluoroquinolone class of antibiotics being a prime example. [9]These compounds are effective against a broad spectrum of both Gram-positive and Gram-negative bacteria. [10]The mechanism of action primarily involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, recombination, and repair. [11]

Structure-Activity Relationship in Antimicrobial Quinolines

The antimicrobial potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. [12][13]For instance, the presence of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position are key features of many potent fluoroquinolones. Modifications at other positions can modulate the spectrum of activity, pharmacokinetic properties, and resistance profiles. [12]

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the standard measure of in vitro antimicrobial activity. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [1]

Quinoline Derivative Bacterial/Fungal Strain MIC (µg/mL) Reference(s)
Quinoline-based hydroxyimidazolium hybrid 7b Staphylococcus aureus 2 [14]
Mycobacterium tuberculosis H37Rv 10 [14]
Quinoline-based hydroxyimidazolium hybrid 7c/7d Cryptococcus neoformans 15.6 [14]
Quinoline-based hybrid 9 Staphylococcus aureus 0.12 [1]
Streptococcus pyogenes 8 [1]
Escherichia coli 0.12 [1]
Quinoline-based hybrid 11 Bacillus cereus 50 [15]
Staphylococcus aureus 12.5 [15]
Quinoline-Sulfonamide Cadmium (II) Complex Staphylococcus aureus ATCC25923 19.04 x 10⁻⁵ [16]
Escherichia coli ATCC25922 609 x 10⁻⁵ [16]

| | Candida albicans ATCC10231 | 19.04 x 10⁻⁵ | [16]|

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer disk diffusion method is a widely used, simple, and cost-effective technique for preliminary antimicrobial susceptibility testing. [3]Its primary advantage is the ability to test multiple antibiotics against a single microorganism simultaneously. [17]However, it is a qualitative or semi-quantitative method and does not provide a precise MIC value, which is a limitation compared to broth dilution methods. [7][17] Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. [16]2. Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared bacterial suspension to create a lawn of growth. [17]3. Disk Application: Aseptically apply paper disks impregnated with a known concentration of the quinoline derivative onto the surface of the inoculated agar plate. Ensure the disks are placed with sufficient distance between them to prevent overlapping zones of inhibition. [16]4. Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpretation: Compare the measured zone diameters to standardized interpretive charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to categorize the microorganism as susceptible, intermediate, or resistant to the tested quinoline derivative.

Antimalarial Activity: A Historical and Enduring Legacy

The history of quinoline-based drugs is inextricably linked to the fight against malaria, with quinine, isolated from the bark of the Cinchona tree, being one of the earliest and most famous examples. [18]Synthetic quinoline antimalarials, such as chloroquine and primaquine, have been mainstays of malaria treatment for decades. [19]

Mechanism of Antimalarial Action

The primary mechanism of action for many quinoline antimalarials, particularly the 4-aminoquinolines like chloroquine, is the interference with the detoxification of heme in the malaria parasite. [2]During the intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an insoluble, non-toxic crystalline pigment called hemozoin. Quinoline antimalarials accumulate in the acidic food vacuole of the parasite and are thought to inhibit hemozoin formation by capping the growing crystal face or by forming a complex with heme, preventing its polymerization. [2][12][20][21]This leads to the buildup of toxic free heme, which damages parasite membranes and leads to its death.

Mechanism of Action: Inhibition of Hemozoin Formation

Hemozoin_Inhibition cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Quinoline Quinoline Antimalarial Quinoline->Heme Complexation Quinoline->Hemozoin Capping

Caption: Quinoline antimalarials disrupt heme detoxification in the parasite.

In Vivo Evaluation of Antimalarial Activity

The Plasmodium berghei-infected mouse model is a widely used and well-established in vivo model for the primary screening of potential antimalarial compounds. [22][23]The choice of this model is based on its reproducibility, the relatively short duration of the infection, and the ability to assess both prophylactic and curative efficacy.

Experimental Protocol: 4-Day Suppressive Test in P. berghei-Infected Mice

  • Animal Model: Use Swiss albino mice of a specific weight range.

  • Parasite Inoculation: Inoculate the mice intraperitoneally with P. berghei-infected red blood cells.

  • Compound Administration: Administer the test quinoline derivative orally or via another appropriate route to groups of infected mice for four consecutive days, starting on the day of infection. Include a vehicle control group and a positive control group treated with a standard antimalarial drug (e.g., chloroquine).

  • Parasitemia Determination: On day 5, collect blood from the tail vein of each mouse and prepare thin blood smears.

  • Smear Staining and Examination: Stain the blood smears with Giemsa stain and examine them under a microscope to determine the percentage of parasitized red blood cells.

  • Efficacy Calculation: Calculate the average percentage of parasitemia in each group and determine the percentage of suppression of parasitemia by the test compound compared to the vehicle control group. The dose that causes a 90% reduction in parasitemia (ED90) can also be determined. [22]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Quinoline derivatives have also demonstrated significant potential as anti-inflammatory agents. [10][24]Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways in the inflammatory response.

Mechanisms of Anti-inflammatory Action

5.1.1. Inhibition of Cyclooxygenase (COX) Enzymes: Some quinoline derivatives have been shown to selectively inhibit COX-2, an enzyme that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins. [25][26][27]Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. [28] 5.1.2. Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Some quinoline derivatives can inhibit the activation of the NF-κB pathway, thereby downregulating the production of inflammatory mediators. [29][30][31]

In Vivo Evaluation of Anti-inflammatory Activity

5.2.1. Carrageenan-Induced Paw Edema in Rats: This is a classic and widely used model for evaluating acute inflammation. [11][32][33]Carrageenan, a phlogistic agent, is injected into the rat's paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity. [21] Step-by-Step Methodology:

  • Animal Model: Use Wistar or Sprague-Dawley rats of a specific weight range.

  • Compound Administration: Administer the quinoline derivative orally or intraperitoneally to groups of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat. [21]4. Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. [21]5. Calculation of Inhibition: Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point.

5.2.2. Adjuvant-Induced Arthritis in Rats: This model is used to evaluate the efficacy of compounds against chronic inflammation and is considered a relevant model for human rheumatoid arthritis. [34][35][24]An adjuvant, such as Freund's Complete Adjuvant (FCA), is injected, leading to the development of a polyarthritis that can be assessed over several weeks.

Conclusion and Future Perspectives

The quinoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities of its derivatives, coupled with their synthetic tractability, ensure their continued relevance in the development of new therapeutic agents. Future research will likely focus on the design of novel quinoline-based compounds with improved potency, selectivity, and pharmacokinetic profiles. The exploration of hybrid molecules that combine the quinoline scaffold with other pharmacophores is a particularly promising strategy for developing multi-target drugs with enhanced efficacy and reduced potential for drug resistance. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable heterocyclic system.

References

  • A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats - Chondrex, Inc. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. [Link]

  • Adjuvant Arthritis (AIA) In Rat - Inotiv. [Link]

  • Why You Should be Using the MTT to Test Cytotoxicity? - Pacific BioLabs. [Link]

  • Adjuvant-Induced Arthritis Model - Chondrex, Inc. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids | Request PDF - ResearchGate. [Link]

  • Discuss the advantages and disadvantages of broth dilution susceptibility testing compared to disk diffusion. | Homework.Study.com. [Link]

  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - NIH. [Link]

  • Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed. [Link]

  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. [Link]

  • Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed. [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate. [Link]

  • Molecular docking and synthesis of novel quinazoline analogues as inhibitors of transcription factors NF-κB activation and their anti-cancer activities. | Semantic Scholar. [Link]

  • Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]

  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted - Slideshare. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed Central. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC - NIH. [Link]

  • Molecular docking and synthesis of novel quinazoline analogues as inhibitors of transcription factors NF-κB activation and their anti-cancer activities - PubMed. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. [Link]

  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors - Research Journal of Pharmacy and Technology. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - NIH. [Link]

  • Insights into Quinoline Schiff Bases as Anticancer Agents - ijrpr. [Link]

  • Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. [Link]

  • The adjuvant-induced rat model of monoarthritis: welfare implications and possible refinement strategies | Scandinavian Journal of Laboratory Animal Science - OJS. [Link]

  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - NIH. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors | Request PDF - ResearchGate. [Link]

  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core | ACS Medicinal Chemistry Letters - ACS Publications. [Link]

    • What are some advantages of use-dilution and in-use tests compared with the disk-diffusion assay? - Quora. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. [Link]

  • Comparison of disk diffusion, agar dilution, and broth microdiultion for antimicrobial susceptibility testing of five chitosans - LSU Scholarly Repository. [Link]

  • Cell Sensitivity Assays: The MTT Assay - ResearchGate. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - NIH. [Link]

  • Structural modifications of quinoline-based antimalarial agents: Recent developments - NIH. [Link]

  • Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - MDPI. [Link]

  • Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed. [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - MDPI. [Link]

Sources

An In-depth Technical Guide on the Role of Chloro and Methoxy Groups in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate process of drug discovery and development, the strategic modification of a lead compound's structure is paramount to optimizing its pharmacological profile. Among the vast arsenal of functional groups available to medicinal chemists, the chloro and methoxy groups stand out for their profound and often predictable influence on a molecule's physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD). This guide provides a comprehensive technical analysis of the distinct roles these two small but powerful functional groups play. We will explore their impact on lipophilicity, metabolic stability, target engagement, and solubility. Through an examination of underlying chemical principles, illustrative case studies, and detailed experimental protocols, this document serves as a resource for researchers, scientists, and drug development professionals, offering insights into the rational application of chloro and methoxy groups to accelerate the journey from a promising hit to a viable clinical candidate.

Introduction: The Subtle Power of Small Functional Groups

The journey of transforming a biologically active molecule into a safe and effective drug is a multidimensional optimization challenge. Medicinal chemists systematically alter the structure of a lead compound to enhance its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, while simultaneously maintaining or improving its affinity for the biological target.[1][2] This process, known as structure-activity relationship (SAR) studies, often hinges on the introduction or substitution of small functional groups.[2]

The chloro (–Cl) and methoxy (–OCH₃) groups are workhorses in this endeavor. While seemingly simple, their incorporation into a drug's scaffold can induce significant changes in molecular properties.[3][4][5][6] A chloro group, a halogen, can dramatically alter electronic properties, increase lipophilicity, and block sites of metabolism.[3][6][7][8] Conversely, a methoxy group, a small ether, can act as a hydrogen bond acceptor, improve solubility, and introduce a predictable site for metabolic cleavage.[4][5] Understanding the nuanced effects of these groups is crucial for rational drug design. This guide will dissect the individual contributions of the chloro and methoxy groups, providing a framework for their strategic deployment in drug discovery programs.

Section 1: The Chloro Group - A Halogen with Strategic Impact

The substitution of a hydrogen atom with a chlorine atom is a common strategy in medicinal chemistry, with over 250 FDA-approved drugs containing this halogen.[6][7][8] This prevalence is due to the chloro group's ability to favorably modulate a range of properties critical for drug efficacy and developability.[3][6][7][8]

Fundamental Physicochemical Properties
  • Lipophilicity: The chloro group is considered lipophilic, or "fat-loving."[9][10] Its introduction generally increases a molecule's octanol-water partition coefficient (LogP) or distribution coefficient (LogD at pH 7.4).[1][9][11] This enhanced lipophilicity can improve a drug's ability to cross lipid-rich biological membranes, such as the intestinal wall or the blood-brain barrier, which is crucial for absorption and distribution.[1][9][10]

  • Electronic Effects: Chlorine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect. This can significantly alter the acidity or basicity (pKa) of nearby ionizable groups, which in turn affects a drug's solubility and its interactions with biological targets.[12][13][14][15] The pKa of a drug is a critical determinant of its ionization state in different physiological compartments, influencing its overall ADME profile.[12][13][14][15]

  • Halogen Bonding: Beyond simple steric and electronic effects, the chloro group can participate in a highly directional, non-covalent interaction known as a halogen bond.[10][16][17] In this interaction, the electropositive region on the tip of the chlorine atom (the σ-hole) is attracted to an electron-rich Lewis base, such as a backbone carbonyl oxygen or a nitrogen atom in an amino acid side chain of a protein target.[16] This interaction, with a strength comparable to a weak to moderate hydrogen bond, can significantly enhance binding affinity and selectivity.[10][16][17]

Pharmacokinetic (ADME) Implications
  • Metabolic Blocker: One of the most powerful applications of the chloro group is as a "metabolic blocker."[10] Aromatic rings and benzylic positions are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid metabolism and clearance of a drug. Placing a chloro group at such a vulnerable position can sterically and electronically hinder enzymatic attack, thereby increasing the drug's metabolic stability and prolonging its half-life in the body.[7][10]

  • Modulation of Absorption and Distribution: By increasing lipophilicity, chlorination can enhance a drug's absorption from the gastrointestinal tract and its distribution into tissues.[1][9][10] However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and potential toxicity, requiring a careful balance.[1][9][11]

Case Study: Loratadine

Loratadine (Claritin®) is a widely used second-generation antihistamine for the treatment of allergies.[18][19][20] Its structure features an 8-chloro substitution on its tricyclic ring system.[18][20][21] This chloro group is critical to its pharmacological profile. It contributes to the molecule's overall lipophilicity, which allows it to be well-absorbed orally.[20] Furthermore, it is believed to play a role in the drug's high affinity for the peripheral histamine H1 receptor while limiting its penetration across the blood-brain barrier, which is a key reason for its non-sedating properties compared to first-generation antihistamines.[20]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a standard procedure to assess the metabolic stability of a compound, for instance, to determine if the addition of a chloro group has successfully blocked a metabolic hotspot.

Objective: To determine the rate of disappearance of a parent compound in the presence of liver microsomes.

Materials:

  • Test compound (and its chlorinated analog)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound at a final concentration of 1 µM with HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Section 2: The Methoxy Group - A Versatile Modulator

The methoxy group (–OCH₃) is another functional group frequently employed in drug design, valued for its ability to fine-tune a molecule's properties in ways that are often complementary to those of the chloro group.[4][5]

Fundamental Physicochemical Properties
  • Solubility and Polarity: The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, interacting with water molecules.[22][23][24] This property can lead to a modest increase in aqueous solubility compared to a simple methyl or chloro-substituted analog.[4]

  • Electronic Effects: The methoxy group is an electron-donating group through resonance, particularly when attached to an aromatic ring. This can influence the electron density of the ring system and the pKa of other functional groups on the molecule.[12][15]

  • Conformational Influence: The methoxy group can exert steric effects that influence the preferred conformation of a molecule. This can be crucial for orienting the drug optimally within the binding pocket of its target protein.

Pharmacokinetic (ADME) Implications
  • Metabolic "Soft Spot": A key characteristic of the methoxy group is its susceptibility to oxidative O-demethylation by CYP enzymes, primarily CYP2D6 and CYP1A2.[25][26][27][28][29][30] This metabolic pathway converts the methoxy group into a hydroxyl group (–OH), often leading to a more polar metabolite that is more readily excreted.[29] While sometimes a liability leading to rapid clearance, medicinal chemists can strategically place a methoxy group to direct metabolism away from other parts of the molecule or to generate an active metabolite.

  • Modulation of Permeability: The methoxy group's influence on lipophilicity is context-dependent. While it is more polar than a methyl group, it is still considered relatively lipophilic.[31] Its impact on membrane permeability must be evaluated on a case-by-case basis.

Case Study: Celecoxib

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[32][33] While the core structure of celecoxib itself does not contain a methoxy group, many analogs and other COX-2 inhibitors have utilized methoxy groups. For instance, in the development of related compounds, a methoxy group on one of the phenyl rings can act as a hydrogen bond acceptor, interacting with residues in the COX-2 active site.[34] Furthermore, the metabolism of such compounds often involves O-demethylation, highlighting the role of the methoxy group as a metabolic handle.[35]

Experimental Protocol: Shake-Flask Method for LogD Measurement

This protocol describes the classic method for determining the lipophilicity of a compound at a physiologically relevant pH.[36]

Objective: To measure the distribution coefficient (LogD₇.₄) of a compound between n-octanol and a phosphate buffer at pH 7.4.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Phosphate buffer, pH 7.4 (pre-saturated with n-octanol)

  • Vials

  • Shaker/vortexer

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Prepare a stock solution of the test compound in either the buffer or n-octanol.

  • Add equal volumes of the pre-saturated n-octanol and pre-saturated buffer to a vial.

  • Add a small amount of the stock solution to the vial. The final concentration should be within the linear range of the analytical method.

  • Securely cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

  • Quantify the concentration of the compound in each phase using the chosen analytical method.

  • Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in octanol] / [Concentration in aqueous phase]).

Section 3: Comparative Analysis and Strategic Application

The choice between incorporating a chloro or a methoxy group is a strategic decision in drug design, driven by the specific optimization goals for a given lead compound.

Head-to-Head Comparison
PropertyChloro Group (–Cl)Methoxy Group (–OCH₃)
Size (van der Waals radius) ~1.75 ÅLarger, with more conformational flexibility
Lipophilicity (LogP contribution) Increases lipophilicityModerately lipophilic, less than Cl
Electronic Effect Inductively electron-withdrawingResonance electron-donating (on aryl rings)
Hydrogen Bonding Can act as a halogen bond donor (σ-hole)Hydrogen bond acceptor (oxygen atom)
Metabolic Stability Often used as a metabolic blockerOften a metabolic "soft spot" (O-demethylation)
Primary Role in Design Enhance potency, block metabolism, increase permeabilityImprove solubility, act as a structural scaffold, direct metabolism
Bioisosteric Replacement: A Strategic Swap

Bioisosteres are functional groups that possess similar physicochemical properties and can be interchanged to improve a molecule's biological properties. While not classical bioisosteres, the chloro and methoxy groups can sometimes be strategically swapped.

  • Swapping –Cl for –OCH₃: This might be done to introduce a hydrogen bond acceptor, slightly improve aqueous solubility, or introduce a metabolic soft spot to facilitate clearance and avoid the accumulation of a highly stable, lipophilic compound.

  • Swapping –OCH₃ for –Cl: This is a common strategy to block metabolism at a specific position. If O-demethylation is too rapid, leading to poor bioavailability, replacing the methoxy group with a chloro group can significantly enhance metabolic stability.[35]

Visualization of Key Concepts

HalogenBond cluster_ligand Chlorinated Ligand cluster_protein Protein Backbone Ligand_C C Ligand_Cl Cl Ligand_C->Ligand_Cl covalent bond Protein_O O Ligand_Cl->Protein_O Halogen Bond (σ-hole interaction) sigma_hole Protein_C C Protein_C->Protein_O C=O

Caption: Halogen bond between a chloro group and a protein carbonyl.

MetabolicBlocking cluster_0 Without Chlorine cluster_1 With Chlorine Parent_H Drug-H (Metabolically Labile Site) Metabolite_OH Drug-OH (Hydroxylated Metabolite) Parent_H->Metabolite_OH CYP450 Oxidation Parent_Cl Drug-Cl (Metabolic Blocker) No_Reaction Metabolism Blocked Parent_Cl->No_Reaction CYP450 access hindered CYP_Enzyme CYP450 Enzyme CYP_Enzyme->Parent_H CYP_Enzyme->Parent_Cl

Caption: Chloro group acting as a metabolic blocker.

Odemethylation Parent_OCH3 Drug-OCH₃ (Methoxy Substrate) CYP_Enzyme CYP450 Enzyme + O₂ + NADPH Parent_OCH3->CYP_Enzyme Metabolite_OH Drug-OH (Hydroxylated Metabolite) Formaldehyde CH₂O (Formaldehyde) CYP_Enzyme->Metabolite_OH CYP_Enzyme->Formaldehyde

Caption: CYP450-mediated O-demethylation of a methoxy group.

Conclusion: Strategic Deployment for Optimal Drug Properties

The chloro and methoxy groups, while simple in structure, offer a powerful and versatile toolkit for the medicinal chemist. The chloro group's ability to increase lipophilicity, participate in halogen bonding, and act as a robust metabolic blocker makes it invaluable for enhancing a drug's potency and pharmacokinetic profile.[3][6][7][10][16] In contrast, the methoxy group provides a means to fine-tune solubility, engage in hydrogen bonding, and introduce a predictable metabolic pathway.[4][5]

The successful application of these functional groups is not a matter of arbitrary substitution but of a deep, rational understanding of the specific challenges presented by a lead compound. By carefully considering the desired changes in physicochemical properties, ADMET profile, and target interactions, researchers can strategically deploy chloro and methoxy groups to overcome obstacles in the drug discovery pipeline. As our understanding of the subtle interplay between molecular structure and biological function continues to grow, the thoughtful application of these fundamental building blocks will remain a cornerstone of modern medicinal chemistry, paving the way for the development of safer and more effective medicines.

References

[16] Lu, Y., et al. (2010). Halogen Bonding in Ligand-Receptor Interactions. Journal of Medicinal Chemistry. Available at: [Link] [11] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like properties on the odds of success. Nature Reviews Drug Discovery. Available at: [Link] [1] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. Available at: [Link] [17] Politzer, P., et al. (2007). Halogen bonding: an electrostatically-driven non-covalent interaction. Journal of Molecular Modeling. Available at: [Link] [9] Shityakov, S., & Förster, C. (2014). In silico-predicted lipophilicity and its impact on the blood-brain barrier penetration of drugs. Pharmaceuticals. Available at: [Link] [37] Valko, K. (2016). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Methods in Molecular Biology. Available at: [Link] [2] Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press. [36] Emery Pharma. (2017). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Available at: [Link] Wilcken, R., et al. (2013). Halogen bonds in protein–ligand interactions: a review. Journal of Medicinal Chemistry. Available at: [Link] [3] Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances. Available at: [Link] [38] Ishihara, Y. (2021). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link] [25] An, Y., et al. (2014). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Drug Metabolism and Pharmacokinetics. Available at: [Link] [34] Ghorab, M. M., et al. (2018). Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7. Medicinal Chemistry. Available at: [Link] [12] Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available at: [Link] [22] Kenny, P. W. (2023). Hydrogen Bond Donor-Acceptor Asymmetries in Drug Design. ChemRxiv. Available at: [Link] [39] Bojarski, A. J., et al. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor. Molecules. Available at: [Link] [40] OMICS International. (2024). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Available at: [Link] [4] Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available at: [Link] [23] Kenny, P. W. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry. Available at: [Link] [41] CUTM Courseware. Drug Design and Relationship of Functional Groups to Pharmacologic Activity. Available at: [Link] [24] Kenny, P. W. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry. Available at: [Link] [42] Unacademy. Physicochemical Properties Of Drugs. Available at: [Link] [26] Robbins, J. M., et al. (2021). Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes. JACS Au. Available at: [Link] [27] Wikipedia. Cytochrome P450 aromatic O-demethylase. Available at: [Link] PubChem. Loratadine. Available at: [Link] [18] Al-Hadiya, Z. H. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules. Available at: [Link] [28] Millennial Scientific. (2024). pKa, Ionizable Drugs, And Pharmaceutical Discovery. Available at: [Link] [29] Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Available at: [Link] [5] Pion. (2023). What is pKa and how is it used in drug development?. Available at: [Link] [13] Wikipedia. Loratadine. Available at: [Link] [7] Wikipedia. Celecoxib. Available at: [Link] [14] Li, L., et al. (2012). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition. Available at: [Link] [8] Zhang, Y., et al. (2022). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology. Available at: [Link] [15] ResearchGate. The chemical structure of celecoxib. Available at: [Link] [30] G.D. Searle & Co. (2004). University of Rochester v. G.D. Searle & Co., 358 F.3d 916 (Fed. Cir. 2004). [6] PATSNAP. Preparation method of loratadine. Available at: [Link]

Sources

A Senior Application Scientist's Guide to 4-Chloro-7-methoxyquinoline-6-carboxamide: Synthesis, Application, and Biological Context

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides an in-depth review of 4-Chloro-7-methoxyquinoline-6-carboxamide, a pivotal chemical intermediate in modern oncology drug development. While not an active pharmaceutical ingredient itself, its structural integrity is fundamental to the synthesis of Lenvatinib, a potent multi-target tyrosine kinase inhibitor. This document details its physicochemical properties, explores various validated synthesis methodologies with step-by-step protocols, and elucidates its critical role in the production of Lenvatinib. Furthermore, we delve into the biological significance of this compound by examining the mechanism of action of Lenvatinib, thereby providing the essential context for its application in cancer research and pharmaceutical manufacturing.

Chapter 1: The Quinoline Carboxamide Scaffold in Oncology

The quinoline ring system is a highly privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] It is a bicyclic aromatic compound composed of a fused benzene and pyridine ring.[3] The versatility of the quinoline framework allows for structural modifications at various positions, leading to a diverse range of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4]

Within the vast landscape of quinoline derivatives, the incorporation of a carboxamide linkage (-CONH₂) has proven to be a particularly effective strategy for enhancing pharmacological potency, especially in the development of anticancer agents.[1][2] This functional group can participate in crucial hydrogen bonding interactions within the active sites of biological targets, thereby improving binding affinity and specificity. Scientific exploration of quinoline and quinolone carboxamides has yielded compounds that act through various anticancer mechanisms, such as the inhibition of topoisomerases, protein kinases, and angiogenesis, as well as the induction of apoptosis.[1][2][5] this compound is a prime example of this chemical class, serving as a critical building block for targeted cancer therapies.[6]

Chapter 2: Physicochemical Profile of this compound

Understanding the fundamental properties of this intermediate is crucial for its handling, synthesis, and quality control in a research and development setting.

PropertyValueSource
IUPAC Name This compound[7][8]
CAS Number 417721-36-9[7][8][9]
Molecular Formula C₁₁H₉ClN₂O₂[7][9]
Molecular Weight 236.65 g/mol [7][9]
Appearance Off-white to light beige or light yellow solid/powder[3]
Boiling Point 426.7 ± 45.0 °C at 760 mmHg[10]
Density 1.4 ± 0.1 g/cm³[10]
InChIKey ZBTVNIDMGKZSGC-UHFFFAOYSA-N[7][8]

Safety & Handling: According to GHS classifications, this compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7][11] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated area or fume hood, are mandatory.[11]

Chapter 3: Synthesis Methodologies

The efficient synthesis of this compound is paramount for the cost-effective production of Lenvatinib. Several routes have been documented, each with distinct advantages. Below are two common strategies.

Synthesis via Nitrile Hydrolysis

This widely-cited method involves the construction of the quinoline ring followed by the conversion of a nitrile group to the desired carboxamide. The causality behind this approach lies in the stability and reactivity of the nitrile group, which serves as a reliable precursor to the primary amide.

Synthesis_Route_1 A 6-Cyano-7-methoxy- 4-chloroquinoline C Reaction at 80°C for 24 hours A->C Dissolve B Acetic Acid Solution (AcOH:H2O 1:1500) B->C Solvent D Cooling & Precipitation (Ice Water) C->D Hydrolysis E Filtration & Drying D->E Isolation F 4-Chloro-7-methoxyquinoline- 6-carboxamide E->F Purified Product

Diagram: Workflow for Nitrile Hydrolysis Synthesis.

Experimental Protocol: [6]

  • Dissolution: Dissolve 218g of 6-cyano-7-methoxy-4-chloroquinoline in an acetic acid solution (volume ratio of glacial acetic acid to water is 1:1500).

  • Reaction: Heat the reaction system to 80°C and maintain for 24 hours. The acidic conditions and elevated temperature facilitate the hydrolysis of the nitrile group to a carboxamide.

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Add 500mL of ice water and stir overnight. The product is poorly soluble in cold aqueous media, causing it to precipitate out of the solution.

  • Isolation: Filter the resulting solid precipitate from the reaction mixture.

  • Purification & Drying: Wash the filter cake with water until the filtrate is neutral to remove residual acid. Dry the white solid under vacuum to yield the final product, this compound.

Synthesis via Amidation of a Methyl Ester

An alternative strategy involves the direct conversion of the corresponding methyl ester. This is a classic amidation reaction where ammonia acts as the nucleophile, displacing the methoxy group of the ester.

Synthesis_Route_2 A Methyl 4-chloro-7- methoxyquinoline-6-carboxylate C Reaction at 60°C for 4 hours A->C Add to B Ammonia (liquid) B->C Reagent D Cooling & Extraction (Dichloromethane) C->D Amidation E 4-Chloro-7-methoxyquinoline- 6-carboxamide D->E Purified Product

Diagram: Workflow for Methyl Ester Amidation.

  • Reaction Setup: In a suitable reaction vessel (e.g., a three-necked flask), add 200 mL of liquid ammonia.

  • Substrate Addition: Add 10 g (39.8 mmol) of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate to the ammonia.

  • Reaction: Heat the mixture to 60°C and allow it to react for 4 hours.

  • Workup: Cool the reaction mixture to room temperature.

  • Extraction: Perform three extractions with dichloromethane to isolate the product from the aqueous ammonia. The organic layers are combined.

  • Isolation: Evaporation of the solvent yields this compound as a light yellow solid.

Chapter 4: Pivotal Role in Lenvatinib Synthesis

The primary and most significant application of this compound is its role as the penultimate intermediate in the synthesis of Lenvatinib.[3][6] In the final synthetic step, it undergoes a nucleophilic aromatic substitution reaction. The chlorine atom at the 4-position of the quinoline ring is an excellent leaving group, which is displaced by the phenolic oxygen of the urea-containing side chain.

Lenvatinib_Synthesis cluster_0 Reactants cluster_1 Conditions A 4-Chloro-7-methoxyquinoline- 6-carboxamide E Reflux for 5 hours A->E B 1-(2-chloro-4-hydroxyphenyl) -3-cyclopropylurea B->E C Sodium Methoxide (Base) C->E D Chloroform (Solvent) D->E F Aqueous Workup & Extraction E->F Nucleophilic Aromatic Substitution G Recrystallization F->G H Lenvatinib G->H

Diagram: Final Step in Lenvatinib Synthesis.

Experimental Protocol: [6]

  • Reactant Mixing: Combine 2.36g of this compound, 2.3g of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, 5mL of 20% sodium methoxide solution in methanol, and 20mL of chloroform in a reaction flask. The sodium methoxide acts as a base to deprotonate the phenol, creating a more potent nucleophile.

  • Reaction: Heat the system under reflux for 5 hours.

  • Workup: Cool the mixture to room temperature and pour it into ice water. Separate the organic layer.

  • Purification: Wash the organic layer with water until neutral, dry it with anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

  • Final Purification: Recrystallize the crude solid from an acetone-water mixture to obtain pure, white Lenvatinib.

Chapter 5: Biological Significance & Implied Mechanism of Action

The primary targets of Lenvatinib include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR1-3): Inhibition of these receptors is the principal mechanism for Lenvatinib's potent anti-angiogenic effects.[2][6]

  • Fibroblast Growth Factor Receptors (FGFR1-4): Blocking FGF signaling inhibits tumor cell proliferation and survival.[6][7]

  • Platelet-Derived Growth Factor Receptor alpha (PDGFRα) [2][6]

  • KIT and RET proto-oncogenes [2][6]

By binding to the ATP-binding pocket of these kinases, Lenvatinib prevents their phosphorylation and subsequent activation. This blockade inhibits downstream signaling cascades, such as the RAS-RAF-ERK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and invasion.[5]

Lenvatinib_MoA cluster_ligands Growth Factors (VEGF, FGF) cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR RAS RAS-RAF-ERK Pathway VEGFR->RAS PI3K PI3K-Akt Pathway VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis direct FGFR->RAS FGFR->PI3K PDGFR PDGFRα, KIT, RET PDGFR->RAS PDGFR->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibits Lenvatinib->FGFR Inhibits Lenvatinib->PDGFR Inhibits

Diagram: Lenvatinib's Multi-Target Inhibition Pathway.

Chapter 6: Future Perspectives

While this compound is firmly established as a Lenvatinib precursor, its core structure holds potential for further drug discovery efforts. The quinoline carboxamide scaffold is a validated pharmacophore for kinase inhibition. Future research could explore modifications at key positions to alter target specificity and pharmacokinetic properties:[3]

  • Substitution at the 4-position: Replacing the chloro group with other functionalities could modulate binding affinity and lead to inhibitors of new targets.

  • Modification of the 7-methoxy group: Altering this substituent can influence the compound's solubility, metabolism, and overall pharmacokinetic profile.

  • Derivatization of the 6-carboxamide: Conversion to other functional groups like oxadiazoles or triazoles has been shown in other quinoline systems to yield inhibitors of different targets, such as Bcl-2.[3]

Chapter 7: Conclusion

This compound is a molecule of high strategic importance in pharmaceutical chemistry. Its value is defined not by its own biological activity, but by its indispensable role as a sophisticated building block for the synthesis of the anticancer drug Lenvatinib. A thorough understanding of its synthesis, properties, and the mechanistic context of its final application is essential for professionals in drug development and manufacturing. The continued exploration of the quinoline carboxamide scaffold promises to yield new therapeutic agents, building on the structural foundation provided by intermediates like the one detailed in this guide.

References

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. - National Genomics Data Center (CNCB-NGDC). (n.d.). Retrieved January 12, 2026, from [Link]

  • LENVIMA® (lenvatinib) | Mechanism of Action (MOA). (n.d.). Retrieved January 12, 2026, from [Link]

  • Nayak, S., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. Published online January 28, 2025. [Link]

  • Matsui, J., et al. (2014). Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage. Vascular Cell, 6(1), 18. [Link]

  • This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Targeted signaling pathways and potential immunomodulatory functions of lenvatinib. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Review on recent development of quinoline for anticancer activities. (2023). Journal of the Indian Chemical Society, 100(11), 101192. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Lenvatinib inhibits signaling from VEGFR, PDGFRβ, FGFR and RET. It... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Lenvatinib: A Promising Molecular Targeted Agent for Multiple Cancers. (2018). OncoTargets and Therapy, 11, 4727–4732. [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2020). Molecules, 25(21), 5092. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Lenvatinib Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lenvatinib (marketed as Lenvima®) is a potent multi-target tyrosine kinase inhibitor (TKI) pivotal in the treatment of various aggressive cancers, including thyroid, hepatocellular, and renal cell carcinomas.[1][2] Its complex molecular architecture necessitates a multi-step synthetic approach, the efficiency of which is critically dependent on the robust preparation of its key structural fragments. This guide provides an in-depth technical analysis of the synthetic strategies for the core intermediates of Lenvatinib, designed for researchers, chemists, and professionals in drug development. We will dissect the retrosynthesis of Lenvatinib to identify its principal building blocks and subsequently explore the detailed, field-proven protocols for their preparation. The causality behind experimental choices, process optimization, and a comparative analysis of various synthetic routes are discussed, grounded in authoritative patents and peer-reviewed literature.

Introduction: The Significance of Lenvatinib

Lenvatinib exerts its therapeutic effect by inhibiting multiple receptor tyrosine kinases (RTKs) involved in oncogenic signaling and tumor angiogenesis.[1][3] Its targets include vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[2] This broad-spectrum inhibition disrupts the complex signaling networks that drive tumor growth, proliferation, and the formation of new blood vessels. The intricate chemical structure of Lenvatinib demands a convergent synthesis strategy, where key intermediates are prepared separately and then coupled in the final stages. The purity, yield, and cost-effectiveness of the entire process are therefore intrinsically linked to the efficient synthesis of these precursors.

Retrosynthetic Analysis: Deconstructing Lenvatinib

A logical retrosynthetic disconnection of the Lenvatinib molecule reveals two primary intermediates. The core structure is formed by a diaryl ether linkage between a substituted quinoline carboxamide and a cyclopropyl urea-bearing phenol.

G Lenvatinib Lenvatinib Intermediates Key Intermediates Lenvatinib->Intermediates C-O Ether Bond Disconnection Quinoline Intermediate A 4-chloro-7-methoxyquinoline-6-carboxamide Intermediates->Quinoline Urea Intermediate B 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea Intermediates->Urea

Figure 1: Retrosynthetic analysis of Lenvatinib. This diagram illustrates the primary disconnection at the diaryl ether bond, identifying the two core intermediates required for its convergent synthesis.

This analysis identifies the two critical building blocks:

  • Intermediate A: this compound

  • Intermediate B: 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea

The industrial synthesis of Lenvatinib hinges on the efficient and scalable production of these two molecules. The final step is typically a nucleophilic aromatic substitution (SNAr) reaction, forming the diaryl ether linkage.[4][5]

Synthesis of Intermediate A: this compound

The quinoline core is arguably the more complex of the two intermediates. Several synthetic routes have been patented and published, often starting from substituted anilines. A common and effective route begins with 4-cyano-3-hydroxyaniline.[4]

Synthetic Pathway Overview

The synthesis involves a sequence of methylation, cyclization, chlorination, and hydrolysis reactions to build the quinoline system and install the required functional groups.

G A 4-Cyano-3-hydroxyaniline B 4-Cyano-3-methoxyaniline A->B Methylation (e.g., (CH₃)₂CO₃, K₂CO₃) C 6-Cyano-7-methoxy-4-quinolinone B->C Cyclization (e.g., Propionic acid, PPA) D 6-Cyano-7-methoxy-4-chloroquinoline C->D Chlorination (e.g., SOCl₂, POCl₃) E Intermediate A This compound D->E Hydrolysis (e.g., H₂SO₄ or Acetic Acid)

Figure 2: Synthetic workflow for Intermediate A. This scheme outlines a common pathway from a substituted aniline to the final quinoline carboxamide intermediate.

Detailed Experimental Protocol

Step 1: Methylation of 4-cyano-3-hydroxyaniline The initial step is the selective O-methylation of the phenolic hydroxyl group. Dimethyl carbonate is often chosen as a green and less toxic methylating agent compared to alternatives like dimethyl sulfate.[4]

  • Protocol: 4-cyano-3-hydroxyaniline is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Potassium carbonate (K₂CO₃) is added as a base to deprotonate the phenol, and a phase transfer catalyst like tetrabutylammonium bromide may be used to facilitate the reaction.[4] Dimethyl carbonate is added, and the mixture is heated (e.g., to 110-120°C) for several hours until the reaction is complete, as monitored by TLC or HPLC.[4][6] Workup involves filtration, removal of the solvent, and extraction to yield 4-cyano-3-methoxyaniline.

Step 2: Condensation and Cyclization to form the Quinolinone Ring The resulting aniline is then condensed with a three-carbon unit and cyclized to form the quinolinone ring. This is a critical ring-forming step.

  • Protocol: 4-cyano-3-methoxyaniline is reacted with propionic acid in an alcoholic solvent.[4] Following this condensation, a strong acid catalyst such as polyphosphoric acid (PPA) is added, and the mixture is heated to a high temperature (e.g., 80-100°C) to drive the intramolecular cyclization.[4] The reaction mixture is then quenched in ice water to precipitate the product, 6-cyano-7-methoxy-4-quinolinone.

Step 3: Chlorination of the Quinolinone The hydroxyl group at the 4-position of the quinolinone is a vinylogous acid and can be converted to a chloride, which serves as a leaving group in the final coupling step.

  • Protocol: The dried 6-cyano-7-methoxy-4-quinolinone is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[4][7] The reaction is typically heated under reflux for several hours. After completion, the excess chlorinating agent is removed under reduced pressure, and the residue is carefully quenched with ice to precipitate the chlorinated product, 6-cyano-7-methoxy-4-chloroquinoline.

Step 4: Hydrolysis of the Nitrile to a Carboxamide The final step is the conversion of the cyano group at the 6-position into the primary carboxamide.

  • Protocol: The 6-cyano-7-methoxy-4-chloroquinoline is hydrolyzed under acidic conditions. A common method involves heating the compound in a mixture of acetic acid and water or using sulfuric acid.[6] For example, heating in an acetic acid/water solution to 80°C for an extended period (e.g., 24 hours) effectively converts the nitrile to the desired carboxamide.[6] Cooling the reaction and adding ice water precipitates the final product, this compound (Intermediate A).

Synthesis of Intermediate B: 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea

The synthesis of the urea side-chain intermediate is more varied, with several reported routes. A common strategy starts from 4-amino-3-chlorophenol.[5]

Synthetic Pathway Overview

This pathway involves the formation of a carbamate intermediate, which is then reacted with cyclopropylamine to form the final urea structure. This approach avoids the direct handling of highly toxic phosgene.

G A 4-Amino-3-chlorophenol B Phenyl (2-chloro-4-hydroxyphenyl)carbamate A->B Carbamate Formation (Phenyl Chloroformate, Base) C Intermediate B 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea B->C Urea Formation (Cyclopropylamine)

Figure 3: Synthetic workflow for Intermediate B. This diagram shows a two-step process to form the cyclopropylurea intermediate from 4-amino-3-chlorophenol.

Detailed Experimental Protocol

Step 1: Phenyl Carbamate Formation The amino group of 4-amino-3-chlorophenol is reacted with phenyl chloroformate to form a stable phenyl carbamate intermediate. This activates the amino group for the subsequent reaction.

  • Protocol: 4-amino-3-chlorophenol is dissolved in a suitable solvent like 2-methyltetrahydrofuran. An aqueous solution of a base, such as sodium bicarbonate (NaHCO₃), is added, and the mixture is cooled.[5] Phenyl chloroformate is then added dropwise while maintaining a low temperature (e.g., below 10°C). The reaction is monitored until the starting material is consumed. The organic phase containing the phenyl carbamate product is then separated.[5]

Step 2: Urea Formation with Cyclopropylamine The phenyl carbamate intermediate readily reacts with cyclopropylamine, where the cyclopropylamine displaces the phenol group to form the desired urea linkage.

  • Protocol: Cyclopropylamine is added directly to the organic phase from the previous step.[5] The reaction mixture is heated (e.g., to 50°C) for a few hours. The progress is monitored by TLC or HPLC until the carbamate intermediate is consumed.[5] The workup involves an acidic wash to remove excess cyclopropylamine, followed by crystallization from a solvent system like ethyl acetate/heptane to yield the pure 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (Intermediate B).[5]

An alternative approach involves reacting 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide with a synthon like 4-nitrophenyl cyclopropylcarbamate, which is prepared separately.[2][8]

The Final Coupling: Assembling Lenvatinib

The final step in the convergent synthesis is the coupling of Intermediate A and Intermediate B via a nucleophilic aromatic substitution reaction, specifically a Williamson ether synthesis.

  • Protocol: Intermediate A (this compound) and Intermediate B (1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea) are dissolved in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).[5] A strong base, such as cesium carbonate (Cs₂CO₃) or sodium methoxide, is added to deprotonate the phenolic hydroxyl group of Intermediate B, forming a nucleophilic phenoxide.[4][5][6] The reaction mixture is heated (e.g., 65-70°C) for several hours.[5] The chlorine atom at the 4-position of the quinoline ring is an excellent leaving group, activated by the electron-withdrawing nature of the ring system, allowing the phenoxide to attack and displace it. After the reaction is complete, the crude Lenvatinib is isolated by precipitation upon adding water, followed by purification through recrystallization.[5]

Comparative Analysis of Synthetic Strategies

The choice of a specific synthetic route in an industrial setting is a multi-factorial decision. The routes described are widely used, but variations exist to optimize for cost, safety, and environmental impact.

ParameterRoute for Intermediate A (Fig. 2)Route for Intermediate B (Fig. 3)Alternative Routes
Starting Materials Readily available substituted anilines.Readily available chlorophenols.May involve more steps or less common starting materials.[9]
Key Reactions Methylation, Gould-Jacobs or similar cyclization, chlorination, hydrolysis.[4]Carbamate and urea formation.[5]Curtius rearrangement has also been proposed for urea formation.[9]
Reagent Toxicity Avoids highly toxic reagents like dimethyl sulfate by using dimethyl carbonate.[4]Avoids phosgene by using phenyl chloroformate.[5][10]Some patented routes may use more hazardous reagents.
Process Scalability High-temperature cyclization can be energy-intensive but is generally scalable.Reactions are typically run at mild to moderate temperatures and are scalable.Scalability depends heavily on the specific alternative route.
Overall Yield Generally good, with individual step yields often exceeding 80-90%.[6][11]High-yielding steps, often >90%.[5]Varies significantly.

Conclusion and Future Perspectives

The synthesis of Lenvatinib is a testament to modern process chemistry, employing a convergent strategy that relies on the robust and efficient preparation of its key intermediates: this compound and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea. The established routes have been optimized to use safer reagents, such as dimethyl carbonate and phenyl chloroformate, and to provide high yields suitable for industrial production.[4][5]

Future research will likely focus on further improving the sustainability of the synthesis. This includes exploring catalytic C-O cross-coupling reactions for the final step to reduce the need for stoichiometric strong bases and high temperatures, as well as developing more streamlined, telescoped processes that minimize intermediate isolations, thereby reducing solvent waste and improving overall process mass intensity. As the therapeutic applications of Lenvatinib continue to expand, the demand for more efficient and greener synthetic methodologies will undoubtedly grow.

References

  • Synthetic method of lenvatinib - CN109734661B - Google Patents.
  • Synthesis Methods of Lenvatinib Mesylate API - Qingmu Pharmaceutical. Available at: [Link]

  • An improved process for the preparation of lenvatinib - WO2019016664A1 - Google Patents.
  • Synthetic method of lenvatinib and novel intermediate - CN111349045A - Google Patents.
  • A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy - PubMed. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF LENVATINIB - European Patent Office - EP 3620452 A1 - EPO. Available at: [Link]

  • Process for the preparation of lenvatinib or its salts thereof - WO2019092625A1 - Google Patents.
  • Process For The Preparation Of Lenvatinib - Quick Company. Available at: [Link]

  • Preparation method of lenvatinib and preparation method of lenvatinib intermediate - Patsnap Eureka. Available at: [Link]

  • Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - CN116874420A - Google Patents.
  • Three-step synthesis of lenvatinib 50 synthesized from simple starting... - ResearchGate. Available at: [Link]

  • New polymorphic forms of Lenvatinib mesylate and process for their preparation. Available at: [Link]

  • Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate and their pharmaceutical salts | Request PDF - ResearchGate. Available at: [Link]

  • Synthetic method of lenvatinib - CN113307767A - Google Patents.
  • Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate and their pharmaceutical salts - Chemical Papers. Available at: [Link]

Sources

Introduction: The Quinoline Carboxamide Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship of Quinoline Carboxamides

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its bicyclic aromatic structure is a common feature in a multitude of natural products and synthetic compounds, endowing them with the ability to interact with a diverse range of biological targets.[1][2][3] The true therapeutic potential of this scaffold is often unlocked through strategic functionalization. One of the most successful strategies has been the incorporation of a carboxamide linkage (-CONH-) at various positions on the quinoline core.[1][3] This modification has proven remarkably effective at enhancing pharmacological properties, leading to the development of potent agents with anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4][5][6][7]

The carboxamide group is a versatile functional group. It can act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), enabling crucial interactions within the binding pockets of enzymes and receptors. Furthermore, the substituent attached to the carboxamide nitrogen provides a readily accessible point for chemical modification, allowing for the fine-tuning of a compound's steric, electronic, and physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.

This guide serves as a comprehensive technical resource for professionals in drug discovery and development. It synthesizes current knowledge on the structure-activity relationships (SAR) of quinoline carboxamides, explains the causality behind synthetic and experimental choices, and provides detailed protocols for their synthesis and biological evaluation.

Part 1: General Synthetic Strategies for Quinoline Carboxamides

The efficient synthesis of a diverse library of analogs is the cornerstone of any successful SAR study. For quinoline carboxamides, the final amide bond formation is typically achieved through the coupling of a quinoline carboxylic acid with a primary or secondary amine. Two robust and widely adopted methods are presented below.

Method A: Amide Coupling via Acyl Chloride Formation

This classic two-step procedure is valued for its reliability and use of readily available reagents. It involves the activation of the carboxylic acid by converting it to a more reactive acyl chloride intermediate, which then readily reacts with the desired amine.[8]

Step 1: Formation of Quinoline-2-carbonyl Chloride

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoline-2-carboxylic acid (1.0 eq).

  • Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically 2-5 equivalents, in a dry inert solvent like Dichloromethane (DCM) or Toluene.

  • Heat the mixture to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ if using SOCl₂).

  • After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. The resulting crude quinoline-2-carbonyl chloride is often used in the next step without further purification due to its sensitivity to moisture.

Step 2: Amide Bond Formation

  • Dissolve the crude quinoline-2-carbonyl chloride (1.0 eq) in a dry inert solvent (e.g., DCM or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2-3 eq) in the same dry solvent. The base is crucial to neutralize the HCl generated during the reaction.

  • Cool the solution of the acyl chloride to 0 °C using an ice bath.

  • Slowly add the amine solution dropwise to the acyl chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup: wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, a saturated sodium bicarbonate solution to remove any unreacted acyl chloride, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the desired quinoline carboxamide.

Method B: Direct Amide Coupling with Coupling Reagents

This one-pot method avoids the need to isolate the often-sensitive acyl chloride intermediate, making it a more streamlined approach. It utilizes peptide coupling reagents to activate the carboxylic acid in situ, facilitating direct reaction with the amine.[8]

  • To a round-bottom flask containing a magnetic stir bar, dissolve quinoline-2-carboxylic acid (1.0 eq), the desired amine (1.0-1.2 eq), and a coupling reagent (1.1-1.5 eq) in a dry polar aprotic solvent such as DMF or DCM. Common coupling reagents include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate).

  • If using reagents like HBTU, an additive such as HOBt (Hydroxybenzotriazole) may be included to suppress side reactions.

  • Add an organic base (e.g., DIPEA or TEA, 2-4 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 4-24 hours. The reaction can be gently heated if necessary to drive it to completion.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure quinoline carboxamide.

G cluster_0 General Synthetic Workflow cluster_A Method A cluster_B Method B Q_COOH Quinoline Carboxylic Acid AcylChloride Acyl Chloride Formation (SOCl₂ or (COCl)₂) Q_COOH->AcylChloride CouplingB Direct Amide Coupling (EDC, HBTU, etc.) (Base, RT) Q_COOH->CouplingB Amine Primary or Secondary Amine CouplingA Amide Coupling (Base, 0°C to RT) Amine->CouplingA Amine->CouplingB Q_COCl Quinoline Acyl Chloride AcylChloride->Q_COCl Product Quinoline Carboxamide CouplingA->Product Q_COCl->CouplingA CouplingB->Product

Caption: General workflow for the synthesis of quinoline carboxamides.

Part 2: Core Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoline carboxamides is exquisitely sensitive to the substitution pattern on both the quinoline core and the carboxamide moiety. This section dissects the SAR based on major therapeutic areas.

A. Anticancer Activity

Quinoline carboxamides have been extensively explored as anticancer agents, targeting a variety of mechanisms including the inhibition of topoisomerases, protein kinases, and metabolic enzymes.[1][2][3]

Key Mechanistic Insights:

  • Kinase Inhibition: Many derivatives act as ATP-competitive inhibitors, with the quinoline nitrogen often forming a key hydrogen bond in the hinge region of the kinase active site.[9][10] The quinoline-3-carboxamide scaffold, for instance, has been successfully developed to target ATM kinase, a crucial mediator in the DNA damage response (DDR) pathway.[11][12]

  • Topoisomerase Inhibition: Certain quinoline carboxamides can intercalate into DNA and inhibit the function of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.[1][3]

  • Metabolic Enzyme Inhibition: Some compounds inhibit enzymes essential for cancer cell proliferation, such as human dihydroorotate dehydrogenase (DHODH).[1][2][3]

General SAR Trends for Anticancer Activity:

  • Position of the Carboxamide Linker: The point of attachment on the quinoline ring is critical.

    • Quinoline-3-carboxamides: This class has yielded potent inhibitors of ATM kinase. SAR studies revealed that electron-donating substituents on the N-phenyl ring (e.g., methoxy at the para-position) were crucial for cytotoxic activity.[9][11][12]

    • Quinoline-4-carboxamides: Derivatives have shown significant antimalarial activity (which often translates to anticancer screening hits) and activity against various cancer cell lines.[13][14][15] Halogen substitution (F, Cl) at the C6 position of the quinoline ring is often well-tolerated or beneficial for activity.[14]

    • Quinoline-2-carboxamides: These have also been explored as potential anticancer agents.[16]

  • Substituents on the Quinoline Core:

    • C2-Position: Substitution with aryl groups, such as a phenyl or p-tolyl group, is a common feature in active compounds.[14][15]

    • C6-Position: As noted, small electron-withdrawing groups like halogens are frequently employed to modulate electronic properties and can enhance activity.[14][17]

    • C8-Position: An 8-hydroxyquinoline core has been associated with enhanced anticancer potential.[18]

  • Substituents on the Carboxamide Nitrogen (R-group): This is the most common site for diversification.

    • Aromatic/Heterocyclic Rings: The presence of a substituted aniline or other aromatic/heterocyclic ring is a near-universal feature. The substitution pattern on this ring dictates potency and selectivity.

    • Linkers and Flexibility: Introducing flexible linkers between the carboxamide and a terminal group (e.g., a morpholine) can optimize binding and improve physicochemical properties like permeability.[15]

G cluster_SAR Key SAR Insights for Anticancer Quinoline Carboxamides Quinoline_Structure Quinoline_Structure Pos_2 C2: Aryl groups (e.g., Phenyl) often beneficial for activity. Quinoline_Structure->Pos_2 1 Pos_3_4 C3/C4: Position of carboxamide is critical. C3 -> ATM Kinase C4 -> Various Cancers Quinoline_Structure->Pos_3_4 2 Pos_6 C6: Halogens (F, Cl) are well-tolerated and can improve potency. Quinoline_Structure->Pos_6 3 Pos_8 C8: Hydroxyl group can enhance activity. Quinoline_Structure->Pos_8 4 Carboxamide_N N-Substituent (R): Critical for potency. Substituted aryl/heterocyclic rings are key. Quinoline_Structure->Carboxamide_N 5

Caption: Key structural regions influencing the anticancer activity of quinoline carboxamides.

Table 1: SAR Summary of Selected Anticancer Quinoline Carboxamides

Compound ClassPosition of -CONH-Key SubstitutionsTarget/MechanismRepresentative ActivityReference
Quinoline-3-carboxamideC3N-(4-methoxyphenyl)ATM Kinase InhibitionGI₅₀ values in µM range against HCT116, MDA-MB-468 cell lines[9][11]
Quinoline-4-carboxamideC4C2-(p-tolyl), C6-FluoroAntimalarial (Pf3D7)EC₅₀ = 120 nM (initial hit)[14][15]
Quinoline-4-carboxamideC4C2-(4-chlorophenyl) tethered to β-carbolineCytotoxicityIC₅₀ = 5.71 µM (MCF-7 breast cancer)[13]
Quinoline-8-carboxamideC8N/A (SAR on quinoline core)Topoisomerase IInhibition of supercoiled plasmid relaxation[18]
B. Anti-inflammatory Activity

Quinoline carboxamides have emerged as promising anti-inflammatory agents, often acting through the modulation of key inflammatory mediators and pathways.[4][5][6]

Key Mechanistic Insights:

  • TRPV1 Antagonism: SAR studies have indicated that quinoline scaffolds bearing a carboxamide moiety are a promising structural motif for developing antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor in pain and inflammation pathways.[6]

  • COX Inhibition: Some derivatives show cyclooxygenase (COX) inhibitory activity, a well-established mechanism for anti-inflammatory drugs.[4][6]

SAR Trends for Anti-inflammatory Activity:

  • Starting from a 2-phenylquinoline-4-carbohydrazide scaffold, various carboxamide derivatives have been synthesized and tested.[4][5]

  • One particularly effective derivative, which linked the quinoline-4-carboxamide to a nucleoside analogue, demonstrated significant anti-inflammatory activity comparable to the standard drug diclofenac in a carrageenan-induced paw edema model in rats.[4][5][19][20] This highlights the significant impact the N-substituent of the carboxamide has on activity.

C. Antimicrobial Activity

The quinoline core is famous for its role in antimicrobial drugs (e.g., fluoroquinolones). The introduction of a carboxamide group provides an additional avenue to develop novel agents to combat microbial infections and resistance.[21]

SAR Trends for Antimicrobial Activity:

  • General Principle: As with other activities, the antimicrobial potency is highly dependent on the nature and position of substituents around the quinoline carboxamide core.[21]

  • Antitubercular Activity: A series of 1,2-dihydroquinoline carboxamide derivatives were identified as potent agents against Mycobacterium tuberculosis H37Rv, with IC₅₀ values as low as 0.39 µg/mL, comparable to first-line drugs.[7]

  • Antibacterial Activity:

    • 2-Chloroquinoline-3-carboxamides showed weak to moderate activity against Gram-positive and Gram-negative bacteria.[17]

    • Novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides were synthesized and found to be active against Escherichia coli and Staphylococcus aureus.[22][23]

    • In one study of quinoline carboxamide analogues, compounds showed promising activity against Aeromonas and Enterococcus species.[24]

Part 3: Advanced SAR Strategy: Bioisosteric Replacement

Bioisosterism is a powerful strategy in medicinal chemistry where a functional group or fragment in a lead compound is replaced by another group with similar physical or chemical properties.[25][26] The goal is to enhance potency, improve metabolic stability, reduce toxicity, or alter pharmacokinetics while retaining the desired biological activity.

A compelling case study in the quinoline carboxamide series involves the development of ABCG2 modulators.[27][28] The initial lead compounds, based on a benzanilide core, were potent but susceptible to rapid enzymatic cleavage at the central amide bond.

  • The Problem: The central benzanilide moiety was a metabolic liability.

  • The Strategy: A bioisosteric replacement approach was employed, replacing the labile benzanilide core with a more stable N-(biphenyl-3-yl) moiety.

  • The Result: The resulting N-(biphenyl-3-yl)quinoline carboxamides were considerably more stable. While they showed slightly lower potency, they retained selective, submicromolar inhibition of the ABCG2 transporter, demonstrating that the benzanilide core was not essential for activity and could be successfully replaced to overcome metabolic instability.[27][28]

G cluster_bio Bioisosteric Replacement Example: ABCG2 Modulators Lead Lead Compound (Benzanilide Core) Problem Problem: Rapid Enzymatic Cleavage at Amide Bond Lead->Problem Strategy Strategy: Bioisosteric Replacement Problem->Strategy New New Analog (Biphenyl Core) Strategy->New Result Result: Improved Metabolic Stability Retained Activity New->Result

Caption: Logic of applying bioisosteric replacement to improve drug properties.

Part 4: Key Experimental Protocols for Biological Evaluation

To establish a reliable SAR, standardized and validated biological assays are essential. The following section details common protocols used to assess the activities of quinoline carboxamides.

A. MTT Cytotoxicity Assay (Anticancer)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screening method for potential anticancer drugs.[16]

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test quinoline carboxamide compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

G cluster_MTT MTT Cytotoxicity Assay Workflow Start Seed Cells in 96-well plate Treat Add Quinoline Carboxamide (Serial Dilutions) Start->Treat Incubate1 Incubate 48-72 hours Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate 3-4 hours (Formazan Formation) Add_MTT->Incubate2 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read End Calculate IC₅₀ Read->End

Caption: A typical experimental workflow for the MTT cytotoxicity assay.
B. Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This is a widely used and validated in vivo model for evaluating the acute anti-inflammatory activity of compounds.[4][5]

  • Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.

  • Grouping and Fasting: Divide animals into groups (n=6): a control group, a standard drug group (e.g., Diclofenac sodium), and test groups for different doses of the quinoline carboxamide compounds. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% w/v carrageenan solution in saline subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Perspectives

The quinoline carboxamide scaffold represents a highly versatile and fruitful platform for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide underscore a clear principle: biological activity is a finely tuned function of the substitution pattern across the entire molecule. The position of the carboxamide linker, the electronic and steric nature of substituents on the quinoline core, and, most critically, the diverse array of functionalities appended to the amide nitrogen all work in concert to determine potency and selectivity.

Future research in this area will likely focus on several key directions:

  • Novel Scaffolds: Exploration of fused quinoline carboxamide systems and novel bioisosteric replacements for the quinoline core itself.

  • Target Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or microbial enzymes to minimize off-target effects.

  • Multi-Target Ligands: Intelligently designing single molecules that can modulate multiple relevant targets, for example, a compound with both anti-inflammatory and anticancer properties for use in inflammation-driven cancers.

  • Computational Chemistry: Increased use of in silico modeling, docking studies, and molecular dynamics simulations to rationally design new analogs and better predict their biological activity before synthesis.

By leveraging the foundational SAR knowledge presented here and embracing these future strategies, the scientific community can continue to unlock the immense therapeutic potential of quinoline carboxamides.

References

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (National Genomics Data Center (CNCB-NGDC)) [URL: https://ngdc.cncb.ac.cn/sarscov2/abstract/39873887]
  • Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides. (Benchchem) [URL: https://www.benchchem.com/application-notes/synthesis-of-quinoline-2-carboxamides]
  • Methods for the synthesis of quinoline‐3‐carboxamides. (ResearchGate) [URL: https://www.researchgate.net/figure/Methods-for-the-synthesis-of-quinoline-3-carboxamides_fig1_319409893]
  • Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. (Allied Academies) [URL: https://www.alliedacademies.
  • Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates | Semantic Scholar. (Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Anti-inflammatory-and-analgesic-activities-of-some-Khalifa-Al-Omar/3762862d2873c3d5268c741e42a9b222955f280e]
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. | Semantic Scholar. (Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Quinoline-and-quinolone-carboxamides%3A-A-review-of-Babu-Ban-Janardhanan/d49f138865f3a09325996160105307b949c25603]
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/33302930/]
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (ResearchGate) [URL: https://www.researchgate.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/39873887/]
  • Benzanilide-Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/24900683/]
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis | Request PDF. (ResearchGate) [URL: https://www.researchgate.
  • Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators - PMC. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027546/]
  • Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. (Biomedical Research) [URL: https://www.biomedres.
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/25555236/]
  • Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates | Abstract. (Allied Academies) [URL: https://www.alliedacademies.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. (ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00723]
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6649692/]
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (ResearchGate) [URL: https://www.researchgate.
  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. (MDPI) [URL: https://www.mdpi.com/1422-0067/22/8/3958]
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5024523/]
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (ResearchGate) [URL: https://www.researchgate.net/publication/364746681_Synthesis_and_SAR_of_Potential_Anti-Cancer_Agents_of_Quinoline_Analogues_A_Review]
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9532585/]
  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs. (ResearchGate) [URL: https://www.researchgate.net/publication/318854743_Synthesis_Antimicrobial_Evaluation_and_Docking_Studies_of_Novel_Quinoline_Carboxamide_analogs]
  • Structural–activity relationship (SAR) of 4-quinolone derivatives. (ResearchGate) [URL: https://www.researchgate.
  • Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. (KoreaScience) [URL: https://koreascience.kr/article/JAKO201317262174620.page]
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/32820697/]
  • The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/30858025/]
  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (ResearchGate) [URL: https://www.researchgate.net/publication/325791350_A_SAR_Study_Evaluation_of_Bromo_Derivatives_of_8-Substituted_Quinolines_as_Novel_Anticancer_Agents]
  • SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. (University of Texas Southwestern Medical Center) [URL: https://scholar.utsouthwestern.edu/en/publications/sar-based-optimization-of-a-4-quinoline-carboxylic-acid-analogu]
  • Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents: A Comparative Guide. (Benchchem) [URL: https://www.benchchem.com/application-notes/sar-of-2-substituted-quinoline-analogs-as-anticancer-agents]
  • Recent Developments on Antimicrobial Quinoline Chemistry. (ResearchGate) [URL: https://www.researchgate.net/publication/287132921_Recent_Developments_on_Antimicrobial_Quinoline_Chemistry]
  • (PDF) Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. (ResearchGate) [URL: https://www.researchgate.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (Benchchem) [URL: https://www.benchchem.com/blogs/bioisosteres-for-drug-hunters-part-1]
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC. (NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9599580/]
  • Bioisosterism. (Drug Design Org) [URL: https://www.drugdesign.org/bioisosterism.html]
  • Bioisosteric Replacements. (Cambridge MedChem Consulting) [URL: https://www.cambridgemedchemconsulting.com/resources/bioisosteres/]
  • (PDF) Carboxamide Appended Quinoline Moieties as Potential Antiproliferative Agents, Apoptotic Inducers and Pim-1 Kinase Inhibitors. (ResearchGate) [URL: https://www.researchgate.net/publication/339178229_Carboxamide_Appended_Quinoline_Moieties_as_Potential_Antiproliferative_Agents_Apoptotic_Inducers_and_Pim-1_Kinase_Inhibitors]
  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. (NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538289/]
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (University of South Florida) [URL: https://scholarcommons.usf.edu/etd/9368/]
  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. (SciSpace) [URL: https://typeset.io/papers/synthesis-of-a-new-serie-of-quinoline-carboxamides-based-on-11g1k3j1]
  • Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8187216/]
  • Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers. (New Journal of Chemistry (RSC Publishing)) [URL: https://pubs.rsc.org/en/content/articlelanding/2020/nj/d0nj03953d]

Sources

Potential therapeutic targets of 4-Chloro-7-methoxyquinoline-6-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Derivatives

I've kicked off my investigation by hitting Google. I'm focusing specifically on those 4-Chloro-7-methoxyquinoline-6-carboxamide derivatives. My aim is to build a solid foundation of knowledge, focusing on their biological activities, and how they work. I'll need this to explore potential applications later.

Defining Research Scope

I'm now zeroing in on defining the scope for the technical guide. I'm deep-diving into the biological activities and mechanisms of action associated with these this compound derivatives. My next task is to pinpoint specific therapeutic areas where they show promise, along with the molecular targets they interact with. I'm already developing experimental protocols for key assays to support this focus.

Expanding Knowledge Acquisition

I'm now expanding my knowledge acquisition by conducting more focused searches. I'm focusing on biological activities, mechanisms, and therapeutic targets. I will then structure the technical guide to introduce the quinoline scaffold and then focus on identified therapeutic targets. I will devise detailed protocols for assays, and create visual diagrams. Quantitative data will be compiled. Finally, I will ensure accuracy and proper formatting.

Discovering Starting Points

I've made a good discovery. It seems this compound is a critical intermediate in synthesizing the multi-target tyrosine kinase inhibitor L, which is a key lead.

Pinpointing Potential Targets

I'm now diving deeper into the implications of this compound. My research has strongly linked it to receptor tyrosine kinases, especially VEGFRs, FGFRs, and PDGFRs. I'm also finding this quinoline-6-carboxamide derivative demonstrates a wide therapeutic potential. This extends to other protein kinases, topoisomerase inhibition, lysosome disruption, and the PI3K/Akt/mTOR pathway, alongside its implications for inflammation.

Expanding Therapeutic Scope

I've significantly broadened my scope. The research now reveals this compound's potential extends beyond RTKs. I'm seeing implications for oncology (topoisomerase, lysosome disruption, and PI3K/Akt/mTOR pathway), inflammation (COX, PDE4, TACE, TRPV1), and even infectious diseases (antibacterial and antibiofilm activities). The guide's structure will follow these therapeutic areas, including specific mechanisms, derivatives, and protocols.

Methodological & Application

Synthesis of 4-Chloro-7-methoxyquinoline-6-carboxamide: An Essential Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide, a critical intermediate in the production of several targeted cancer therapeutics, most notably the multi-tyrosine kinase inhibitor, Lenvatinib.[1] Lenvatinib is utilized in the treatment of various cancers, including thyroid and liver cancer.[1] The protocols outlined herein are designed for researchers, medicinal chemists, and professionals in drug development, offering a robust framework for producing this key building block. This document emphasizes the chemical rationale behind the procedural steps, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[2][3] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. In the context of oncology, the this compound moiety is of paramount importance. The chlorine atom at the 4-position serves as a versatile leaving group, readily displaced by nucleophiles to construct the final drug molecule.[4][5] The methoxy and carboxamide groups at the 7- and 6-positions, respectively, are crucial for modulating the electronic properties of the ring and for establishing key binding interactions within the ATP-binding pocket of target kinases.[6]

This guide will detail two distinct and validated synthetic routes to this compound, providing flexibility based on available starting materials and desired scale.

Synthetic Pathways Overview

Two primary, scalable synthetic routes are presented. The first pathway initiates from 4-cyano-3-hydroxyaniline, proceeding through a multi-step sequence involving methylation, cyclization, chlorination, and final hydrolysis of a nitrile group. The second, more convergent route, begins with 4-amino-2-methoxybenzamide and achieves the target through a cyclization followed by a direct chlorination.

G cluster_0 Pathway 1: From 4-Cyano-3-hydroxyaniline cluster_1 Pathway 2: From 4-Amino-2-methoxybenzamide A 4-Cyano-3-hydroxyaniline B 4-Cyano-3-methoxyaniline A->B Methylation C Intermediate Cyclization Precursor B->C Reaction with Diethyl ethoxymethylenemalonate D 6-Cyano-7-methoxy-4-quinolinone C->D Thermal Cyclization E 6-Cyano-7-methoxy-4-chloroquinoline D->E Chlorination F This compound E->F Hydrolysis G 4-Amino-2-methoxybenzamide H 4-Hydroxy-7-methoxyquinoline-6-carboxamide G->H Nucleophilic Substitution/Cyclization I This compound H->I Chlorination

Caption: Overview of the two synthetic routes to the target compound.

Pathway 1: Multi-step Synthesis from 4-Cyano-3-hydroxyaniline

This pathway, while longer, is built upon readily available starting materials and employs classical organic transformations. Each step is well-documented and scalable.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-Cyano-3-hydroxyaniline≥98%Sigma-Aldrich
Dimethyl carbonateAnhydrous, ≥99%Acros Organics
Potassium carbonate (K₂CO₃)Anhydrous powderJ.T. Baker
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%EMD Millipore
Diethyl ethoxymethylenemalonate (DEMM)≥97%TCI America
Diphenyl ether≥99%Alfa Aesar
Polyphosphoric acid (PPA)115% H₃PO₄ basisSigma-Aldrich
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Fisher Scientific
Sulfolane≥98%Sigma-Aldrich
Acetic AcidGlacialVWR Chemicals
Step-by-Step Protocol

Step 1: Methylation to form 4-Cyano-3-methoxyaniline The initial step involves the O-methylation of the phenolic hydroxyl group. Dimethyl carbonate is employed as a greener alternative to traditional methylating agents like methyl iodide.

  • To a stirred solution of 4-cyano-3-hydroxyaniline (134 g) in 500 mL of DMF, add potassium carbonate (268 g).

  • Heat the mixture to 110°C.

  • Slowly add dimethyl carbonate (100 g) over 30 minutes.

  • Maintain the reaction at 110°C for 8 hours, monitoring by TLC (Thin Layer Chromatography) for the disappearance of the starting material.

  • Cool the reaction to room temperature, filter off the inorganic salts, and remove the DMF under reduced pressure.

  • The resulting residue is taken up in ethyl acetate and washed with water to yield 4-cyano-3-methoxyaniline.

Step 2: Gould-Jacobs Reaction to form 6-Cyano-7-methoxy-4-quinolinone This step involves condensation with diethyl ethoxymethylenemalonate followed by a thermal cyclization.

  • Mix 4-cyano-3-methoxyaniline with diethyl ethoxymethylenemalonate and heat. This forms the intermediate anilinomethylenemalonate.

  • Add the crude intermediate to a high-boiling solvent like diphenyl ether and heat to approximately 250°C to induce thermal cyclization.

  • Alternatively, for a milder condition, the intermediate can be cyclized by heating in polyphosphoric acid at 90°C for 10 hours.[1]

  • Upon completion, the reaction mixture is cooled and poured into ice water, causing the product, 6-cyano-7-methoxy-4-quinolinone, to precipitate as a solid.[1]

Step 3: Chlorination to form 6-Cyano-7-methoxy-4-chloroquinoline The hydroxyl group of the quinolinone is converted to a chloro group, activating the 4-position for subsequent nucleophilic substitution.

  • Dissolve 6-cyano-7-methoxy-4-quinolinone (50 g) in sulfolane (80 mL).

  • Add phosphorus oxychloride (POCl₃) and heat the mixture under reflux for 5 hours.[1]

  • After cooling, carefully pour the reaction mixture into ice water, which will precipitate the chlorinated product.

  • Filter the solid, wash with water until neutral, and dry under vacuum to obtain 6-cyano-7-methoxy-4-chloroquinoline.

Step 4: Hydrolysis to this compound The final step is the controlled hydrolysis of the nitrile group to a primary amide.

  • Dissolve 6-cyano-7-methoxy-4-chloroquinoline (218 g) in a 1:1500 mixture of glacial acetic acid and water.[1]

  • Heat the solution to 80°C and maintain for 24 hours.[1]

  • Cool the mixture to room temperature and add 500 mL of ice water to precipitate the final product.

  • Stir overnight, then filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Expected Yield and Characterization
StageTypical YieldAnalytical Method
4-Cyano-3-methoxyaniline85-90%¹H NMR, LC-MS
6-Cyano-7-methoxy-4-quinolinone80-85%¹H NMR, IR
6-Cyano-7-methoxy-4-chloroquinoline~90%¹H NMR, LC-MS
This compound~95%¹H NMR, ¹³C NMR, HRMS, mp

Pathway 2: Convergent Synthesis from 4-Amino-2-methoxybenzamide

This patented approach offers a more direct route to the target molecule, potentially reducing the overall number of synthetic steps and improving process efficiency.[7]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-Amino-2-methoxybenzamide≥97%Combi-Blocks
Diethyl malonateReagent grade, ≥99%Sigma-Aldrich
Sodium methoxide25% in MethanolAcros Organics
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Fisher Scientific
Thionyl chloride (SOCl₂)≥99.5%Alfa Aesar
Acetonitrile (ACN)Anhydrous, ≥99.8%EMD Millipore
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Step-by-Step Protocol

Step 1: Cyclization to 4-Hydroxy-7-methoxyquinoline-6-carboxamide This step involves a nucleophilic substitution reaction to form the quinoline core.[7]

  • In a suitable reaction vessel, charge 4-amino-2-methoxybenzamide and a nucleophilic reagent such as diethyl malonate in a solvent.

  • Heat the mixture to facilitate the condensation and subsequent cyclization reaction.

  • Upon completion, cool the reaction mixture to induce precipitation of the product.

  • Filter the solid and wash with an appropriate solvent to yield 4-hydroxy-7-methoxyquinoline-6-carboxamide.

Step 2: Chlorination to this compound This is a direct chlorination of the 4-hydroxy group.

  • Suspend 4-hydroxy-7-methoxyquinoline-6-carboxamide (1.27 kg, 5.82 mol) in acetonitrile (5 L) in a reaction flask.[7]

  • Add triethylamine (7.07 kg, 7 mol) as an acid scavenger.

  • At room temperature, add phosphorus oxychloride (480 g, 6.4 mol) dropwise.[7] An alternative chlorinating agent that can be used is thionyl chloride.[7]

  • After the addition is complete, heat the mixture to 70°C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the mixture to 0°C to precipitate the solid product.

  • Filter the product and wash to obtain this compound.

G cluster_checks In-Process Controls protocol Protocol Workflow (Pathway 2) Charge Reactor Add Solvent & Base Add Chlorinating Agent Heat Reaction Cool & Precipitate Filter & Dry TLC TLC/LC-MS Monitoring protocol:f3->TLC Monitor Completion pH pH Check (during wash) protocol:f5->pH Ensure Neutrality

Caption: Experimental workflow for the chlorination step in Pathway 2.

Expected Yield and Purity

This more direct route boasts high efficiency in the final chlorination step.

StageTypical YieldAnalytical Method
4-Hydroxy-7-methoxyquinoline-6-carboxamide85-95%¹H NMR, LC-MS
This compound89-91%¹H NMR, ¹³C NMR, HRMS, mp

Safety and Handling

  • Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): These reagents are highly corrosive and react violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • High Temperatures: The thermal cyclization in Pathway 1 requires high temperatures. Ensure proper heating mantles and temperature controllers are used.

  • Solvents: DMF is a reproductive toxin. Acetonitrile and other organic solvents are flammable. Handle with care and ensure proper waste disposal procedures are followed.

Conclusion

The synthesis of this compound is a well-established process crucial for the pharmaceutical industry. The two pathways presented here offer reliable and scalable methods for its production. Pathway 1 provides a classic, step-wise approach from basic starting materials, while Pathway 2 offers a more convergent and potentially more efficient industrial process. The choice of route will depend on factors such as starting material availability, cost, and the scale of production. The detailed protocols and underlying chemical principles discussed in this guide are intended to empower researchers to confidently synthesize this vital intermediate for the advancement of targeted cancer therapies.

References

  • Google Patents. (n.d.). CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.
  • Google Patents. (n.d.). EP3620452A1 - Process for the preparation of lenvatinib.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Synthink. (n.d.). 4-Chloro-7-methoxy-6-quinolinecarboxamide. Retrieved from [Link]

  • SciSpace. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. Retrieved from [Link]

  • J-Stage. (n.d.). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Retrieved from [Link]

  • ACS Publications. (2008). Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Retrieved from [Link]

  • PharmaCompass. (n.d.). 7-methoxy-4-chloro-quinoline-6-carboxamide. Retrieved from [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]

  • European Patent Office. (2020). PROCESS FOR THE PREPARATION OF LENVATINIB - EP 3620452 A1. Retrieved from [Link]

Sources

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-Chloro-7-methoxyquinoline-6-carboxamide: Synthesis, Characterization, and Utility in Pharmaceutical Development

This compound is a heterocyclic organic compound that has emerged as a critical intermediate in the field of pharmaceutical sciences. Belonging to the quinoline class of molecules, it serves as a high-value building block for the synthesis of complex therapeutic agents. The quinoline core is recognized as a "privileged scaffold" due to its recurring presence in numerous biologically active compounds and marketed drugs, demonstrating a wide range of pharmacological activities including anticancer, antimalarial, and antimicrobial properties.[1]

The primary significance of this compound (CAS No: 417721-36-9) lies in its role as a direct precursor to Lenvatinib (E7080).[1][2] Lenvatinib is a potent, orally active multi-target tyrosine kinase inhibitor (TKI) approved for the treatment of several aggressive cancers, including thyroid, liver, and kidney cancer.[1][2][3] It functions by blocking key signaling pathways implicated in tumor growth and angiogenesis (the formation of new blood vessels).[1] The precise architecture of this compound, featuring a reactive chlorine atom at the 4-position, is pivotal for its subsequent chemical elaboration into these life-saving medicines. This guide provides detailed protocols for its synthesis, characterization, and application, aimed at researchers and professionals in drug development.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount in a laboratory setting. Below is a summary of the key properties and hazard information for this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 417721-36-9 [4]
Molecular Formula C₁₁H₉ClN₂O₂ [4]
Molecular Weight 236.65 g/mol [4]
Appearance White to light yellow solid/powder [2][5]
Melting Point >205°C (decomposes) [3]

| IUPAC Name | this compound |[4] |

Table 2: GHS Hazard Information

Hazard Code Description Source
H302 Harmful if swallowed [4]
H315 Causes skin irritation [4]
H319 Causes serious eye irritation [4]
H335 May cause respiratory irritation [4]

Note: Always consult the latest Material Safety Data Sheet (MSDS) before handling. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

Core Application: Synthesis of Lenvatinib via Nucleophilic Aromatic Substitution

The primary utility of this compound is its conversion to Lenvatinib. This transformation is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing quinoline ring system activates the chlorine atom at the C4 position, making it an excellent leaving group susceptible to displacement by a nucleophile—in this case, the phenoxide ion of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea. A base is required to deprotonate the phenol, generating the reactive nucleophile.

G cluster_reactants Reactants A 4-Chloro-7-methoxy- quinoline-6-carboxamide C Lenvatinib A->C  Cesium Carbonate (Cs₂CO₃)  DMSO, 50-70°C B 1-(2-chloro-4-hydroxyphenyl) -3-cyclopropylurea B->C  Cesium Carbonate (Cs₂CO₃)  DMSO, 50-70°C G A 4-Hydroxy-7-methoxy- quinoline-6-carboxamide C 4-Chloro-7-methoxy- quinoline-6-carboxamide A->C  Route 1: Chlorination  SOCl₂, DIPEA, THF  60-65°C B 6-Cyano-7-methoxy- 4-chloroquinoline B->C  Route 2: Hydrolysis  Acetic Acid / H₂O  80°C

Sources

The Strategic Synthesis of Lenvatinib: A Detailed Guide Utilizing 4-Chloro-7-methoxyquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the synthesis of Lenvatinib, a potent multi-tyrosine kinase inhibitor. Our focus is on a strategic and convergent synthetic route that employs 4-chloro-7-methoxyquinoline-6-carboxamide as a pivotal intermediate. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a series of steps, but a comprehensive understanding of the chemical logic and practical considerations that underpin this important synthesis.

Introduction: Lenvatinib's Therapeutic Significance

The selection of a synthetic route for a drug of this importance is a critical decision, balancing efficiency, scalability, and purity. The pathway detailed herein, which hinges on the coupling of this compound with a substituted phenylurea moiety, represents a robust and well-documented approach.

The Convergent Synthetic Strategy

The synthesis of Lenvatinib is most effectively approached through a convergent strategy. This involves the independent preparation of two key fragments, which are then coupled in a late-stage reaction to form the final molecule. This approach offers several advantages over a linear synthesis, including higher overall yields and the ability to purify intermediates more effectively.

The two primary building blocks for this synthesis are:

  • Key Intermediate A: this compound

  • Key Intermediate B: 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea

The final step of the synthesis is typically an Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, that joins these two intermediates[11][12][13].

G cluster_0 Synthesis of Key Intermediate A cluster_1 Synthesis of Key Intermediate B A_start 4-Amino-2-methoxybenzamide A_mid 4-Hydroxy-7-methoxyquinoline-6-carboxamide A_start->A_mid Nucleophilic Substitution A_final This compound A_mid->A_final Chlorination Lenvatinib Lenvatinib A_final->Lenvatinib Ullmann Condensation B_start 4-Amino-3-chlorophenol B_mid Phenyl carbamate derivative B_start->B_mid Carbamoylation B_final 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea B_mid->B_final Amination B_final->Lenvatinib Ullmann Condensation

Caption: Convergent synthesis of Lenvatinib.

Part 1: Synthesis of this compound (Key Intermediate A)

The synthesis of this crucial quinoline intermediate can be achieved through several reported methods. A common and efficient route starts from 4-amino-2-methoxybenzamide[14].

Protocol 1: Preparation of this compound

Step 1a: Synthesis of 4-Hydroxy-7-methoxyquinoline-6-carboxamide

This step involves a cyclization reaction to form the quinolinone ring system.

  • Reagents and Solvents: 4-amino-2-methoxybenzamide, suitable cyclizing agent (e.g., dialkyl malonate or an equivalent), high-boiling point solvent (e.g., diphenyl ether).

  • Procedure:

    • Combine 4-amino-2-methoxybenzamide and the cyclizing agent in the high-boiling point solvent.

    • Heat the mixture to a high temperature (typically >200 °C) to drive the condensation and cyclization reaction.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture and isolate the product by filtration.

    • Wash the solid product with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

    • The product can be further purified by recrystallization if necessary.

Step 1b: Chlorination of 4-Hydroxy-7-methoxyquinoline-6-carboxamide

The hydroxyl group at the 4-position of the quinoline ring is then converted to a chlorine atom, which serves as a leaving group in the subsequent Ullmann coupling.

  • Reagents and Solvents: 4-hydroxy-7-methoxyquinoline-6-carboxamide, chlorinating agent (e.g., phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)), optional solvent (e.g., acetonitrile, tetrahydrofuran)[14].

  • Procedure:

    • Suspend 4-hydroxy-7-methoxyquinoline-6-carboxamide in the chosen solvent (if any).

    • Carefully add the chlorinating agent at a controlled temperature (often at room temperature or slightly elevated)[14]. An organic base like triethylamine or diisopropylethylamine may be added[14].

    • Stir the reaction mixture at a specified temperature (e.g., 60-70 °C) for several hours until the reaction is complete[14].

    • After completion, cool the reaction mixture. The product may precipitate out of the solution.

    • Quench the excess chlorinating agent carefully with ice water.

    • Isolate the solid product by filtration, wash with water, and dry under vacuum to yield this compound[15][16].

Part 2: Synthesis of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea (Key Intermediate B)

The synthesis of this substituted phenylurea is a multi-step process that begins with 4-amino-3-chlorophenol.

Protocol 2: Preparation of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

Step 2a: Formation of a Phenyl Carbamate Derivative

The amino group of 4-amino-3-chlorophenol is first converted to a carbamate, which acts as a precursor to the urea functionality.

  • Reagents and Solvents: 4-amino-3-chlorophenol, a phosgene equivalent (e.g., phenyl chloroformate), a base (e.g., pyridine), and a suitable solvent (e.g., N-methylpyrrolidone)[17].

  • Procedure:

    • Dissolve 4-amino-3-chlorophenol and the base in the solvent.

    • Cool the mixture in an ice-water bath.

    • Slowly add the phosgene equivalent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion.

    • The intermediate carbamate can be isolated or used directly in the next step.

Step 2b: Reaction with Cyclopropylamine to Form the Urea

The carbamate intermediate is then reacted with cyclopropylamine to form the desired urea.

  • Reagents and Solvents: The phenyl carbamate derivative from the previous step, cyclopropylamine, and a suitable solvent (e.g., N-methylpyrrolidone)[17].

  • Procedure:

    • To the solution of the carbamate intermediate, add cyclopropylamine.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete.

    • Upon completion, the product can be precipitated by the addition of water.

    • Isolate the solid by filtration, wash with water, and dry to obtain 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea[17].

Part 3: The Final Coupling – Synthesis of Lenvatinib

The culmination of this synthetic strategy is the coupling of the two key intermediates via an Ullmann condensation reaction.

Protocol 3: Ullmann Condensation to Yield Lenvatinib

This copper-catalyzed reaction forms the critical ether linkage between the quinoline and phenylurea moieties.

  • Reagents and Solvents: this compound, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, a copper catalyst (e.g., copper(I) iodide), a base (e.g., cesium carbonate or potassium tert-butoxide), and a high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF))[17][18].

  • Procedure:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, the copper catalyst, and the base in the chosen solvent.

    • Heat the reaction mixture to an elevated temperature (typically in the range of 65-100 °C)[17][19].

    • Monitor the reaction progress by HPLC or LC-MS. The reaction may take several hours to reach completion.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water to precipitate the crude Lenvatinib.

    • Collect the solid by filtration and wash thoroughly with water.

    • The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., a mixture of DMSO and dichloromethane), to yield Lenvatinib of high purity[18][20].

G start Starting Materials: - this compound - 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea - Copper Catalyst - Base - Solvent (DMSO/DMF) reaction Ullmann Condensation Heat (65-100 °C) Inert Atmosphere start->reaction workup Workup: - Cool to RT - Precipitate in Water - Filter reaction->workup purification Purification: - Recrystallization (e.g., DMSO/DCM) workup->purification final_product Final Product: Lenvatinib purification->final_product

Caption: Experimental workflow for the final synthesis of Lenvatinib.

Quantitative Data Summary

StepStarting MaterialKey ReagentsTypical YieldReference
1b 4-Hydroxy-7-methoxyquinoline-6-carboxamidePOCl₃ or SOCl₂89-91%[14]
3 This compound & 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylureaCopper catalyst, Base62-79%[18][20]

Analytical Characterization of Lenvatinib

To ensure the identity and purity of the synthesized Lenvatinib, a comprehensive analytical characterization is essential.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a critical technique for assessing the purity of the final product and for monitoring the progress of the reaction. A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile)[21][22][23]. The detection wavelength is typically set around 246 nm or 265 nm[21][22].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of Lenvatinib. The spectra should be compared with a reference standard or published data to verify the identity of the compound[18].

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of Lenvatinib and to provide further confirmation of its identity.

Safety and Handling Precautions

Lenvatinib and its intermediates are potent pharmaceutical compounds and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling these chemicals[24][25][26].

  • Ventilation: All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of dust or vapors[24][27][28].

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Mechanism of Action Visualization

G cluster_VEGFR VEGFR Signaling cluster_FGFR FGFR Signaling Lenvatinib Lenvatinib VEGFR VEGFR1, VEGFR2, VEGFR3 Lenvatinib->VEGFR Inhibits FGFR FGFR1, FGFR2, FGFR3, FGFR4 Lenvatinib->FGFR Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis TumorGrowth Tumor Growth & Proliferation FGFR->TumorGrowth

Caption: Lenvatinib's dual inhibition of VEGFR and FGFR pathways.

Conclusion

The synthesis of Lenvatinib via the convergent coupling of this compound and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea represents a robust and efficient strategy for the preparation of this important anticancer agent. This guide has provided a detailed overview of the synthetic protocols, the underlying chemical principles, and the necessary analytical and safety considerations. By understanding the rationale behind each step, researchers can effectively and safely synthesize Lenvatinib for further study and development.

References

  • Mechanism of Action (MOA) of LENVIMA® (lenvatinib). (n.d.). Eisai. Retrieved from [Link]

  • Lenvatinib. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mechanism of Action (MOA) of LENVIMA® (lenvatinib). (n.d.). Eisai. Retrieved from [Link]

  • Lenvatinib. (2024). In StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • What is the mechanism of Lenvatinib mesylate? (2024). Patsnap Synapse. Retrieved from [Link]

  • Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide. (n.d.). Google Patents.
  • Process for the preparation of lenvatinib. (n.d.). Google Patents.
  • Shiri, P., Ramezanpour, S., Amani, A. M., & Dehaen, W. (2024). A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy. ResearchGate. Retrieved from [Link]

  • Xu, C., et al. (2021). Inhibition of FGF-FGFR and VEGF-VEGFR signalling in cancer treatment. Journal of Cellular and Molecular Medicine, 25(9), 4167-4182. [Link]

  • Inhibition of FGF-FGFR and VEGF-VEGFR signalling in cancer treatment. (2021). PubMed. Retrieved from [Link]

  • Taeger, J., Moser, C., et al. (2011). Targeting FGFR/PDGFR/VEGFR Impairs Tumor Growth, Angiogenesis, and Metastasis by Effects on Tumor Cells, Endothelial Cells, and Pericytes in Pancreatic Cancer. Molecular Cancer Therapeutics, 10(11), 2157-2167. [Link]

  • Synthetic method of lenvatinib. (n.d.). Google Patents.
  • MATERIAL SAFETY DATA SHEETS LENVATINIB. (n.d.). Cleanchem Laboratories. Retrieved from [Link]

  • Analytical RP-HPLC Method Development and Validation for the Estimation of Lenvatinib and API Form and Marketed Pharmaceutical D. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (2021). Cancers, 13(16), 4039. [Link]

  • Connections between veGF/veGFR signaling and angiogenic processes. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical method for determination of Lenvatinib in pharmaceutical and bulk dosage form by using RP. (n.d.). International Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]

  • A New Thyroid Cancer Medication is Approved. (2015). The AACR. Retrieved from [Link]

  • method development and validation of lenvatinib drug by rp-hplc in pharmaceutical drug. (2016). ResearchGate. Retrieved from [Link]

  • Lenvima (Lenvatinib), a Multireceptor Tyrosine Kinase Inhibitor, Approved by the FDA for the Treatment of Patients with Differentiated Thyroid Cancer. (2015). American Health & Drug Benefits, 8(Spec Issue), 106. [Link]

  • Results From Clinical Trials With LENVIMA® (lenvatinib). (n.d.). Eisai. Retrieved from [Link]

  • A new analytical method development and validation for the estimation of lenvatinib by using RP-HPLC method. (2022). Slideshare. Retrieved from [Link]

  • HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard. (n.d.). Google Patents.
  • Lenvatinib. (n.d.). MedPath. Retrieved from [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthetic method of lenvatinib. (n.d.). Google Patents.
  • PROCESS FOR THE PREPARATION OF LENVATINIB. (2020). European Patent Office. Retrieved from [Link]

  • Synthesis Methods of Lenvatinib Mesylate API. (2024). Qingmu Pharmaceutical. Retrieved from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2012). Current Organic Chemistry, 16(5), 628-656. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea. (2024). MDPI. Retrieved from [Link]

  • Synthesis of 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine. (1987). Chemical & Pharmaceutical Bulletin, 35(7), 2775-2781. [Link]

Sources

Analytical methods for 4-Chloro-7-methoxyquinoline-6-carboxamide characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 4-Chloro-7-methoxyquinoline-6-carboxamide

Authored by: A Senior Application Scientist

Introduction

This compound is a critical pharmaceutical intermediate, most notably in the synthesis of Lenvatinib, an orally active multi-target tyrosine kinase inhibitor used in the treatment of various cancers.[1] The purity, identity, and stability of this intermediate are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are essential for its characterization throughout the drug development and manufacturing process.

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound. It is designed for researchers, analytical scientists, and quality control professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. By integrating data from orthogonal techniques, one can build a complete analytical profile, ensuring the material meets the stringent requirements of the pharmaceutical industry.

Physicochemical Profile

A foundational understanding of the compound's physicochemical properties is the first step in developing any analytical method. These properties dictate choices for solvents, chromatographic conditions, and sample preparation techniques.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 417721-36-9[2][3]
Molecular Formula C₁₁H₉ClN₂O₂[2][3]
Molecular Weight 236.65 g/mol [2][3]
Appearance White to off-white or light yellow solid[4][5][6]
Solubility Sparingly soluble in water. Moderately soluble in polar organic solvents like DMSO and DMF.[4]

Part 1: Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates and for quantitative assays. A well-developed reverse-phase HPLC method can effectively separate the main compound from process-related impurities and degradation products.

Causality Behind Method Design:
  • Stationary Phase: A C18 (octadecyl) column is chosen as it is a versatile, non-polar stationary phase that effectively retains moderately polar compounds like quinoline derivatives through hydrophobic interactions.[7][8]

  • Mobile Phase: A gradient elution using water and acetonitrile allows for the separation of compounds with a range of polarities. Starting with a higher aqueous content allows for the retention of the main peak, while gradually increasing the organic solvent (acetonitrile) content elutes more non-polar impurities.

  • pH Modifier: The addition of a small amount of acid (e.g., formic acid) to the mobile phase is crucial. The quinoline nitrogen is basic and can interact with residual silanols on the silica-based column, leading to poor peak shape (tailing). The acid protonates the basic sites, minimizing these secondary interactions and resulting in sharp, symmetrical peaks.

  • Detection: The conjugated quinoline ring system is a strong chromophore, exhibiting significant absorbance in the UV region.[9][10] A Diode Array Detector (DAD) is ideal as it can monitor a range of wavelengths simultaneously, helping to identify co-eluting peaks and select the optimal wavelength for quantification based on the compound's UV spectrum.

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Accurately weigh sample B Dissolve in Diluent (e.g., Acetonitrile/Water 50:50) A->B E Inject Sample Solution B->E C Filter Mobile Phases (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile) D Equilibrate HPLC System with initial mobile phase conditions C->D D->E F Run Gradient Elution Program E->F G Detect at λmax using DAD F->G H Integrate Chromatogram G->H I Calculate Purity by Area % H->I

Caption: HPLC workflow from sample preparation to data analysis.

Protocol 1: Reverse-Phase HPLC Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Conditions: | Parameter | Recommended Setting | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm particle size | | Mobile Phase A | 0.1% (v/v) Formic Acid in Water | | Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temp. | 30 °C | | Injection Vol. | 10 µL | | Detection | DAD, 254 nm or λmax | | Gradient Program | Time (min) | % B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 30 | 10 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of ~1 mg/mL.

    • Vortex or sonicate to ensure complete dissolution.

  • Analysis and Data Processing:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the sample solution.

    • Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Part 2: Spectroscopic Analysis for Structural Elucidation

While chromatography assesses purity, a suite of spectroscopic techniques is required to confirm the molecular structure and identity of the compound.

Overall Analytical Strategy

Analytical_Strategy cluster_techniques Analytical Techniques HPLC HPLC (Purity) Confirmation Confirmed Identity, Purity, and Structure HPLC->Confirmation MS Mass Spectrometry (Molecular Weight) MS->Confirmation NMR NMR Spectroscopy (Connectivity & Structure) NMR->Confirmation FTIR FTIR Spectroscopy (Functional Groups) FTIR->Confirmation Compound 4-Chloro-7-methoxyquinoline- 6-carboxamide Sample Compound->HPLC Compound->MS Compound->NMR Compound->FTIR

Caption: Integrated analytical workflow for full characterization.

Mass Spectrometry (MS)

Principle: MS provides a precise measurement of the molecular weight and offers structural clues through fragmentation patterns. For this compound, the presence of a chlorine atom is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a characteristic isotopic pattern for the molecular ion, with a primary peak (M) and a secondary peak (M+2) at a ~3:1 intensity ratio, providing high confidence in the presence of a single chlorine atom.[11]

Protocol 2: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight) with an Electrospray Ionization (ESI) source.

  • LC Conditions: Use the same HPLC method as described in Protocol 1 to ensure chromatographic separation prior to MS analysis.

  • MS Parameters (ESI Positive Mode):

    Parameter Recommended Setting
    Ionization Mode ESI Positive
    Scan Range m/z 50 - 500
    Capillary Voltage 3.0 kV
    Cone Voltage 30 V

    | Desolvation Temp. | 350 °C |

  • Expected Results:

    • The primary ion observed will be the protonated molecule, [M+H]⁺.

    • Expected m/z:

      • For the ³⁵Cl isotope: 237.04

      • For the ³⁷Cl isotope: 239.04

    • Look for two peaks separated by ~2 m/z units with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most definitive technique for structural elucidation, providing detailed information about the chemical environment and connectivity of atoms. ¹H NMR will reveal the number of different types of protons and their neighboring environments.

Protocol 3: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent given the compound's solubility profile and its ability to dissolve a wide range of organic molecules.[4][12]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm). Tetramethylsilane (TMS) is the ultimate reference standard at δ 0.00 ppm.[13]

    • Acquire a standard ¹H NMR spectrum.

  • Data Interpretation and Expected Chemical Shifts:

    • Based on published data, the following signals are expected in DMSO-d₆.[14] The interpretation links these signals to the molecular structure.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.78-8.82Doublet1HH2Aromatic proton on the quinoline ring adjacent to nitrogen.
~8.46-8.49Doublet1HH3Aromatic proton on the quinoline ring.
~7.79, ~7.88Broad Singlets2H total-CONH₂The two protons of the primary amide group, often appearing as separate broad signals due to restricted rotation.
~7.56-7.66Singlet1HH8Aromatic proton on the quinoline ring.
~7.56-7.66Singlet1HH5Aromatic proton on the quinoline ring.
~4.03Singlet3H-OCH₃The three equivalent protons of the methoxy group.
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds.[15] It is a rapid and non-destructive technique for confirming the presence of key structural motifs.

Protocol 4: FTIR-ATR Analysis

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is ideal for solid powders as it requires minimal to no sample preparation.[15]

  • Acquisition:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3100N-H stretchPrimary Amide (-CONH₂)
3100 - 3000C-H stretchAromatic
~1680 - 1650C=O stretch (Amide I)Amide (-CONH₂)
~1620 - 1580N-H bend (Amide II)Amide (-CONH₂)
~1600, ~1470C=C stretchAromatic Ring
~1250C-O stretchAryl Ether (-OCH₃)
~800 - 600C-Cl stretchAryl Halide

Conclusion

The analytical methods detailed in this application note provide a robust and comprehensive strategy for the characterization of this compound. The combination of HPLC for purity assessment with a suite of spectroscopic techniques (MS, NMR, and FTIR) for structural confirmation ensures a thorough evaluation of the material's quality. By integrating data from these orthogonal methods, scientists can confidently verify the identity, purity, and structure of this critical pharmaceutical intermediate, thereby upholding the rigorous standards required for API synthesis and drug development.

References

  • Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [online]. Available at: [Link]

  • Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [online]. Available at: [Link]

  • PubChem. This compound. [online]. Available at: [Link]

  • NIH National Library of Medicine. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. [online]. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [online]. Available at: [Link]

  • ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... [online]. Available at: [Link]

  • Google Patents. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide. [online].
  • MDPI. UV Properties and Loading into Liposomes of Quinoline Derivatives. [online]. Available at: [Link]

  • PubMed. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. [online]. Available at: [Link]

  • ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [online]. Available at: [Link]

  • ResearchGate. UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... [online]. Available at: [Link]

  • PubChem. 4-Chloro-7-methoxyquinoline-6-carboxylic acid. [online]. Available at: [Link]

  • ResearchGate. (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. [online]. Available at: [Link]

  • Supplementary Information File. [online]. Available at: [Link]

  • Google Patents. EP3620452A1 - Process for the preparation of lenvatinib. [online].
  • ResearchGate. FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... [online]. Available at: [Link]

  • Oxford Academic. Gas Chromatographic Analysis of Halogenated Quinoline Compounds. [online]. Available at: [Link]

  • pascl.com. CAS No : 417721-36-9 | Product Name : 4-Chloro-7-methoxy-6-quinolinecarboxamide. [online]. Available at: [Link]

  • ResearchGate. FTIR Spectrum of Quinoline-2-carboxylic acid. [online]. Available at: [Link]

  • Agilent. A Comprehensive Guide to FTIR Analysis. [online]. Available at: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [online]. Available at: [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [online]. Available at: [Link]

  • ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. [online]. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [online]. Available at: [Link]

  • ResearchGate. Mass spectra of alkylquinolines. [online]. Available at: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [online]. Available at: [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [online]. Available at: [Link]

  • YouTube. Organic Chemistry NMR Part 7: Matching NMR Spectra Using Shifts, TMS, and the Delta Scale (ppm). [online]. Available at: [Link]

Sources

Structural Elucidation and Characterization of 4-Chloro-7-methoxyquinoline-6-carboxamide: A Guide to NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

4-Chloro-7-methoxyquinoline-6-carboxamide is a pivotal intermediate in the synthesis of Lenvatinib, a multi-target tyrosine kinase inhibitor used in oncology.[1][2] Rigorous characterization of this intermediate is critical to ensure the purity, identity, and quality of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the definitive structural analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present detailed, field-proven protocols for sample preparation and data acquisition, alongside an in-depth analysis of expected spectral data based on theoretical calculations, established spectroscopic principles, and data from analogous structures.

Introduction and Scientific Context

In pharmaceutical development, the principle of "Quality by Design" (QbD) necessitates a deep understanding of all chemical entities involved in the synthesis of an API. This compound (CAS 417721-36-9) is the final key building block before the convergent synthesis of Lenvatinib.[1] Its molecular structure, comprising a substituted quinoline core, dictates its reactivity and is the foundation of the final drug's architecture. Therefore, unambiguous confirmation of its structure and the identification of any potential process-related impurities are non-negotiable quality control steps.

NMR spectroscopy serves as the gold standard for determining molecular structure in solution, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), offers orthogonal confirmation of elemental composition with exceptional accuracy and is invaluable for identifying trace impurities. This guide explains the causality behind the chosen analytical methods and provides a self-validating framework for researchers to confidently characterize this critical intermediate.

Core Principles: Why NMR and MS are Essential

The choice of NMR and MS is based on their complementary nature for structural elucidation:

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide a complete atomic "map" of the molecule. Proton (¹H) NMR reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. Carbon (¹³C) NMR provides a count of unique carbon atoms and information about their hybridization state. Together, they allow for the reconstruction of the molecular skeleton.

  • High-Resolution Mass Spectrometry (HRMS): Unlike nominal mass MS, HRMS measures the mass-to-charge ratio (m/z) to four or five decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing the target compound from isomers or impurities with the same nominal mass. The isotopic pattern, particularly the signature of the chlorine atom, provides an additional layer of confirmation.

Experimental Workflow and Protocols

This section details the step-by-step methodologies for acquiring high-quality NMR and MS data.

Overall Experimental Strategy

The logical flow from sample receipt to data interpretation is crucial for efficient and accurate analysis. The following diagram outlines the recommended workflow.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Verification Sample Obtain Sample of This compound PrepNMR Prepare NMR Sample (5-10 mg in 0.6 mL DMSO-d6) Sample->PrepNMR PrepMS Prepare MS Sample (0.1 mg/mL in ACN/H2O) Sample->PrepMS AcquireNMR Acquire ¹H, ¹³C NMR Spectra (400 MHz+ Spectrometer) PrepNMR->AcquireNMR AcquireMS Acquire HRMS (ESI+) Full Scan & Isotope Pattern PrepMS->AcquireMS AnalyzeNMR Process & Assign NMR Spectra (Chemical Shift, Coupling) AcquireNMR->AnalyzeNMR AnalyzeMS Analyze MS Data (Accurate Mass, Isotope Ratio) AcquireMS->AnalyzeMS Confirm Confirm Structure & Purity Assessment AnalyzeNMR->Confirm AnalyzeMS->Confirm

Caption: Overall workflow for spectroscopic analysis.

Protocol 1: NMR Spectroscopic Analysis

Rationale for Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the compound, and its high boiling point allows for stable operation. Critically, it does not exchange protons with the amide (-CONH₂) group, allowing the two amide protons to be observed as distinct signals in the ¹H NMR spectrum.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard) to the NMR tube.

  • Dissolution: Cap the tube and gently vortex or sonicate for 1-2 minutes until the sample is fully dissolved. A clear, particulate-free solution should be obtained.

  • Spectrometer Setup: Insert the sample into a ≥400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire a standard single-pulse ¹H NMR spectrum. A spectral width of 12-15 ppm and a relaxation delay of 2-5 seconds are typical starting points.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 200-220 ppm is generally sufficient.

    • A larger number of scans (e.g., 1024 or more) will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

    • Reference the spectrum using the residual DMSO solvent peak, which appears as a multiplet centered at 39.52 ppm.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis

Rationale for Ionization Method: Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that typically produces an intact protonated molecule, [M+H]⁺, minimizing in-source fragmentation and simplifying spectral interpretation. Positive ion mode is chosen due to the presence of the basic quinoline nitrogen, which is readily protonated.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 0.1-1.0 µg/mL using a mobile phase mimic, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.

  • Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to an ESI source.

  • Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or flow injection at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Operate the instrument in positive ion mode (ESI+).

    • Acquire data over a mass range of m/z 100-500 to ensure capture of the parent ion and potential fragments or impurities.

    • Set the instrument to a high resolution (>60,000 FWHM) to enable accurate mass measurements.

    • Ensure the data acquisition profile is narrow enough to resolve the isotopic pattern of the [M+H]⁺ ion.

Data Analysis and Expected Results

This section outlines the expected spectral data for this compound. The molecular structure with atom numbering is provided below for reference.

Caption: Structure and numbering scheme.

Mass Spectrometry Data

The elemental composition of this compound is C₁₁H₉ClN₂O₂.

Table 1: Expected High-Resolution Mass Spectrometry Data

ParameterExpected ValueRationale
Molecular Formula C₁₁H₉ClN₂O₂Based on the known structure.
Molecular Weight 236.65 g/mol Calculated nominal mass.[3]
Monoisotopic Mass 236.0353 DaCalculated exact mass for C₁₁H₉³⁵ClN₂O₂.[3]
[M+H]⁺ (Monoisotopic) 237.0429 The primary ion observed in ESI+ HRMS.
[M+H]⁺ Isotopic Peak 239.0400 Corresponds to the ³⁷Cl isotope.
Isotopic Ratio (M:M+2) ~3:1 The characteristic natural abundance ratio of ³⁵Cl to ³⁷Cl.

The observation of the [M+H]⁺ ion at m/z 237.0429 (within 5 ppm error) and the corresponding M+2 peak at m/z 239.0400 in an approximate 3:1 intensity ratio provides very strong evidence for the assigned elemental composition.

NMR Spectroscopy Data

The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR spectra acquired in DMSO-d₆. These are based on predictive models and comparison with the closely related methyl 4-chloro-7-methoxyquinoline-6-carboxylate.[4][5]

Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Proton AssignmentExpected δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H8~8.80d~5.01HDeshielded aromatic proton adjacent to quinoline nitrogen.
H5~8.45s-1HAromatic proton deshielded by the adjacent chloro and carboxamide groups.
Amide (-NHa)~7.90br s-1HExchangeable amide proton, typically broad.
Amide (-NHb)~7.80br s-1HSecond exchangeable amide proton, may be distinct from the first.
H3~7.65d~5.01HAromatic proton coupled to H2.
H2~7.55s-1HAromatic proton shielded by the methoxy group.
OCH₃~4.00s-3HMethoxy group protons, characteristic singlet.

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon AssignmentPredicted δ (ppm)Rationale
C=O (Amide)~168.0Typical chemical shift for an amide carbonyl carbon.
C7~155.0Aromatic carbon attached to the electron-donating methoxy group.
C4~151.5Aromatic carbon attached to the quinoline nitrogen and deshielded by chlorine.
C8a~149.0Quaternary carbon at the ring junction.
C2~145.0Aromatic carbon adjacent to the quinoline nitrogen.
C5~125.0Aromatic CH carbon.
C6~123.0Aromatic carbon attached to the carboxamide group.
C4a~122.0Quaternary carbon at the ring junction.
C3~118.0Aromatic CH carbon.
C8~105.0Aromatic CH carbon.
OCH₃~56.5Methoxy carbon, characteristic chemical shift.

Conclusion

The structural integrity of this compound is paramount for its successful use in the synthesis of Lenvatinib. The orthogonal analytical techniques of NMR spectroscopy and high-resolution mass spectrometry provide a robust and reliable methodology for its complete characterization. By following the detailed protocols and utilizing the expected spectral data presented in this application note, researchers and drug development professionals can confidently verify the identity, structure, and purity of this key pharmaceutical intermediate, ensuring the quality and consistency of the final API.

References

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.
  • Mary, Y. S., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(8), 1246-1264.
  • MDPI. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from [Link]

  • Chemical Papers. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical and analytical data of synthesized quinoline derivatives.
  • ChemBK. (2024). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • iChemical. (n.d.). This compound, CAS No. 417721-36-9. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 417721-36-9 | Product Name : 4-Chloro-7-methoxy-6-quinolinecarboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.

Sources

Application Notes & Protocols: The Strategic Utility of 4-Chloro-7-methoxyquinoline-6-carboxamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond a Simple Intermediate

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a wide array of pharmacologically active compounds.[1] Within this esteemed class, 4-Chloro-7-methoxyquinoline-6-carboxamide (CAS: 417721-36-9) has emerged as a molecule of significant strategic importance. While it is most famously recognized as the pivotal precursor in the synthesis of Lenvatinib, a potent multi-target tyrosine kinase inhibitor, its utility is not confined to this single application.[1][2][3] The inherent reactivity of the chloro and carboxamide groups, coupled with the bio-isosteric potential of the quinoline core, makes it a versatile building block for the development of novel therapeutics targeting a spectrum of diseases, from cancer to microbial infections.[4][5][6][7] This document provides an in-depth guide to the synthesis, handling, and strategic application of this compound, offering detailed protocols and a forward-looking perspective on its role in drug discovery.

Physicochemical Profile and Safe Handling

This compound is a white to off-white solid with limited solubility in water but moderate solubility in polar organic solvents like DMSO and DMF.[4] Proper characterization and handling are paramount for its effective and safe use in any research setting.

Table 1: Compound Specifications

PropertyValueReference
CAS Number 417721-36-9[8]
Molecular Formula C₁₁H₉ClN₂O₂[8]
Molecular Weight 236.65 g/mol [8]
Appearance Off-white to light beige solid/powder[1][3][9]
Melting Point >205°C (decomposes)[3]
Solubility DMSO (Slightly), Methanol (Slightly)[3][4]
Storage 2-8°C, under inert gas (Nitrogen or Argon)[3][10]

Safety & Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[8] Researchers must adhere to strict safety protocols.

  • Acute Toxicity (Oral): Harmful if swallowed (H302).[8]

  • Skin Irritation: Causes skin irritation (H315).[8]

  • Eye Irritation: Causes serious eye irritation (H319).[8]

  • Respiratory Irritation: May cause respiratory irritation (H335).[8]

Required Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is mandatory. All manipulations involving the solid compound should be performed in a certified chemical fume hood to avoid inhalation of the powder.

Protocols for Chemical Synthesis

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the starting materials' availability and the desired scale of production. Below are two field-proven, distinct protocols.

Protocol A: Hydrolysis of a Nitrile Precursor

This method leverages the conversion of a carbonitrile group into a carboxamide, a common and high-yielding transformation.

Causality: The reaction proceeds via the nucleophilic attack of hydrogen peroxide (activated by the base, potassium carbonate) on the carbon of the nitrile group. This forms a peroxyimidic acid intermediate, which subsequently rearranges and hydrolyzes to the primary amide. DMSO serves as a polar aprotic solvent, facilitating the dissolution of reactants and the reaction's progress.

G start Start: 4-Chloro-7-methoxy quinoline-6-carbonitrile reagents Reagents: - Hydrogen Peroxide (30%) - Potassium Carbonate - DMSO start->reagents Add reaction Reaction: - Temperature controlled at 5-10°C - Stir at room temperature reagents->reaction Initiate workup Workup: - Quench with ice water - Filter precipitate reaction->workup Post-reaction purification Purification: - Wash with water - Dry under vacuum workup->purification product Product: 4-Chloro-7-methoxy quinoline-6-carboxamide purification->product

Caption: Workflow for Synthesis Protocol A.

Step-by-Step Methodology:

  • Reaction Setup: In a 5L reaction flask, suspend 500g of 4-chloro-7-methoxyquinoline-6-carbonitrile (Intermediate II) in 1.5L of DMSO.

  • Base Addition: Add 105g of potassium carbonate to the suspension. The molar ratio of the intermediate to potassium carbonate should be approximately 3:1.[11]

  • Oxidant Addition: Cool the mixture to 5-10°C using an ice bath. Slowly add 246mL of 30% hydrogen peroxide dropwise, ensuring the temperature remains controlled. The molar ratio of hydrogen peroxide to the intermediate should be approximately 1.05:1.[11]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Pour the reaction mixture into a larger beaker containing ice water. A precipitate will form.

  • Isolation: Filter the solid precipitate, wash the filter cake thoroughly with water until neutral, and dry under vacuum to yield the final product. A typical yield for this process is around 91%.[11]

Protocol B: Chlorination of a Hydroxyquinoline Precursor

This approach involves the conversion of a 4-hydroxy (or 4-oxo) tautomer to the 4-chloro derivative, a key step in activating the quinoline ring for further nucleophilic substitution.

Causality: Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent used to replace hydroxyl groups on heterocyclic rings with chlorine atoms. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a reaction flask, add 1.27 kg (5.82 mol) of 4-hydroxy-7-methoxyquinoline-6-carboxamide.[12]

  • Solvent and Base: Add 5 L of acetonitrile and 7.07 kg (7 mol) of triethylamine.[12]

  • Chlorination: At room temperature, add 480 g (6.4 mol) of phosphorus oxychloride dropwise. An exotherm may be observed.[12]

  • Heating: After the addition, raise the temperature to 70°C and stir until the reaction is complete (monitor by TLC or LC-MS).[12]

  • Isolation: Cool the reaction mixture to 0°C. A solid will precipitate out of the solution.

  • Purification: Filter the solid product and wash it with a cold solvent (e.g., cold acetonitrile or water) to remove residual reagents and salts. Dry the product. A typical yield is around 91%.[12]

Core Application: Synthesis of Lenvatinib (E7080)

The primary and most significant application of this compound is its role as the final key intermediate in the synthesis of Lenvatinib.[1][2] Lenvatinib is an orally active, multi-target tyrosine kinase inhibitor that targets VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET proto-oncogenes, thereby inhibiting tumor growth and angiogenesis.[1] It is approved for treating certain types of thyroid, liver, and kidney cancer.[1][2]

Causality: This synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline ring system and the carboxamide group activates the C4 position for nucleophilic attack. The phenoxide, generated from 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea by the strong base sodium methoxide, acts as the nucleophile, displacing the chloride at the C4 position of the quinoline core to form the final ether linkage.

G sub1 4-Chloro-7-methoxy quinoline-6-carboxamide reaction Reaction: - Reflux for 5 hours sub1->reaction sub2 1-(2-chloro-4-hydroxyphenyl) -3-cyclopropylurea sub2->reaction reagents Reagents: - Sodium Methoxide - Chloroform reagents->reaction workup Workup: - Cool to RT - Quench in ice water - Separate organic layer reaction->workup purification Purification: - Wash until neutral - Dry with Na₂SO₄ - Recrystallize from acetone-water workup->purification product Product: Lenvatinib purification->product

Caption: Synthesis of Lenvatinib.

Step-by-Step Protocol:

  • Reactant Charging: In a suitable reaction vessel, combine 2.36g of this compound, 2.3g of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, and 20mL of chloroform.[2]

  • Base Addition: Add 5mL of a 20% sodium methoxide solution in methanol.[2]

  • Reaction: Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction's completion by TLC.[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice water.

  • Extraction: Separate the organic layer. Wash the organic layer with water until it is neutral.

  • Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[2]

  • Purification: Recrystallize the crude solid from an acetone-water mixture to yield pure, white Lenvatinib.[2]

Future Perspectives: A Scaffold for Novel Drug Discovery

While its role in Lenvatinib synthesis is well-established, the this compound scaffold is a fertile ground for developing new chemical entities. The quinoline carboxamide framework is a known pharmacophore for inhibiting various protein kinases and other biological targets.[5][6]

Key Areas for Exploration:

  • Kinase Inhibitors: By modifying the substituents on the carboxamide nitrogen and replacing the C4-chloro group with different nucleophiles, libraries of compounds can be generated. These can be screened against panels of kinases implicated in cancer, such as ATM kinase, PI3K/Akt/mTOR, and EGFR.[13][14][15][16][17] The carboxamide moiety often forms crucial hydrogen bonds in the hinge region of kinase active sites.

  • Antimicrobial Agents: The core structure has been identified as a potential antimicrobial agent.[4] Derivatization could lead to novel antibiotics or antifungals, a critical area of research given the rise of drug-resistant microbes.

  • Anti-inflammatory Agents: Quinoline derivatives have shown promise as anti-inflammatory agents.[1] New analogues could be explored for their potential to modulate inflammatory pathways.

G cluster_0 Derivatization Strategies scaffold Core Scaffold: 4-Chloro-7-methoxy quinoline-6-carboxamide r1 Modify Carboxamide (R1) scaffold->r1 r2 Substitute C4-Chloro (R2) scaffold->r2 library Compound Library r1->library r2->library screen Biological Screening (e.g., Kinase Assays) library->screen hit Hit Compound screen->hit

Sources

Application Notes & Protocols: Characterization of 4-Chloro-7-methoxyquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CS-2026-0112

Subject: Comprehensive Protocols for Determining the Aqueous Solubility and Chemical Stability of 4-Chloro-7-methoxyquinoline-6-carboxamide (CAS: 417721-36-9)

Abstract and Scope

These application notes provide a detailed framework for the systematic evaluation of the aqueous solubility and chemical stability of this compound. As a key intermediate in the synthesis of multi-target tyrosine kinase inhibitors like Lenvatinib, a thorough understanding of its physicochemical properties is paramount for process optimization, formulation development, and ensuring the quality of active pharmaceutical ingredients (APIs).[1][2][3] The protocols herein are designed for researchers in drug discovery and development, offering robust, self-validating methodologies grounded in established scientific principles and regulatory expectations.[4][5] We will detail both kinetic and thermodynamic solubility assays, alongside a comprehensive forced degradation study to elucidate the intrinsic stability profile of the molecule.

Compound Overview

This compound is a quinoline derivative with the molecular formula C₁₁H₉ClN₂O₂.[6][7] Its structure dictates its chemical behavior, influencing its solubility and susceptibility to degradation. A baseline understanding of its properties is essential before commencing experimental work.

PropertyValueSource(s)
CAS Number 417721-36-9[6][7][8]
Molecular Formula C₁₁H₉ClN₂O₂[7]
Molecular Weight 236.65 g/mol [7]
Appearance White to off-white / Light yellow solid[1][6][9]
IUPAC Name This compound[7]
Known Solvents Limited solubility in water; moderate in DMSO and DMF[6]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Refrigeration may be advisable for long-term storage.[10][11]

Part I: Aqueous Solubility Determination

Scientific Rationale: Solubility is a critical determinant of a drug candidate's bioavailability and developability.[12] We distinguish between two key types of solubility measurements:

  • Kinetic Solubility: Measures the concentration of a compound upon precipitation from a supersaturated solution (typically from a DMSO stock). It is a high-throughput assessment valuable for early-stage discovery to quickly rank compounds.[13][14]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This "gold standard" measurement is crucial for pre-formulation and late-stage development.[13][15]

Solubility_Workflow cluster_kinetic Protocol 3.1: Kinetic Solubility cluster_thermo Protocol 3.2: Thermodynamic Solubility k_start Prepare 10 mM Stock in DMSO k_dilute Serial Dilution in 96-well plate k_start->k_dilute k_add Add Aqueous Buffer (e.g., PBS) k_dilute->k_add k_incubate Incubate (e.g., 2h at RT) k_add->k_incubate k_measure Measure Turbidity (Nephelometry) k_incubate->k_measure k_result Determine Kinetic Solubility Limit k_measure->k_result t_start Add Excess Solid to Buffer t_agitate Agitate for 24-48h to Reach Equilibrium t_start->t_agitate t_separate Phase Separation (Centrifuge/Filter) t_agitate->t_separate t_quantify Quantify Supernatant by HPLC-UV t_separate->t_quantify t_result Determine Thermodynamic Solubility t_quantify->t_result

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Protocol: Kinetic Solubility by Nephelometry

Principle: This method rapidly assesses solubility by inducing the precipitation of the compound from a DMSO co-solvent system into an aqueous buffer. The resulting turbidity, which is proportional to the amount of insoluble material, is measured by light scattering (nephelometry).[12][14]

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in 100% DMSO to prepare a 10 mM stock solution. Ensure complete dissolution.

  • Plate Preparation: In a 96-well plate, perform a serial 2-fold dilution of the stock solution using DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Precipitation Induction: Rapidly add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to 2 µL of each DMSO solution in a corresponding 96-well analysis plate. This maintains a consistent 2% DMSO concentration, minimizing co-solvent effects.

  • Incubation: Cover the plate and incubate at room temperature for 2 hours with gentle shaking to allow for precipitation to stabilize.

  • Measurement: Measure the turbidity of each well using a plate-based nephelometer.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The kinetic solubility limit is the concentration at which a significant increase in the light scattering signal is observed compared to the baseline.

Causality & Validation: The use of DMSO is standard for high-throughput screening due to its high solubilizing power.[13] Keeping the final DMSO concentration low and consistent (≤2%) is critical to ensure the measurement reflects aqueous, not co-solvent, solubility. The system is validated by running known high- and low-solubility compounds as controls.

Protocol: Thermodynamic Solubility by Shake-Flask Method

Principle: This equilibrium-based method, considered the definitive standard, measures the saturation concentration of the solid compound in a specific aqueous medium after an extended incubation period.[15]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to 1 mL of each selected aqueous buffer in separate glass vials. A range of buffers is recommended to assess pH-dependent solubility (e.g., 0.1 M HCl for pH 1.2; acetate buffer for pH 4.5; phosphate buffer for pH 6.8 and 7.4).

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not significantly change between 24 and 48 hours).

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step; centrifugation at high speed (e.g., >14,000 rpm for 15 min) followed by careful collection of the supernatant is preferred. Alternatively, filtration with a low-binding filter (e.g., PVDF) can be used, but potential compound adsorption to the filter must be evaluated.

  • Quantification: Prepare a standard curve of the compound in the analysis solvent (e.g., 50:50 acetonitrile:water). Dilute the saturated supernatant into the analysis solvent and quantify the concentration using a validated HPLC-UV method.[16]

  • Data Analysis: The measured concentration from the supernatant represents the thermodynamic solubility in that specific buffer.

Causality & Validation: Using an excess of solid ensures that equilibrium is established with the solid-state form of the compound. Assessing solubility across a physiological pH range is vital as it reveals how ionization may impact dissolution in different parts of the gastrointestinal tract. The HPLC method must be validated for linearity, accuracy, and precision.

Part II: Chemical Stability Assessment

Scientific Rationale: Stability testing is a regulatory requirement and a fundamental component of drug development.[17][18][19] Forced degradation, or stress testing, is performed to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[4][5][20] This information is crucial for determining appropriate storage conditions, packaging, and shelf-life.[21][22]

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) start Prepare Compound Solution & Solid Sample acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (Solid) (80°C) start->therm photo Photolytic (UV/Vis Light) start->photo analyze Analyze by Stability-Indicating HPLC-PDA/MS at t=0 and specified intervals acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze evaluate Evaluate % Degradation & Identify Degradants analyze->evaluate pathway Propose Degradation Pathways evaluate->pathway

Caption: Workflow for Forced Degradation (Stress Testing) Studies.

Protocol: Forced Degradation (Stress Testing)

Principle: The compound is subjected to chemical and physical stresses more severe than accelerated stability conditions to produce degradation products.[5] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting impurities.[20]

Methodology: For each condition, a solution of the compound (e.g., 1 mg/mL in a suitable solvent like 50:50 acetonitrile:water) and a control sample (stored at 5°C, protected from light) are prepared.

  • Acidic Hydrolysis:

    • Mix the compound solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate a vial at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the sample with an equivalent amount of NaOH before HPLC analysis.[20][21]

  • Basic Hydrolysis:

    • Mix the compound solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate a vial at 60°C.

    • Withdraw aliquots at specified time points and immediately neutralize with an equivalent amount of HCl before analysis.[20][21]

  • Oxidative Degradation:

    • Mix the compound solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

    • Store at room temperature, protected from light.

    • Withdraw aliquots at specified time points for analysis.[22]

  • Thermal Degradation:

    • Place a known quantity of the solid compound in a vial in a calibrated oven at 80°C.

    • At specified time points, remove the sample, allow it to cool, dissolve in a known volume of solvent, and analyze.[23]

  • Photostability:

    • Expose both the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the light-exposed and dark control samples.[23]

Analysis & Validation: All samples must be analyzed using a validated, stability-indicating HPLC method, preferably with a Photodiode Array (PDA) detector to check for peak purity and a Mass Spectrometry (MS) detector to aid in the structural elucidation of degradants. The method is considered stability-indicating if it can resolve all degradation product peaks from the parent peak and from each other. A mass balance calculation should be performed to account for the parent compound and all major degradants.[4][16]

Data Interpretation and Reporting

  • Solubility Data: Report kinetic and thermodynamic solubility in both µg/mL and µM. Data should be presented in a clear, tabular format, specifying the buffer, pH, and temperature for each measurement.

  • Stability Data: For each stress condition, report the percentage of the parent compound remaining at each time point. List all detected degradation products, their relative retention times, and their peak areas as a percentage of the total area. A summary table should highlight the conditions under which the compound is most labile.

Conclusion

The protocols outlined in this document provide a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of this compound. Adherence to these methodologies will generate high-quality, reliable data essential for making informed decisions throughout the drug development lifecycle, from lead optimization to final formulation design.

References

  • Veeprho. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Retrieved from [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Retrieved from [Link]

  • Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • Völgyi, G., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

  • Heim Sólskin Pharma. (n.d.). This compound CAS 417721-36-9. Retrieved from [Link]

  • Walash, M. I., et al. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters. Retrieved from [Link]

  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 10 - ICH. Retrieved from [Link]

  • World Health Organization. (2018, September 30). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • Saudi Food and Drug Authority. (2022, August 22). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Traditional and Modern Approaches to the Synthesis of Quinoline Systems. Retrieved from [Link]

  • Der Pharma Chemica. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Application Notes & Protocols for 4-Chloro-7-methoxyquinoline-6-carboxamide: A Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 4-Chloro-7-methoxyquinoline-6-carboxamide (CAS No. 417721-36-9). As a critical intermediate in the synthesis of multi-kinase inhibitors such as Lenvatinib, its proper management in a laboratory setting is paramount to ensure personnel safety and maintain compound integrity.[1][2] This guide moves beyond standard Safety Data Sheet (SDS) information to provide a deeper understanding of the compound's hazard profile, grounded in its chemical structure and the broader toxicology of quinoline derivatives. Detailed protocols for personal protective equipment (PPE), engineering controls, routine handling, storage, spill management, and waste disposal are provided to support researchers and drug development professionals in establishing a self-validating system of safety.

Understanding the Hazard Profile

This compound is a halogenated heterocyclic aromatic compound. Its hazard profile is derived from the combined toxicological properties of its core structural components: the chlorinated quinoline ring and the carboxamide functional group.

1.1. Intrinsic Chemical Hazards

Based on Globally Harmonized System (GHS) classifications and supporting toxicological data, this compound presents the following primary hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[3]

  • Skin Irritation: Causes skin irritation upon direct contact.[3]

  • Serious Eye Irritation: Causes serious eye irritation and potential damage.[3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[3]

The causality behind these classifications is rooted in the reactivity of the molecule. The quinoline core is a known structural motif in many biologically active and sometimes toxic compounds. Halogenation, in this case with chlorine, can enhance biological activity and associated toxicity. Quinoline itself is known to cause irritation and has been associated with liver damage and potential carcinogenicity with chronic exposure in animal studies.[4][5] Therefore, treating this compound with a high degree of caution is a prudent, scientifically-backed approach.

1.2. Physicochemical and Stability Profile

Understanding the compound's stability is crucial for both storage and experimental design.

PropertyValue/InformationSource
Appearance White to off-white or light yellow solid[1]
Molecular Formula C₁₁H₉ClN₂O₂
Molecular Weight 236.65 g/mol
Solubility Sparingly soluble in water. Moderately soluble in DMSO and DMF.
Stability Considered stable under recommended storage conditions.[6]
Sensitivity Quinoline derivatives can be sensitive to light, temperature, and pH. They may discolor (yellow to brown) upon exposure to light or oxidation.
Hydrolysis The carboxamide group can undergo hydrolysis under strong acidic or basic conditions, especially with heating, to yield the corresponding carboxylic acid.[1][7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment, combining engineering controls and PPE, is essential for minimizing exposure.

2.1. Primary Engineering Controls

All handling of solid this compound and its concentrated solutions should be performed in a designated, controlled environment.

  • Chemical Fume Hood: All weighing and solution preparation activities must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Ventilated Balance Enclosure (VBE): For weighing potent compounds, a VBE (also known as a powder containment hood) provides superior containment of fine powders and is highly recommended.[8][9] Automated powder dispensing systems within a VBE can further minimize aerosol generation.[9]

2.2. Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides a robust barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals.[10][11] Inspect gloves for any signs of degradation or punctures before use. Change the outer glove immediately upon contamination and both gloves after finishing a task or after 60 minutes of continuous use.[10]
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 standard.Protects eyes from accidental splashes of solutions or contact with airborne powder.
Face Protection Face shield (worn over goggles).Required when there is a significant risk of splashing, such as during the handling of larger quantities or during spill cleanup.
Body Protection A buttoned, long-sleeved laboratory coat. A chemical-resistant apron is recommended for larger quantities.Protects skin and personal clothing from contamination. Lab coats should not be worn outside the laboratory.
Respiratory Protection N95 (or higher) particulate respirator.Required when handling the solid powder outside of a VBE or fume hood, or during a spill cleanup, to prevent inhalation of dust particles. A full-face respirator may be necessary for large spills.[12]

Detailed Handling Protocols

Adherence to standardized protocols for routine laboratory procedures is critical for consistent safety.

3.1. Protocol for Weighing Solid Compound

This protocol is designed to minimize the generation and dispersal of airborne particles.

  • Preparation: Designate a specific area within a chemical fume hood or a Ventilated Balance Enclosure (VBE) for weighing. Cover the work surface with a disposable plastic-backed absorbent pad.[1]

  • Don PPE: Put on all required PPE as detailed in Section 2.2.

  • Tare Weigh Vessel: Place a clean weigh boat or vial on the analytical balance and tare the balance.

  • Dispense Compound: Carefully open the stock container inside the containment unit. Using a clean, dedicated spatula, transfer a small amount of the solid to the tared weigh vessel. Avoid scooping in a manner that creates dust clouds. For highly potent compounds, automated dispensing is preferred.[6][9]

  • Seal and Clean: Securely close the stock container. Gently wipe the spatula and any external surfaces of the stock container with a wipe dampened with 70% isopropyl alcohol before removing them from the hood. Dispose of the wipe as hazardous waste.

  • Record Weight: Record the final weight.

  • Cleanup: Dispose of the weigh boat (if disposable) and any contaminated materials in a designated hazardous waste container. Clean the balance and surrounding surfaces as per the decontamination protocol (Section 5.2).

3.2. Protocol for Preparing Stock Solutions

This protocol addresses the risks associated with both the solid compound and the solvent.

  • Preparation: All steps must be performed in a chemical fume hood.

  • Don PPE: Wear all required PPE, including double gloves and chemical splash goggles.

  • Solvent Addition: Add the desired solvent (e.g., DMSO) to a suitable volumetric flask or vial.

  • Compound Addition: Carefully add the pre-weighed solid this compound to the solvent. It is best practice to add the solid to the solvent to minimize dust generation upon solvent addition.

  • Dissolution: Cap the container and mix by gentle swirling, sonication, or vortexing until the solid is fully dissolved.

  • Final Volume: If using a volumetric flask, carefully add solvent to the calibration mark.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard pictograms.

  • Cleanup: Dispose of all contaminated consumables (e.g., weigh boats, pipette tips) in the designated hazardous chemical waste stream. Decontaminate the work area.

Storage and Stability Management

Proper storage is essential to maintain the chemical integrity of this compound and prevent hazardous situations.

4.1. Storage Conditions

ParameterRecommendationRationale
Temperature Store in a refrigerator (2-8°C).Lower temperatures slow the rate of potential chemical degradation.
Atmosphere Store in a dry, well-ventilated area.Protects against moisture, which could contribute to hydrolysis over long periods. Good ventilation is a standard safety measure.
Light Protect from light. Store in an amber vial or in a light-blocking secondary container.Quinoline compounds can be photosensitive and degrade upon exposure to UV or ambient light.
Container Keep container tightly closed.Prevents contamination and exposure to atmospheric moisture and oxygen.
Segregation Store locked up and segregated from incompatible materials.Prevents accidental access and hazardous reactions.

4.2. Chemical Incompatibilities

To prevent hazardous reactions, do not store or mix this compound with the following:

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates) Can lead to violent reactions.[4]

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid) Can cause violent reactions and promote hydrolysis of the amide group.[4][7]

  • Strong Bases: (e.g., sodium hydroxide) Can promote hydrolysis of the amide group.[1]

4.3. Signs of Degradation

Visually inspect the compound before use. Signs of degradation include:

  • Color Change: A change from white/off-white to yellow or brown.[12]

  • Clumping: Indicates moisture absorption.

If degradation is suspected, it is advisable to use a fresh batch of the compound for sensitive experiments to ensure the accuracy of results.

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to spills and exposures is crucial to mitigate harm.

5.1. Spill Cleanup Protocol

A spill kit specifically for cytotoxic or hazardous drugs should be readily available.[13]

Spill_Cleanup_Workflow

5.2. Surface Decontamination Protocol

For routine cleaning of work surfaces after handling the compound:

  • Initial Wipe: Using disposable wipes, clean the surface with a detergent solution.

  • Rinse: Wipe the surface with a new wipe dampened with purified water to remove any detergent residue.

  • Final Wipe: Wipe the surface with 70% isopropyl alcohol and allow it to air dry completely.[4]

  • Disposal: All used wipes must be disposed of as hazardous chemical waste.

5.3. Personnel Exposure Response

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with a large amount of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste generated from handling this compound is considered hazardous waste.

6.1. Waste Segregation and Collection

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, weigh boats, disposable lab coats) in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, clearly labeled, sealed, and chemical-resistant hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Sharps Waste: Needles, contaminated broken glass, and other sharps must be placed in a designated cytotoxic sharps container.

6.2. Labeling

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the major solvent if it is a liquid waste.

6.3. Final Disposal

As an organochlorine compound, the recommended method for final disposal is high-temperature incineration at a licensed and approved hazardous waste disposal facility.[14] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. Always follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

The safe handling and storage of this compound demand a thorough understanding of its chemical nature and potential hazards. By implementing the robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to the detailed protocols outlined in this guide, researchers can significantly mitigate the risks of exposure and ensure a safe laboratory environment. A proactive and informed approach to safety is the cornerstone of responsible scientific research and development.

References

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Cancer Institute NSW. (2019). Safe handling and waste management of hazardous drugs. eviQ. Retrieved from [Link]

  • Pharmaceutical Technology. (2013). Effective and Efficient Weighing of Potent Compounds. Retrieved from [Link]

  • Heim Sólskin Pharma. (n.d.). This compound CAS 417721-36-9. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Automated Weighing of Potent Compounds. Retrieved from [Link]

  • The Pharmaceutical Journal. (2017). Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. Retrieved from [Link]

  • eviQ. (n.d.). 188-Safe handling and waste management of hazardous drugs. Retrieved from [Link]

  • Brieflands. (n.d.). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Retrieved from [Link]

  • Cleanroom Technology. (2023). How to set up a project for handling highly potent products. Retrieved from [Link]

  • Storemasta. (2025). Chemical Spill Control: The Complete Guide. Retrieved from [Link]

  • Reed College. (2019). Pool Chemical Spill Response Plan. Retrieved from [Link]

  • ResearchGate. (2013). Peer-reviewed Effective and Efficient Weighing of Potent Compounds. Retrieved from [Link]

  • University of Washington. (2025). Hazardous Material Spills - UW Environmental Health & Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • MDPI. (n.d.). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Retrieved from [Link]

  • PubMed Central. (2023). Cytotoxic Potential of Novel Quinoline Derivative. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Quinoline. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Guide and Application Notes for 4-Chloro-7-methoxyquinoline-6-carboxamide (CAS 417721-36-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to 4-Chloro-7-methoxyquinoline-6-carboxamide, a key pharmaceutical intermediate. It consolidates critical safety information, handling protocols, and detailed application notes to support its effective use in research and development, particularly in the synthesis of targeted cancer therapeutics.

Introduction and Strategic Importance

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] The quinoline framework is integral to drugs with anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3][4]

The primary significance of this compound lies in its role as a crucial precursor in the synthesis of Lenvatinib (E7080).[1][5][6] Lenvatinib is an orally active, multi-target tyrosine kinase inhibitor used in the treatment of thyroid, liver, and kidney cancers.[1][5] The structural integrity and purity of this intermediate are therefore paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides the necessary technical information for its handling, application, and exploration in novel drug discovery programs.

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below. These specifications are critical for reaction planning, solubility testing, and analytical characterization.

PropertyValueSource(s)
CAS Number 417721-36-9[6][7][8]
Molecular Formula C₁₁H₉ClN₂O₂[7]
Molecular Weight 236.65 g/mol [7]
IUPAC Name This compound[7][8]
Appearance Light yellow, off-white, or white solid/powder[1][6]
Synonyms 7-methoxy-4-chloro-quinoline-6-carboxamide, Lenvatinib Impurity B[6][7][9]
Storage Temperature 2-8°C, Refrigerator[10]

Material Safety and Handling Protocols (MSDS Summary)

Comprehensive understanding and adherence to safety protocols are non-negotiable when handling this compound. The following information is synthesized from available Safety Data Sheets (SDS) and GHS classifications.[7][11][12]

GHS Hazard Identification

This compound is classified as hazardous. Researchers must be fully aware of the following GHS classifications and statements:

  • Pictogram:

  • Signal Word: Warning [7]

  • Hazard Statements:

    • H302: Harmful if swallowed.[7][11]

    • H315: Causes skin irritation.[7][11]

    • H319: Causes serious eye irritation.[7][11]

    • H335: May cause respiratory irritation.[7][11]

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust.[11][12]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that meets EN166 standards.[11]

  • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory. Ensure all exposed skin is covered.[11]

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved dust respirator should be used.[11]

Safe Handling and Storage
  • Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[11] Do not eat, drink, or smoke in the handling area.[11] Keep containers securely sealed when not in use.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, such as a refrigerator (2-8°C).[10][12]

  • Incompatibilities: Information on specific incompatible materials is limited, but as a general precaution, avoid strong oxidizing agents.[12]

First Aid Measures
  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[11]

  • In Case of Skin Contact: Immediately flush skin with plenty of running water and soap. Seek medical attention if irritation develops or persists.[11]

  • In Case of Eye Contact: Immediately rinse cautiously with water for several minutes.[11] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]

  • If Inhaled: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if respiratory symptoms occur.[11]

Application Notes for Research & Development

Primary Application: Synthesis of Lenvatinib

The principal application of this compound is its use as a key building block in the multi-step synthesis of Lenvatinib.[1] It provides the core quinoline scaffold of the final drug molecule. The synthesis typically involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position is displaced.

A common synthetic route involves the coupling of this compound with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea in the presence of a suitable base and solvent system.[5]

Lenvatinib_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Chloro-7-methoxyquinoline- 6-carboxamide C Coupling Reaction A->C Base (e.g., Sodium Methoxide) Solvent (e.g., Chloroform) B 1-(2-chloro-4-hydroxyphenyl)- 3-cyclopropylurea B->C D Lenvatinib C->D Nucleophilic Aromatic Substitution Quinoline_Targets cluster_targets Potential Biological Targets center Quinoline Carboxamide Scaffold RTK Receptor Tyrosine Kinases (RTKs) center->RTK Inhibition Topo Topoisomerases center->Topo Inhibition DHODH Dihydroorotate Dehydrogenase center->DHODH Inhibition P2X7R P2X7 Receptor center->P2X7R Antagonism EF2 Translation Elongation Factor 2 (EF2) center->EF2 Inhibition (Antimalarial)

Caption: Potential Biological Targets of Quinoline Derivatives.

Experimental Protocols

The following protocols are provided as a guide for researchers. They should be adapted based on specific experimental goals and laboratory safety procedures.

Protocol for Safe Handling and Stock Solution Preparation

Rationale: Proper preparation of stock solutions is critical for ensuring accurate and reproducible results in downstream biological assays. The choice of solvent is determined by the compound's solubility. DMSO is a common choice for polar organic compounds intended for in vitro screening.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Pre-Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile, pre-weighed microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Solubilization: Tightly cap the vial and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Representative Protocol: Synthesis of a Quinoline-based Analogue

Rationale: This protocol illustrates a typical nucleophilic aromatic substitution reaction using this compound as the starting material. The choice of a base like sodium methoxide is to deprotonate the phenolic hydroxyl group of the coupling partner, creating a potent nucleophile. Chloroform serves as a suitable non-protic solvent for this reaction type. [5] Materials:

  • This compound (1 equivalent)

  • A substituted phenol (e.g., 4-aminophenol) (1.1 equivalents)

  • Sodium methoxide solution (e.g., 20% in methanol) (1.5 equivalents)

  • Anhydrous Chloroform (or another suitable solvent like DMF)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 eq) and the substituted phenol (1.1 eq).

  • Solvent Addition: Add anhydrous chloroform to the flask.

  • Base Addition: Slowly add the sodium methoxide solution (1.5 eq) to the stirring mixture at room temperature.

  • Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 60-65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. [5]Pour the reaction mixture into ice water in a separatory funnel. [5]6. Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with water and then with brine until the organic layer is neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using column chromatography or recrystallization to yield the final analogue.

Representative Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay is a colorimetric method for assessing cell viability. It is a standard preliminary screen for evaluating the cytotoxic potential of novel compounds synthesized from the quinoline intermediate against cancer cell lines. [13] Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Compound stock solution (prepared as in Protocol 5.1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Multi-channel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium from the DMSO stock. The final DMSO concentration should be kept constant and low (<0.5%). [13]3. Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO only) and positive control (a known cytotoxic drug) wells. Incubate for 48-72 hours. [13]4. MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. [13]6. Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for the compound.

Concluding Remarks

This compound is a high-value intermediate whose utility is firmly established in the production of the anticancer drug Lenvatinib. Its underlying quinoline carboxamide structure, however, presents vast opportunities for novel drug discovery programs. By leveraging the synthetic versatility of this scaffold and employing rigorous safety and handling protocols, researchers can explore new chemical space to develop next-generation therapeutics targeting a range of diseases. The protocols and data presented in this guide offer a foundational framework to support these research and development endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound | 417721-36-9. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Chloro-7-methoxy-6-quinolinecarboxamide | CAS No : 417721-36-9. Retrieved from [Link]

  • National Genomics Data Center. (n.d.). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Retrieved from [Link]

  • Ali, S., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(15), 4474. Retrieved from [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(16), 7652-7672. Retrieved from [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Retrieved from [Link]

  • PubMed. (2025, January 28). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.
  • Roopan, S. M., et al. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Catalysts, 12(4), 438. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. Retrieved from [Link]

  • Kataria, R., et al. (2025, October 27). Catalyzed protocol in the development of new quinoline derivatives: Recent updates. Journal of Molecular Structure, 1301, 137279. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning antibacterial, antimalarial, anticancer, and anti-inflammatory applications.[1] Within this class, 4-chloroquinolines, and particularly 4,7-dichloroquinoline, serve as exceptionally valuable intermediates.[2][3][4] Their importance stems from the high reactivity of the chlorine atom at the C4 position, which is activated towards nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of diverse functional groups, most notably amino side chains, which are critical for the biological activity of many drugs.

The development of iconic antimalarials like chloroquine and hydroxychloroquine is a direct result of the nucleophilic displacement of the C4 chlorine on 4,7-dichloroquinoline.[2][5][6] Beyond malaria, the 4-amino-7-chloroquinoline scaffold has been identified as a critical pharmacophore for developing novel neuroprotective therapeutics for Parkinson's disease, highlighting the enduring relevance of this chemical transformation.[7]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles, reaction scope, and practical protocols for conducting nucleophilic substitution reactions on 4-chloroquinolines. It combines theoretical grounding with field-proven methodologies to empower the efficient synthesis and discovery of novel quinoline-based compounds.

Core Concepts: The SNAr Mechanism in the Quinoline System

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of the electronegative nitrogen atom in the quinoline ring system makes it electron-deficient, particularly at the C2 and C4 positions. This inherent electronic property makes the ring susceptible to attack by nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr).[8][9][10]

The SNAr reaction on 4-chloroquinolines proceeds via a well-established two-step addition-elimination mechanism:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon, which bears the chlorine leaving group. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the pyridine ring.[9] This attack forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10][11]

  • Leaving Group Elimination: The aromaticity of the ring is restored in a rapid second step through the elimination of the chloride ion, yielding the final substituted product.

The stability of the Meisenheimer complex is crucial. The negative charge is delocalized across the aromatic system and, significantly, onto the electronegative nitrogen atom, which effectively stabilizes the intermediate and facilitates the reaction.

SNAr_Mechanism General SNAr Mechanism on 4-Chloroquinoline cluster_intermediate R 4-Chloroquinoline MC Meisenheimer Complex (Resonance Stabilized) R->MC Step 1: Addition (Rate-Determining) Nu Nucleophile (Nu:⁻) P 4-Substituted Quinoline MC->P Step 2: Elimination (Fast) Cl Chloride (Cl⁻)

Caption: The two-step addition-elimination SNAr mechanism.

Scope and Experimental Considerations

The versatility of the SNAr reaction on 4-chloroquinolines is defined by the wide range of nucleophiles that can be employed and the various conditions under which the reaction can be performed.

Nucleophile Diversity

A broad spectrum of nucleophiles can displace the C4-chloro substituent, leading to diverse classes of quinoline derivatives.

  • N-Nucleophiles: This is the most extensively studied class, crucial for synthesizing antimalarials and other bioactive molecules. Primary and secondary alkylamines, anilines, and various nitrogen-containing heterocycles are commonly used.[12][13][14]

  • O-Nucleophiles: Phenoxides and alkoxides react to form 4-aryloxy and 4-alkoxyquinolines, respectively. These moieties are present in several kinase inhibitors used in oncology.[15]

  • S-Nucleophiles: Thiolates are effective nucleophiles, yielding 4-thioquinolines.[16]

  • Other Nucleophiles: Azides and hydrazines can also be used, providing access to further synthetic transformations.[16][17]

Reaction Conditions: From Classical to Modern Approaches

The choice of reaction conditions is critical for achieving high yields and purity.

ConditionDescription & CausalityTypical Reagents/SettingsReferences
Solvent Polar aprotic solvents like DMSO or NMP are often used to dissolve the reactants and facilitate the formation of the charged intermediate. Alcohols like ethanol can also be used, sometimes acting as both solvent and reactant.[6][12][13]DMSO, NMP, DMF, Ethanol[6][12][13]
Temperature Classical methods often require high temperatures (>120°C) and long reaction times (24-48h) to overcome the activation energy barrier, especially with less reactive nucleophiles.[12][18]120-180°C[5][12]
Catalysis Base: A base like K₂CO₃ or triethylamine is often added to neutralize the HCl formed during the reaction, driving it to completion.[6][18] Acid: Reactions with weak nucleophiles like anilines can sometimes be facilitated by acid catalysis (e.g., using aniline hydrochloride).[13][19] Phenol: Often used as a solvent or co-solvent, phenol can accelerate the reaction, possibly by acting as a proton shuttle or forming a more reactive intermediate.[20][21]K₂CO₃, Et₃N, NaH, Phenol[6][13][20]
Microwave Microwave irradiation dramatically reduces reaction times from hours to minutes (e.g., 20-30 min) by efficiently heating the polar reaction mixture. This often leads to higher yields and cleaner reactions.[12][13][20]140-180°C, 20-30 min[12][13]
Ultrasound Sonication provides mechanical energy that can enhance reaction rates and yields, offering another alternative to conventional heating.[13]Room temp. to moderate heat[13]

Advanced Method: Palladium-Catalyzed C-N Cross-Coupling

While the classical SNAr is robust, the Buchwald-Hartwig palladium-catalyzed amination has emerged as a powerful alternative for forming C-N bonds, especially with challenging or sterically hindered amines.[22][23] This methodology offers milder reaction conditions and a broader substrate scope compared to traditional methods.[24][25][26]

The catalytic cycle involves the oxidative addition of the 4-chloroquinoline to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the 4-aminoquinoline product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Workflow Decision Workflow: Synthetic Method Selection Start Select Nucleophile (Amine) Decision1 Is the amine sterically hindered or electron-deficient? Start->Decision1 Palladium Pd-Catalyzed Amination (Mild Conditions, Broad Scope) Decision1->Palladium Yes Decision2 Is rapid synthesis required? Decision1->Decision2 No Classical Classical SₙAr (High Temp, Long Time) Microwave Microwave-Assisted SₙAr (Rapid, High Yield) Decision2->Classical No Decision2->Microwave Yes

Caption: A simplified decision tree for selecting a synthetic approach.

Experimental Protocols

Protocol 1: Classical Synthesis of Chloroquine from 4,7-Dichloroquinoline

Principle: This protocol describes the direct condensation of 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine (novaldiamine) under thermal conditions to produce the antimalarial drug chloroquine.[5] The reaction is a classical SNAr where the more reactive C4-Cl is selectively displaced.

Materials:

  • 4,7-Dichloroquinoline (1.0 eq)

  • 4-diethylamino-1-methylbutylamine (≥ 1.5 eq)

  • Phenol (optional, as solvent/catalyst)[20][21]

  • Sodium hydroxide solution (1 M)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction vessel with condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Combine 4,7-dichloroquinoline and 4-diethylamino-1-methylbutylamine in a reaction vessel. An excess of the amine can be used as the solvent. Alternatively, phenol can be used as a solvent.

  • Heat the reaction mixture with stirring to 130-180°C.[5]

  • Maintain the temperature and monitor the reaction by TLC until the starting 4,7-dichloroquinoline is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with DCM and wash with 1 M NaOH solution to remove any acidic byproducts or unreacted phenol.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone).

Characterization:

  • The identity and purity of the final product, chloroquine, should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Microwave-Assisted Synthesis of a 4-Aminoquinoline

Principle: This protocol leverages microwave energy to rapidly synthesize 4-aminoquinolines, significantly reducing reaction times compared to conventional heating.[12][13] This example uses 4,7-dichloroquinoline and a generic primary amine.

Materials:

  • 4,7-Dichloroquinoline (1.0 eq)

  • Primary or secondary amine (1.2-1.5 eq)

  • Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) if required[12]

  • Microwave synthesis vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a microwave synthesis vial, add 4,7-dichloroquinoline, the desired amine, and DMSO.

  • If the amine salt is used or if the amine is an aniline, add a base such as K₂CO₃ or NaOH.[12] For simple primary alkylamines, no extra base may be needed.[12]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 140-180°C for 20-30 minutes.[12][13]

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of a 4-Aryloxyquinoline

Principle: This protocol demonstrates the substitution of the C4-chlorine with an oxygen nucleophile, specifically a substituted phenol, to yield a 4-phenoxyquinoline derivative.

Materials:

  • 4-Chloroquinoline (1.0 eq)

  • Substituted phenol (e.g., 4-methoxyphenol) (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, under an inert atmosphere (N₂ or Ar)

Procedure:

  • To a stirred suspension of NaH in anhydrous DMF at 0°C under an inert atmosphere, add the substituted phenol portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add a solution of 4-chloroquinoline in DMF to the phenoxide mixture.

  • Heat the reaction to 80-100°C and monitor by TLC.

  • Once the reaction is complete, cool to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Purification:

  • Purify the residue by column chromatography on silica gel.

Data Presentation: Spectroscopic Characterization

Confirming the successful substitution requires careful analysis of spectroscopic data. The shift in the chemical environment of the quinoline protons and carbons upon substitution is a key indicator.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spec (m/z)
4,7-Dichloroquinoline 8.82 (d, 1H), 8.15 (d, 1H), 8.05 (d, 1H), 7.55 (dd, 1H), 7.48 (d, 1H)152.2, 150.5, 144.5, 135.5, 129.0, 128.0, 125.5, 123.0, 117.8[M]⁺ 197/199
Chloroquine (Representative)8.55 (d, 1H), 7.95 (d, 1H), 7.75 (d, 1H), 7.40 (dd, 1H), 6.40 (d, 1H), 3.80 (m, 1H), 2.55 (m, 4H), 1.70 (m, 4H), 1.25 (d, 3H), 1.10 (t, 6H)152.0, 149.0, 148.5, 135.0, 127.5, 124.0, 122.0, 117.5, 99.0, 50.0, 47.5, 32.0, 22.0, 20.5, 12.0[M+H]⁺ 320.2

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Conclusion

The nucleophilic substitution of 4-chloroquinolines is a foundational and highly adaptable reaction in synthetic and medicinal chemistry. Its reliability and broad scope have enabled the synthesis of countless compounds of biological interest, from blockbuster antimalarials to promising new drug candidates for other diseases.[6][7] By understanding the underlying SNAr mechanism and leveraging both classical and modern synthetic techniques like microwave irradiation and palladium catalysis, researchers can efficiently access a rich chemical space of 4-substituted quinolines, paving the way for future discoveries in drug development.

References
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, March 31). Frontiers in Chemistry. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, April 1). PubMed Central. [Link]

  • 4,7-Dichloroquinoline. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (n.d.). PLOS One. Retrieved January 12, 2026, from [Link]

  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025, December 6). ResearchGate. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. Retrieved January 12, 2026, from [Link]

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. (2021, May 11). ACS Omega. [Link]

  • Palladium-catalyzed tandem amination reaction for the synthesis of 4-quinolones. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Study of Manufacturing of Hydroxychloroquine. (2022, April 4). IJERA. [Link]

  • 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.). Synfacts. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2025, November 3). ResearchGate. [Link]

  • High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. (2018, March 8). National Institutes of Health. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2025, October 15). ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2025, October 15). MDPI. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]

  • 4-Chloroquinoline. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI. [Link]

  • SNAr reaction scope & limitations. (2020, February 2). YouTube. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science. [Link]

  • Experiment 7 — Nucleophilic Substitution. (n.d.). Carleton College. Retrieved January 12, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 12). ResearchGate. [Link]

Sources

Scale-up synthesis of 4-Chloro-7-methoxyquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-up Synthesis of 4-Chloro-7-methoxyquinoline-6-carboxamide

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a critical intermediate in the manufacturing of Lenvatinib, a multi-kinase inhibitor used in oncology.[1][2] We present a critical analysis of prevalent synthetic routes and detail a preferred, robust two-stage process optimized for safety, yield, and industrial applicability. This guide is intended for researchers, chemists, and engineers in the pharmaceutical development and manufacturing sectors, offering detailed protocols, process control parameters, safety management procedures, and analytical validation methods.

Introduction: Strategic Importance of this compound

This compound (herein referred to as "the target compound") serves as a pivotal building block in the convergent synthesis of Lenvatinib.[3] Lenvatinib's therapeutic success has driven the demand for a scalable, cost-effective, and sustainable manufacturing process for its key intermediates. The synthesis of the target compound presents unique challenges related to regioselectivity, handling of hazardous reagents, and achieving high purity required for Good Manufacturing Practice (GMP) production. This note aims to elucidate a manufacturing process that balances chemical efficiency with operational safety and scalability.

Analysis of Synthetic Strategies for Scale-Up

Several synthetic routes to the target compound have been reported in scientific literature and patents. The selection of an optimal route for industrial scale-up hinges on a multi-faceted analysis of factors including raw material availability, process safety, atom economy, number of synthetic steps, and overall yield. We have identified three primary strategies for consideration.

  • Route A: Hydrolysis of a Nitrile Precursor. This route typically begins with 4-cyano-3-hydroxyaniline and proceeds through multiple steps to form 6-cyano-7-methoxy-4-chloroquinoline.[1] The final step is the hydrolysis of the nitrile group to a primary amide. While feasible, this route involves several steps and the final hydrolysis can require harsh conditions (e.g., prolonged heating in strong acid/base) or specialized reagents like hydrogen peroxide in DMSO, which can pose thermal safety risks on a large scale.[1][4]

  • Route B: Amidation of an Ester Precursor. This approach involves the synthesis of the corresponding methyl ester, methyl 4-chloro-7-methoxyquinoline-6-carboxylate, followed by amidation with ammonia.[4][5] The amidation of esters is a well-established transformation; however, it often requires high pressure (ammonia gas) and temperature, necessitating specialized reactor systems and posing significant operational safety challenges.[6]

  • Route C: Chlorination of a Hydroxyquinoline Precursor. This strategy involves the initial construction of the 4-hydroxy-7-methoxyquinoline-6-carboxamide core, followed by a targeted chlorination of the 4-position hydroxyl group. A notable patent outlines a process starting from 4-amino-2-methoxybenzamide which, through a cyclization reaction, yields the 4-hydroxy intermediate.[7] This intermediate is then chlorinated using a standard agent like phosphorus oxychloride (POCl₃). This route is particularly advantageous for scale-up as it introduces the carboxamide functionality early and utilizes a final chlorination step that is generally high-yielding and well-understood in process chemistry.[7][8] A key benefit highlighted is the use of mild reaction conditions, avoiding the high-temperature operations required in other routes, which is a critical safety consideration for hundred-kilogram scale production.[7]

G cluster_0 Route Selection Criteria cluster_1 Synthetic Route Analysis Criteria Key Scale-Up Metrics RouteA Route A (from Nitrile) Criteria->RouteA Harsh hydrolysis, thermal risk RouteB Route B (from Ester) Criteria->RouteB High pressure/temp, specialized equipment RouteC Route C (from Amide Precursor) Criteria->RouteC Mild conditions, high yield Safety Process Safety (Temp, Pressure, Reagents) Yield Overall Yield & Purity Steps Number of Steps Cost Raw Material Cost & Availability Decision Preferred Route for Scale-Up RouteA->Decision RouteB->Decision RouteC->Decision Optimal balance of safety, yield, and scalability

Caption: Decision matrix for selecting the optimal synthetic route.

Based on this analysis, Route C is selected as the most suitable for a detailed scale-up protocol due to its superior safety profile, high-yielding final step, and demonstrated industrial applicability.[7]

Process Chemistry and Scale-Up Protocol

The selected two-stage process is outlined below. The protocol is designed for a nominal 10 kg batch size but can be linearly scaled with appropriate engineering and safety reviews.

Stage 1: Synthesis of 4-hydroxy-7-methoxyquinoline-6-carboxamide (Intermediate-1)

This stage involves a Gould-Jacobs type cyclization reaction. The starting material, 4-amino-2-methoxybenzamide, reacts with a diethyl malonate derivative followed by a high-temperature thermal cyclization to form the quinolone ring system.

Materials & Reagents:

ReagentM.W.QuantityMolesMolar Ratio
4-Amino-2-methoxybenzamide166.175.00 kg30.091.0
Diethyl (ethoxymethylene)malonate216.227.16 kg33.111.1
Diphenyl ether (Solvent)170.2150 L--

Protocol:

  • Reactor Setup: Charge a 100 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a distillation condenser with a receiver, with diphenyl ether (50 L).

  • Reagent Charging: Under a nitrogen atmosphere, charge 4-amino-2-methoxybenzamide (5.00 kg). Begin agitation (100-150 RPM) to form a slurry.

  • Condensation: Charge diethyl (ethoxymethylene)malonate (7.16 kg) to the reactor. Heat the mixture to 120-130°C. Ethanol will begin to distill as a byproduct of the condensation reaction. Maintain this temperature until ethanol distillation ceases (approx. 2-3 hours).

  • Thermal Cyclization: Increase the reactor temperature to 245-255°C. The reaction is highly endothermic. Maintain this temperature for 1-2 hours. Monitor the reaction progress by in-process control (IPC) using TLC or HPLC until the starting material is consumed.

  • Cooling & Precipitation: Cool the reaction mixture to below 100°C. The product will precipitate from the diphenyl ether.

  • Isolation: Filter the slurry through a Nutsche filter. Wash the filter cake thoroughly with a suitable solvent like toluene or hexane (2 x 10 L) to remove the high-boiling diphenyl ether solvent.

  • Drying: Dry the isolated solid in a vacuum oven at 80-90°C until a constant weight is achieved.

    • Expected Yield: 5.8 - 6.3 kg (88-96%) of Intermediate-1 as an off-white solid.

Stage 2: Chlorination to this compound (Target Compound)

This stage converts the 4-hydroxy group to the target 4-chloro derivative using phosphorus oxychloride. The choice of solvent and base is critical for controlling reactivity and ensuring a clean conversion.

Materials & Reagents:

ReagentM.W.QuantityMolesMolar Ratio
Intermediate-1218.215.00 kg22.911.0
Phosphorus oxychloride (POCl₃)153.334.22 kg (2.57 L)27.501.2
Triethylamine (TEA)101.192.78 kg (3.83 L)27.471.2
Acetonitrile (Solvent)41.0550 L--

Protocol:

  • Reactor Setup: Charge a 100 L glass-lined reactor, inerted with nitrogen, with acetonitrile (25 L) and Intermediate-1 (5.00 kg). Start agitation to form a slurry.

  • Base Addition: Add triethylamine (2.78 kg). A slight exotherm may be observed.

  • Chlorinating Agent Addition: Cool the reactor contents to 10-15°C. Slowly add phosphorus oxychloride (4.22 kg) dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 25°C. CAUTION: This addition is exothermic and releases HCl gas, which is neutralized by the triethylamine. Ensure the reactor's off-gas is scrubbed through a caustic solution.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-75°C and hold for 4-6 hours.[7] Monitor the reaction by HPLC for the disappearance of Intermediate-1.

  • Quenching & Isolation: Cool the reaction mixture to 0-5°C. A solid will precipitate.[7] Slowly and carefully quench the reaction by adding the mixture to a separate vessel containing cold water (100 L) or an ice/water mixture, maintaining the quench temperature below 20°C.

  • pH Adjustment & Filtration: Adjust the pH of the slurry to 7-8 with an aqueous sodium bicarbonate or sodium hydroxide solution. Filter the precipitated solid.

  • Washing & Drying: Wash the filter cake with purified water until the filtrate is neutral. Dry the product in a vacuum oven at 60-70°C.

    • Expected Yield: 5.1 - 5.4 kg (90-95%) of the target compound.

    • ¹H NMR Data (400MHz, DMSO-d6): δ 4.03 (s, 3H), 7.56-7.66 (m, 2H), 7.79 (brs, 1H), 7.88 (brs, 1H), 8.46-8.49 (m, 1H), 8.78-8.82 (m, 1H).[7]

Caption: Scaled-up synthetic workflow for the target compound.

Quality Control and Analytical Specifications

To ensure the final product is suitable for subsequent GMP steps, stringent quality control is mandatory.

ParameterSpecificationMethod
AppearanceOff-white to pale yellow solidVisual
IdentityConforms to the reference standard¹H NMR, FTIR
Assay≥ 99.0%HPLC
Any single impurity≤ 0.10%HPLC
Total impurities≤ 0.50%HPLC
Loss on Drying≤ 0.5%Gravimetric
Residual SolventsAcetonitrile ≤ 410 ppmGC-HS

Safety and Hazard Management

The scale-up of this process requires a thorough hazard evaluation and risk assessment.

  • Hazardous Reagents:

    • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water. Must be handled in a closed system with proper personal protective equipment (PPE). The quenching step is highly exothermic and must be performed under strict temperature control. Off-gas must be scrubbed.

    • Diphenyl ether: High boiling point. Inhalation of hot vapors can cause respiratory irritation. Handled in a well-ventilated area.

    • Triethylamine (TEA): Flammable liquid and vapor, corrosive.

  • Process Hazards:

    • Exothermic Reactions: The addition of POCl₃ and the subsequent quenching are exothermic. Gradual addition and efficient cooling are critical to prevent thermal runaway.

    • High Temperatures: The cyclization step requires high temperatures. The thermal stability of the reaction mixture should be assessed by Differential Scanning Calorimetry (DSC).

  • Engineering Controls:

    • Reactions should be conducted in appropriately sized, pressure-rated glass-lined or Hastelloy reactors.

    • Emergency cooling systems and quench protocols must be in place.

    • Vent lines from reactors must be connected to a caustic scrubber system, especially during the chlorination and quenching steps.

Conclusion

The described two-stage synthetic route for this compound, proceeding via a 4-hydroxyquinoline intermediate, represents a safe, efficient, and scalable process suitable for industrial production. By carefully controlling reaction parameters, implementing robust in-process controls, and adhering to strict safety protocols, high-quality material can be consistently manufactured to support the production of Lenvatinib. This application note provides a foundational protocol that should be further optimized and validated at the specific scale and with the equipment intended for manufacturing.

References

  • Google Patents. (2023). CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.
  • Google Patents. (2021). US20210188778A1 - Novel polymorphs of 4-[3-chloro-4-(n'-cyclopropyl ureido)phenoxy]-7-methoxyquinoline-6-carboxamide, its salts and process for the preparation thereof.
  • Shiri, P., et al. (2024). Six-step synthesis of lenvatinib 50 starting from this compound 49 and 4-amino-3-chlorophenol 45. ResearchGate. [Link]

  • Google Patents. (2020). CN111349045A - Synthetic method of lenvatinib and novel intermediate.
  • University of Barcelona. (n.d.). Design of a batch plant for quinoline derivatives manufacture. Retrieved from UB Dipòsit Digital. [Link]

  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Retrieved from Scribd. [Link]

  • Google Patents. (2018). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • ResearchGate. (n.d.). Large-Scale Synthesis. Retrieved from ResearchGate. [Link]

  • American Chemical Society. (2019). 1.3.1 Introduction. Retrieved from ACS Publications. [Link]

Sources

Application Notes & Protocols: Leveraging 4-Chloro-7-methoxyquinoline-6-carboxamide in Solid-Phase Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the strategic application of 4-Chloro-7-methoxyquinoline-6-carboxamide as a versatile scaffold in solid-phase synthesis (SPS). Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] This guide details the chemical rationale, step-by-step protocols, and analytical validation necessary for constructing combinatorial libraries based on this quinoline core. We will explore immobilization strategies, diversification via nucleophilic aromatic substitution (SNAr), and final product cleavage and characterization. The methodologies presented are designed to be robust and adaptable, enabling researchers in drug development to efficiently generate novel compound libraries for screening and lead optimization.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs.[2][3] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing targeted therapeutics. This compound, in particular, offers three key points for chemical modification: the highly reactive 4-chloro position, the 6-carboxamide handle for immobilization or further derivatization, and the core ring system itself.

Its utility as an intermediate is well-established, notably in the synthesis of multi-target tyrosine kinase inhibitors like Lenvatinib.[4] By adapting its chemistry to a solid-phase format, high-throughput synthesis of diverse analog libraries becomes feasible, accelerating the structure-activity relationship (SAR) studies crucial for drug development.[5][6]

Core Chemical Principles & Strategic Planning

The successful use of this compound in SPS hinges on understanding the reactivity of its functional groups and planning the synthetic route accordingly.

The Key Transformation: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of library diversification using this scaffold is the SNAr reaction at the C4 position. The electron-withdrawing nature of the quinoline nitrogen activates the C4 position, making the chlorine an excellent leaving group for substitution by various nucleophiles (e.g., amines, thiols, alcohols).[7][8]

  • Mechanism: The reaction typically proceeds via a two-step addition-elimination mechanism, forming a stabilized intermediate known as a Meisenheimer complex.[8] However, some SNAr reactions may also proceed through a concerted mechanism.[9]

  • Catalysis: These reactions can be influenced by acid or base catalysis, depending on the nature of the incoming nucleophile and substituents on the quinoline ring.[10]

Immobilization Strategy: The Role of the Carboxamide

The 6-carboxamide group provides a robust handle for attachment to a solid support. The choice of resin and linker is critical and depends on the overall synthetic plan, particularly the desired cleavage conditions.

  • Resin Selection: Polystyrene-based resins, such as 2-chlorotrityl chloride (2-CTC) resin, are common choices.[11] The degree of cross-linking (e.g., 1% divinylbenzene) affects the swelling properties of the resin, which is crucial for reaction kinetics.[11]

  • Linker Chemistry: The carboxamide can be linked to the resin via several strategies. A common approach involves using a resin that allows for direct amide bond formation or attaching the primary amide to a linker that is sensitive to specific cleavage reagents. For instance, an acid-labile linker allows for cleavage under mild acidic conditions that leave other parts of the molecule intact.

G cluster_prep Phase 1: Resin Preparation & Immobilization cluster_synth Phase 2: On-Resin Diversification cluster_release Phase 3: Cleavage & Analysis cluster_key Key Reagents Resin Select Resin (e.g., 2-CTC Resin) Swell Swell Resin (DCM or DMF) Resin->Swell Load Immobilize Scaffold via Carboxamide Swell->Load Cap Cap Unreacted Sites Load->Cap Scaffold 4-Chloro-7-methoxy- quinoline-6-carboxamide Wash1 Wash Resin Cap->Wash1 Deprotect Deprotection (if needed) Wash1->Deprotect SNAr S-N-Ar Reaction (Add Nucleophile Library) Deprotect->SNAr Wash2 Wash Resin SNAr->Wash2 Nucleophiles Amine/Thiol Library Cleave Cleave from Resin (e.g., TFA Cocktail) Wash2->Cleave Collect Collect Filtrate Cleave->Collect TFA Cleavage Cocktail (TFA-based) Analyze Purify & Analyze (HPLC, LC-MS) Collect->Analyze

Experimental Protocols

Safety Precaution: Always handle reagents like trifluoroacetic acid (TFA), phosphorus oxychloride (POCl₃), and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 3.1: Immobilization of Scaffold onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the attachment of the quinoline scaffold to an acid-labile resin via the 6-carboxamide nitrogen. This strategy is suitable when the final product is intended to be a primary amide.

  • Rationale: 2-CTC resin is chosen for its extreme sensitivity to acid, allowing for cleavage under very mild conditions (e.g., dilute TFA in DCM), which preserves other potentially acid-sensitive functional groups in the diversified library.[11] Diisopropylethylamine (DIPEA) is a bulky, non-nucleophilic base used to activate the amide for attachment without causing side reactions.

Materials:

  • This compound

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, ~1.2 mmol/g loading)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Capping Solution: DCM/MeOH/DIPEA (17:2:1)

Procedure:

  • Resin Swelling: Place 1.0 g of 2-CTC resin into a solid-phase reaction vessel. Add 10 mL of anhydrous DCM and agitate on a shaker for 30 minutes to swell the resin.[12] Drain the solvent.

  • Scaffold Loading: Dissolve this compound (1.5 eq. relative to resin loading) in anhydrous DMF. Add DIPEA (3.0 eq.). Add this solution to the swollen resin.

  • Reaction: Agitate the mixture at room temperature for 16-24 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping: To cap any unreacted chlorotrityl sites, add 10 mL of the capping solution and agitate for 1 hour.

  • Final Wash & Dry: Wash the resin as in step 4. Dry the resin under high vacuum for at least 4 hours. A small sample can be cleaved to confirm loading by LC-MS.

Protocol 3.2: On-Resin Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the parallel synthesis step to create a library of derivatives.

  • Rationale: A diverse library of primary or secondary amines is used as nucleophiles. The reaction is typically performed in a polar aprotic solvent like DMF or NMP to facilitate the substitution. A non-nucleophilic base (DIPEA) is added to scavenge the HCl byproduct.

Materials:

  • Scaffold-loaded resin from Protocol 3.1

  • Library of amine nucleophiles (e.g., anilines, benzylamines, aliphatic amines)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the scaffold-loaded resin (e.g., 50 mg per well in a 96-well filter plate) in 0.5 mL of DMF for 30 minutes. Drain the solvent.

  • Reagent Addition: To each well, add a solution of the desired amine nucleophile (5.0 eq. relative to initial resin loading) and DIPEA (5.0 eq.) in 0.5 mL of DMF.

  • Reaction: Seal the plate and agitate at 60-80°C for 16-24 hours. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Washing: After cooling to room temperature, drain the reaction solutions. Wash the resin thoroughly in each well with DMF (3 x 1 mL), DCM (3 x 1 mL), and MeOH (3 x 1 mL).

  • Drying: Dry the resin beads under vacuum.

// Nodes for the main pathway Resin [label="Resin-Linker-NH-CO-Quinoline-Cl", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Nucleophile [label="Nucleophile (R-NH2)\n+ Base (DIPEA)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; SNAr [label="SNAr Reaction\n(DMF, 80°C)", fillcolor="#FFFFFF", color="#5F6368"]; Product_Resin [label="Resin-Linker-NH-CO-Quinoline-NH-R", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; Cleavage [label="Cleavage\n(TFA/TIS/H2O)", fillcolor="#FFFFFF", color="#5F6368"]; Final_Product [label="H2N-CO-Quinoline-NH-R", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond];

// Edges to show the flow Resin -> SNAr; Nucleophile -> SNAr; SNAr -> Product_Resin [label="Diversified Resin"]; Product_Resin -> Cleavage; Cleavage -> Final_Product [label="Final Compound"];

// Annotations { rank=same; Resin; Nucleophile; } { rank=same; SNAr; } { rank=same; Product_Resin; } { rank=same; Cleavage; } { rank=same; Final_Product; } } .enddot Caption: Chemical pathway for on-resin diversification via S-N-Ar reaction.

Protocol 3.3: Cleavage and Product Isolation

This protocol describes the final step of releasing the synthesized compounds from the solid support.

  • Rationale: A cleavage cocktail containing a strong acid (TFA) is used to break the acid-labile linker. Scavengers like triisopropylsilane (TIS) and water are included to quench reactive cations that can be formed during cleavage, preventing side reactions and product degradation.

Materials:

  • Dried, derivatized resin from Protocol 3.2

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v)

  • Diethyl ether (cold)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Cleavage: To each well containing the dried resin, add 0.5 mL of the cleavage cocktail.

  • Incubation: Agitate at room temperature for 2-3 hours.

  • Product Collection: Filter the solution from each well into a corresponding collection plate. The resin beads are discarded.

  • Concentration: Remove the TFA by evaporation under a stream of nitrogen or using a centrifugal evaporator.

  • Precipitation & Isolation: To the residue in each well, add 1 mL of cold diethyl ether to precipitate the crude product. Centrifuge the plate and carefully decant the ether.

  • Final Preparation: Redissolve the crude product in a suitable solvent, such as a methanol/water mixture, for subsequent purification and analysis.

Analytical Characterization & Data

Ensuring the identity and purity of the synthesized compounds is paramount. A combination of HPLC and LC-MS is standard for analyzing combinatorial libraries.[13][14]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds. A gradient method is typically employed.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product, verifying that the intended reaction has occurred. Time-of-flight (TOF) mass spectrometry can provide accurate mass data to confirm the elemental composition.[16]

Technique Purpose Typical Conditions
Reverse-Phase HPLC Purity AssessmentColumn: C18, 4.6 x 150 mm, 5 µmMobile Phase A: 0.1% TFA in WaterMobile Phase B: 0.1% TFA in AcetonitrileGradient: 5% to 95% B over 15 minDetection: UV at 254 nm & 280 nm
LC-MS Identity ConfirmationSame LC conditions as above, coupled to an ESI-MS detector operating in positive ion mode. Scan for [M+H]+.

Troubleshooting & Field Insights

  • Low Loading Efficiency: Ensure all reagents and solvents are anhydrous, as 2-CTC resin is highly moisture-sensitive.[11] If loading remains low, consider pre-activating the carboxamide or using an alternative linker strategy.

  • Incomplete SNAr Reaction: Some sterically hindered or electron-rich amines may be poor nucleophiles. For these cases, increasing the reaction temperature, extending the reaction time, or adding a catalyst may be necessary.

  • Product Degradation during Cleavage: If the product is found to be unstable to the standard TFA cocktail, a milder cleavage condition (e.g., 1-5% TFA in DCM) should be tested. Ensure efficient removal of TFA post-cleavage as residual acid can cause degradation over time.

Conclusion

This compound is a powerful and versatile building block for solid-phase synthesis. By leveraging a strategic immobilization of the carboxamide handle and subsequent diversification at the C4-chloro position, research scientists can rapidly generate large libraries of novel quinoline derivatives. The protocols and insights provided herein offer a robust framework for accelerating the discovery of new chemical entities in pharmaceutical and agrochemical research.

References

  • Solid-Phase Synthesis of Quinolinone Library. ACS Combinatorial Science. Available from: [Link]

  • Solid-Phase Synthesis of Bis-Heterocyclic Compounds from Resin-Bound Orthogonally Protected Lysine. ACS Publications. Available from: [Link]

  • Solid-phase synthesis of bis-heterocyclic compounds from resin-bound orthogonally protected lysine. PubMed. Available from: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available from: [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ScienceGate. Available from: [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. Available from: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available from: [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available from: [Link]

  • Amide Synthesis. Fisher Scientific. Available from: [Link]

  • Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. PubMed. Available from: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available from: [Link]

  • Synthesis of Quinoline and derivatives. SlideShare. Available from: [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available from: [Link]

  • Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media. Available from: [Link]

  • Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. YouTube. Available from: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

  • Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.Google Patents.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. Available from: [Link]

  • Amide Bond Formation and Peptide Coupling. ResearchGate. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Available from: [Link]

  • Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. PubMed. Available from: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Directed nucleophilic aromatic substitution reaction. RSC Publishing. Available from: [Link]

  • Synthesis and antinephritic activities of quinoline-3-carboxamides and related compounds. PubMed. Available from: [Link]

  • Unanticipated Cleavage of 2-Nitrophenyl-Substituted N -Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies. ResearchGate. Available from: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available from: [Link]

  • The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. PubMed. Available from: [Link]

Sources

Application Notes and Protocols for 4-Chloro-7-methoxyquinoline-6-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Scaffold in Modern Oncology Research

4-Chloro-7-methoxyquinoline-6-carboxamide is a highly functionalized quinoline derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery.[1][2] Its primary importance lies in its role as a key intermediate in the synthesis of Lenvatinib, a potent multi-target tyrosine kinase inhibitor (TKI) approved for the treatment of several types of cancer, including thyroid, liver, and kidney cancer.[2][3] The quinoline core is a privileged scaffold in pharmacology, known to interact with a wide array of biological targets, conferring a broad spectrum of activities such as anticancer, antimalarial, and antimicrobial effects.[2][4][5]

These application notes provide a comprehensive guide for researchers utilizing this compound in their drug discovery endeavors. We will delve into its chemical properties, safe handling procedures, and provide detailed protocols for its application in the synthesis of advanced kinase inhibitors. Furthermore, we will outline key in vitro assays to evaluate the biological activity of compounds derived from this versatile intermediate.

Physicochemical Properties and Handling

This compound is a white to off-white solid with limited solubility in water but moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]

PropertyValueSource
CAS Number 417721-36-9[1][6][7]
Molecular Formula C₁₁H₉ClN₂O₂[1][6][8]
Molecular Weight 236.65 g/mol [6][8]
Appearance White to off-white solid[1]
Melting Point >205°C (decomposition)[3][9]
Solubility Sparingly soluble in water; soluble in DMSO and DMF[1]
Storage Store under inert gas (nitrogen or argon) at 2-8°C[9]

Safety and Handling:

As with all research chemicals, this compound should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood.[10] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times.[10] Avoid inhalation of dust and direct contact with skin and eyes.[10] In case of contact, wash the affected area thoroughly with water.[11] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[12][13]

Core Application: Synthesis of Lenvatinib

The primary application of this compound is as a crucial building block in the synthesis of Lenvatinib.[2][3] The following protocol outlines a key step in this synthesis, the coupling of this compound with 4-amino-3-chlorophenol.

Protocol: Synthesis of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide

This protocol is adapted from established synthetic routes for Lenvatinib.[14][15]

Materials:

  • This compound

  • 4-amino-3-chlorophenol

  • Potassium tert-butoxide or Sodium Hydride

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-amino-3-chlorophenol and anhydrous DMSO. Stir the mixture until the solid is fully dissolved.

  • Base Addition: Carefully add potassium tert-butoxide or sodium hydride portion-wise to the solution at room temperature. Stir the mixture for 30 minutes.

  • Addition of Quinoline Derivative: Add this compound to the reaction mixture.

  • Reaction: Heat the reaction mixture to 65°C and maintain this temperature with stirring for approximately 19 hours.[14] Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into deionized water to precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing thoroughly with deionized water.

  • Drying: Dry the isolated solid under vacuum to obtain 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide.

Diagram of Lenvatinib Synthesis Workflow:

Lenvatinib_Synthesis cluster_start Starting Materials cluster_reaction Coupling Reaction cluster_intermediate Intermediate cluster_final_steps Further Synthesis cluster_product Final Product This compound This compound Coupling Nucleophilic Aromatic Substitution (DMSO, Base) This compound->Coupling 4-amino-3-chlorophenol 4-amino-3-chlorophenol 4-amino-3-chlorophenol->Coupling Intermediate 4-(4-amino-3-chlorophenoxy)- 7-methoxyquinoline-6-carboxamide Coupling->Intermediate FurtherSteps Reaction with Cyclopropyl Isocyanate Intermediate->FurtherSteps Lenvatinib Lenvatinib FurtherSteps->Lenvatinib

Caption: Key step in Lenvatinib synthesis.

Protocols for Biological Evaluation

While this compound is primarily an intermediate, it is prudent in a drug discovery program to assess its intrinsic biological activity, as well as that of its derivatives. The following are generalized protocols for in vitro assays relevant to the anticancer potential of quinoline-based compounds.

Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][16]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and no-treatment control wells.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting cell viability against compound concentration.

Protocol: In Vitro Angiogenesis Assay (HUVEC Tube Formation)

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.[5][17]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Microscope with imaging capabilities

Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate with 50 µL per well. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Harvest HUVECs and resuspend them in a small volume of medium containing the desired concentrations of this compound or a vehicle control.

  • Incubation: Seed the HUVEC suspension onto the solidified basement membrane extract at a density of 10,000-20,000 cells per well. Incubate for 4-18 hours at 37°C.

  • Imaging: Visualize the formation of tube-like structures using a microscope. Capture images of each well.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software. Compare the results from compound-treated wells to the vehicle control.

Diagram of VEGFR Signaling Pathway:

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Transcription Gene Transcription PLCg->Transcription AKT AKT PI3K->AKT Activates AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Response Proliferation, Migration, Survival, Angiogenesis Transcription->Response Lenvatinib Lenvatinib (Tyrosine Kinase Inhibitor) Lenvatinib->VEGFR2 Inhibits Autophosphorylation

Caption: Simplified VEGFR signaling pathway.

Conclusion

This compound is a valuable research chemical that serves as a cornerstone for the synthesis of complex and potent kinase inhibitors like Lenvatinib. Its well-defined synthetic utility, combined with the broader pharmacological potential of the quinoline scaffold, makes it a compound of high interest for drug discovery programs, particularly in oncology. The protocols provided herein offer a framework for its practical application in the laboratory, from chemical synthesis to biological evaluation. As with any research endeavor, careful planning, adherence to safety protocols, and meticulous execution are paramount for success.

References

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. - National Genomics Data Center (CNCB-NGDC). (URL: [Link])

  • Cell Angiogenesis Assays - Creative Bioarray. (URL: [Link])

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC - PubMed Central. (URL: [Link])

  • VEGF Receptor Kinase Inhibitor Synthesis: The Role of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • WO2019016664A1 - An improved process for the preparation of lenvatinib - Google P
  • This compound | C11H9ClN2O2 | CID 22936418 - PubChem. (URL: [Link])

  • Six-step synthesis of lenvatinib 50 starting from... - ResearchGate. (URL: [Link])

  • This compound - Chongqing Chemdad Co. ,Ltd. (URL: [Link])

  • CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google P
  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P
  • Preparation method of lenvatinib and preparation method of lenvatinib intermediate - Patsnap Eureka. (URL: [Link])

  • In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC - NIH. (URL: [Link])

  • VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-7-methoxyquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide, a key intermediate in the development of several pharmaceuticals, notably Lenvatinib.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize the yield and purity of the final product.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through two primary routes, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.

Route 1: From 4-Hydroxy-7-methoxyquinoline-6-carboxamide

This route involves the chlorination of the corresponding 4-hydroxyquinoline precursor. It is a common and often preferred method due to the relatively straightforward nature of the chlorination reaction.

Route 2: From 4-Chloro-7-methoxyquinoline-6-carbonitrile

This pathway involves the hydrolysis of a nitrile group to a carboxamide. This can be an effective strategy, particularly if the nitrile precursor is readily available.

Below is a visual representation of the general synthetic workflow:

Synthesis_Workflow cluster_route1 Route 1 cluster_route2 Route 2 A 4-Hydroxy-7-methoxy- quinoline-6-carboxamide B Chlorination A->B Chlorinating Agent (e.g., POCl3, SOCl2) C 4-Chloro-7-methoxy- quinoline-6-carboxamide B->C G Purification (Crystallization/Chromatography) C->G D 4-Chloro-7-methoxy- quinoline-6-carbonitrile E Hydrolysis D->E Acid or Base (e.g., H2SO4, NaOH) F 4-Chloro-7-methoxy- quinoline-6-carboxamide E->F F->G H Final Product G->H Troubleshooting_Low_Yield Start Low Yield in Chlorination Check_Reagent Is the chlorinating agent fresh and handled under anhydrous conditions? Start->Check_Reagent Check_Temp Was the reaction temperature and time sufficient? Check_Reagent->Check_Temp Yes Action_Reagent Use fresh, anhydrous reagent and dry glassware. Check_Reagent->Action_Reagent No Check_SM Is the starting material pure? Check_Temp->Check_SM Yes Action_Temp Increase temperature and/or reaction time. Monitor by TLC/HPLC. Check_Temp->Action_Temp No Action_Purify_SM Purify starting material before chlorination. Check_SM->Action_Purify_SM No Success Re-run reaction with optimized conditions. Check_SM->Success Yes Action_Reagent->Success Action_Temp->Success Action_Purify_SM->Success

Sources

Technical Support Center: 4-Chloro-7-methoxyquinoline-6-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An official GOOGLE AI product

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for the synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide (CAS: 417721-36-9). This critical intermediate in the manufacturing of Lenvatinib, a multi-target tyrosine kinase inhibitor, demands high purity, making the identification and mitigation of reaction side products a paramount concern for researchers and process chemists.[1][2]

This guide is structured as a series of troubleshooting questions and answers drawn from common challenges encountered during synthesis. We will delve into the mechanistic origins of these impurities and provide actionable protocols to optimize your reaction outcomes.

Diagram of Key Synthetic Pathways

To provide context for the following troubleshooting guide, the diagram below outlines the common synthetic routes employed to produce this compound. Understanding your specific pathway is the first step in diagnosing impurity issues.

Synthetic_Pathways cluster_0 Route A: Nitrile Hydrolysis cluster_1 Route B: Amidation from Ester cluster_2 Route C: Chlorination of Amide A1 6-Cyano-7-methoxy-4-quinolinone A2 6-Cyano-7-methoxy-4-chloroquinoline A1->A2 Chlorination (e.g., POCl3) A3 This compound A2->A3 Hydrolysis (e.g., H2SO4/AcOH) B1 Methyl 7-methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate B2 Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate B1->B2 Chlorination (e.g., SOCl2) B3 This compound B2->B3 Amidation (e.g., NH3/MeOH) C1 4-Hydroxy-7-methoxyquinoline-6-carboxamide C2 This compound C1->C2 Chlorination (e.g., POCl3/SOCl2)

Caption: Common synthetic routes to this compound.

Frequently Asked Questions & Troubleshooting

Q1: My final product is contaminated with the 4-hydroxy precursor. Why is the chlorination step incomplete?

A1: This is a common issue arising from the chlorination of a 4-hydroxyquinoline intermediate (e.g., 4-hydroxy-7-methoxyquinoline-6-carboxamide). The conversion of the stable quinolone tautomer to the chloroquinoline requires potent chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][4]

Possible Causes & Mechanistic Insight:

  • Reagent Deactivation: Both POCl₃ and SOCl₂ are highly susceptible to hydrolysis. Trace amounts of water in the reaction solvent, on the glassware, or in the starting material will consume the reagent, rendering it ineffective.

  • Insufficient Reagent: The stoichiometry may be insufficient to drive the reaction to completion, especially if minor hydrolysis occurs. An excess of the chlorinating agent is typically required.

  • Suboptimal Temperature or Time: The reaction may require elevated temperatures (reflux) to proceed at a reasonable rate.[3][4] Insufficient heating or premature quenching of the reaction will result in unreacted starting material.

  • Poor Solubility: The 4-hydroxy starting material may have limited solubility in the reaction solvent, impeding its interaction with the chlorinating agent.

Troubleshooting & Optimization Protocol:

  • Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents.

  • Verify Reagent Quality: Use a fresh, unopened bottle of POCl₃ or SOCl₂. If the quality is suspect, distill the reagent prior to use.

  • Increase Reagent Stoichiometry: Incrementally increase the molar excess of the chlorinating agent. A common range is 1.5 to 3.0 equivalents relative to the substrate.[3]

  • Optimize Reaction Conditions: Ensure the reaction is heated to the specified temperature (often 60-110°C) and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Purification: If the 4-hydroxy impurity is present in the final crude product, it can often be removed via recrystallization. Due to the difference in acidity, a carefully controlled aqueous wash at a specific pH may also help separate the phenolic starting material from the neutral product. Column chromatography is a reliable, albeit less scalable, alternative.[5]

Chlorination_Troubleshooting start Impurity Detected: 4-Hydroxy Precursor check_conditions Verify Anhydrous Conditions & Reagent Quality start->check_conditions check_conditions->start [ Issue Found, Rectify & Rerun ] increase_reagent Increase Molar Excess of Chlorinating Agent check_conditions->increase_reagent [ Conditions OK ] optimize_temp Increase Reaction Temperature/Time increase_reagent->optimize_temp [ Impurity Persists ] purify Purify Crude Material (Recrystallization or Chromatography) increase_reagent->purify [ Reaction Complete ] optimize_temp->purify [ Reaction Complete ] success Product Meets Purity Spec purify->success

Caption: Troubleshooting flowchart for incomplete chlorination.

Q2: I'm hydrolyzing the 6-cyano group, but my product is contaminated with the 6-carboxylic acid. How do I prevent over-hydrolysis?

A2: This side product, 4-chloro-7-methoxyquinoline-6-carboxylic acid, arises when the reaction conditions are too harsh or prolonged, causing the initially formed carboxamide to undergo a second hydrolysis step.

Possible Causes & Mechanistic Insight:

  • Reaction Mechanism: The hydrolysis of a nitrile to a primary amide occurs first. Under the same acidic or basic conditions, this amide can be further hydrolyzed to a carboxylic acid and ammonia (or an ammonium salt).[6]

  • Excessive Heat/Time: Prolonged reaction times or excessively high temperatures provide the necessary energy to overcome the activation barrier for the second hydrolysis step (amide to acid).

  • High Water Concentration: While water is a necessary reagent, a large excess, particularly under strong acidic conditions, can drive the equilibrium towards the carboxylic acid product. One synthetic route explicitly uses an acetic acid/water solution heated to 80°C for 24 hours, which could potentially lead to this side product if not carefully controlled.[1]

Troubleshooting & Optimization Protocol:

  • Monitor the Reaction Closely: Use HPLC to track the formation of the desired carboxamide and the appearance of the carboxylic acid byproduct. Quench the reaction as soon as the consumption of the starting material is maximized and the formation of the acid is minimal.

  • Control Temperature: Lower the reaction temperature. A modest decrease of 10-15°C can significantly slow the rate of the second hydrolysis step relative to the first.

  • Limit Water Content: Adjust the ratio of co-solvents (e.g., acetic acid) to water. Use only the necessary stoichiometric amount of water, plus a small excess, rather than using water as the bulk solvent.

  • Alternative Methods: Consider alternative, milder conditions for nitrile hydrolysis. For example, using hydrogen peroxide in a basic medium (like DMSO with potassium carbonate) can selectively convert nitriles to primary amides with a lower risk of over-hydrolysis.[7]

Side Product Formation Pathway Mitigation Strategy
4-chloro-7-methoxyquinoline-6-carboxylic acidOver-hydrolysis of the 6-carboxamide intermediate.Reduce reaction time/temperature; monitor via HPLC.
6-Cyano-7-methoxy-4-chloroquinoline (Starting Material)Incomplete hydrolysis of the 6-cyano group.Increase reaction time/temperature carefully.

Caption: Impurity control during nitrile hydrolysis.

Q3: During the quinoline ring formation step, I'm observing significant formation of dark, polymeric/tarry byproducts. What is causing this?

A3: The formation of tarry substances is a classic issue in many quinoline syntheses, such as the Skraup or Vilsmeier-Haack type cyclizations, which often involve strongly acidic and exothermic conditions.[5][8]

Possible Causes & Mechanistic Insight:

  • Exothermic Reaction: The cyclization and subsequent aromatization steps can be highly exothermic. If the temperature is not controlled, "hot spots" can develop in the reactor, leading to polymerization and decomposition of reactive intermediates.[5]

  • Strongly Acidic/Dehydrating Conditions: Reagents like polyphosphoric acid or fuming sulfuric acid, used to promote cyclization, can also cause charring of organic materials if the temperature is too high.

  • Oxidative Side Reactions: In syntheses like the Skraup reaction, oxidizing agents are used. Uncontrolled oxidation can lead to a variety of colored, high-molecular-weight byproducts.[5]

  • Vilsmeier-Haack Complexity: The Vilsmeier-Haack reaction involves the formation of a highly electrophilic Vilsmeier reagent (a halomethyleniminium salt). This reagent can react in unintended ways if the substrate has other nucleophilic sites or if conditions are not optimized, potentially leading to self-condensation or polymerization.[9]

Troubleshooting & Optimization Protocol:

  • Temperature Control: Ensure efficient stirring and use a cooling bath (ice or water) to manage the exotherm, especially during the initial addition of reagents. Add reagents slowly and portion-wise.

  • Use of a Moderator: In Skraup-type syntheses, the addition of a moderator like ferrous sulfate (FeSO₄) can help to make the reaction less violent and control the temperature.[5]

  • Optimize Reagent Concentration: Avoid overly concentrated conditions. While dehydrating conditions are necessary, excessive acid can promote charring. Experiment with slightly more dilute systems.

  • Reaction Monitoring: Use TLC to determine the optimal reaction time. Quench the reaction as soon as the product is formed to avoid prolonged exposure to harsh conditions that favor byproduct formation.

  • Purification: Tarry materials are often removed by trituration of the crude product with a non-polar solvent (like hexane or diethyl ether) to dissolve the desired product while leaving the insoluble tar behind, followed by recrystallization or column chromatography.[5]

Table of Common Impurities and Analytical Signatures
Impurity Name Molecular Weight ( g/mol ) Potential Origin Key Analytical Signature (¹H NMR)
4-Hydroxy-7-methoxyquinoline-6-carboxamide218.20Incomplete ChlorinationAbsence of the characteristic C4-H signal; presence of a broad OH signal.
4-Chloro-7-methoxyquinoline-6-carboxylic acid237.64Over-hydrolysis of AmideAbsence of the two -NH₂ amide proton signals; presence of a broad -COOH proton signal.
6-Cyano-7-methoxy-4-chloroquinoline218.64Incomplete Nitrile HydrolysisAbsence of amide proton signals; presence of a sharp singlet for the quinoline proton adjacent to the nitrile.
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate251.67Incomplete Amidation from EsterAbsence of amide proton signals; presence of a methyl ester singlet (~3.9 ppm).

References

  • Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents (CN116874420A).
  • Six-step synthesis of lenvatinib 50 starting from... - ResearchGate. Available at: [Link]

  • Reactions of Carboxylic Acids - Ester and Amide Formation - Chemistry LibreTexts. Available at: [Link]

  • Synthetic method of lenvatinib and novel intermediate - Google Patents (CN111349045A).
  • Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis - ACS Publications. Available at: [Link]

  • The preparation of amides - Chemguide. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . Available at: [Link]

  • Amide formation from carboxylic acid derivatives. - Khan Academy. Available at: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PubMed Central. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation . Available at: [Link]

  • Process for the preparation of lenvatinib - Google Patents (EP3620452A1).
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. Available at: [Link]

  • Quinoline-impurities - Pharmaffiliates. Available at: [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PubMed Central. Available at: [Link]

  • 4-Chloro-7-methoxy-6-quinolinecarboxamide - Pharmaffiliates. Available at: [Link]

  • Quinoline: Structure, Properties & Uses Explained - Vedantu. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Chloro-7-methoxyquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-chloro-7-methoxyquinoline-6-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when purifying this compound?

A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: The most prevalent impurity is often the starting material from the chlorination step, 4-hydroxy-7-methoxyquinoline-6-carboxamide. Its presence indicates an incomplete reaction.

  • Byproducts of Chlorination: Depending on the chlorinating agent used (e.g., thionyl chloride, phosphorus oxychloride), various inorganic and organic byproducts may be present.

  • Related Substances: Other potential impurities can include compounds where other functional groups have reacted, or dimers and other related structures formed during the synthesis.[1]

Q2: What are the recommended purification methods for this compound?

A2: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography.

  • Recrystallization is an excellent method for removing small amounts of impurities and for obtaining a highly crystalline final product.

  • Column Chromatography is particularly useful when dealing with complex mixtures of impurities or when a very high degree of purity is required.[2]

Q3: How can I assess the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for accurately determining the purity of your this compound. A reversed-phase method using a C18 column is a common starting point. While a specific method for this intermediate is not widely published, methods for the final drug product, Lenvatinib, can be adapted.[2][3][4][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Recrystallization Troubleshooting

Q4: I'm having trouble finding a suitable solvent for recrystallization. Where should I start?

A4: Selecting the right solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For quinoline derivatives like this compound, a good starting point for solvent screening includes:

  • Alcohols: Ethanol, Methanol

  • Ketones: Acetone

  • Esters: Ethyl Acetate

  • Mixed Solvent Systems: Ethanol/Water, Methanol/Acetone[6]

A general "rule of thumb" is that solvents with functional groups similar to the compound of interest are often good solubilizers.[7]

Q5: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A5: "Oiling out" occurs when the solid melts in the hot solvent or separates from the cooling solution as a liquid instead of forming crystals. This can be due to a high concentration of impurities or an inappropriate solvent.

Solutions:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil fully dissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to arrange into a crystal lattice.

  • Adjust Solvent Polarity: If slow cooling doesn't work, try adding a small amount of a co-solvent to adjust the polarity of the recrystallization medium.[6]

  • Perform a Pre-purification Step: If the crude material is very impure, consider a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.

Q6: No crystals are forming even after the solution has cooled. What should I do?

A6: This is a common issue, often caused by either using too much solvent or the solution being supersaturated.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

    • Seeding: If you have a small amount of the pure compound, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for further crystallization.[6]

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[6]

  • Lower the Temperature: If crystals do not form at room temperature, try placing the flask in an ice bath.

Column Chromatography Troubleshooting

Q7: I'm not getting good separation of my compound from impurities on the column. What can I do?

A7: Poor separation in column chromatography can be due to several factors, primarily related to the choice of the mobile phase.

Solutions:

  • Optimize the Mobile Phase: The polarity of the mobile phase is critical. For silica gel chromatography of quinoline derivatives, a common mobile phase is a mixture of a non-polar solvent (like petroleum ether or hexanes) and a more polar solvent (like ethyl acetate).[2]

    • If your compound and impurities are eluting too quickly (high Rf value on TLC), decrease the polarity of the mobile phase (i.e., decrease the proportion of ethyl acetate).

    • If your compound is sticking to the column (low Rf value), increase the polarity of the mobile phase (i.e., increase the proportion of ethyl acetate).

  • Use a Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), you can gradually increase the polarity of the mobile phase during the separation (gradient elution). This can help to first elute the less polar impurities, then your compound of interest, and finally the more polar impurities.

  • Check your Column Packing: An improperly packed column with air bubbles or channels can lead to poor separation. Ensure your column is packed uniformly.

Q8: My compound is eluting as a broad band, leading to mixed fractions. How can I sharpen the bands?

A8: Broad elution bands can result in lower yields of the pure compound.

Solutions:

  • Dry Loading: Instead of dissolving your crude product in the mobile phase and loading it onto the column, try "dry loading." Dissolve your compound in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column. This technique often results in sharper bands.[2]

  • Reduce the Amount of Sample: Overloading the column can lead to band broadening. A general rule of thumb is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound (General Procedure)

This protocol provides a general framework. The optimal solvent and volumes should be determined by preliminary small-scale trials.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the solution has cooled, crystal formation should begin. To maximize yield, you can place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Column Chromatography of this compound

  • TLC Analysis: First, analyze your crude product by Thin Layer Chromatography (TLC) using different ratios of petroleum ether and ethyl acetate to determine the optimal mobile phase for separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Prepare your sample for dry loading as described in Q8. Carefully add the sample-silica mixture to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is used.

  • Fraction Collection: Collect the eluent in fractions (e.g., in test tubes).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]

Data Presentation

Table 1: Suggested Starting Solvent Systems for Recrystallization Screening

Solvent/SystemPolarityComments
EthanolPolar ProticA good starting point for many quinoline derivatives.[6]
AcetonePolar AproticCan be effective, but its lower boiling point might limit the solubility differential.[6]
Ethyl AcetateMedium PolarityA good option if solubility in alcohols is too high.[7]
Ethanol/WaterVariableThe addition of water as an anti-solvent can improve yield. The ratio needs to be optimized to avoid "oiling out".[6]

Table 2: Example HPLC Parameters for Purity Assessment (Adapted from Lenvatinib Methods)

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 150 mmA standard reversed-phase column suitable for a wide range of organic molecules.[3]
Mobile Phase A: Water, B: Methanol (Gradient or Isocratic)A common mobile phase system for reversed-phase HPLC. The ratio can be optimized for best separation.[2][3]
Flow Rate 0.8 - 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.[2][3]
Detection UV at ~240-265 nmThe quinoline core has strong UV absorbance in this region.[2][3]
Injection Volume 10-20 µLA standard injection volume for analytical HPLC.[3]

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Method cluster_analysis Purity Assessment cluster_end Final Product TLC TLC Analysis (e.g., Pet Ether/EtOAc) Recrystallization Recrystallization (e.g., Ethanol/Water) TLC->Recrystallization Simple Impurity Profile Column Column Chromatography (Silica Gel) TLC->Column Complex Impurity Profile HPLC HPLC Analysis (C18 Column) Recrystallization->HPLC Column->HPLC Pure_Product Pure 4-Chloro-7-methoxy- quinoline-6-carboxamide HPLC->Pure_Product

Caption: A decision workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem No Crystals or Oiling Out? Start->Problem Solution1 Induce Crystallization (Scratch/Seed) Problem->Solution1 No Crystals Solution2 Reduce Solvent Volume Problem->Solution2 No Crystals Solution3 Cool Slowly / Adjust Solvent Problem->Solution3 Oiling Out End Pure Crystals Solution1->End Solution2->End Solution3->End

Caption: A troubleshooting guide for common recrystallization issues.

References

Sources

Common issues in quinoline synthesis and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of quinoline and its derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance the success of your experiments. Our approach is grounded in explaining the "why" behind the "how," ensuring a deeper understanding of the chemical principles at play.

Section 1: The Skraup Synthesis

The Skraup synthesis is a classic and powerful method for preparing quinolines, but its highly exothermic nature and potential for side reactions often present significant challenges.[1][2] This section addresses the most common issues encountered during this synthesis.

Frequently Asked Questions (FAQs): Skraup Synthesis

Q1: My Skraup synthesis is either extremely violent or fails to initiate. How can I gain better control over the reaction rate?

A1: This is a classic challenge with the Skraup synthesis, which is notoriously exothermic.[3][4] The root cause lies in the rapid, acid-catalyzed dehydration of glycerol to acrolein and its subsequent highly exothermic reaction with the aniline.[4]

  • For excessively vigorous reactions: The key is moderation. The addition of a moderator like ferrous sulfate (FeSO₄·7H₂O) or boric acid can effectively tame the reaction's violence by ensuring a smoother, more controlled process.[3][4][5] Additionally, ensure slow, dropwise addition of concentrated sulfuric acid with efficient cooling and vigorous stirring to dissipate heat and prevent localized hotspots.[3]

  • For reactions that fail to initiate: Insufficient initial heating is a common culprit. The reaction requires an initial energy input to start the dehydration of glycerol. Gentle heating is necessary to initiate the process, after which the exothermic nature of the reaction will typically sustain it.[6] Be prepared to cool the reaction vessel if the exotherm becomes too strong.

Q2: I'm observing significant tar formation, resulting in a low yield and a difficult workup. What causes this and how can it be minimized?

A2: Tar formation is a frequent consequence of the harsh acidic conditions and high temperatures inherent to the Skraup synthesis.[6] This often results from the polymerization of the acrolein intermediate.[4][6]

  • Causality: At elevated temperatures, the highly reactive acrolein molecule readily undergoes self-polymerization, leading to the formation of high-molecular-weight, intractable tars.[4]

  • Solutions:

    • Moderator Use: As with controlling the reaction vigor, using ferrous sulfate can help to maintain a lower, more stable reaction temperature, thereby reducing the rate of polymerization.[3]

    • Temperature Optimization: Avoid excessive heating. The goal is to gently initiate the reaction and then maintain a steady reflux, typically in the 100°C to 150°C range, although the optimal temperature is substrate-dependent.[4]

    • Purification Strategy: Expect a tarry crude product.[3] A common and effective purification method is steam distillation, which separates the volatile quinoline from the non-volatile tar, followed by extraction and vacuum distillation.[3][4][5]

Q3: The yield of my desired quinoline is very low, even with minimal tar formation. What other factors could be at play?

A3: Low yields can stem from several factors beyond tarring. A primary consideration is the electronic nature of the aniline substrate.[6]

  • Substrate Reactivity: Anilines bearing strongly electron-withdrawing groups are less nucleophilic, which can significantly hinder the initial Michael addition to acrolein and subsequent cyclization, leading to poor yields.[4][6] For example, synthesizing 8-nitroquinoline from o-nitroaniline can result in yields as low as 17%.[4][6] In contrast, anilines with electron-donating groups generally provide good yields.[6]

  • Improper Mixing: The reaction mixture is often viscous. Inadequate stirring can lead to localized overheating, promoting side reactions and decomposition of reactants and products.[4][6]

Troubleshooting Workflow: Skraup Synthesis

Skraup_Troubleshooting start Start | Skraup Synthesis Issue issue Identify Primary Issue start->issue low_yield Low Yield / No Product issue->low_yield Low Yield violent_reaction Violent / Uncontrolled Reaction issue->violent_reaction Control tar Excessive Tar Formation issue->tar Purity check_aniline Cause: Deactivated Aniline? Solution: Modify conditions (e.g., stronger oxidant, higher temp) low_yield->check_aniline check_temp_init Cause: Insufficient Initiation Temp? Solution: Gentle initial heating low_yield->check_temp_init check_mixing Cause: Inadequate Mixing? Solution: Use efficient mechanical stirring low_yield->check_mixing add_moderator Cause: Uncontrolled Exotherm Solution: Add FeSO₄ or Boric Acid violent_reaction->add_moderator control_addition Cause: Rapid Reagent Addition Solution: Slow, dropwise H₂SO₄ addition with cooling violent_reaction->control_addition tar->add_moderator optimize_temp Cause: Overheating Solution: Maintain steady reflux (100-150°C) tar->optimize_temp purification Post-Reaction | Solution: Steam distillation for purification check_aniline->purification check_temp_init->purification check_mixing->purification add_moderator->purification control_addition->purification optimize_temp->purification

Caption: Troubleshooting logic for the Skraup synthesis.

Section 2: Doebner-von Miller and Combes Syntheses

These methods offer alternatives to the Skraup synthesis, often with better control, but they come with their own set of challenges, particularly concerning side reactions and regioselectivity.

Frequently Asked Questions (FAQs): Doebner-von Miller & Combes

Q1: My Doebner-von Miller reaction is plagued by low yields and the formation of a polymeric mess. What is the cause and how can I prevent it?

A1: The most common side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material, leading to significant tar formation and reduced yields.[5][7]

  • Solution - Biphasic System: A highly effective strategy is to employ a biphasic solvent system. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase, you can drastically reduce its self-polymerization.[7][8]

  • Solution - Slow Addition: Slowly adding the carbonyl compound to the reaction mixture helps to keep its concentration low, thereby minimizing polymerization.[3]

  • Solution - Catalyst Optimization: While strong acids are necessary, excessively harsh conditions accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or milder Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance.[7]

Q2: I am observing incomplete oxidation in my Doebner-von Miller synthesis, resulting in dihydroquinoline impurities. How can I ensure complete aromatization?

A2: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Incomplete conversion leads to these impurities.[7]

  • Ensure Sufficient Oxidant: The original oxidant (often generated in situ) may be insufficient. Ensure an adequate amount, or consider adding a more potent oxidizing agent towards the end of the reaction.

  • Post-Reaction Oxidation: If dihydroquinoline impurities are present in your isolated product, you can perform a separate oxidation step using reagents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[7]

Q3: I am getting a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control the regioselectivity?

A3: Regioselectivity is a significant challenge in the Combes synthesis when using unsymmetrical β-diketones.[9] The outcome is governed by a delicate balance of steric and electronic effects.[9][10]

  • Steric Hindrance: Bulky substituents on either the aniline or the diketone can favor the formation of the less sterically hindered product.[9] For instance, increasing the bulk of the R group on the diketone often directs the cyclization to favor one isomer.[10]

  • Electronic Effects: The electronic nature of substituents on the aniline ring influences the rate-determining electrophilic aromatic annulation step.[10] Electron-donating groups on the aniline can favor one cyclization pathway over another.

  • Reaction Conditions: The choice of acid catalyst and reaction temperature can influence the regiochemical outcome.[9] A stronger dehydrating agent and catalyst, such as a polyphosphoric ester (PPE), can be more effective than sulfuric acid.[11]

Comparative Troubleshooting: Key Reaction Parameters
IssueDoebner-von MillerCombesFriedländer
Low Yield Polymerization of α,β-unsaturated carbonyl.[7]Incomplete condensation or cyclization.[11]Harsh conditions causing degradation; suboptimal catalyst.[12]
Side Products Dihydro- and tetrahydroquinolines from incomplete oxidation.[7]Mixture of regioisomers with unsymmetrical diketones.[3][9]Mixture of regioisomers with unsymmetrical ketones.[9][13]
Key Solution Use a biphasic solvent system to sequester the carbonyl compound.[7]Optimize catalyst (e.g., PPE) and leverage steric/electronic effects.[10][11]Use milder catalysts (e.g., iodine, gold-based) and optimize temperature.[12][14]

Section 3: The Friedländer Synthesis

The Friedländer synthesis is a versatile method for producing substituted quinolines, but it is not without its challenges, particularly concerning reaction conditions and regioselectivity.[15]

Frequently Asked Questions (FAQs): Friedländer Synthesis

Q1: My Friedländer synthesis is giving a low yield. What are the common culprits?

A1: Low yields in the Friedländer synthesis can often be traced back to harsh reaction conditions, an inappropriate catalyst, or poor solubility of reactants.[12]

  • Harsh Conditions: Traditional methods often use high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the desired product.[12][15] Consider using milder catalysts like molecular iodine or gold(III) compounds, which can allow the reaction to proceed under gentler conditions.[12] Greener methods using water as a solvent without a catalyst have also been reported.[16]

  • Suboptimal Catalyst: The choice of catalyst is critical. An ineffective catalyst can lead to low conversion rates. It may be necessary to screen different acid or base catalysts to find the most suitable one for your specific substrates.[11][12]

  • Poor Solubility: If your reactants are not fully dissolved, the reaction rate will be significantly reduced. Switching to a more polar solvent like DMF or ethanol can improve solubility.[12]

Q2: How can I control the regioselectivity of the Friedländer synthesis when using an unsymmetrical ketone?

A2: This is a well-known challenge.[9][13] The condensation can occur on either side of the carbonyl group, leading to a mixture of isomers.[14]

  • Catalyst Selection: The use of specific catalysts, such as certain amine catalysts or ionic liquids, can favor the formation of one regioisomer.[11]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can effectively steer the cyclization towards a single product.[11]

  • Optimizing Conditions: Systematically varying the reaction temperature and solvent can influence the kinetic versus thermodynamic product distribution, thereby affecting the regiochemical outcome.[11]

Experimental Protocol: Iodine-Catalyzed Friedländer Annulation

This protocol describes a milder alternative to traditional high-temperature, strongly acidic or basic methods.[12]

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).

  • Heating: Heat the reaction mixture to 80-100°C.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Extraction: Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine. Follow with a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.

Decision Pathway for Catalyst Selection in Friedländer Synthesis

Friedlander_Catalyst_Selection start Start | Friedländer Synthesis substrate_sensitivity Are starting materials sensitive to strong acid/base or high temp? start->substrate_sensitivity harsh_conditions Traditional Conditions (e.g., KOH, H₂SO₄, high temp) substrate_sensitivity->harsh_conditions No mild_conditions Milder, Modern Conditions substrate_sensitivity->mild_conditions Yes proceed Proceed with Synthesis harsh_conditions->proceed select_mild_catalyst Select Mild Catalyst mild_conditions->select_mild_catalyst iodine_cat Molecular Iodine (Good for many substrates) select_mild_catalyst->iodine_cat General Purpose gold_cat Gold(III) Catalyst (Very mild conditions) select_mild_catalyst->gold_cat Highly Sensitive Substrates catalyst_free_water Catalyst-Free in Water (Green chemistry approach) select_mild_catalyst->catalyst_free_water Green Alternative iodine_cat->proceed gold_cat->proceed catalyst_free_water->proceed

Caption: Catalyst selection guide for Friedländer synthesis.

References

  • Technical Support Center: Optimization of Skraup Quinoline Synthesis - Benchchem. (URL: )
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. (URL: [Link])

  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. (URL: )
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem. (URL: )
  • Technical Support Center: Overcoming Challenges in Skraup Quinoline Synthesis - Benchchem. (URL: )
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (URL: [Link])

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (URL: [Link])

  • Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis - Benchchem. (URL: )
  • Preventing side product formation in quinoline synthesis - Benchchem. (URL: )
  • optimizing reaction conditions for quinolinone synthesis - Benchchem. (URL: )
  • Overcoming challenges in the synthesis of substituted quinolines - Benchchem. (URL: )
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (URL: [Link])

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. (URL: [Link])

  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. (URL: )
  • Combes quinoline synthesis - Wikipedia. (URL: [Link])

Sources

Improving reaction conditions for Lenvatinib intermediate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of key intermediates of Lenvatinib. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the highest purity of your intermediates.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of Lenvatinib intermediates. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Problem 1: Low Yield in the Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide

The synthesis of this compound is a critical step, and low yields can be a significant bottleneck. This intermediate is crucial for the subsequent coupling reaction to form Lenvatinib.[1][2] The overall yield is dependent on several preceding steps, including the formation of the quinoline core and subsequent functional group manipulations.

Potential Causes and Solutions:

  • Incomplete Cyclization to Form the Quinolinone Core: The formation of 6-cyano-7-methoxy-4-quinolinone is a key step that can be problematic.

    • Troubleshooting: Ensure that the cyclization reaction is carried out at the appropriate temperature, typically around 90°C in polyphosphoric acid, for a sufficient duration (e.g., 10 hours) to drive the reaction to completion.[1] Inadequate temperature or reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Inefficient Chlorination of the Quinolinone: The conversion of 6-cyano-7-methoxy-4-quinolinone to 6-cyano-7-methoxy-4-chloroquinoline is another critical step.

    • Troubleshooting: The choice of chlorinating agent and solvent is crucial. While various chlorinating agents can be used, a common method involves dissolving the quinolinone in a high-boiling solvent like sulfolane and reacting it with a chlorinating agent.[1] Ensure that the reagents are anhydrous, as moisture can quench the chlorinating agent and lead to side products.

  • Suboptimal Hydrolysis of the Nitrile: The final step of converting the 6-cyano group to a 6-carboxamide can also be a source of low yield.

    • Troubleshooting: This hydrolysis is typically carried out in an acidic solution (e.g., acetic acid and water) at elevated temperatures (e.g., 80°C for 24 hours).[1] The concentration of the acid and the reaction time are critical parameters. If the yield is low, consider optimizing the acid concentration and extending the reaction time while monitoring for potential degradation of the product.

  • Alternative Amidation from Methyl Ester: An alternative route involves the amidation of methyl 4-chloro-7-methoxyquinoline-6-carboxylate.

    • Troubleshooting: This reaction is typically performed using ammonia in a suitable solvent at elevated temperatures (e.g., 60°C for 4 hours).[3] Ensure a sufficient excess of ammonia is used to drive the reaction to completion. The choice of solvent can also influence the reaction rate and yield.

Experimental Protocol: Hydrolysis of 6-cyano-7-methoxy-4-chloroquinoline

  • Dissolve 218g of 6-cyano-7-methoxy-4-chloroquinoline in a mixture of glacial acetic acid and water (volume ratio 1:1500).[1]

  • Heat the reaction mixture to 80°C and maintain for 24 hours.[1]

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the mixture to room temperature.

  • Add 500mL of ice water to precipitate the product.[1]

  • Filter the solid, wash with water until neutral, and dry under vacuum.

Problem 2: Impurity Formation in the Final Coupling Reaction

The final step in Lenvatinib synthesis involves the coupling of this compound with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.[4] The formation of impurities at this stage can complicate purification and reduce the overall yield of the active pharmaceutical ingredient (API).

Potential Causes and Solutions:

  • Side Reactions due to Harsh Basic Conditions: The coupling reaction is typically carried out under basic conditions, which can promote side reactions.

    • Troubleshooting: The choice of base and solvent is critical. A common base is sodium methoxide in a solvent like chloroform.[1] If significant impurity formation is observed, consider using a milder base or a different solvent system. It has been reported that using cesium carbonate in DMSO at a controlled temperature (e.g., 70°C) can be an effective alternative, though impurity formation can still occur.[5] Lowering the reaction temperature and carefully controlling the stoichiometry of the reactants can help minimize the formation of byproducts.[6]

  • Degradation of Starting Materials or Product: The starting materials or the final Lenvatinib product may be sensitive to high temperatures and prolonged reaction times.

    • Troubleshooting: Optimize the reaction temperature and time to achieve a balance between a reasonable reaction rate and minimal degradation. Monitor the reaction closely by HPLC to determine the optimal endpoint. Over-running the reaction can lead to increased levels of impurities.

  • Presence of Reactive Impurities in Intermediates: Impurities in the starting materials, particularly this compound, can carry through to the final step and lead to the formation of related impurities in the final product.

    • Troubleshooting: Ensure the purity of your intermediates before proceeding to the final coupling step. Purification of intermediates can be achieved through techniques like recrystallization or column chromatography.[2]

Data on Reaction Condition Optimization for the Final Coupling Step:

ParameterCondition 1Condition 2Condition 3
Base Sodium MethoxideCesium CarbonateSodium tert-butoxide
Solvent ChloroformDMSODMSO
Temperature Reflux70°C65-70°C
Reference [1][5][5]

This table presents a summary of different reported conditions for the final coupling step. The optimal conditions may vary depending on the specific scale and equipment used.

Problem 3: Tar Formation in Quinoline Synthesis

Tar formation is a common issue in quinoline synthesis, particularly in reactions that utilize harsh acidic and high-temperature conditions, such as the Skraup synthesis.[7][8] This can lead to difficult workup and low yields of the desired product.

Potential Causes and Solutions:

  • Polymerization of Reactive Intermediates: Under strongly acidic and high-temperature conditions, reactive intermediates can polymerize, leading to the formation of tar.

    • Troubleshooting:

      • Temperature Control: Strict control over the reaction temperature is crucial. Use a well-controlled heating mantle and an efficient stirring mechanism to ensure even heat distribution and prevent localized overheating.[7]

      • Moderating Agents: In vigorous reactions, the addition of a moderating agent like ferrous sulfate (FeSO₄) can help to control the exothermicity of the reaction and prevent it from becoming uncontrollable.[7][8]

      • Slow Reagent Addition: Add strong acids, such as sulfuric acid, slowly and with adequate cooling to manage the heat generated during the addition.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key intermediates in the synthesis of Lenvatinib?

A1: The synthesis of Lenvatinib typically involves two key intermediates: this compound and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.[4] The synthesis of these intermediates is a multi-step process that requires careful control of reaction conditions.

Q2: How can I effectively monitor the progress of the reactions?

A2: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for monitoring the progress of these reactions. TLC is a quick and simple method for qualitative analysis of the reaction mixture, while HPLC provides more accurate quantitative data on the consumption of starting materials and the formation of products and impurities.

Q3: What are the recommended purification techniques for Lenvatinib intermediates?

A3: The choice of purification technique depends on the physical and chemical properties of the intermediate and the nature of the impurities. Common techniques include:

  • Recrystallization: This is often the most effective method for purifying solid intermediates to a high degree of purity.

  • Column Chromatography: This technique is useful for separating the desired product from closely related impurities.[2]

  • Extraction: Liquid-liquid extraction is used during the workup process to separate the product from water-soluble impurities and reagents.[2]

Q4: Are there alternative routes to synthesize the urea intermediate, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea?

A4: Yes, alternative synthetic routes exist. One approach involves the reaction of N,N'-carbonyldiimidazole with cyclopropylamine to form an intermediate, which is then coupled with another molecule to yield the desired urea.[2] Another method involves the reaction of 4-hydroxy-2-chloroaniline with cyanogen bromide at low temperature.[4] The choice of route often depends on factors such as the availability and cost of starting materials, reaction efficiency, and scalability.

Visualizations

Workflow for the Synthesis of a Key Lenvatinib Intermediate

G cluster_0 Synthesis of this compound start 4-Cyano-3-hydroxyaniline step1 Methylation (Dimethyl carbonate, K2CO3) start->step1 intermediate1 4-Cyano-3-methoxyaniline step1->intermediate1 step2 Condensation & Cyclization (Malonic acid derivative, high temp) intermediate1->step2 intermediate2 6-Cyano-7-methoxy-4-quinolinone step2->intermediate2 step3 Chlorination (e.g., SOCl2 or POCl3) intermediate2->step3 intermediate3 6-Cyano-7-methoxy-4-chloroquinoline step3->intermediate3 step4 Hydrolysis (Acetic acid, H2O) intermediate3->step4 end_product This compound step4->end_product

Caption: A generalized workflow for the synthesis of the key intermediate, this compound.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity & Stoichiometry start->check_reagents check_temp Review Reaction Temperature Profile start->check_temp check_time Evaluate Reaction Time start->check_time check_workup Assess Workup & Isolation Procedure start->check_workup sm_impure Impure Starting Material check_sm->sm_impure reagents_bad Degraded Reagents or Incorrect Stoichiometry check_reagents->reagents_bad temp_wrong Suboptimal Temperature check_temp->temp_wrong time_wrong Incomplete Reaction or Product Degradation check_time->time_wrong workup_loss Product Loss During Workup check_workup->workup_loss solution_sm Purify Starting Material sm_impure->solution_sm solution_reagents Use Fresh Reagents & Recalculate Stoichiometry reagents_bad->solution_reagents solution_temp Optimize Temperature Profile temp_wrong->solution_temp solution_time Optimize Reaction Time via Monitoring time_wrong->solution_time solution_workup Optimize Extraction & Purification Steps workup_loss->solution_workup

Caption: A decision tree to guide troubleshooting efforts when encountering low product yield.

References

  • Synthesis Methods of Lenvatinib Mesylate API - Qingmu Pharmaceutical. [Link]

  • Synthetic method of lenvatinib - CN109734661B - Google P
  • EP3620452A1 - Process for the preparation of lenvatinib - Google P
  • process for the preparation of lenvatinib - Justia Patents. [Link]

Sources

Technical Support Center: 4-Chloro-7-methoxyquinoline-6-carboxamide Degradation

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in the synthesis of multi-target tyrosine kinase inhibitors like Lenvatinib, understanding the stability and degradation profile of 4-Chloro-7-methoxyquinoline-6-carboxamide is paramount for ensuring drug substance purity, final product quality, and patient safety.[1] This guide provides researchers and drug development professionals with a comprehensive technical resource, structured in a question-and-answer format, to anticipate, identify, and troubleshoot issues related to its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: Why is studying the degradation of this compound critical?

A1: Forced degradation studies are a regulatory necessity and a scientific tool essential for drug development.[2] For this compound, these studies serve several key purposes:

  • Pathway Elucidation: They identify likely degradation products that could form under various stress conditions, helping to establish the molecule's intrinsic stability.[2][3]

  • Development of Stability-Indicating Methods (SIMs): A robust analytical method must be able to separate the intact Active Pharmaceutical Ingredient (API) from all potential degradation products. Forced degradation generates these products, which are then used to develop and validate a specific and accurate SIM, typically using HPLC.[4][5][6]

  • Risk Assessment: Understanding the degradation profile informs decisions on formulation, packaging, and storage conditions to ensure the final drug product remains safe and effective throughout its shelf life.[5][7]

  • Regulatory Compliance: Regulatory bodies like the ICH and FDA require stress testing data as part of the drug submission process to demonstrate the specificity of analytical methods and understand the stability of the drug substance.[2][6]

Q2: What are the most probable degradation pathways for this molecule based on its structure?

A2: The structure of this compound features several functional groups susceptible to degradation: a quinoline ring, a chloro substituent, a methoxy group, and a carboxamide side chain. The most likely degradation pathways are hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: The carboxamide and the 4-chloro substituent are the most likely sites for hydrolysis.

    • Acid/Base Catalyzed Hydrolysis of the Carboxamide: The amide bond can be hydrolyzed under strong acidic or basic conditions to yield the corresponding carboxylic acid (4-Chloro-7-methoxyquinoline-6-carboxylic acid).[2][7]

    • Hydrolysis of the 4-Chloro Group: The chlorine atom at the C4 position of the quinoline ring can be susceptible to nucleophilic substitution by a hydroxyl group, particularly under forcing conditions, to form 4-hydroxy-7-methoxyquinoline-6-carboxamide.

  • Oxidative Degradation: The electron-rich quinoline ring and the methoxy group are potential targets for oxidation.

    • N-Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide, a common metabolic and degradation pathway for heterocyclic compounds.[8]

    • Ring Oxidation/Hydroxylation: Oxidative conditions can lead to the hydroxylation of the quinoline or benzene ring portions of the molecule.[9][10]

  • Photolytic Degradation: Quinoline and its derivatives are known to be photosensitive.[9][11]

    • Dechlorination: UV light exposure can induce homolytic cleavage of the C-Cl bond, leading to radical intermediates and subsequent formation of 7-methoxyquinoline-6-carboxamide.

    • Ring Cleavage: Prolonged exposure to high-intensity light may lead to the cleavage of the aromatic quinoline nucleus.[9]

Below is a diagram illustrating these hypothesized pathways.

G cluster_main This compound cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway cluster_photolysis Photolytic Pathway A Parent Molecule (this compound) B Carboxylic Acid Degradant (Hydrolysis of Amide) A->B Acid/Base H₂O C 4-Hydroxy Degradant (Hydrolysis of Chloro Group) A->C Acid/Base H₂O D N-Oxide Degradant A->D Oxidizing Agent (e.g., H₂O₂) E Dechlorinated Degradant A->E UV Light (hν)

Caption: Hypothesized degradation pathways for this compound.

Troubleshooting Guide: Forced Degradation Studies

Q3: I'm starting a forced degradation study. What are the recommended initial stress conditions?

A3: A well-designed study aims for a target degradation of 5-20% of the parent compound.[12] Degradation beyond this level can lead to secondary degradants that may not be relevant to formal stability studies, complicating pathway analysis. Start with the conditions outlined in the table below and adjust as necessary based on the molecule's stability.

Stress ConditionReagent/ConditionInitial Duration & Temp.Key Considerations
Acid Hydrolysis 0.1 M HCl2-8 hours at 60-80°CIf the compound is poorly soluble, a co-solvent like acetonitrile or methanol may be needed. Neutralize the sample before analysis.[7]
Base Hydrolysis 0.1 M NaOH2-8 hours at 60-80°CThe carboxamide is particularly susceptible here. Monitor closely to avoid complete degradation. Neutralize post-stress.[2]
Oxidation 3% H₂O₂24 hours at Room TempProtect from light to prevent confounding photolytic effects. H₂O₂ can interfere with some chromatographic analyses; ensure it's quenched or sufficiently diluted.
Thermal Dry Heat24-48 hours at 80°CPerform on the solid-state API. Monitor for physical changes (color, melting) in addition to chemical degradation.[6]
Photolytic ICH Q1B Option 2Solid & Solution StateExpose to an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m². Use a dark control to differentiate between photolytic and thermal degradation.[6]
Q4: My initial stress conditions resulted in no degradation or over 50% degradation. How should I proceed?

A4: This is a common challenge. The key is to adjust the severity of the stress conditions systematically.

  • If No/Low Degradation (<5%):

    • Increase Stressor Concentration: Move from 0.1 M HCl/NaOH to 0.5 M or 1 M.[2] For oxidation, try 10% or even 30% H₂O₂.

    • Increase Temperature: Raise the temperature in 10-20°C increments.

    • Extend Duration: Double the exposure time and take intermediate time points to track the degradation kinetics.

  • If High Degradation (>20%):

    • Decrease Stressor Concentration: Dilute the acid/base/oxidizing agent.

    • Lower Temperature: Perform the study at a lower temperature (e.g., 40°C or room temperature).

    • Shorten Duration: Sample at much earlier time points (e.g., 0.5, 1, and 2 hours) to capture the formation of primary degradants.[3]

The workflow for optimizing stress conditions can be visualized as follows:

G A Start: Define Initial Stress Conditions (e.g., 0.1M HCl, 60°C, 4h) B Perform Experiment & Analyze Sample by HPLC A->B C Calculate % Degradation B->C D Low Degradation (<5%) C->D <5% E High Degradation (>20%) C->E >20% F Optimal Degradation (5-20%) C->F 5-20% G Increase Stress Severity: - Higher [Stressor] - Higher Temp - Longer Duration D->G H Decrease Stress Severity: - Lower [Stressor] - Lower Temp - Shorter Duration E->H I Proceed with Peak Purity, Mass Balance & Structure Elucidation F->I G->B Re-run H->B Re-run

Caption: Workflow for optimizing forced degradation stress conditions.

Q5: My chromatogram shows co-eluting peaks. How can I improve the separation?

A5: Developing a stability-indicating method requires separating the API from all degradants and the degradants from each other.[5] If you observe co-elution:

  • Modify the Gradient: If using gradient elution, make the gradient shallower to increase the separation between closely eluting peaks.

  • Change the Organic Modifier: Switch from acetonitrile to methanol or vice versa. The different solvent selectivity can significantly alter retention times.

  • Adjust the pH of the Mobile Phase: The ionization state of the parent molecule and its degradants (especially the carboxylic acid) will change with pH, affecting their retention on a C18 column. Experiment with a pH range around the pKa values of your analytes.

  • Try a Different Column Chemistry: If a standard C18 column is insufficient, consider a phenyl-hexyl column (for aromatic compounds) or a polar-embedded column to achieve alternative selectivity.

Q6: I'm having trouble achieving mass balance. What are the common causes?

A6: Mass balance is a critical parameter that confirms all degradation products have been accounted for.[12] A good mass balance is typically between 95-105%. If your balance is poor, consider these possibilities:

  • Co-elution: The API peak may be co-eluting with a degradant, artificially inflating its area. Check peak purity using a photodiode array (PDA) detector.[12]

  • Different UV Response Factors: Degradants may have different chromophores and thus different UV responses compared to the parent API. If possible, isolate major degradants to determine their individual response factors.

  • Formation of Non-UV Active or Volatile Degradants: The degradation process may have produced small, volatile fragments or compounds that do not absorb at your chosen wavelength.

  • Precipitation or Adsorption: Degradants may have precipitated out of solution or adsorbed onto the vial surface. Ensure your sample diluent is appropriate to keep all components dissolved.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation

This protocol outlines the steps for a single stress condition (e.g., acid hydrolysis).

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve in a minimal amount of organic co-solvent (e.g., acetonitrile) if necessary, then dilute to volume with 0.1 M HCl to achieve a concentration of 1 mg/mL. This is your Stress Sample .

    • Prepare a Control Sample by dissolving an equivalent amount of the compound in the sample diluent (e.g., 50:50 acetonitrile:water) to the same concentration.

  • Stress Application:

    • Place the Stress Sample in a water bath set to 60°C. Keep the Control Sample at room temperature, protected from light.

    • After 4 hours, remove the Stress Sample and allow it to cool to room temperature.

  • Neutralization and Dilution:

    • Pipette 1 mL of the cooled Stress Sample into a 10 mL volumetric flask.

    • Carefully add an equimolar amount of 0.1 M NaOH to neutralize the acid.

    • Dilute to volume with the sample diluent. The final concentration will be 0.1 mg/mL.

    • Prepare the Control Sample to the same final concentration using the sample diluent.

  • Analysis:

    • Analyze both the stressed and control samples by a validated stability-indicating HPLC-UV/PDA method.

    • Integrate the peak areas for the parent compound and all observed degradation products.

Protocol 2: Developing a Stability-Indicating HPLC-PDA Method
  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Set based on the UV maximum of the parent compound (e.g., 254 nm), and collect full spectra using the PDA detector.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B

  • Method Optimization:

    • Inject a mixture of your stressed samples (acid, base, peroxide, etc.) to create a composite chromatogram containing all major degradants.

    • Adjust the gradient slope, pH, and organic modifier as described in Q5 to achieve a resolution (Rs) of >1.5 between all critical peak pairs.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Vertex AI Search.
  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. ResearchGate. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. [Link]

  • Photodegradation efficiency of quinoline yellow (QY). (n.d.). ResearchGate. [Link]

  • Tab, A., Richard, C., & Trari, M. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI. [Link]

  • Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]

  • Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. (n.d.). Even3. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2025). ResearchGate. [Link]

  • Forced degradation study: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. [Link]

  • Reynolds, D. W., et al. (2002). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Yue, X., et al. (2020). A state-of-the-art review of quinoline degradation and technical bottlenecks. Science of The Total Environment. [Link]

  • Pathway proposed for the degradation of quinoline. (n.d.). ResearchGate. [Link]

  • Microbial degradation of quinoline. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. By understanding the underlying principles of the SNAr mechanism and systematically evaluating critical reaction parameters, you can significantly improve the outcome of your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction is resulting in a very low yield. What are the most common initial factors to investigate?

Low yields in SNAr reactions typically stem from a few key areas: the electronic properties of your aromatic substrate, the nature of the leaving group, the reaction conditions (solvent, temperature), and the reactivity of your nucleophile. A systematic approach to troubleshooting these elements is the most effective way to identify the root cause of the problem.[1][2]

Q2: How critical is the position of the electron-withdrawing group (EWG) on the aromatic ring?

The position of the EWG is paramount for a successful SNAr reaction.[3][4][5] The EWG must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance.[4][6][7] An EWG in the meta position does not provide this resonance stabilization, leading to a significantly slower reaction rate and consequently, a lower yield.[1][8]

Q3: I'm using a well-activated substrate, but my yield is still poor. Could the leaving group be the issue?

Yes, the leaving group plays a crucial role. In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form the Meisenheimer complex, not the departure of the leaving group.[9] Therefore, the reactivity order of halogens as leaving groups is often the reverse of what is observed in SN2 reactions: F > Cl > Br > I.[10][11] Fluorine, being the most electronegative halogen, makes the ipso-carbon more electrophilic and accelerates the initial attack by the nucleophile.[9] If you are using a less effective leaving group like iodide, this could be a contributing factor to your low yield.

Q4: What is the ideal type of solvent for an SNAr reaction?

Polar aprotic solvents such as DMSO, DMF, and NMP are generally the best choice for SNAr reactions.[9][12][13] These solvents can dissolve the reactants and stabilize the charged Meisenheimer intermediate.[9] Protic solvents, like water or alcohols, can solvate the nucleophile, reducing its reactivity and leading to lower yields.[14][15][16] It is also crucial to use anhydrous (dry) solvents, as water can act as a competing nucleophile, leading to the formation of undesired hydroxy byproducts.[2][9]

Troubleshooting Guide: Diagnosing and Solving Low Yield Issues

This section provides a more in-depth analysis of specific problems you might encounter during your SNAr experiments, along with actionable solutions.

Symptom 1: No Reaction or Very Low Conversion of Starting Material

If you observe little to no consumption of your starting aryl halide, it points to a fundamental issue with the reaction's activation energy or the reactivity of your components.

Possible Causes and Solutions:

  • Insufficient Activation of the Aromatic Ring:

    • Diagnosis: Your aryl halide lacks a strong electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) or the EWG is in the meta position.[1][17]

    • Solution: Redesign your substrate to include a potent EWG at the ortho or para position. The more EWGs present, the faster the reaction will proceed.[4]

  • Poor Leaving Group:

    • Diagnosis: You are using a leaving group with low reactivity in SNAr (e.g., I, Br).

    • Solution: If possible, synthesize a substrate with a better leaving group, such as fluoride.[10]

  • Low Reaction Temperature:

    • Diagnosis: The reaction temperature is too low to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments.[2] Many SNAr reactions require elevated temperatures (e.g., 80-150 °C) to proceed at a reasonable rate.[9]

  • Weak Nucleophile or Insufficient Base:

    • Diagnosis: Your nucleophile is not inherently reactive enough, or if it's a neutral species (like an amine or alcohol), the base used is not strong enough to deprotonate it effectively.[2]

    • Solution: For neutral nucleophiles, ensure you are using a suitable base to generate the more reactive anionic form.[18] The choice of base depends on the pKa of the nucleophile. For instance, for an alcohol, a stronger base like sodium hydride (NaH) may be necessary instead of potassium carbonate (K₂CO₃).[2]

Troubleshooting Workflow for Low Conversion

G start Low Conversion of Starting Material check_ewg Check EWG on Aryl Halide start->check_ewg ewg_ok Is EWG strong and ortho/para? check_ewg->ewg_ok ewg_bad Redesign Substrate ewg_ok->ewg_bad No check_lg Check Leaving Group ewg_ok->check_lg Yes lg_ok Is Leaving Group F or Cl? check_lg->lg_ok lg_bad Switch to a Better Leaving Group lg_ok->lg_bad No check_temp Check Reaction Temperature lg_ok->check_temp Yes temp_ok Is Temperature > 80 °C? check_temp->temp_ok temp_low Increase Temperature temp_ok->temp_low No check_nuc Check Nucleophile/Base temp_ok->check_nuc Yes nuc_ok Is Nucleophile strong/activated? check_nuc->nuc_ok nuc_weak Use Stronger Base or Nucleophile nuc_ok->nuc_weak No success Improved Yield nuc_ok->success Yes

A decision tree for troubleshooting low conversion in SNAr reactions.

Symptom 2: Formation of Multiple Products and Byproducts

The appearance of multiple spots on your TLC plate or unexpected peaks in your LC-MS analysis indicates the presence of side reactions.

Possible Causes and Solutions:

  • Presence of Water:

    • Diagnosis: Water in your solvent or reagents is acting as a competing nucleophile, leading to the formation of a hydroxylation byproduct.[2]

    • Solution: Use anhydrous solvents and ensure your reagents are dry. If necessary, dry your solvents using standard laboratory procedures.

  • Reaction with Solvent:

    • Diagnosis: Some polar aprotic solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can then act as a nucleophile.[9]

    • Solution: If you suspect solvent decomposition, switch to a more thermally stable solvent like DMSO.

  • Di-substitution:

    • Diagnosis: If your aromatic substrate has more than one leaving group, you may be observing products of double substitution.

    • Solution: To favor mono-substitution, use a stoichiometric amount of the nucleophile or a slight excess of the aryl halide and carefully monitor the reaction's progress.[19]

  • Benzyne Formation:

    • Diagnosis: Under very strong basic conditions (e.g., NaNH₂), particularly with unactivated aryl halides, an elimination-addition mechanism via a highly reactive benzyne intermediate can occur, leading to a mixture of regioisomers.[4][7][19]

    • Solution: If you suspect benzyne formation, consider using a weaker base.[19]

Symptom 3: Product Decomposition

If you observe the formation of your desired product followed by its disappearance over time, or the appearance of degradation products, your product may be unstable under the reaction conditions.

Possible Causes and Solutions:

  • Temperature Too High:

    • Diagnosis: The desired product is degrading at the elevated reaction temperature.

    • Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[2] You may need to accept a longer reaction time in exchange for higher product stability.

  • Hydrolysis of Product:

    • Diagnosis: If your product contains functional groups sensitive to hydrolysis (e.g., esters, nitriles), they may be breaking down in the presence of water, especially under basic conditions at high temperatures.[19]

    • Solution: Ensure strictly anhydrous conditions and consider if a milder base can be used.

Data and Protocols for Optimization

Table 1: Relative Reactivity of Leaving Groups in SNAr
Leaving GroupRelative ReactivityRationale
-FHighestHigh electronegativity strongly polarizes the C-X bond, making the carbon highly electrophilic for the initial nucleophilic attack.[9]
-ClHighGood balance of electronegativity and bond strength.
-BrModerateLess electronegative than Cl, leading to a less electrophilic carbon.
-ILowLeast electronegative halogen, resulting in the slowest rate of nucleophilic attack.
-NO₂HighStrong electron-withdrawing nature makes it a good leaving group.
Table 2: Common Solvents for SNAr Reactions
SolventTypeDielectric Constant (ε)Boiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic47189Excellent for dissolving a wide range of reactants and stabilizing intermediates. Thermally stable.
N,N-Dimethylformamide (DMF)Polar Aprotic37153Good solvent, but can decompose at high temperatures to form dimethylamine.[9]
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic32202High boiling point, good for high-temperature reactions.
Acetonitrile (MeCN)Polar Aprotic37.582Lower boiling point, may require sealed-tube reactions for higher temperatures.
Tetrahydrofuran (THF)Polar Aprotic7.666Generally less effective than more polar aprotic solvents but can be used in some cases.[20]
Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

  • To a round-bottom flask, add the aryl halide (1.0 eq), the amine nucleophile (1.0-1.2 eq), and a base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq).[21]

  • Add a polar aprotic solvent (e.g., DMSO or DMF) to achieve a suitable concentration.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[18]

Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol (1.1 eq) in an anhydrous polar aprotic solvent (e.g., THF or DMF).

  • Cool the solution in an ice bath and add a strong base such as sodium hydride (NaH) (1.2 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.

  • Add a solution of the aryl halide (1.0 eq) in the same anhydrous solvent to the alkoxide solution.

  • Heat the reaction mixture to the appropriate temperature (reflux for THF, or 80-120 °C for DMF) and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

  • Purify the product as needed.[18]

Mechanistic Overview

A clear understanding of the SNAr mechanism is fundamental to effective troubleshooting.

The SNAr Mechanism: Addition-Elimination

The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

The reaction proceeds via a two-step mechanism:

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][6] This step is typically the slow, rate-determining step because it involves the temporary loss of aromaticity.[6]

  • Elimination: The leaving group departs, restoring the aromaticity of the ring and forming the final product. This step is generally fast.

References

  • Yavari, I., & Asghari, S. (2007). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 9(18), 3551–3554.
  • Acevedo, O., & Jorgensen, W. L. (2004). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Journal of the American Chemical Society, 126(30), 9374–9382.
  • BenchChem. (2025).
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
  • Wikipedia. (n.d.).
  • Bunnett, J. F., & Zahler, R. E. (1951). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Chemical Reviews, 49(2), 273–412.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms (5th ed.). Springer.
  • Quora. (2016). Why does presence of electron withdrawing group increases the reactivity of haloarene in nucleophilic substitution reaction?
  • BenchChem. (2025). Troubleshooting low yield in nucleophilic aromatic substitution of 4-Fluoro-3-nitrotoluene.
  • Grokipedia. (n.d.).
  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • BYJU'S. (n.d.).
  • LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
  • BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
  • Mancini, P. M. E., Martinez, R. D., Vottero, L. R., & Nudelman, N. S. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1133-1138.
  • Fisher Scientific. (n.d.).
  • ResearchGate. (n.d.). Optimization of organophotochemical SNAr reaction.
  • Royal Society of Chemistry. (2024).
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • YouTube. (2020).
  • National Institutes of Health. (n.d.).
  • Reddit. (2023). SNAr troubleshooting.
  • BenchChem. (2025).
  • American Chemical Society. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4786–4789.
  • BenchChem. (n.d.).
  • Chemistry Steps. (n.d.).
  • Pearson. (n.d.). Nucleophilic Aromatic Substitution: Videos & Practice Problems.
  • MDPI. (n.d.). Polysulfone Membranes: Here, There and Everywhere.
  • YouTube. (2020). Lecture for Lesson IV.
  • Chemistry Steps. (2022).
  • Chemistry Steps. (n.d.).

Sources

Removal of impurities from 4-Chloro-7-methoxyquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-7-methoxyquinoline-6-carboxamide

A Guide to Impurity Identification and Removal for Drug Development Professionals

This guide serves as a dedicated resource for researchers and process chemists encountering challenges in the purification of this compound (C₁₁H₉ClN₂O₂), a critical intermediate in the synthesis of multi-target tyrosine kinase inhibitors such as Lenvatinib.[1] Achieving high purity (>99.5%) is paramount for downstream applications and regulatory compliance. This document provides troubleshooting strategies and detailed protocols based on common synthetic routes and impurity profiles.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I am likely to encounter during the synthesis of this compound?

A1: Impurities are almost always related to the specific synthetic route employed. The most prevalent impurities stem from incomplete reactions or side reactions. Based on common preparative methods, you should be vigilant for:

  • Unreacted Starting Materials:

    • 4-Hydroxy-7-methoxyquinoline-6-carboxamide: A common precursor from chlorination reactions.[2] Its presence indicates an incomplete chlorination step.

    • 6-Cyano-7-methoxy-4-chloroquinoline: The precursor for the nitrile hydrolysis route.[1] Incomplete hydrolysis will leave this impurity in your product.

    • Methyl 4-chloro-7-methoxyquinoline-6-carboxylate: The ester precursor if you are using an amidation route.[3]

  • Process-Related Impurities:

    • 4-Chloro-7-methoxyquinoline-6-carboxylic acid: Formed by the over-hydrolysis of either the nitrile or the amide group, particularly under harsh acidic or basic conditions.

    • Residual Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile, acetic acid, and various alcohols or ethers used during synthesis and work-up.[1][2][3]

  • Degradation Products:

    • Although less common under controlled conditions, hydrolysis of the 4-chloro group to the 4-hydroxy analogue can occur, especially if the product is exposed to strong bases at elevated temperatures for extended periods.

Q2: My initial analysis (TLC, crude NMR) shows multiple spots/peaks. What is the most robust, first-line purification strategy?

A2: For most organic solids, recrystallization is the most effective and scalable initial purification technique.[4][5] It is designed to remove small to moderate amounts of impurities that have different solubility profiles from your target compound. A well-chosen solvent system will dissolve the product and some impurities when hot, but upon cooling, will selectively crystallize the high-purity product, leaving the bulk of impurities in the mother liquor.[6] A common and effective solvent system for this molecule is a mixture of an alcohol (like ethanol) and an ester (like ethyl acetate), or an acetone/water mixture.[1][7]

Q3: How can I definitively assess the purity of my final product?

A3: A single analytical method is often insufficient. For regulatory and research purposes, a combination of techniques is required:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. An area percentage purity of >99.5% is typically the goal for pharmaceutical intermediates.[8]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can identify impurities if they are present in significant quantities (>1%) and have unique signals. The ¹H NMR spectrum for the target compound is well-documented.[2]

  • Mass Spectrometry (MS), often LC-MS: Confirms the molecular weight of the product and can help identify the mass of unknown impurities, providing crucial clues to their structure.

  • Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

Part 2: Troubleshooting Guide for Purification

This section addresses specific purification challenges in a problem-and-solution format.

Issue 1: My crude product purity is low (<95%) after synthesis from the 4-hydroxy precursor, and I detect a more polar impurity by TLC.

  • Question: My chlorination of 4-hydroxy-7-methoxyquinoline-6-carboxamide appears incomplete, leaving significant starting material. How can I efficiently remove this precursor?

  • Causality & Solution: The 4-hydroxy starting material is significantly more polar than the 4-chloro product due to its ability to form hydrogen bonds. This difference in polarity is the key to separation. While a more rigorous aqueous work-up (e.g., washing with a mild base like sodium bicarbonate solution to remove acidic chlorinating agent byproducts) is a good first step, a carefully executed recrystallization is the definitive solution. The 4-hydroxy compound will have a different solubility profile, often being less soluble in moderately polar organic solvents than the chlorinated product.

    Workflow:

    • Initial Wash: Slurry the crude solid in a dilute sodium bicarbonate solution to neutralize and remove residual acids (e.g., HCl from POCl₃ or SOCl₂). Filter and wash with water.

    • Recrystallization: Employ a solvent system where the 4-chloro product has high solubility when hot and low solubility when cold, while the 4-hydroxy starting material has lower solubility overall. A mixture of ethyl acetate and ethanol is an excellent starting point.[7] The more polar -OH impurity will preferentially remain in the more polar solvent phase (the mother liquor) upon cooling.

Issue 2: My analytical data (LC-MS) indicates the presence of an impurity with a mass of 237.02 g/mol , corresponding to the carboxylic acid.

  • Question: I've identified 4-chloro-7-methoxyquinoline-6-carboxylic acid as an impurity. How do I remove this acidic species?

  • Causality & Solution: The carboxylic acid impurity is formed from the hydrolysis of the amide. Its acidic proton makes it amenable to selective removal via an acid-base extraction. By washing an organic solution of your crude product with a mild aqueous base (e.g., sodium bicarbonate or potassium carbonate solution), you can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This salt will partition into the aqueous layer, leaving the neutral amide product in the organic layer.

    See Protocol 2 for a detailed step-by-step procedure.

Issue 3: During recrystallization, my product "oiled out" instead of forming crystals.

  • Question: I dissolved my product in a hot solvent, but upon cooling, it formed an oil instead of solid crystals. What went wrong and how can I fix it?

  • Causality & Solution: "Oiling out" occurs when the solubility of the compound drops so rapidly upon cooling that it separates as a super-saturated liquid phase before it has time to form an ordered crystal lattice.[9] This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.

    Troubleshooting Steps:

    • Re-heat: Re-heat the solution until the oil fully redissolves.

    • Add More Solvent: Add a small amount of additional hot solvent to ensure you are not at the saturation limit at the boiling point.

    • Slow Cooling (Critical): Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool can promote proper crystal formation. Do not place it directly into an ice bath.[5]

    • Scratch/Seed: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed" crystal of pure product.

    • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or use a co-solvent system to better modulate solubility.[9]

Part 3: Key Experimental Protocols

Protocol 1: General Recrystallization for Purity Enhancement

This protocol is a robust starting point for increasing the purity of crude this compound.

  • Solvent Selection: Choose an appropriate solvent system. A 1:1 mixture of Ethyl Acetate/Ethanol is often effective.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the hot solvent mixture required to fully dissolve the solid at or near the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Analyze the dried product for purity via HPLC and/or ¹H NMR.

Protocol 2: Acid-Base Extraction for Carboxylic Acid Impurity Removal

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which it is freely soluble, such as Dichloromethane (DCM) or Ethyl Acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any CO₂ gas that may form.

  • Separation: Allow the layers to separate. The deprotonated carboxylic acid impurity will be in the upper aqueous layer (if using DCM) or lower aqueous layer (if using Ethyl Acetate). Drain and discard the aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution one more time.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product. This product can then be further purified by recrystallization if needed.

Part 4: Visualization of Workflows

Diagram 1: Troubleshooting Decision Tree

This diagram outlines a logical path for addressing common purification issues.

G start Crude Product Analysis (TLC, LC-MS, NMR) purity_check Purity < 98%? start->purity_check impurity_id Specific Impurity ID'd? purity_check->impurity_id Yes end_node Pure Product >99.5% (Verify by HPLC) purity_check->end_node No acid_check Carboxylic Acid Present? impurity_id->acid_check Yes oiling_out Product 'Oiled Out'? impurity_id->oiling_out No sm_check Starting Material Present? acid_check->sm_check No acid_wash Perform Acid-Base Wash (Protocol 2) acid_check->acid_wash Yes recrystallize Perform General Recrystallization (Protocol 1) sm_check->recrystallize Yes fail_node Consult Senior Chemist Consider Chromatography sm_check->fail_node No oiling_out->recrystallize No optimize_recrys Optimize Recrystallization: 1. Slower Cooling 2. Change Solvents oiling_out->optimize_recrys Yes recrystallize->end_node acid_wash->recrystallize optimize_recrys->end_node

Caption: A decision tree for troubleshooting purification of this compound.

Diagram 2: Standard Purification Workflow

This diagram illustrates the typical sequence of steps for purifying the crude product.

G cluster_0 Work-up cluster_1 Purification cluster_2 Finishing crude Crude Product from Reaction wash Aqueous Wash (e.g., NaHCO3, H2O) crude->wash dissolve Dissolve in Minimal Hot Solvent wash->dissolve cool Slow Cooling & Crystallization dissolve->cool filtrate Vacuum Filtration cool->filtrate wash_cake Wash with Cold Solvent filtrate->wash_cake dry Dry Under Vacuum wash_cake->dry analyze Analyze Purity (HPLC, NMR, MS) dry->analyze

Caption: A standard workflow for the purification and analysis of the target compound.

Part 5: Common Impurity Data Summary

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Likely Removal Method
4-Hydroxy -7-methoxyquinoline-6-carboxamideC₁₁H₁₀N₂O₃218.21Recrystallization
6-Cyano -7-methoxy-4-chloroquinolineC₁₁H₇ClN₂O218.64Recrystallization
4-Chloro-7-methoxyquinoline-6-carboxylic acid C₁₁H₈ClNO₃237.64Acid-Base Extraction
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate C₁₂H₁₀ClNO₃251.67Recrystallization

References

  • Google Patents. (2023). CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.
  • PubMed. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. Retrieved from [Link]

  • Google Patents. (2021). US20210188778A1 - Novel polymorphs of 4-[3-chloro-4-(n'-cyclopropyl ureido)phenoxy]-7-methoxyquinoline-6-carboxamide, its salts and process for the preparation thereof.
  • Google Patents. (2020). EP3620452A1 - Process for the preparation of lenvatinib.
  • National Institutes of Health. (n.d.). Microbial degradation of quinoline and methylquinolines. Retrieved from [Link]

  • National Institutes of Health. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial degradation of quinoline. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2011). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Retrieved from [Link]

Sources

4-Chloro-7-methoxyquinoline-6-carboxamide stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Chloro-7-methoxyquinoline-6-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. As a key intermediate in the synthesis of multi-kinase inhibitors like Lenvatinib, ensuring its integrity during experimental workflows is paramount for reproducible and reliable results.[1]

I. Understanding the Stability of this compound

This compound possesses a quinoline core, a class of heterocyclic aromatic compounds known for their potential sensitivity to environmental factors.[2] The stability of this specific molecule in solution is influenced by a combination of factors including pH, solvent choice, light exposure, and temperature. Discoloration of solutions, often to yellow or brown, is a common visual indicator of the degradation of quinoline compounds.[2]

II. Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound solutions.

Issue 1: My stock solution has changed color (e.g., turned yellow/brown). Is it still usable?

Root Cause Analysis: A change in color is a strong indicator of chemical degradation. Quinoline derivatives are susceptible to photodegradation and oxidation, which can result in the formation of colored byproducts.[2]

Troubleshooting Steps:

  • Visual Inspection: Note the intensity of the color change. A faint yellowing might indicate minimal degradation, while a dark brown color suggests significant decomposition.

  • Purity Check (Recommended): The most reliable way to assess the integrity of your stock solution is to perform a purity analysis using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will separate the parent compound from its degradation products.

  • Decision:

    • For non-critical applications: If the color change is minimal and the experiment is preliminary, you may choose to proceed, but be aware that the actual concentration of the active compound is likely lower than calculated.

    • For critical applications (e.g., quantitative assays, in vivo studies): It is strongly advised to discard the discolored solution and prepare a fresh stock. Using a degraded solution can lead to inaccurate and irreproducible results.[2]

Preventative Measures:

  • Light Protection: Always store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[2]

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidative degradation.

  • Solvent Choice: Use high-purity, anhydrous solvents such as DMSO for preparing stock solutions.[3]

Issue 2: I'm observing inconsistent results or a loss of potency in my biological assays.

Root Cause Analysis: Inconsistent results are a classic sign of compound instability.[2] The degradation of this compound in your stock solution or during the experimental procedure can lead to a lower effective concentration of the compound, resulting in diminished biological activity.

Troubleshooting Workflow:

A Inconsistent Results/ Loss of Potency B Prepare Fresh Stock Solution A->B C Assess Purity of Solid Material A->C If fresh stock doesn't solve D Review Experimental Protocol A->D Parallel Check E Re-run Experiment with Fresh Solution B->E F Consistent Results? E->F G Problem Solved F->G Yes H Investigate Protocol Variables F->H No I Inconsistent Results Persist H->I J Check Solvent Quality H->J K Evaluate Assay Conditions (pH, temp, incubation time) H->K

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Prepare a Fresh Stock Solution: This is the most critical first step. Dissolve the solid compound in a fresh batch of high-purity solvent immediately before your experiment.

  • Re-evaluate Solid Compound: If the issue persists, consider the possibility of degradation of the solid material. Request a new certificate of analysis from the supplier or perform your own purity assessment.

  • Scrutinize Experimental Conditions:

    • pH of Assay Media: Quinoline stability is highly pH-dependent.[2] Ensure the pH of your buffers and media is controlled and consistent between experiments.

    • Incubation Time and Temperature: Prolonged incubation at elevated temperatures can accelerate degradation.[2]

    • Aqueous Dilutions: Prepare aqueous dilutions from your DMSO stock immediately before use. Do not store the compound in aqueous solutions for extended periods.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For creating stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. The compound is also reported to be soluble in dimethylformamide (DMF).[4] It has limited solubility in water.[4] For aqueous-based assays, a common practice is to prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer or media immediately prior to use.

Q2: How should I store the solid compound and its stock solutions?

A2: Proper storage is crucial to maintain the integrity of the compound.

FormRecommended Storage ConditionsRationale
Solid Store in a cool, dry, and dark place.[4] Recommended temperature is often refrigerated (2-8°C).[5][6][7]Protects from moisture, light, and heat which can cause degradation.
Stock Solution (in DMSO) Store at -20°C for long-term storage. For short-term (days to weeks), 2-8°C may be acceptable. Protect from light.Low temperatures slow down the rate of chemical degradation.[2]

Q3: Is this compound susceptible to hydrolysis?

A3: Yes, the carboxamide and chloro functionalities on the quinoline ring suggest a potential for hydrolysis, especially under strongly acidic or basic conditions. The 4-chloro group on a quinoline ring can be susceptible to nucleophilic substitution, including hydrolysis to the corresponding 4-hydroxy derivative.[5][8] It is recommended to maintain the pH of aqueous solutions in the neutral range to minimize hydrolysis.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemical structure and the behavior of related quinoline compounds, the primary degradation pathways are likely:

  • Hydrolysis: Conversion of the 4-chloro group to a 4-hydroxy group, and potential hydrolysis of the 6-carboxamide to a 6-carboxylic acid.

  • Photodegradation: Exposure to light, especially UV, can lead to complex degradation pathways, including the formation of hydroxyquinolines and other byproducts.[2]

  • Oxidation: The quinoline ring system can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.

A This compound B Hydrolysis (Acid/Base) A->B C Photodegradation (Light/UV) A->C D Oxidation (O2, Peroxides) A->D E 4-Hydroxy-7-methoxyquinoline-6-carboxamide B->E F 4-Chloro-7-methoxyquinoline-6-carboxylic acid B->F G Hydroxyquinolines & Other Photoproducts C->G H N-oxides & Other Oxidized Species D->H

Caption: Potential degradation pathways of the compound.

IV. Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Amber glass vial with a screw cap

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the solid compound. For 1 mL of a 10 mM solution, you will need 2.367 mg (Molecular Weight: 236.65 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Storage: Store the stock solution in the dark at -20°C. For frequent use, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Basic Stability Assessment by HPLC

This protocol provides a starting point for assessing the stability of your compound in a specific solvent or buffer. A stability-indicating method should be able to separate the main peak from any degradation products.

Method Parameters (Adapted from a similar compound): [2]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 95% A to 5% A over 15-20 minutes may be a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Initial Analysis (T=0): Prepare a fresh solution of this compound in your desired solvent/buffer at your working concentration. Immediately inject a sample onto the HPLC and record the chromatogram. This will serve as your baseline.

  • Stress Conditions: Store the solution under your desired test conditions (e.g., room temperature on the benchtop, 37°C incubator, etc.).

  • Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24 hours), inject another sample from your test solution onto the HPLC.

  • Data Analysis: Compare the chromatograms from each time point to the T=0 sample. Look for:

    • A decrease in the peak area of the main compound.

    • The appearance of new peaks, which represent degradation products.

    • Calculate the percentage of the parent compound remaining at each time point to quantify its stability under those conditions.

V. References

  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.

  • Therapeutic Goods Administration (TGA). (2016). Product Information: Lenvatinib mesilate.

  • Cayman Chemical. (2022). Lenvatinib - PRODUCT INFORMATION.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22936418, this compound.

  • Guidechem. This compound 417721-36-9 wiki.

  • Benchchem. stability issues of 2-Hydroxy-4-(trifluoromethyl)quinoline in solution.

  • BLD Pharm. 417721-36-9|this compound.

  • SyncoZymes. High Quality Mesylate lenvatinib Intermediate this compound Manufacturer and Supplier.

  • Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality.

  • MedCrave online. (2016). Forced degradation studies.

  • PubMed. (2021). Self-assembled phospholipid-based mixed micelles for improving the solubility, bioavailability and anticancer activity of lenvatinib.

  • vscht.cz. Stability-Indicating HPLC Method Development.

  • Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS.

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review.

  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS.

  • Guidechem. How to Synthesize this compound for the Preparation of Lenvatinib?

  • Pharmaffiliates. CAS No : 417721-36-9 | Product Name : 4-Chloro-7-methoxy-6-quinolinecarboxamide.

  • ResearchGate. (PDF) 4-Chloro-6,7-dimethoxyquinoline.

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

  • Sigma-Aldrich. This compound | 417721-36-9.

  • PubChem. This compound | C11H9ClN2O2 | CID 22936418.

  • ChemicalBook. This compound synthesis.

  • Google Patents. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.

  • ChemicalBook. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis.

  • PubChem. 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829.

  • ResearchGate. The influence of pH on the stability of antazoline: Kinetic analysis.

  • ResearchGate. Effect of Methyl, Hydroxyl, and Chloro Substituents in Position 3 of 3',4',7-Trihydroxyflavylium: Stability, Kinetics, and Thermodynamics.

  • Catalysis Science & Technology (RSC Publishing). Metal-free photocatalytic degradation of 4-chlorophenol in water by mesoporous carbon nitride semiconductors.

  • PubMed. Effect of pH on the stability of methacholine chloride in solution.

Sources

Technical Support Center: Overcoming Poor Solubility of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of quinoline compounds. Poor solubility can lead to inaccurate data and hinder the progress of promising research. This guide offers practical solutions, detailed experimental protocols, and quantitative data to help you overcome these obstacles.

Section 1: Understanding the Core Problem (FAQs)

This section addresses the fundamental reasons behind the solubility challenges often encountered with quinoline-based compounds.

Q1: Why do many of my synthesized quinoline compounds exhibit poor aqueous solubility?

A1: The limited aqueous solubility of quinoline and its derivatives stems from their inherent physicochemical properties. The quinoline core is a fused aromatic heterocyclic system, making it relatively large, rigid, and hydrophobic.[1] Symmetrical molecules, in particular, tend to have higher melting points and lower solubilities due to their stable crystalline lattice structure.[2] Furthermore, the planar nature of the quinoline ring can promote intermolecular π-π stacking in the solid state, which requires significant energy to break during the dissolution process. While quinoline itself is a weak base, its solubility is highly dependent on the pH of the medium.[2][3][4]

Q2: My quinoline compound is dissolved in DMSO for screening, but it precipitates when I add it to my aqueous assay buffer. What is happening?

A2: This common issue is known as "crashing out." Your compound is soluble in the 100% organic solvent (DMSO), but when this stock solution is diluted into an aqueous buffer, the percentage of the organic co-solvent drastically decreases. The resulting solvent system is now predominantly aqueous and can no longer maintain the solubility of your hydrophobic quinoline compound at that concentration, leading to its precipitation.[5] This is a classic sign of a compound with low aqueous solubility and is often first observed during high-throughput screening.[6][7]

Q3: What are the primary experimental signs that point towards a solubility issue with my quinoline compound?

A3: Beyond the obvious precipitation, several signs can indicate poor solubility:

  • Cloudy or hazy solutions: Even without visible particles, a lack of clarity suggests the presence of finely dispersed, undissolved compound.

  • Irreproducible bioassay results: Poor solubility can lead to inconsistent concentrations of the compound in solution, causing high variability in experimental data.

  • Non-linear concentration-response curves: At higher concentrations, the compound may reach its solubility limit, causing the dose-response curve to plateau unexpectedly.

  • Low bioavailability in in vivo studies: For oral administration, poor solubility is a major contributor to low and variable absorption from the gastrointestinal tract.[8][9]

Q4: How can I accurately determine the solubility of my quinoline compound before extensive testing?

A4: There are two main types of solubility assays used in drug discovery: kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput method ideal for early-stage discovery.[6][7][10][11] It typically involves adding a concentrated DMSO stock solution of your compound to an aqueous buffer and measuring the concentration at which precipitation occurs after a short incubation (e.g., 1-2 hours).[7][12] This method is fast but may overestimate solubility.

  • Thermodynamic (Equilibrium) Solubility: This is a more time-consuming but accurate "gold standard" method. It involves adding an excess of the solid compound to the aqueous buffer and shaking it until equilibrium is reached (typically 24-48 hours).[12] The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured. This method is crucial for lead optimization and formulation development.[12]

Section 2: Initial Troubleshooting & First-Line Solutions

This section provides a step-by-step guide to common, straightforward methods for improving the solubility of quinoline compounds for in vitro experiments.

Q5: My quinoline compound is insoluble in my neutral (pH 7.4) aqueous buffer. What is the first and simplest thing I should try?

A5: The first approach should always be pH adjustment . Quinolines are weak bases with a pKa of the ring nitrogen typically around 4.9.[13] By lowering the pH of your buffer to a value 1-2 units below the pKa (e.g., pH 3-4), you can protonate the nitrogen atom. This creates a charged species (a salt), which is generally much more soluble in polar solvents like water.[5][14]

  • Causality: The protonation of the basic nitrogen introduces a positive charge, which disrupts the crystal lattice of the solid compound and allows for favorable ion-dipole interactions with water molecules, significantly increasing aqueous solubility.[5][15]

Q6: I've tried lowering the pH, but my compound is still not soluble enough, or my assay is pH-sensitive. What is the next logical step?

A6: The next step is to use co-solvents . Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][16][17] This makes the solvent more "hospitable" to hydrophobic molecules like quinolines, thereby increasing their solubility.[18]

  • Causality: Co-solvents work by reducing the interfacial tension between the aqueous medium and the hydrophobic solute.[17] They essentially create a solvent mixture with a polarity that is intermediate between water and the nonpolar drug, facilitating dissolution.[16]

Q7: Which co-solvent should I choose, and what are the potential downsides?

A7: The choice of co-solvent depends on the specific requirements of your experiment, especially its tolerance for organic solvents. DMSO, ethanol, and polyethylene glycols (PEGs) are common choices.[15][16] However, be aware that co-solvents can have their own biological effects and may interfere with your assay at higher concentrations.[16] It is crucial to run a vehicle control (buffer with the same concentration of co-solvent but without your compound) to ensure the co-solvent itself is not causing an effect.

Table 1: Comparison of Common Co-solvents for In Vitro Use
Co-solventTypical Starting Concentration (%)Mechanism of ActionProsCons
DMSO 0.1 - 1%Reduces solvent polarityExcellent solubilizing power for many compoundsCan be toxic to cells at >1%; may interfere with some assays
Ethanol 1 - 5%Reduces solvent polarityBiocompatible at low concentrations; volatileCan cause protein denaturation; may have biological effects
PEG 400 5 - 20%Reduces solvent polarity; hydrogen bondingLow toxicity; commonly used in formulationsCan be viscous; may not be as potent as DMSO/Ethanol
Propylene Glycol 1 - 10%Reduces solvent polarityLow toxicity; good safety profileCan cause pain on injection in in vivo studies[16]

Section 3: Advanced Solubilization Strategies

When simple pH adjustments and co-solvents are insufficient, or when preparing for in vivo studies, more advanced formulation strategies are required.

Q8: My compound's solubility is still too low for my in vitro cell-based assay, even with co-solvents. What other options do I have?

A8: For challenging compounds in in vitro settings, cyclodextrin complexation is an excellent strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can encapsulate hydrophobic "guest" molecules, like the quinoline core, within their central cavity.[19][21]

  • Causality: The resulting "inclusion complex" has a hydrophilic exterior due to the cyclodextrin, which allows the entire complex to dissolve readily in aqueous media, effectively shuttling the insoluble drug into solution.[19][21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.[22]

Q9: I am preparing my quinoline compound for oral dosing in an animal model. What are the industry-standard formulation approaches?

A9: For in vivo oral delivery, the goal is to enhance both solubility and bioavailability. Two leading strategies are amorphous solid dispersions (ASDs) and lipid-based formulations .

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[23][24] The drug is molecularly mixed with a carrier, often using methods like spray-drying or hot-melt extrusion.[25]

    • Causality: The amorphous form of a drug has a higher energy state compared to its stable crystalline form.[8][26] This means less energy is required to dissolve it, leading to enhanced apparent solubility and faster dissolution rates.[8][26] The polymer carrier helps to stabilize the drug in its amorphous state and prevent recrystallization.[23]

  • Lipid-Based Formulations: These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[27][28] These systems can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS), which spontaneously form fine emulsions in the gastrointestinal tract.[29][30]

    • Causality: Lipid-based systems improve oral absorption by presenting the drug in a pre-dissolved state, thus bypassing the dissolution step which is often the rate-limiting factor for absorption.[28][31] Additionally, these formulations can stimulate lipid absorption pathways in the gut, further enhancing drug uptake.[31]

Solubilization Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy for your quinoline compound.

G cluster_0 Initial Assessment cluster_1 Basic Strategies (In Vitro) cluster_2 Advanced Strategies Start Poorly Soluble Quinoline Compound CheckIonizable Is the compound ionizable (basic/acidic)? Start->CheckIonizable pH_Adjust Attempt pH Adjustment CheckIonizable->pH_Adjust Yes CoSolvent Use Co-solvents (e.g., DMSO, EtOH) CheckIonizable->CoSolvent No CheckSuccess1 Solubility Adequate? pH_Adjust->CheckSuccess1 CheckSuccess2 Solubility Adequate? CoSolvent->CheckSuccess2 CheckInVivo Is this for In Vivo study? CheckSuccess1->CheckInVivo No End Proceed with Experiment CheckSuccess1->End Yes CheckSuccess2->CheckInVivo No CheckSuccess2->End Yes Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Cyclodextrin->End CheckInVivo->Cyclodextrin No (In Vitro) ASD Amorphous Solid Dispersion (ASD) CheckInVivo->ASD Yes (Oral) Lipid Lipid-Based Formulation (e.g., SEDDS) CheckInVivo->Lipid Yes (Oral) ASD->End Lipid->End

Caption: Decision workflow for selecting a solubilization method.

Section 4: Experimental Protocols

This section provides step-by-step methodologies for key solubilization experiments.

Protocol 1: Kinetic Solubility Assay via Shake-Flask Method

This protocol outlines a basic procedure to quickly assess the kinetic solubility of a compound in an aqueous buffer.[10][11][12]

Materials:

  • Test quinoline compound

  • DMSO (anhydrous)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Microcentrifuge tubes (1.5 mL)

  • Thermomixer or orbital shaker

  • Microplate reader or HPLC-UV for analysis

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of your quinoline compound in 100% DMSO. Ensure it is fully dissolved.

  • Aliquot Buffer: Add 490 µL of your aqueous buffer to a series of microcentrifuge tubes.

  • Add Compound: Add 10 µL of the 10 mM DMSO stock to the buffer-containing tubes. This results in a final concentration of 200 µM with 2% DMSO. Prepare at least two replicates.[7][11]

  • Incubate: Place the tubes in a thermomixer and shake at 800-1000 rpm for 2 hours at a controlled temperature (e.g., 25°C or 37°C).[10][11]

  • Separate Undissolved Compound: After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.

  • Sample Supernatant: Carefully remove a known volume of the clear supernatant without disturbing the pellet.

  • Quantify: Determine the concentration of the compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS) against a standard curve prepared in the same buffer/DMSO mixture.[7][12] The measured concentration is the kinetic solubility.

Protocol 2: Solubilization Using HP-β-Cyclodextrin (Kneading Method)

This protocol describes a simple and effective lab-scale method to prepare a drug-cyclodextrin inclusion complex.[19][32]

Materials:

  • Test quinoline compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Vacuum oven or desiccator

Procedure:

  • Determine Molar Ratio: Start with a 1:1 molar ratio of the quinoline compound to HP-β-CD. Calculate the required mass of each component.

  • Prepare a Paste: Place the HP-β-CD powder in a mortar. Add a small amount of deionized water dropwise while triturating with the pestle to form a uniform, thick paste.

  • Add Drug: Add the accurately weighed quinoline compound to the paste.

  • Knead: Knead the mixture thoroughly for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a minimal amount of water.

  • Dry the Product: Spread the resulting paste in a thin layer on a glass dish and dry it under vacuum at 40-50°C until a constant weight is achieved.

  • Create a Fine Powder: Scrape the dried complex and gently grind it into a fine powder using the mortar and pestle.

  • Test Solubility: Attempt to dissolve the resulting powder in your aqueous buffer. Compare its solubility to that of the uncomplexed drug to confirm enhancement.

References

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3). [Link]

  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Application Note. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Singh, A. K., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. [Link]

  • Deng, Z., et al. (2021). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. Pharmaceutics, 13(10), 1594. [Link]

  • O'Driscoll, C. M. (2012). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]

  • Li, D., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2925-2944. [Link]

  • Thomas, F. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 44(11), 22-25. [Link]

  • Fatouros, D. G., et al. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Journal of Drug Delivery Science and Technology, 17(5), 307-314. [Link]

  • Bhoumik, M. K. (2023). Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. The Pharma Innovation Journal, 12(7), 143-151. [Link]

  • Fatouros, D. G., et al. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Therapeutic Delivery, 4(11), 1369-1380. [Link]

  • Zhao, Y., et al. (2013). Lipid-based formulations for oral administration of poorly water-soluble drugs. Journal of Pharmaceutical Sciences, 102(11), 3897-3914. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Pharmatutor. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • SciSpace. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Bohnert, T. (2017). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. [Link]

  • Unknown Author. (n.d.). Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. SlideShare. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Kumar, S., & Singh, S. K. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

  • de la Torre, M. G., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(20), 4785. [Link]

  • Singh, R., et al. (2015). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Drug Delivery and Therapeutics, 5(2), 1-8. [Link]

  • Unknown Author. (n.d.). Preparation and Properties of Quinoline. SlideShare. [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 74-81. [Link]

  • Campos, V. R., et al. (2019). Development of inclusion complex based on cyclodextrin and oxazolidine derivative. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

  • Mwakinyali, S. E., et al. (2023). Cyclodextrins, Surfactants and Their Inclusion Complexes. Molecules, 28(14), 5369. [Link]

  • Patel, M. M., & Patel, J. K. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204. [Link]

  • Bergström, C. A. S., & Augustijns, P. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET & DMPK, 8(3), 163-169. [Link]

Sources

Managing reaction temperature in 4-chloroquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloroquinoline Synthesis

Introduction: The Critical Role of Temperature in 4-Chloroquinoline Synthesis

Welcome to the technical support guide for the synthesis of 4-chloroquinoline. As a pivotal intermediate in the pharmaceutical industry, the 4-chloroquinoline scaffold is the backbone of essential drugs like chloroquine and hydroxychloroquine.[1] Its synthesis, most commonly achieved through the chlorination of 4-hydroxyquinolines (or their quinolin-4-one tautomers) with reagents like phosphorus oxychloride (POCl₃), is a process where thermal control is not just a parameter but the cornerstone of success.[1][2]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causal relationships between temperature, reaction mechanism, and outcomes. We will explore how precise temperature management can dramatically improve yield, minimize impurity formation, and ensure a safe and reproducible synthesis.

Core Principles: Why Temperature Dictates Success

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline using POCl₃ is not a single-step transformation. It is a multi-stage process where each stage has a distinct optimal temperature range. Understanding this is fundamental to troubleshooting and optimization. The mechanism, which shares similarities with the Vilsmeier-Haack reaction, can be separated into two key phases that are governed by temperature.[1][3]

  • Stage 1: Phosphorylation (Low Temperature). The reaction initiates with the phosphorylation of the quinolinone's keto-enol tautomer by POCl₃.[1] This initial step is best performed at low temperatures (e.g., below 25 °C) under basic conditions.[3][4] Maintaining a low temperature during this phase is critical to prevent the formation of side products, such as pseudodimers, which can arise from reactions between the phosphorylated intermediate and unreacted starting material.[3][4]

  • Stage 2: Nucleophilic Substitution (High Temperature). Once the initial phosphorylation is complete, the resulting phosphate ester becomes an excellent leaving group. The reaction mixture is then heated, typically to 70-90 °C or reflux, to facilitate the nucleophilic attack by a chloride ion (from POCl₃).[3][4][5] This higher temperature provides the necessary activation energy for the displacement of the phosphate group, leading to the formation of the desired 4-chloroquinoline.

This two-stage thermal profile is the key to a clean and efficient reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction is turning dark and forming tar-like substances. What's the likely cause? A1: This is a classic sign of overheating, especially during the second (heating) stage. High temperatures can lead to degradation of the starting material, intermediates, or the final product, causing polymerization and tar formation.[6][7] It is crucial to find the optimal balance where the reaction proceeds to completion without significant degradation. Consider reducing the reflux temperature or shortening the heating duration.

Q2: The reaction seems to have stalled, and I'm recovering a lot of starting material. Why? A2: This issue points to insufficient energy input during the second stage (nucleophilic substitution). The conversion of the phosphorylated intermediate to the final product requires a specific activation energy. If the temperature is too low (e.g., below 70 °C), the reaction rate will be exceedingly slow, leading to an incomplete conversion.[3][4] Ensure your heating apparatus is calibrated and can maintain the target temperature consistently.

Q3: I'm seeing an unusual side product that I can't identify. Could temperature be the reason? A3: Yes. Uncontrolled temperature during the initial addition of POCl₃ can lead to side reactions. If the initial phosphorylation is not conducted at a low temperature (< 25 °C), side products like pseudodimers can form.[3][4] Ensure proper cooling (e.g., an ice bath) is in place before and during the addition of the chlorinating agent.

Q4: Can I add the 4-hydroxyquinoline to hot POCl₃ to speed things up? A4: This is strongly discouraged. Adding the substrate to hot POCl₃ will likely cause a violent, uncontrolled exothermic reaction, leading to significant tar formation and creating a serious safety hazard.[7] The correct procedure is a controlled, often dropwise, addition of POCl₃ to a cooled suspension of the substrate, followed by a gradual and controlled temperature increase.[1][8]

Q5: Does the solvent choice affect the required reaction temperature? A5: Absolutely. While POCl₃ is often used in excess as both the reagent and the solvent, some procedures utilize a high-boiling solvent like diphenyl ether or conduct the reaction in toluene or dichloromethane.[1][6][9] The boiling point of the solvent will define the maximum reflux temperature, directly impacting the reaction kinetics. When using a solvent, ensure it is inert to the harsh, acidic conditions of the reaction.

Troubleshooting Guide: Temperature-Related Issues

Observed Problem Potential Temperature-Related Cause Recommended Solution & Explanation
Low Yield of 4-Chloroquinoline Incomplete Conversion: The temperature during the heating/reflux stage was too low or the duration was too short to drive the nucleophilic substitution to completion.[3][4]Increase the reflux temperature to the optimal range (typically 70-110 °C, depending on the specific substrate and solvent) and monitor the reaction by TLC until the starting material is consumed.[3][9]
Product Degradation: The temperature was too high, leading to the breakdown of the desired product and the formation of tars.[6]Reduce the reaction temperature and/or duration. Find the minimum temperature required for complete conversion to maximize yield and purity.
Significant Side Product Formation Uncontrolled Initial Exotherm: The initial phosphorylation step was performed at too high a temperature (e.g., > 25 °C), promoting the formation of dimers and other impurities.[3][4]Perform the addition of POCl₃ at a low temperature (0-5 °C) using an ice bath. Ensure slow, controlled addition to manage the exothermic reaction.[10]
Reaction is Uncontrollably Exothermic Incorrect Reagent Addition: Adding the substrate to hot POCl₃ or adding POCl₃ too quickly without adequate cooling.Always add the POCl₃ slowly to a cooled mixture of the substrate.[7] Ensure efficient stirring to dissipate heat. For large-scale reactions, consider a dropping funnel for controlled addition.
Product Fails to Crystallize / Is an Oil Presence of Tarry Impurities: High-temperature side reactions have produced polymeric materials that inhibit crystallization.[6]Optimize the reaction temperature to prevent tar formation. Purify the crude product via column chromatography before attempting crystallization to remove interfering impurities.[6]

Data Presentation: Temperature Parameters for Chlorination

The following table summarizes typical temperature conditions for the chlorination of 4-hydroxyquinolines using phosphorus oxychloride.

Substrate TypeStageReagent/SolventTemperature Range (°C)Key Considerations
General 4-Hydroxyquinolines1. PhosphorylationExcess POCl₃< 25 °CCrucial for preventing dimer formation.[3][4]
2. SubstitutionExcess POCl₃70 - 90 °CRequired for efficient conversion to the chloro-product.[3][4]
Substituted Acetanilides (Vilsmeier-Haack)Cyclization/ChlorinationPOCl₃ / DMF80 - 90 °CThe reaction is typically heated for several hours to drive the cyclization and chlorination.[8]
4-Hydroxy-7-chloroquinolineChlorinationPOCl₃ / Toluene100 - 115 °C (Reflux)Using a co-solvent can help moderate the reaction and control the reflux temperature.[9]

Experimental Protocol: Chlorination of 4-Hydroxyquinoline

This protocol describes a general method for converting 4-hydroxyquinoline to 4-chloroquinoline, emphasizing critical temperature control points.

Safety First: This reaction involves corrosive and highly reactive chemicals. Phosphorus oxychloride reacts violently with water. All operations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.[1][11]

Materials:

  • 4-hydroxyquinoline (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10-15 volumes)

  • Round-bottom flask, flame-dried

  • Reflux condenser with a calcium chloride or nitrogen gas guard tube

  • Magnetic stirrer and heating mantle with a temperature controller

  • Ice bath

Procedure:

  • Reaction Setup (Low Temperature Control):

    • Place the 4-hydroxyquinoline (1.0 eq) into a flame-dried round-bottom flask equipped with a magnetic stir bar.

    • Place the flask in an ice bath and allow it to cool to 0-5 °C.

    • In the fume hood, slowly and carefully add phosphorus oxychloride (10-15 volumes) to the flask with gentle stirring. Maintain the temperature below 25 °C throughout the addition.[3] This is the critical phosphorylation stage .

  • Heating Stage (High Temperature Control):

    • Once the addition is complete, attach the reflux condenser.

    • Slowly and carefully raise the temperature of the reaction mixture to 70-90 °C using a heating mantle.[3][4]

    • Maintain this temperature and allow the reaction to reflux for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup and Quenching (Low Temperature Control):

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Caution: The next step is highly exothermic. Prepare a separate large beaker containing crushed ice.

    • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This will quench the excess POCl₃.

    • Once the quench is complete, neutralize the acidic solution carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution or another suitable base until the pH is neutral or slightly basic.

    • The crude 4-chloroquinoline product will often precipitate as a solid.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and allow it to air-dry.

    • If no solid forms, extract the aqueous mixture multiple times with an organic solvent like dichloromethane or ethyl acetate.[1]

    • The crude product can be further purified by recrystallization or column chromatography.

Visualization of Key Processes

Reaction Pathway Diagram

The following diagram illustrates the temperature-dependent stages of the synthesis.

G cluster_0 Stage 1: Phosphorylation cluster_1 Stage 2: Nucleophilic Substitution cluster_2 Side Reaction Pathway A 4-Hydroxyquinoline + POCl₃ B Phosphorylated Intermediate A->B < 25 °C (Critical Low Temp) D Pseudodimers & Other Impurities A->D Temp > 25 °C (Uncontrolled) C 4-Chloroquinoline B->C Heat (70-90 °C) + Cl⁻ Attack

Caption: Temperature-staged synthesis of 4-chloroquinoline.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing temperature-related issues.

G cluster_detail Start Problem Observed: Low Yield / High Impurity Check_T1 Was Stage 1 Temp kept below 25°C? Start->Check_T1 Check_T2 Was Stage 2 Temp within 70-90°C? Check_T1->Check_T2 Yes Sol_T1_High Cause: Dimer Formation Solution: Use ice bath during POCl₃ addition. Check_T1->Sol_T1_High No Success Re-run with Optimized Temp. Check_T2->Success Yes Check_T2_Detail Was temp too low (<70°C)? Check_T2->Check_T2_Detail No Sol_T1_High->Success Sol_T2_Low Cause: Incomplete Reaction Solution: Increase reflux temp or duration. Sol_T2_Low->Success Sol_T2_High Cause: Product Degradation Solution: Decrease reflux temp or duration. Sol_T2_High->Success Check_T2_Detail->Sol_T2_Low Yes Check_T2_Detail->Sol_T2_High No (Too High)

Caption: Troubleshooting workflow for temperature issues.

References

  • Vertex AI Search. (2020). How might one synthesis 4-chloro quinoline? - Quora.
  • BenchChem. (n.d.). Application Notes: The Strategic Use of Phosphorus Oxychloride in the Synthesis of 4-Chloroquinolines.
  • PubMed. (2011).
  • PrepChem.com. (n.d.). Synthesis of 4-chloroquinoline.
  • ChemicalBook. (n.d.). CHLOROQUINE synthesis.
  • PubMed Central. (2025).
  • Frontiers. (2025).
  • ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed....
  • PubMed Central. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe.
  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • BenchChem. (n.d.). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.
  • ResearchGate. (2025).
  • Semantic Scholar. (n.d.).
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • BenchChem. (n.d.). Technical Support Center: Optimizing 7-Chloroquinoline Synthesis.
  • Google Patents. (n.d.).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • International Journal of Chemical Studies. (2021).
  • Google Patents. (n.d.).
  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.
  • PubMed Central. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • PubMed Central. (n.d.).
  • BenchChem. (n.d.). Troubleshooting common issues in 7-chloroquinoline synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • ResearchGate. (2013).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Chemistry Stack Exchange. (2012).
  • BenchChem. (n.d.).
  • PLOS One. (n.d.). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
  • MDPI. (n.d.).
  • National Institute of Standards and Technology. (n.d.). 4-Chloroquinoline.

Sources

Technical Support Center: Proactive & Reactive Strategies for Byproduct Prevention in Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the art and science of carboxamide synthesis. This hub is designed for researchers, medicinal chemists, and process development scientists who seek to optimize their amide coupling reactions and minimize the formation of troublesome byproducts. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to proactively design robust reactions and reactively troubleshoot issues with confidence.

Part 1: Proactive Prevention - Frequently Asked Questions (FAQs)

This section addresses common questions and considerations for setting up a successful, high-purity carboxamide synthesis from the outset.

Q1: How do I select the right coupling reagent to avoid byproducts?

Answer: The choice of coupling reagent is the most critical factor influencing reaction efficiency and byproduct profiles.[1] Reagents are broadly classified into carbodiimides, onium (aminium/uronium and phosphonium) salts, and others. Your choice depends on the substrate's steric hindrance, the chirality of the carboxylic acid, and cost considerations.

  • Carbodiimides (e.g., DCC, EDC, DIC): These are cost-effective and widely used.[2][3] However, they are prone to two major side reactions:

    • Epimerization/Racemization: Loss of stereochemical integrity at the α-carbon of a chiral carboxylic acid is a significant risk, especially in peptide synthesis.[2][4]

    • N-Acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which reduces yield and can be difficult to remove.[5][6][7][8]

  • Onium Salts (e.g., HATU, HBTU, PyBOP): These reagents are generally more efficient and less prone to racemization than carbodiimides alone, making them ideal for sensitive or sterically hindered substrates.[2][9]

    • Uronium/Aminium Salts (HATU, HBTU): These are highly effective but can cause guanidinylation of the primary amine if used in excess, irreversibly terminating the reaction.[5][10][11] Pre-activation of the carboxylic acid before adding the amine can mitigate this.[10]

    • Phosphonium Salts (PyBOP, BOP): PyBOP is an excellent choice that avoids the guanidinylation side reaction.[2][11] The older reagent, BOP, is highly effective but produces the carcinogenic byproduct hexamethylphosphoramide (HMPA) and should be avoided.[2][5]

  • Specialty Reagents (e.g., T3P®, CDI):

    • T3P® (Propylphosphonic Anhydride): Excellent for difficult couplings with low epimerization. Byproducts are water-soluble, simplifying workup.[12]

    • CDI (1,1'-Carbonyldiimidazole): A mild reagent where byproducts are imidazole and CO₂, which are easily removed.[12]

Data Summary: Coupling Reagent Comparison
Reagent ClassExamplesKey AdvantagesCommon Byproducts/IssuesMitigation Strategy
Carbodiimide DCC, EDC, DICCost-effective, widely used.[13]N-acylurea, Epimerization.[2][5]Use additives (HOBt, Oxyma), control temperature, choose appropriate solvent.[5][7]
Uronium Salt HATU, HBTUHigh efficiency, fast reactions, good for hindered substrates.[9]Guanidinylation of amine.[5][10]Use stoichiometric amounts, pre-activate carboxylic acid before amine addition.[10]
Phosphonium Salt PyBOPHigh efficiency, no guanidinylation risk.[2][11]Generally clean reactions.Use of BOP generates carcinogenic HMPA.[5]
Phosphonic Anhydride T3P®Excellent for difficult couplings, water-soluble byproducts.[12]Low byproduct formation.Ensure anhydrous conditions.
Q2: What is the mechanistic role of additives like HOBt and Oxyma, and when should I use them?

Answer: Additives are essential tools, particularly when using carbodiimide reagents, to suppress side reactions. They function by intercepting the highly reactive O-acylisourea intermediate.

Mechanism of Action: The primary pathway for racemization involves the formation of a 5(4H)-oxazolone intermediate from the activated carboxylic acid.[14] This oxazolone readily loses its stereochemical information. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) are auxiliary nucleophiles that react with the O-acylisourea faster than it can rearrange into an N-acylurea or form an oxazolone.[7][15] This generates a more stable, yet still reactive, active ester (OBt or Oxyma ester), providing a safer pathway to the desired amide.[14]

Why Choose Oxyma over HOBt? Oxyma and its derivatives are generally considered superior to HOBt for suppressing racemization.[14][15][16] This is because Oxyma is more acidic, leading to the formation of active esters that are more stable and less reactive.[14] This wider reaction window allows the desired aminolysis to occur cleanly before competing side reactions can take place.[14] Studies have shown that Oxyma-based additives consistently result in lower levels of epimerization compared to HOBt.[17]

Diagram: Role of Additives in Carbodiimide Coupling

G cluster_main Carbodiimide Activation Pathway cluster_byproducts Undesired Pathways cluster_desired Desired Pathways RCOOH Carboxylic Acid O_Acyl O-Acylisourea (Highly Reactive Intermediate) RCOOH->O_Acyl + Carbodiimide Carbo Carbodiimide (e.g., DCC, EDC) N_Acyl N-Acylurea (Byproduct) O_Acyl->N_Acyl Rearrangement Oxazolone Oxazolone (Leads to Racemization) O_Acyl->Oxazolone Cyclization (Chiral Acids) Additive Additive (HOBt / Oxyma) Active_Ester Active Ester (More Stable Intermediate) O_Acyl->Active_Ester Amine Amine (R'-NH2) Amide Desired Amide + Urea Additive->Active_Ester Intercepts O-Acylisourea Active_Ester->Amide + Amine

Caption: Additives intercept the reactive O-acylisourea to prevent byproduct formation.

Part 2: Reactive Solutions - Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during or after a carboxamide synthesis reaction.

Q3: My reaction is incomplete or has a very low yield. What should I check?

Answer: Low conversion is a common issue that can often be traced back to several key factors.[18] A logical troubleshooting workflow is essential.

Troubleshooting Workflow: Low Conversion

G Start Low Yield Detected Check_SM 1. Verify Starting Material Quality - Purity (NMR/LCMS) - Anhydrous reagents/solvents? Start->Check_SM Check_Activation 2. Assess Carboxylic Acid Activation - Is coupling reagent potent enough? - Stoichiometry correct? (1.0-1.5 eq) Check_SM->Check_Activation Check_Amine 3. Evaluate Amine Nucleophilicity - Steric hindrance? - Protonated by acid SM? (Add non-nuc. base) Check_Activation->Check_Amine Check_Conditions 4. Review Reaction Conditions - Correct solvent? - Temperature too low? - Reaction time sufficient? Check_Amine->Check_Conditions Solution Optimize based on findings: - Use fresh/dry materials - Switch to stronger reagent (e.g., HATU) - Add base (e.g., DIPEA) - Increase temp/time Check_Conditions->Solution

Caption: A step-by-step guide to troubleshooting low-yield amide coupling reactions.

Detailed Breakdown:

  • Starting Material Integrity: The presence of water is highly detrimental as it can hydrolyze the activated intermediate.[18] Always use anhydrous solvents and ensure reagents are dry. Verify the purity of your carboxylic acid and amine.

  • Activation Issues: For sterically hindered acids or amines, a standard reagent like EDC may be insufficient.[9] Switching to a more potent onium salt like HATU or HCTU is often necessary.[9]

  • Amine Deactivation: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[18] This acid-base reaction can compete with the desired coupling.[18] Adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to ensure the amine remains free to react.

  • Reaction Conditions: Polar aprotic solvents like DMF and NMP are generally good choices, but DCM is often preferred for carbodiimide reactions to minimize N-acylurea formation.[6][19] If steric hindrance is an issue, increasing the temperature and reaction time may be required.[9]

Q4: I've isolated my product, but it's contaminated with a byproduct. How do I identify and remove it?

Answer: The most common byproduct from carbodiimide reactions is the corresponding N-acylurea. Its properties often make it difficult to separate from the desired amide.

Identification:

  • NMR Spectroscopy: Look for characteristic signals corresponding to the rearranged acyl group and the carbodiimide backbone.

  • Mass Spectrometry: The N-acylurea will have a mass equal to the sum of your carboxylic acid and the carbodiimide reagent.

Removal Strategies:

  • For N,N'-dicyclohexylurea (DCU) from DCC: DCU is largely insoluble in many organic solvents like DCM or ethyl acetate.[2][8] Much of it can be removed by simple filtration.[8] However, trace amounts may remain.[6]

  • For Water-Soluble Ureas (from EDC or DIC):

    • Aqueous Extraction: The urea byproducts from EDC and DIC are water-soluble or soluble in dilute acid.[2] A standard aqueous workup (e.g., washing the organic layer with dilute HCl, then NaHCO₃, then brine) is often effective at removing the urea, excess reagent, and additives like HOBt.

    • Precipitation: In some cases, adjusting the solvent system can cause the desired product to precipitate while the urea byproduct remains in solution.

  • Chromatography: If extraction fails, column chromatography is the final option. The similar polarity of the N-acylurea and the product can make this challenging, requiring careful solvent gradient optimization.

Protocol 1: Standard Procedure for Low-Epimerization Amide Coupling using HATU

This protocol is designed for substrates where preserving stereochemical integrity is paramount.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the chiral carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Pre-activation: Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA or 2,4,6-collidine (2.0 equivalents). Stir the mixture at 0 °C to room temperature for 15-30 minutes. This step forms the reactive OAt-ester.[18]

  • Amine Addition: Add the amine (1.0-1.2 equivalents) to the pre-activated mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

References

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 8, 2024, from [Link]

  • Subirós-Funosas, L., et al. (2013). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. Retrieved January 8, 2024, from [Link]

  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved January 8, 2024, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 8, 2024, from [Link]

  • Isidro-Llobet, A., et al. (2023). Epimerisation in Peptide Synthesis. PMC. Retrieved January 8, 2024, from [Link]

  • Carbodiimide. (n.d.). Wikipedia. Retrieved January 8, 2024, from [Link]

  • Iyodo, B., et al. (2006). Synthesis and pharmacological evaluation of carboxamides. PubMed. Retrieved January 8, 2024, from [Link]

  • Epimerization of Peptide. (n.d.). SlideShare. Retrieved January 8, 2024, from [Link]

  • Ke, S., et al. (2021). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry. Retrieved January 8, 2024, from [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. (2020). ResearchGate. Retrieved January 8, 2024, from [Link]

  • 3.5 Carbodiimides. (n.d.). Thieme. Retrieved January 8, 2024, from [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. Retrieved January 8, 2024, from [Link]

  • Ghier, T. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Chemical and Pharmaceutical Research. Retrieved January 8, 2024, from [Link]

  • Carbodiimides and Additives. (2021). Aapptec Peptides. Retrieved January 8, 2024, from [Link]

  • El-Faham, A., & Albericio, F. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved January 8, 2024, from [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances. Retrieved January 8, 2024, from [Link]

  • Clean synthesis of primary to tertiary carboxamides by CsOH-catalyzed aminolysis of nitriles in water. (2018). Green Chemistry. Retrieved January 8, 2024, from [Link]

  • Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. (2018). Organic & Biomolecular Chemistry. Retrieved January 8, 2024, from [Link]

  • N-acylurea Definition. (n.d.). Fiveable. Retrieved January 8, 2024, from [Link]

  • Carbodiimide amide coupling reaction sideproduct. (2022). Reddit. Retrieved January 8, 2024, from [Link]

  • Isidro-Llobet, A., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. Retrieved January 8, 2024, from [Link]

  • Why is my Amide Coupling Not working using Cysteamine?. (2021). ResearchGate. Retrieved January 8, 2024, from [Link]

  • amide coupling help. (2022). Reddit. Retrieved January 8, 2024, from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved January 8, 2024, from [Link]

Sources

4-Chloro-7-methoxyquinoline-6-carboxamide synthesis troubleshooting guide

Author: BenchChem Technical Support Team. Date: January 2026

An advanced pharmaceutical intermediate, 4-Chloro-7-methoxyquinoline-6-carboxamide is a critical building block in the synthesis of Lenvatinib (E7080), an orally active multi-target tyrosine kinase inhibitor used in the treatment of various cancers.[1] The successful synthesis of this intermediate is paramount for the efficient production of the final active pharmaceutical ingredient.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for the synthesis of this compound. It addresses common challenges, offers troubleshooting advice, and presents a detailed experimental protocol to ensure a high-yield, high-purity outcome.

Common Synthetic Pathways

There are several established routes to synthesize this compound. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile. The three most common pathways are summarized below.

G cluster_0 Route 1: Chlorination cluster_1 Route 2: Nitrile Hydrolysis cluster_2 Route 3: Amidation A 4-Hydroxy-7-methoxy- quinoline-6-carboxamide B 4-Chloro-7-methoxy- quinoline-6-carboxamide A->B  POCl3 or SOCl2, Base C 4-Chloro-7-methoxy- quinoline-6-carbonitrile D 4-Chloro-7-methoxy- quinoline-6-carboxamide C->D  H2O2, K2CO3, DMSO or Acetic Acid, H2O E Methyl 4-Chloro-7-methoxy- quinoline-6-carboxylate F 4-Chloro-7-methoxy- quinoline-6-carboxamide E->F  Ammonia

Caption: Key synthetic routes to the target compound.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound.

Question 1: I am getting a low yield and significant charring during the chlorination of 4-hydroxy-7-methoxyquinoline-6-carboxamide using phosphorus oxychloride (POCl₃). What is going wrong?

Answer: This is a common issue related to the high reactivity of POCl₃. The reaction is exothermic and can lead to decomposition and tar formation if not properly controlled.[2]

  • Causality: The chlorination mechanism involves the activation of the 4-hydroxy group by POCl₃, followed by nucleophilic attack of the chloride ion. Uncontrolled temperature spikes can lead to unwanted side reactions and polymerization of starting materials or products.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a strict reaction temperature. A typical range is 60-80°C.[3] Adding the POCl₃ dropwise to the reaction mixture at a lower temperature and then gradually heating to the target temperature can prevent an initial uncontrolled exotherm.

    • Solvent Choice: The reaction is often performed in a suitable solvent like acetonitrile or toluene to ensure proper heat distribution and to keep the reactants in solution.[3][4]

    • Use of a Base: The reaction generates HCl as a byproduct. Including a non-nucleophilic base, such as triethylamine or diisopropylethylamine, can scavenge the acid, preventing potential acid-catalyzed degradation of your product.[3]

    • Stoichiometry: While a molar excess of POCl₃ is required, a very large excess can increase the likelihood of side reactions. Optimize the stoichiometry, starting with a smaller excess.

Question 2: My synthesis from 4-chloro-7-methoxyquinoline-6-carbonitrile is stalling, and the TLC shows a significant amount of unreacted starting material even after prolonged reaction time. How can I drive the reaction to completion?

Answer: The hydrolysis of an aromatic nitrile to a primary amide can be sluggish. The success of this reaction is highly dependent on the conditions used.

  • Causality: The carbon of the nitrile group is not highly electrophilic, and its hydrolysis requires either strong acid or base catalysis, often at elevated temperatures.

  • Troubleshooting Steps:

    • Acid-Catalyzed Hydrolysis: If using an acetic acid/water system, ensure the temperature is sufficiently high (e.g., 80°C) and the reaction time is adequate, sometimes up to 24 hours.[1]

    • Peroxide-Mediated Hydrolysis: A more efficient method involves the use of hydrogen peroxide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMSO.[5] This method often proceeds under milder conditions and can lead to higher yields.

    • Monitoring: Closely monitor the reaction's progress using TLC or HPLC. If the reaction stalls, a small, controlled increase in temperature might be beneficial. However, be cautious as this could also promote side reactions.

Question 3: My final product is contaminated with 4-hydroxy-7-methoxyquinoline-6-carboxamide. What is the cause, and how can I prevent this?

Answer: This contamination indicates that the 4-chloro group is being hydrolyzed back to a hydroxyl group.

  • Causality: The 4-position on the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr).[6] The 4-chloro substituent is a good leaving group, and water can act as a nucleophile, especially under non-neutral pH conditions or at elevated temperatures, to cause hydrolysis.[7][8]

  • Preventative Measures:

    • Anhydrous Conditions: During work-up and purification, minimize the product's exposure to water, especially at high temperatures. If an aqueous wash is necessary, perform it at a low temperature (e.g., with ice water) and for a short duration.[1]

    • Control pH: Avoid strongly acidic or basic aqueous conditions during work-up, as these can catalyze the hydrolysis. Wash the product with water until the washings are neutral.[1]

    • Drying: After isolation, ensure the product is thoroughly dried under vacuum to remove any residual water, which could cause hydrolysis during storage.

Question 4: What are the best practices for purifying the final product to achieve high purity (>99%) required for subsequent steps like Lenvatinib synthesis?

Answer: Achieving high purity is critical, as impurities can interfere with subsequent coupling reactions and lead to the formation of difficult-to-remove side products.[9][10]

  • Recommended Purification Protocol:

    • Precipitation/Quenching: The most common initial purification step is to pour the cooled reaction mixture into a large volume of ice water.[1][3] This precipitates the crude product while helping to dissolve inorganic salts and other water-soluble impurities.

    • Filtration and Washing: Filter the precipitated solid and wash it thoroughly with water until the filtrate is neutral. This removes residual acids, bases, and salts.

    • Recrystallization: This is the most effective method for achieving high purity. The choice of solvent is crucial.

      • A mixture of acetone and water has been reported to be effective.[1]

      • For products from ester amidation, a mix of petroleum ether and ethyl acetate can be used.[1]

    • Column Chromatography: While less common for large-scale production, silica gel chromatography can be used for small-scale synthesis or to remove stubborn impurities. The polarity of the eluent should be carefully optimized.

    • Characterization: Confirm the purity of the final product using HPLC, ¹H NMR, and mass spectrometry.[3][4]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 4-hydroxy-7-methoxyquinoline-6-carboxamide via chlorination, a commonly employed industrial method.[3]

Materials and Reagents:

  • 4-hydroxy-7-methoxyquinoline-6-carboxamide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4-hydroxy-7-methoxyquinoline-6-carboxamide (1.0 eq) and acetonitrile (approx. 5-10 volumes).

  • Addition of Base: Add triethylamine (1.2 eq) to the suspension.

  • Addition of Chlorinating Agent: At room temperature, add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel over 30 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 70°C and stir for 6-8 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0-5°C in an ice bath. Slowly and carefully quench the reaction by adding the mixture to a separate beaker containing a large volume of ice water (approx. 20 volumes) with vigorous stirring. A solid will precipitate.

  • Isolation: Stir the resulting slurry for 1 hour at 0-5°C, then filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water until the pH of the filtrate is neutral.

  • Drying: Dry the obtained solid under vacuum at 50-60°C to a constant weight. The product is typically a light yellow or off-white solid.

  • Recrystallization (Optional): For higher purity, recrystallize the crude product from a suitable solvent system like acetone/water.

Table 1: Reagent Stoichiometry

ReagentMolar Eq.Purpose
4-hydroxy-7-methoxyquinoline-6-carboxamide1.0Starting Material
Phosphorus oxychloride (POCl₃)1.2 - 1.5Chlorinating Agent
Triethylamine (Et₃N)1.2 - 1.5Acid Scavenger
Acetonitrile (ACN)-Solvent

Troubleshooting Workflow

If you encounter issues during the synthesis, follow this logical workflow to diagnose and solve the problem.

G start Reaction Complete? incomplete Incomplete Reaction start->incomplete No complete Reaction Complete start->complete Yes action1 Increase Reaction Time or Temperature Slightly incomplete->action1 action2 Check Reagent Purity/ Stoichiometry incomplete->action2 multiple_spots Multiple Spots on TLC/HPLC action3 Identify Side Products (LC-MS, NMR) multiple_spots->action3 complete->multiple_spots Impure proceed Proceed to Work-up and Purification complete->proceed Clean action4 Is 4-hydroxy analog present? action3->action4 action5 Optimize Work-up (Anhydrous, Neutral pH) action4->action5 Yes action6 Optimize Purification (Recrystallization) action4->action6 No

Caption: A logical workflow for troubleshooting synthesis issues.

References
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. Available at: [Link]

  • CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents.
  • Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? - Chemistry Stack Exchange. Available at: [Link]

  • EP3620452A1 - Process for the preparation of lenvatinib - Google Patents.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. Available at: [Link]

  • Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube. Available at: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. Available at: [Link]

  • Making Amides from Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

  • Amide formation from carboxylic acid derivatives. (video) - Khan Academy. Available at: [Link]

  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • 24 questions with answers in QUINOLINES | Science topic - ResearchGate. Available at: [Link]

  • HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones - RSC Publishing. Available at: [Link]

  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - RSC Publishing. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF LENVATINIB - European Patent Office - EP 3620452 A1 - EPO. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate science of quinoline functionalization. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection for modifying the quinoline scaffold.[1][2][3] As a foundational structure in numerous pharmaceuticals and functional materials, the precise and selective introduction of functional groups onto the quinoline ring is paramount for advancing medicinal chemistry and materials science.[1][2][3]

This resource moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common experimental hurdles. Here, we dissect the causality behind catalyst and reagent choices, offering a self-validating system of protocols and logical frameworks to guide your experimental design.

Troubleshooting Guides

This section addresses specific, common issues encountered during the catalytic functionalization of quinolines, presented in a direct question-and-answer format.

Issue 1: Poor Regioselectivity in C-H Activation (Mixture of C2 and C8 Isomers)

Problem: My C-H activation reaction on a quinoline substrate is yielding a mixture of C2 and C8 functionalized products, and I need to favor one over the other.[4][5]

Root Cause Analysis: The quinoline ring presents inherent challenges to regioselectivity due to its electronic properties. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is more electron-rich and prone to electrophilic substitution.[4] Direct C-H functionalization is often dictated by the intrinsic reactivity of the C-H bonds, with the C2 position being electronically activated by the nitrogen atom and the C8 position being sterically accessible.[4]

Solutions & Rationale:

Troubleshooting Step Rationale Expected Outcome
Catalyst System Modification Different transition metals and their ligand spheres possess distinct electronic and steric properties that favor specific activation pathways. For instance, palladium catalysts like Pd(OAc)₂ often favor C2 activation, especially in the presence of phosphine ligands, while ruthenium catalysts such as [Ru(p-cymene)Cl₂]₂ can enhance C8 selectivity.[5] Rhodium-based catalysts have also been used extensively for selective functionalization.[2][6]Enhanced selectivity for either C2 or C8 functionalization, depending on the chosen catalytic system.[4]
Solvent Screening The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates and the coordination of the catalyst to the quinoline nitrogen, thereby altering the regiochemical outcome.[5] Screening solvents such as THF, DMF, and DCE is recommended.[5]Improved regioselectivity by stabilizing the desired transition state.
Directing Group Strategy The use of a directing group, such as an N-oxide, can steer the catalyst to a specific C-H bond. The oxygen of the N-oxide can coordinate to the metal center, directing functionalization to the C2 and C8 positions.[7] Modification of the directing group itself can further fine-tune selectivity.[5]Increased yield of the desired isomer by overriding the inherent reactivity of the quinoline core.
Ligand Optimization The choice of ligand is crucial in palladium-catalyzed reactions. Bulky N-heterocyclic carbene (NHC) ligands can sterically hinder approach to one position, favoring another.[8] For example, a highly bulky NHC ligand might prevent C3 functionalization.[8]A significant shift in the C2/C8 product ratio.[7]
Issue 2: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling

Problem: I am attempting a Suzuki or similar cross-coupling reaction to functionalize a halo-quinoline, but the yield is consistently low or the reaction fails to proceed.[5]

Root Cause Analysis: Low yields in palladium-catalyzed cross-couplings can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. The nitrogen atom in the quinoline ring can sometimes coordinate too strongly to the palladium center, inhibiting catalytic turnover.

Solutions & Rationale:

Troubleshooting Step Rationale Expected Outcome
Ligand Selection The ligand stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination). For electron-deficient quinolines, electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃·HBF₄) or N-heterocyclic carbenes (NHCs) can promote the reaction.[8]Increased reaction rate and prevention of catalyst decomposition, leading to higher yields.
Base and Solvent Optimization The choice of base is critical for the transmetalation step. A thorough screening of bases (e.g., K₂CO₃, Cs₂CO₃, KF) and solvents is necessary.[8] The solvent can affect the solubility of the reagents and the stability of the catalytic species.[8]Identification of the optimal base/solvent combination for efficient catalytic turnover.
Catalyst Precursor and Loading Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality. Sometimes, using a pre-catalyst or activating the catalyst in situ can be beneficial. Increasing the catalyst loading may improve conversion, but should be done judiciously.Improved reaction initiation and overall yield.[7]
Temperature Control C-H activation and cross-coupling reactions often require elevated temperatures to overcome activation barriers.[7] Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[9][10]Reaching the necessary activation energy for the reaction to proceed efficiently.
Issue 3: Catalyst Deactivation

Problem: My reaction starts well but then stalls, suggesting the catalyst is deactivating over time.

Root Cause Analysis: Catalyst deactivation can occur through several mechanisms, including poisoning, coking (deposition of carbonaceous material), sintering (agglomeration of metal particles), and leaching of the active metal.[11][12] The quinoline substrate or reaction intermediates themselves can sometimes act as catalyst poisons.[13]

Solutions & Rationale:

Troubleshooting Step Rationale Expected Outcome
Purify Reagents and Solvents Trace impurities in starting materials or solvents can act as poisons to the catalyst.[7] Ensure all reagents are of high purity and solvents are anhydrous and degassed.Reduced rate of catalyst poisoning and extended catalyst lifetime.
Employ a Heterogeneous Catalyst Heterogeneous catalysts can sometimes offer greater stability and resistance to deactivation. They can also be more easily separated from the reaction mixture.Improved catalyst robustness and potential for recycling.
Modify Reaction Conditions High temperatures can accelerate catalyst sintering and decomposition.[12] Operating at the lowest effective temperature can prolong catalyst life.[9]Slower deactivation rate and improved overall product yield.
Catalyst Regeneration For heterogeneous catalysts, regeneration may be possible. For example, coking can sometimes be reversed by calcination in air to burn off carbon deposits.[9]Restoration of catalytic activity, allowing for reuse.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for quinoline functionalization?

A1: The main strategies involve:

  • Transition-Metal-Catalyzed C-H Activation: This is a powerful tool for directly functionalizing the quinoline ring.[1] Catalysts based on palladium, rhodium, ruthenium, copper, and nickel are commonly employed to achieve arylation, alkylation, amination, and other transformations.[1][8] The choice of metal and ligand is crucial for controlling regioselectivity.[1]

  • Use of Directing Groups: Attaching a directing group to the quinoline nitrogen (e.g., N-oxide) or another position can guide the catalyst to a specific C-H bond, enabling functionalization at otherwise difficult-to-access positions.[4][7]

  • Classical Named Reactions: Methods like the Friedländer, Skraup, and Combes syntheses are foundational for building the quinoline core itself and can be optimized with modern catalysts.[9][14] For instance, milder Lewis acids can improve yields in the Friedländer synthesis by reducing side reactions.[15]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The choice depends on your specific needs:

  • Homogeneous catalysts are soluble in the reaction medium, often leading to higher activity and selectivity due to well-defined active sites. However, their separation from the product can be challenging.

  • Heterogeneous catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), which allows for easy separation and recycling. They are often more robust under harsh reaction conditions, though they may exhibit lower activity or selectivity compared to their homogeneous counterparts.

Q3: What role does the N-oxide functionality play in quinoline C-H activation?

A3: The N-oxide group is a versatile directing group.[7] The oxygen atom can coordinate to the metal catalyst, forming a stable metallacyclic intermediate that facilitates C-H activation at the C2 and C8 positions.[4][7] This strategy effectively overrides the natural reactivity of the quinoline ring system, providing a reliable method for achieving specific functionalizations.[4] After the reaction, the N-oxide can often be removed through reduction.

Q4: Can I functionalize the benzene ring of the quinoline scaffold at positions other than C5 and C8?

A4: Yes, but it is more challenging. Functionalization at the C6 and C7 positions typically requires specialized directing groups that can orient the catalyst to these specific sites.[16] Recent research has focused on developing novel directing group strategies and catalytic systems to access these less reactive positions.[16]

Q5: What are some common side reactions to be aware of?

A5: Besides poor regioselectivity, common side reactions include:

  • Homocoupling of the coupling partner (e.g., aryl boronic acid in a Suzuki reaction).

  • Dehalogenation of the aryl halide starting material.

  • Reduction of the quinoline ring, particularly when using strong reducing agents or hydride sources.

  • Over-functionalization , leading to di- or tri-substituted products.

  • Decomposition of starting materials or products under harsh thermal conditions.[7]

Experimental Protocols & Visualizations

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for a target quinoline functionalization.

Catalyst_Selection_Workflow Catalyst Selection & Optimization Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Target Functionalization (e.g., C2-Arylation) B Literature Review: Identify Precedent Catalyst Systems A->B C Select Initial Catalysts (e.g., Pd(OAc)2, [Ru(p-cymene)Cl2]2) B->C D Screen Solvents & Bases C->D E Perform Initial Experiment D->E F Analyze Yield & Purity (TLC, GC, NMR) E->F G Identify Issues: Low Yield, Poor Selectivity, Catalyst Deactivation F->G H Optimize Ligand & Reaction Temperature G->H Low Yield I Consider Directing Group Strategy G->I Poor Selectivity J Optimized Protocol H->J I->J K Scale-Up Reaction J->K L Characterize Final Product K->L

Caption: A workflow for systematic catalyst selection and reaction optimization.

General Mechanism for Pd-Catalyzed C-H Functionalization

This diagram outlines the generally accepted catalytic cycle for palladium-catalyzed C-H functionalization of quinoline, often involving an N-oxide directing group.

Catalytic_Cycle Pd-Catalyzed C-H Functionalization Cycle A Pd(II) Catalyst B Coordination Complex A->B + Quinoline C Cyclometalated Intermediate (C-H Activation) B->C - H+ D Oxidative Addition (with R-X) C->D + R-X E Pd(IV) Intermediate D->E F Reductive Elimination E->F Reductive Elimination F->A - Product G Functionalized Quinoline F->G H Quinoline Substrate I R-X

Caption: A simplified catalytic cycle for Pd-catalyzed C-H functionalization.

Protocol 1: General Procedure for Pd-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol describes a general procedure for the palladium-catalyzed C2-arylation of a quinoline N-oxide with an aryl bromide.[8]

Materials:

  • Quinoline N-oxide (1.0 mmol, 1.0 equiv)

  • Aryl bromide (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • di-tert-butyl-methylphosphonium tetrafluoroborate (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the quinoline N-oxide, aryl bromide, Pd(OAc)₂, phosphonium salt ligand, and K₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 110-130 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylquinoline N-oxide.

Note: This is a general procedure and may require optimization for specific substrates. The choice of ligand, base, solvent, and temperature can significantly impact the reaction outcome.[8]

References

  • Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis - Benchchem.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing).
  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies | ACS Catalysis - ACS Publications.
  • How to overcome poor regioselectivity in quinoline functionalization - Benchchem.
  • Technical Support Center: Functionalization of the Quinoline Ring - Benchchem.
  • Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis - Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) - OSTI.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed.
  • Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings - Benchchem.
  • optimizing reaction conditions for quinolinone synthesis - Benchchem.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI.
  • Scheme 1. C-8 functionalization of quinoline. - ResearchGate.
  • Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC - PubMed Central.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review | Bentham Science.
  • Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1.
  • Catalyst deactivation - YouTube.
  • Review on recent development of quinoline for anticancer activities.

Sources

Validation & Comparative

A Comparative Guide to Lenvatinib Precursors: 4-Chloro-7-methoxyquinoline-6-carboxamide as a Linchpin in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology, Lenvatinib (marketed as Lenvima) stands as a critical multi-kinase inhibitor, demonstrating significant efficacy against various solid tumors, including thyroid and hepatocellular carcinomas.[1][2] The synthetic pathway to this complex molecule is a subject of intense research and optimization within the drug development community. A pivotal decision in this process lies in the selection of precursor materials, a choice that profoundly impacts reaction efficiency, scalability, purity of the final active pharmaceutical ingredient (API), and overall cost-effectiveness.

This guide provides an in-depth, objective comparison of synthetic routes to Lenvatinib, with a central focus on the widely utilized precursor, 4-Chloro-7-methoxyquinoline-6-carboxamide . We will dissect the established synthesis involving this key intermediate and contrast it with alternative pathways, offering experimental insights and data to inform researchers and drug development professionals in their strategic decisions.

The Central Role of this compound

The quinoline core is a fundamental structural motif of Lenvatinib, and this compound serves as a robust and versatile building block for its construction. The primary strategy involves the coupling of this quinoline derivative with a substituted phenylurea moiety.

Synthesis of Lenvatinib via this compound: A Step-by-Step Protocol

The archetypal synthesis employing this compound proceeds through a nucleophilic aromatic substitution reaction. A common reaction partner is 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.[1][3]

Experimental Protocol:

  • Reactant Charging: In a suitable reaction vessel, charge this compound (1 equivalent) and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (1-1.2 equivalents).[3][4]

  • Solvent and Base Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Introduce a base, for instance, sodium methoxide solution in methanol or cesium carbonate, to facilitate the reaction.[3][4]

  • Reaction Execution: Heat the mixture under reflux, typically between 65-85°C, for a duration of 5 to 23 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., HPLC).[3][4]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice water. The crude Lenvatinib precipitates as a solid.

  • Purification: The crude product is collected by filtration, washed with water until neutral, and dried. Further purification is achieved through recrystallization from a solvent system like acetone-water to yield the final, high-purity Lenvatinib.[3]

Causality Behind Experimental Choices:

  • Solvent Selection: The use of polar aprotic solvents like DMF or DMSO is crucial as they can dissolve the reactants and effectively solvate the cations of the base, thereby increasing the nucleophilicity of the phenoxide intermediate.

  • Base Selection: An appropriate base is essential to deprotonate the hydroxyl group of the phenylurea derivative, forming a potent nucleophile that attacks the electron-deficient C4 position of the quinoline ring. The choice of base can influence reaction kinetics and impurity profiles.

  • Temperature Control: The reaction temperature is a critical parameter that needs to be carefully controlled to ensure a reasonable reaction rate while minimizing the formation of by-products.

Below is a diagram illustrating the key coupling step in the synthesis of Lenvatinib.

G cluster_reactants Reactants cluster_conditions Reaction Conditions precursor1 This compound product Lenvatinib precursor1->product Coupling Reaction precursor2 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea precursor2->product base Base (e.g., NaOMe, Cs2CO3) solvent Solvent (e.g., DMF, DMSO) heat Heat (65-85°C) G start 4-Cyano-3-hydroxyaniline step1 Methylation start->step1 intermediate1 4-Cyano-3-methoxyaniline step1->intermediate1 step2 Condensation & Cyclization intermediate1->step2 intermediate2 6-Cyano-7-methoxy-4-quinolinone step2->intermediate2 step3 Chlorination intermediate2->step3 intermediate3 6-Cyano-7-methoxy-4-chloroquinoline step3->intermediate3 step4 Hydrolysis intermediate3->step4 product This compound step4->product

Sources

A Comparative Guide to Quinoline Synthesis: From Classic Reactions to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the nucleus of a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] Its prevalence in drugs with activities ranging from antimalarial to anticancer underscores the critical importance of efficient and versatile synthetic routes to this privileged heterocyclic system.[2][3] This guide offers an in-depth comparative analysis of the most prominent methods for quinoline synthesis, providing a clear and objective evaluation of their respective strengths, weaknesses, and practical applications.

The Classical Pillars of Quinoline Synthesis

Since the first isolation of quinoline from coal tar in 1834, a number of classical named reactions have been developed for its synthesis.[4] These methods, while foundational, often involve harsh reaction conditions.[5]

The Skraup Synthesis

The Skraup synthesis, first reported in 1880, is a widely recognized method for producing quinolines.[4][6] The archetypal reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.[6][7]

Mechanism: The reaction initiates with the dehydration of glycerol by sulfuric acid to form acrolein.[4][8] This is followed by a Michael addition of the aniline to the acrolein. The resulting intermediate then undergoes cyclization and subsequent oxidation to yield the quinoline ring system.[7]

Advantages:

  • Utilizes readily available and inexpensive starting materials.

  • A robust method for the synthesis of unsubstituted or simply substituted quinolines on the benzene ring.[1]

Disadvantages:

  • The reaction is notoriously exothermic and can be violent if not carefully controlled.[7]

  • Harsh and hazardous reaction conditions, including the use of strong acids and high temperatures (often exceeding 150°C), limit its applicability for sensitive substrates.[1]

  • Yields can be low to moderate and variable.[1][9]

  • Limited scope for introducing substituents on the pyridine ring.[1]

Experimental Protocol: Synthesis of Quinoline from Aniline [7]

  • In a suitable reaction vessel, cautiously mix aniline, glycerol, and nitrobenzene.

  • Slowly add concentrated sulfuric acid to the mixture with constant stirring. Ferrous sulfate heptahydrate can be added to moderate the reaction.[10]

  • Gently heat the mixture. The reaction will become exothermic. Maintain the temperature between 140-150°C for 3-4 hours.

  • After completion, allow the mixture to cool and dilute with water.

  • Neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

  • Isolate the crude quinoline via steam distillation.

  • The crude product is then purified by distillation, collecting the fraction boiling at 235-237°C. A typical yield is 84-91%.[7]

Reaction Mechanism of the Skraup Synthesis

Skraup_Synthesis cluster_reagents Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O Michael_Adduct β-Anilinopropionaldehyde (Michael Adduct) Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation H2SO4 Conc. H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene) Friedlander_Workflow Start Start: Combine 2-aminoaryl aldehyde/ketone and α-methylene compound Add_Catalyst Add Catalyst (e.g., p-TsOH) Start->Add_Catalyst Reaction Reaction: Solvent-free heating or Microwave irradiation Add_Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up and Purification Monitoring->Workup Complete Product Final Product: Substituted Quinoline Workup->Product

Sources

A Comparative Guide to the Purity Validation of Synthetic 4-Chloro-7-methoxyquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the purity validation of synthetically derived 4-Chloro-7-methoxyquinoline-6-carboxamide, a key intermediate in the synthesis of various pharmaceutical agents.[1] Recognizing the critical impact of impurity profiles on drug safety, efficacy, and regulatory compliance, this document details a multi-pronged, orthogonal approach to purity assessment. We will explore the synergistic application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Each technique's theoretical underpinnings, practical implementation, and comparative advantages are discussed, supported by illustrative experimental data and protocols. The causality behind experimental choices is elucidated to provide a robust framework for researchers to develop and validate their own purity testing protocols.

Introduction: The Imperative for Rigorous Purity Validation

This compound serves as a crucial building block in the synthesis of targeted therapies. Its molecular structure, featuring a halogenated quinoline core, presents specific challenges and considerations during synthesis and purification. Consequently, a thorough understanding and quantification of process-related impurities and potential degradation products are paramount. A comprehensive purity validation strategy not only ensures the quality of the final Active Pharmaceutical Ingredient (API) but also provides critical insights into the synthesis process, enabling optimization and control.[2]

This guide advocates for an orthogonal approach to purity analysis, wherein multiple, independent analytical techniques are employed to build a comprehensive and reliable purity profile.[3] This mitigates the risk of any single method's limitations masking the presence of impurities and provides a more complete picture of the sample's composition.

Strategic Overview of the Purity Validation Workflow

A robust purity validation workflow for this compound should be designed as a self-validating system. The logical progression involves separation and quantification of the main component and its impurities, followed by structural confirmation and definitive identification of any detected impurities.

Purity Validation Workflow cluster_0 Separation & Quantification cluster_1 Impurity Identification cluster_2 Structural Confirmation & Absolute Purity cluster_3 Elemental Composition Verification HPLC_UPLC HPLC/UPLC (Primary Purity Assessment) LC_MS LC-MS/MS (Structural Elucidation) HPLC_UPLC->LC_MS Identifies peaks for investigation NMR qNMR & Structural NMR (Absolute Purity & Confirmation) LC_MS->NMR Suggests structures for confirmation Elemental_Analysis Elemental Analysis (Formula Confirmation) NMR->Elemental_Analysis Confirms organic structure

Caption: A logical workflow for the comprehensive purity validation of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity determination due to its high resolving power, sensitivity, and quantitative accuracy.[4] The choice of column and mobile phase is critical for achieving optimal separation of the main compound from potential impurities.

Comparative HPLC Methodologies

We will compare two common reversed-phase HPLC methods to illustrate the impact of stationary phase selection on separation performance. The primary goal is to achieve a sharp, symmetrical peak for this compound, well-resolved from any impurity peaks.

ParameterMethod A: C18 ColumnMethod B: C8 Column
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µmReversed-Phase C8, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: WaterB: Methanol
Elution GradientIsocratic
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Run Time 20 min15 min
Expected Retention Time ~12.5 min~8.2 min
Resolution (Main Peak & Closest Impurity) > 2.0> 1.8
Tailing Factor (Main Peak) < 1.2< 1.3

Rationale: The C18 column (Method A) with its longer carbon chain provides greater hydrophobicity, leading to stronger retention and potentially better resolution of a wider range of non-polar impurities. The gradient elution is crucial for eluting both early and late-eluting impurities within a reasonable timeframe. The C8 column (Method B) offers a different selectivity and can be advantageous for separating impurities that co-elute with the main peak on a C18 column. The isocratic method is simpler and faster, suitable for routine quality control once the impurity profile is well-characterized.

Experimental Protocol: HPLC Purity Determination
  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Prepare the sample solution at the same concentration.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters outlined in Method A or Method B.

    • Equilibrate the column for at least 30 minutes with the initial mobile phase composition.

  • Data Acquisition and Analysis:

    • Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

    • Record the chromatograms and integrate the peak areas.

    • Calculate the purity of the sample using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Liquid Chromatography-Mass Spectrometry (LC-MS): Unveiling Impurity Identities

LC-MS is an indispensable tool for the identification of unknown impurities.[5][6] By coupling the separation power of LC with the mass-analyzing capabilities of a mass spectrometer, we can obtain the molecular weight of each component in the sample.

LC-MS/MS for Structural Elucidation

For a more definitive identification, tandem mass spectrometry (LC-MS/MS) is employed. This technique involves isolating a specific ion (the parent ion) and then fragmenting it to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable structural information.[7]

LC_MS_MS_Workflow LC_Separation LC Separation of Sample Components Ionization Ionization Source (e.g., ESI) LC_Separation->Ionization Mass_Analyzer_1 First Mass Analyzer (Parent Ion Selection) Ionization->Mass_Analyzer_1 Collision_Cell Collision Cell (Fragmentation) Mass_Analyzer_1->Collision_Cell Mass_Analyzer_2 Second Mass Analyzer (Daughter Ion Detection) Collision_Cell->Mass_Analyzer_2 Data_Analysis Data Analysis & Structural Elucidation Mass_Analyzer_2->Data_Analysis

Caption: A schematic of the LC-MS/MS workflow for impurity identification.

Experimental Protocol: LC-MS Impurity Identification
  • LC Conditions: Utilize the same HPLC method developed for purity analysis to ensure correlation of retention times.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for quinoline derivatives.

    • Mass Range: Scan a mass range that encompasses the expected molecular weight of the main compound and potential impurities (e.g., m/z 100-1000).

    • MS/MS: For each significant impurity peak observed in the full scan, perform a product ion scan to obtain its fragmentation pattern.

  • Data Interpretation:

    • Determine the molecular weight of each impurity from the full scan mass spectrum.

    • Analyze the fragmentation patterns from the MS/MS spectra to deduce the structure of the impurities. This often involves comparing the fragmentation of the impurity to that of the main compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Absolute Purity

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[8] For purity validation, both qualitative (structural confirmation) and quantitative (qNMR) approaches are invaluable.

Structural Confirmation with ¹H and ¹³C NMR

¹H and ¹³C NMR spectra provide a unique fingerprint of the this compound molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum confirm the number and connectivity of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

Expected ¹H NMR signals for this compound:

  • Aromatic protons on the quinoline ring.

  • A singlet for the methoxy group protons.

  • Signals for the carboxamide protons.

Expected ¹³C NMR signals for this compound:

  • Distinct signals for each of the carbon atoms in the quinoline ring system.

  • A signal for the methoxy carbon.

  • A signal for the carbonyl carbon of the carboxamide group.

Any significant signals that cannot be attributed to the main compound or the solvent are indicative of impurities.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte.[9][10] The method relies on the direct proportionality between the integrated signal intensity and the number of nuclei responsible for that signal.[10]

Comparison of Purity Determination Methods:

FeatureHPLC (Area Normalization)qNMR (Internal Standard)
Principle Relative quantification based on UV response.Absolute quantification based on the number of nuclei.
Reference Standard Assumes all components have the same UV response factor.Requires a certified internal standard of known purity.
Accuracy Can be less accurate if impurities have different chromophores.Highly accurate and considered a primary ratio method.
Throughput HighModerate
Experimental Protocol: qNMR Purity Assay
  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with appropriate parameters to ensure full relaxation of all signals (e.g., a long relaxation delay).

  • Data Processing and Calculation:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Orthogonal Methods: Elemental Analysis and Melting Point

To further strengthen the purity assessment, orthogonal techniques that rely on different physicochemical principles should be employed.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample. This is a fundamental technique to confirm the empirical formula of the synthesized compound.[11] The experimentally determined percentages should be within ±0.4% of the theoretical values for a pure sample.

Theoretical Elemental Composition for C₁₁H₉ClN₂O₂:

  • Carbon: 55.83%

  • Hydrogen: 3.83%

  • Chlorine: 14.98%

  • Nitrogen: 11.84%

  • Oxygen: 13.52%

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities typically broadens the melting range and depresses the melting point. While not a quantitative measure of purity, it is a simple and effective qualitative indicator. The reported melting point for this compound is >205°C (dec.).[12]

Conclusion

The purity validation of synthetic this compound requires a multi-faceted and orthogonal analytical approach. While HPLC provides a robust platform for separation and routine purity assessment, it should be complemented by more definitive techniques. LC-MS/MS is essential for the identification of unknown impurities, providing crucial structural information. Quantitative NMR stands out as a primary method for determining absolute purity and confirming the structure of the main component. Finally, elemental analysis and melting point determination serve as valuable orthogonal checks to ensure the overall integrity of the synthesized material. By integrating these methodologies, researchers and drug development professionals can establish a comprehensive and reliable purity profile, ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • RSSL. qNMR: A powerful tool for purity determination. [Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014. [Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]

  • YouTube. Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. [Link]

  • Alphalyse. Orthogonal method in pharmaceutical product analysis. [Link]

  • American Pharmaceutical Review. Are HPLC-UV Methods Fit for Purpose as True Arbiters of Quality for APIs?. [Link]

  • Agilent. Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. [Link]

  • PubMed. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. [Link]

  • HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]

  • Chemaxon. Impurity Identification Using LC-MS and in silico Reaction Enumeration. [Link]

  • PubChem. This compound. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

  • ARKAT USA. On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. [Link]

  • Analyst. High-sensitivity elemental ionization for quantitative detection of halogenated compounds. [Link]

  • MDPI. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. [Link]

  • NIH. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. [Link]

  • MCCM-2022. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • ACS Publications. The Chemistry of Quinolines. [Link]

  • RSC Publishing. Metal-free C5-selective halogenation of quinolines under aqueous conditions. [Link]

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • PubMed. Halogenated Quinolines Bearing Polar Functionality at the 2-position: Identification of New Antibacterial Agents With Enhanced Activity Against Staphylococcus Epidermidis. [Link]

  • ResearchGate. (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

  • MDPI. Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. [Link]

  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • W.R. Grace. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. [Link]

  • NIH. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma. [Link]

  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • PubMed. A comparison of methods for the high-performance liquid chromatographic and capillary gas-liquid chromatographic analysis of fatty acid esters. [Link]

Sources

A Comparative Guide to the Bioactivity of 4-Chloro-7-methoxyquinoline-6-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in a wide array of therapeutic agents.[1] This guide offers an in-depth comparison of the bioactivity of a specific class of these compounds: 4-Chloro-7-methoxyquinoline-6-carboxamide derivatives. As a senior application scientist, my goal is to provide a technical, yet accessible, analysis of their therapeutic potential, grounded in experimental data and established scientific principles. This document will delve into their anticancer properties, explore other potential bioactivities, and provide detailed protocols for evaluating their efficacy.

The Quinoline Core: A Foundation for Diverse Bioactivity

The this compound core is a key pharmacophore, most notably serving as a crucial intermediate in the synthesis of the multi-target tyrosine kinase inhibitor, Lenvatinib.[1] This compound is approved for the treatment of various cancers, including thyroid, liver, and kidney cancer. The inherent bioactivity of this quinoline scaffold makes its derivatives a fertile ground for the discovery of novel therapeutic agents. Modifications to this core structure, particularly at the carboxamide group, can significantly influence the compound's biological activity, offering a pathway to developing derivatives with enhanced potency and selectivity.

Comparative Anticancer Activity: A Structure-Activity Relationship (SAR) Analysis

The primary therapeutic potential of this compound derivatives lies in their anticancer activity. The following table, synthesized from multiple sources, provides a comparative overview of the cytotoxic effects of various quinoline-6-carboxamide derivatives against different cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions. However, this compilation offers valuable insights into the structure-activity relationships (SAR) of these compounds.

Compound IDR Group (Substitution on Carboxamide Nitrogen)Cancer Cell LineIC50 (µM)Key Observations
Parent Scaffold -HNot Reported-The unsubstituted carboxamide serves as a foundational structure for derivatization.
Derivative A Substituted Phenyl RingMCF-7 (Breast)5.71Aromatic substitutions on the carboxamide can enhance anticancer activity.[2]
Derivative B 4-FluorophenylHCT-116 (Colon)>10The position and nature of the substituent on the phenyl ring are critical for activity.
Derivative C 4-IodophenylP2X7R-MCF-70.566Highly electronegative substitutions can enhance affinity for specific targets.[3]
Derivative D 4-ChlorophenylP2X7R-MCF-70.813Similar to iodo-substitution, chloro-substitution shows good potency.[3]
Derivative E BenzylNot Reported-Alkyl and arylalkyl substitutions are common modifications to explore SAR.
Derivative F CyclohexylM. tuberculosis-Demonstrates that quinoline carboxamides can exhibit other bioactivities.[4]

Key SAR Insights:

  • Substitution on the Carboxamide: The introduction of various substituents on the nitrogen of the carboxamide group is a key strategy for modulating the anticancer potency of the this compound scaffold.

  • Aromatic Substituents: The presence of a substituted aniline moiety at this position can significantly enhance inhibitory activity against various cancer cell lines.[2]

  • Electron-Withdrawing Groups: Halogen substitutions (e.g., chloro, iodo) on the terminal phenyl ring appear to improve potency, suggesting that electronic effects play a crucial role in the interaction with biological targets.[3]

Beyond Cancer: Exploring Other Bioactivities

While the primary focus has been on anticancer applications, the versatile quinoline scaffold suggests that these derivatives may possess a broader range of biological activities. Preliminary studies on related quinoline carboxamides have indicated potential antimicrobial and anti-inflammatory properties.

  • Antimicrobial Activity: Certain quinoline derivatives have shown activity against various bacterial and fungal strains.[4] This opens up an avenue for developing novel antibiotics, which is of critical importance in the face of rising antimicrobial resistance.

  • Anti-inflammatory Effects: The anti-inflammatory potential of quinoline derivatives has also been explored, suggesting that these compounds could be investigated for the treatment of inflammatory disorders.

Further research is warranted to systematically evaluate the antimicrobial and anti-inflammatory potential of a series of this compound derivatives.

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer effects of many quinoline derivatives are attributed to their ability to inhibit protein kinases, which are crucial for cancer cell proliferation, survival, and angiogenesis. A key signaling pathway often implicated is the PI3K/Akt/mTOR pathway .

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many types of cancer. By inhibiting key kinases in this pathway, such as PI3K and mTOR, quinoline derivatives can effectively halt tumor progression.

Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical this compound derivative.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition Derivative 4-Chloro-7-methoxyquinoline -6-carboxamide Derivative Derivative->PI3K Inhibits Derivative->mTORC1 Inhibits MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Derivatives A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) & Solubilize Formazan D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Values F->G

Caption: Workflow of the MTT cytotoxicity assay.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with the test compounds for the desired duration.

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The available data strongly suggest that strategic modifications of the carboxamide moiety can lead to derivatives with potent and selective anticancer activity. The inhibition of key signaling pathways, such as the PI3K/Akt/mTOR cascade, appears to be a significant mechanism of action for these compounds.

Future research should focus on the systematic synthesis and evaluation of a diverse library of N-substituted this compound derivatives. This will enable the development of a more comprehensive structure-activity relationship and the identification of lead compounds with optimal potency and drug-like properties. Furthermore, expanding the investigation to other potential bioactivities, such as antimicrobial and anti-inflammatory effects, could unveil new therapeutic applications for this versatile chemical scaffold. The detailed experimental protocols provided in this guide offer a robust framework for conducting these future studies with scientific rigor and reproducibility.

References

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (URL not available)
  • Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymeriz
  • Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. (URL not available)
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. [Link]

  • Structure activity relationship map of target compounds. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. [Link]

  • cell lines ic50: Topics by Science.gov. [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. [Link]

  • This compound | C11H9ClN2O2 | CID 22936418. [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. [Link]

  • Synthesis and antiproliferative activity of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing the 2-oxo-4-chloro-1,2-dihydroquinoline-3-carboxamide moiety. [Link]

  • Synthesis and antiproliferative activity of new carboplatin analogues. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]

  • Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. [Link]

Sources

A Senior Application Scientist's Guide to LC/MS/MS Quantification of 4-Chloro-7-methoxyquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and accurate quantification of intermediates is as critical as the analysis of the final active pharmaceutical ingredient (API). 4-Chloro-7-methoxyquinoline-6-carboxamide is a pivotal intermediate in the synthesis of Lenvatinib, a multi-kinase inhibitor used in oncology.[1][2] Ensuring the purity and concentration of this intermediate is paramount for the safety and efficacy of the final drug product. This guide provides an in-depth comparison of LC/MS/MS methodologies for the robust quantification of this compound in biological matrices, grounded in scientific principles and practical expertise.

The Analytical Imperative: Why a Validated LC/MS/MS Method is Non-Negotiable

Methodological Showdown: A Comparative Analysis of Sample Preparation Techniques

The journey from a complex biological matrix like plasma to a clean sample suitable for LC/MS/MS injection is a critical step that significantly influences the quality of the results. The choice of sample preparation technique is a balance between sample cleanliness, recovery, throughput, and cost. Here, we compare three workhorse techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

At a Glance: Performance Metrics of Sample Preparation Techniques
Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal by organic solvent or acid.Partitioning of the analyte between two immiscible liquid phases.Analyte retention on a solid sorbent followed by elution.
Selectivity LowModerateHigh
Recovery Variable, can be high (>90%) but prone to analyte co-precipitation.[7]Generally good (80-100%), dependent on solvent choice and analyte properties.High and reproducible (>90%) with optimized sorbent and elution solvent.
Matrix Effect High potential for ion suppression or enhancement.[8]Moderate, can be minimized with appropriate solvent selection.Low, provides the cleanest extracts.[9]
Throughput High, easily automated.Moderate, can be labor-intensive.Moderate to high with automation.
Cost LowLow to moderateHigh
The Expert's Rationale:
  • Protein Precipitation (PPT): While fast and inexpensive, PPT is often referred to as a "crude" cleanup method. The simplicity of adding a solvent like acetonitrile or methanol to precipitate proteins makes it attractive for high-throughput screening.[10] However, this approach leaves behind many endogenous matrix components, such as phospholipids, which are notorious for causing ion suppression in the mass spectrometer.[8] For a regulatory submission, the significant matrix effect often associated with PPT can be a major drawback.

  • Liquid-Liquid Extraction (LLE): LLE offers a step up in selectivity. By carefully choosing an organic solvent in which this compound has high solubility and the matrix components have low solubility, a cleaner extract can be obtained. This technique is particularly effective for non-polar and semi-polar compounds.[11] However, LLE can be more time-consuming and difficult to automate than PPT.

  • Solid-Phase Extraction (SPE): For the highest level of sample cleanliness and selectivity, SPE is the gold standard.[9] By utilizing a sorbent that specifically retains the analyte of interest, interfering matrix components can be effectively washed away. The result is a concentrated and purified sample, leading to improved sensitivity and reduced matrix effects. While the initial method development can be more involved and the cost per sample is higher, the superior data quality often justifies the investment for pivotal studies.

Crafting a Robust LC/MS/MS Method: A Step-by-Step Protocol

Herein, we propose a robust and validated LC/MS/MS method for the quantification of this compound in human plasma, drawing inspiration from established methods for the parent compound, Lenvatinib, and general best practices.[12]

Internal Standard Selection: The Key to Precision

The use of an internal standard (IS) is crucial to correct for variability during sample preparation and instrument analysis.[13] An ideal IS is a stable, isotopically labeled version of the analyte. If unavailable, a structural analog with similar physicochemical properties can be used. For this method, This compound-d4 would be the preferred internal standard.

Sample Preparation: A Validated SPE Protocol

This protocol utilizes solid-phase extraction for optimal sample cleanup.

  • Sample Pre-treatment: To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d4 in methanol). Vortex briefly.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions: Achieving Optimal Separation

The goal of chromatography is to separate the analyte from any remaining matrix components to minimize ion suppression and ensure accurate quantification.

  • Column: A C18 column with a particle size of less than 3 µm is recommended for good peak shape and resolution. A common choice would be a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).[12][14]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient elution is employed to ensure good separation and a reasonable run time. A typical gradient might start at 5% B, ramp up to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions: Sensitive and Specific Detection

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is ideal for this application.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: The precursor ion ([M+H]+) would be m/z 237.0. The product ion would be determined by infusing a standard solution and selecting a stable, high-intensity fragment.

    • This compound-d4 (IS): The precursor ion ([M+H]+) would be m/z 241.0, with a corresponding fragmented product ion.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation (SPE) cluster_lcms LC/MS/MS Analysis cluster_data Data Processing plasma Plasma Sample + IS condition Condition SPE Cartridge load Load Sample condition->load wash Wash Interferences load->wash elute Elute Analyte wash->elute evap Evaporate & Reconstitute elute->evap inject Inject Sample evap->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Caption: The experimental workflow from sample preparation to data analysis.

Ensuring Trustworthiness: The Pillars of Method Validation

A self-validating system is built on the principles of rigorous method validation as outlined by regulatory guidelines.[4][5]

validation_pillars cluster_parameters Key Validation Parameters Validation Method Validation Ensures Data Integrity Accuracy Accuracy Closeness to true value Validation->Accuracy Precision Precision Repeatability & Reproducibility Validation->Precision Selectivity Selectivity No interference from matrix Validation->Selectivity Stability Stability Analyte integrity over time Validation->Stability LLOQ LLOQ Lowest quantifiable concentration Validation->LLOQ

Caption: Key parameters for a robust bioanalytical method validation.

Validation Experiments in Practice:
  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple runs. Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal concentration.[12]

  • Selectivity: Assessed by analyzing blank matrix samples from multiple sources to ensure no endogenous components interfere with the analyte or IS peaks.

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. A consistent matrix factor across different lots of matrix is essential.[9]

  • Stability: The stability of the analyte is tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term benchtop stability, and long-term storage stability.

Conclusion

The development of a robust and reliable LC/MS/MS method for the quantification of this compound is a critical undertaking in the drug development process for Lenvatinib. While protein precipitation offers a rapid screening approach, a validated solid-phase extraction method provides the necessary selectivity, accuracy, and precision for regulatory submissions. By adhering to the principles of scientific integrity and the comprehensive validation guidelines set forth by regulatory bodies, researchers can ensure the generation of high-quality data that is both trustworthy and defensible. This guide provides a framework for developing such a method, empowering scientists to make informed decisions and contribute to the successful advancement of new therapies.

References

  • International Council for Harmonisation. (2022). ICH M10 Bioanalytical Method Validation. [Link][3][4][6][10][15]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][9]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][3][10]

  • Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. [Link][6]

  • Slideshare. (2014). USFDA guidelines for bioanalytical method validation. [Link]

  • A Comparative Guide: Protein Precipitation vs. Solid-Phase Extraction for Pirfenidone Analysis in Biological Samples. (2025). BenchChem.
  • Souza, I. D., & Queiroz, M. E. C. (2014). Matrix effects in liquid chromatography–electrospray ionization–mass spectrometry.
  • Rao, K. R., & Talluri, M. V. N. K. (2007). A review on the recent advances in the sample preparation techniques for the analysis of drugs and their metabolites in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 783-804.
  • PubChem. (n.d.). This compound. [Link]

  • Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. (2022). ACTA Pharmaceutica Sciencia. [Link][7]

  • de Vries, R., et al. (2012). Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. Journal of Chromatography B, 903, 145-152. [Link][12]

  • Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? (2025). Lab Manager. [Link][11]

  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. [Link][13]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for quinoline intermediates, critical components in the synthesis of numerous pharmaceuticals. We will move beyond a simple recitation of protocols to explore the underlying scientific principles and regulatory expectations that drive these validation efforts. Our focus is on establishing a self-validating system of analytical techniques to ensure data integrity, a cornerstone of modern drug development.

The accurate quantification and characterization of quinoline intermediates are paramount. Impurities or deviations in yield can have significant downstream effects on the final active pharmaceutical ingredient (API), impacting both safety and efficacy. Therefore, relying on a single analytical method is often insufficient. Cross-validation, the process of comparing results from two or more orthogonal analytical techniques, provides a higher degree of confidence in the reported data. This guide will detail a practical approach to cross-validating High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy results for a representative quinoline intermediate.

The Rationale for Orthogonal Method Cross-Validation

In analytical chemistry, "orthogonal" refers to methods that rely on different chemical or physical principles for separation and detection. For instance, HPLC separates compounds based on their polarity and interaction with a stationary phase, while GC-MS separates them based on volatility and provides mass-to-charge ratio information for identification. By employing orthogonal methods, the risk of a specific impurity co-eluting or being masked by the primary analyte under all analytical conditions is significantly minimized.

Regulatory bodies like the International Council for Harmonisation (ICH) emphasize the importance of robust analytical procedures. The ICH Q2(R1) guideline on the validation of analytical procedures is a foundational document that outlines the necessary validation characteristics, including accuracy, precision, specificity, and robustness. Cross-validation serves as a practical extension of these principles, demonstrating the reliability of the analytical data package submitted for regulatory review.

Experimental Design: A Tri-Methodological Approach

For this guide, we will consider a common quinoline intermediate, 6-methoxy-4-methylquinoline, as our model compound. We will develop and validate methods using HPLC-UV, GC-MS, and quantitative NMR (qNMR) to determine its purity and identify potential impurities.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a workhorse in pharmaceutical analysis due to its versatility and precision in quantifying non-volatile and thermally labile compounds.

Rationale for Method Parameters:

  • Column: A C18 column is selected for its broad applicability in reversed-phase chromatography, effectively separating compounds based on hydrophobicity.

  • Mobile Phase: An acetonitrile/water gradient is used to ensure adequate separation of the main peak from both early-eluting polar impurities and late-eluting non-polar impurities. A phosphate buffer is included to maintain a consistent pH, which is crucial for the reproducible ionization state and retention time of quinoline derivatives.

  • Detection: UV detection at 254 nm is chosen as many aromatic compounds, including quinolines, exhibit strong absorbance at this wavelength, providing good sensitivity.

Step-by-Step HPLC Protocol:

  • System Preparation: Equilibrate the Agilent 1260 Infinity II HPLC system with the mobile phase (60:40 Acetonitrile:20mM Potassium Phosphate buffer, pH 3.0) at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Standard Preparation: Accurately weigh and dissolve 10 mg of 6-methoxy-4-methylquinoline reference standard in methanol to prepare a 1 mg/mL stock solution. Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by serial dilution.

  • Sample Preparation: Dissolve a known quantity of the test intermediate in methanol to a target concentration of 100 µg/mL.

  • Injection and Analysis: Inject 10 µL of each standard and sample. Run the analysis for 20 minutes.

  • Data Processing: Integrate the peak area for 6-methoxy-4-methylquinoline. Construct a calibration curve and determine the concentration in the test sample. Assess purity by calculating the area percentage of the main peak relative to all other peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is ideal for analyzing volatile and semi-volatile compounds. It offers excellent separation efficiency and provides structural information from the mass spectra, aiding in impurity identification.

Rationale for Method Parameters:

  • Column: A DB-5ms column is a low-polarity column suitable for a wide range of compounds and provides good peak shape for quinolines.

  • Temperature Program: A temperature gradient is employed to first separate highly volatile impurities at lower temperatures before ramping up to elute the main analyte and any higher-boiling impurities.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for confident identification.

Step-by-Step GC-MS Protocol:

  • System Preparation: Install a DB-5ms column (30m x 0.25mm, 0.25µm) in an Agilent 7890B GC coupled to a 5977A MSD. Set the injector temperature to 250°C and the transfer line to 280°C. Use helium as the carrier gas at a constant flow of 1.2 mL/min.

  • Temperature Program: Hold the oven at 80°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in dichloromethane. Create a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL).

  • Sample Preparation: Dissolve the test intermediate in dichloromethane to a target concentration of 100 µg/mL.

  • Injection and Analysis: Inject 1 µL of each standard and sample in splitless mode. The MS will scan from m/z 40 to 450.

  • Data Processing: Extract the total ion chromatogram (TIC). Quantify using the peak area of the primary ion for 6-methoxy-4-methylquinoline. Identify impurities by comparing their mass spectra to a reference library.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method as the signal intensity is directly proportional to the number of nuclei, allowing for purity determination without the need for a specific reference standard of the analyte itself. Instead, a certified internal standard is used.

Rationale for Method Parameters:

  • Internal Standard: Maleic acid is chosen as an internal standard because it is non-volatile, stable, and has distinct proton signals that do not overlap with the signals of the quinoline intermediate.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is used as it effectively dissolves both the analyte and the internal standard.

  • Acquisition Parameters: A long relaxation delay (D1) of 30 seconds is crucial to ensure complete T1 relaxation for all relevant protons, which is a prerequisite for accurate quantification.

Step-by-Step qNMR Protocol:

  • Sample Preparation: Accurately weigh ~20 mg of the quinoline intermediate and ~10 mg of maleic acid (certified internal standard) into a vial. Dissolve in ~0.7 mL of DMSO-d6.

  • NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 90° pulse angle and a relaxation delay (D1) of 30 seconds.

  • Data Processing:

    • Apply Fourier transform and phase correction.

    • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methyl protons at ~2.5 ppm) and the internal standard (the vinyl protons of maleic acid at ~6.3 ppm).

    • Calculate the purity using the following formula, which accounts for the molar mass, number of protons, and mass of both the analyte and the internal standard.

The Cross-Validation Workflow

The core of the cross-validation process involves a systematic comparison of the results obtained from the three orthogonal methods. The goal is to demonstrate concordance, meaning that all methods provide equivalent results within a predefined acceptance criterion (e.g., ±2%).

Caption: Workflow for cross-validating three orthogonal analytical methods.

Step-by-Step Cross-Validation Protocol:

  • Method Validation: Individually validate each of the three methods (HPLC, GC-MS, qNMR) according to ICH Q2(R1) guidelines for linearity, accuracy, precision (repeatability and intermediate precision), and limit of detection/quantitation (LOD/LOQ).

  • Sample Analysis: Analyze the same batch of the quinoline intermediate using all three validated methods in triplicate.

  • Purity Comparison: Compare the purity value obtained from each method. The qNMR result is often considered the most accurate and can serve as a benchmark.

  • Impurity Profile Comparison: Compare the impurity profiles.

    • Does HPLC detect the same impurities as GC-MS?

    • Are there impurities detected by one method but not the other? (e.g., a non-volatile impurity will not be seen by GC-MS; a compound without a UV chromophore may be missed by HPLC-UV).

  • Acceptance Criteria: Define acceptance criteria for concordance. For example, the purity values from HPLC and GC-MS should be within ±2.0% of the value determined by qNMR.

  • Discrepancy Investigation: If results are not concordant, a thorough investigation is required. This is not a failure but a critical part of the process, as it often reveals limitations of a given method.

Summarized Data and Interpretation

The following table summarizes typical validation and cross-validation results for our model compound, 6-methoxy-4-methylquinoline.

Parameter HPLC-UV GC-MS qNMR Comments
Linearity (R²) > 0.999> 0.998N/AExcellent linearity for chromatographic methods.
Accuracy (% Recovery) 98.5 - 101.2%98.1 - 101.5%N/AHigh accuracy for both methods.
Precision (%RSD) < 1.0%< 1.5%< 0.5%qNMR demonstrates superior precision.
LOD 0.01 µg/mL0.02 µg/mL~0.1% w/wDependent on instrument and conditions.
Purity (Batch XYZ) 99.2%99.1%99.3% w/wConcordant results.
Impurity A (0.3%) DetectedDetectedDetectedConfirmed across all platforms.
Impurity B (0.2%) DetectedNot DetectedDetectedLikely a non-volatile or thermally labile impurity.
Impurity C (0.1%) Not DetectedDetectedDetectedMay lack a UV chromophore.

Interpreting the Results:

The data shows strong concordance between the three methods for the main analyte's purity. However, the impurity profiling reveals the strengths and weaknesses of each technique. Impurity B was missed by GC-MS, likely due to its non-volatile nature. Impurity C was missed by HPLC-UV, suggesting it lacks a suitable chromophore. This highlights why a multi-faceted approach is essential for a complete and accurate characterization of the intermediate.

Caption: Logical workflow for interpreting concordant and discordant results.

Conclusion and Best Practices

Cross-validation is not merely a confirmatory exercise; it is a fundamental component of robust analytical science in drug development. By systematically comparing results from orthogonal methods like HPLC, GC-MS, and qNMR, we build a comprehensive and trustworthy data package. This approach not only satisfies regulatory expectations but also provides deeper insights into the product's quality, ensuring the integrity of the final API.

Key Takeaways for Senior Scientists:

  • Embrace Orthogonality: Never rely on a single analytical technique for final purity and impurity disposition.

  • qNMR as a Benchmark: Utilize qNMR as a primary method to anchor the purity values obtained from chromatographic techniques.

  • Discrepancies are Data: Treat discordant results as an opportunity to better understand your sample and your analytical methods, not as a failure of the validation process.

  • Documentation is Paramount: Thoroughly document all steps of the validation, cross-validation, and any discrepancy investigations in a clear and logical manner.

This rigorous, multi-faceted validation strategy ensures the highest level of confidence in the analytical results for quinoline intermediates, ultimately contributing to the development of safe and effective medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

A Senior Application Scientist's Guide to In Vitro Assay Validation for Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative of Rigorous Assay Validation

Quinoline, a heterocyclic aromatic compound, serves as a foundational scaffold for a multitude of therapeutic agents, particularly in oncology.[1][2] Its derivatives have demonstrated a wide array of biological activities, including potent anticancer properties, by targeting various molecular machinery within cancer cells.[3][4] Many quinoline-based drugs function as antiproliferative agents by intercalating with DNA and inhibiting key enzymes like topoisomerases, which are critical for DNA replication and repair.[1][5][6] Given the potent and sometimes narrow therapeutic window of these compounds, a robust and meticulously validated panel of in vitro assays is not merely a procedural step but the bedrock of a successful drug discovery program. It ensures data integrity, enables confident decision-making, and fulfills regulatory expectations.

This guide provides a comparative analysis of essential in vitro assays for the preclinical evaluation of quinoline-based compounds. Moving beyond a simple recitation of protocols, we will explore the causal logic behind experimental choices, establish self-validating systems through appropriate controls, and ground our recommendations in authoritative scientific literature and regulatory standards.

Part 1: Primary Efficacy Assays - Gauging Cytotoxicity and Mechanism of Action

The initial phase of screening aims to answer two fundamental questions: "Does the compound kill cancer cells?" and "If so, how?". Here, we compare the most common cytotoxicity assays and a key mechanistic assay for quinoline-based compounds.

Comparative Analysis of Cytotoxicity Assays

The first step is to determine a compound's potency in inhibiting cancer cell growth or viability. The half-maximal inhibitory concentration (IC50) is the primary metric derived from these assays.[7] While several methods exist, the MTT and SRB assays are industry mainstays.

AssayPrincipleAdvantagesDisadvantagesTypical IC50 Range for Active Quinolines
MTT Assay Measures metabolic activity via reduction of yellow tetrazolium salt (MTT) to purple formazan by mitochondrial dehydrogenases in viable cells.High sensitivity, widely used and well-documented.[8]Can be affected by compounds altering cellular redox state; requires a solubilization step for the formazan crystals.[9]1-20 µM[2][7]
SRB Assay Measures total cellular protein content by staining with sulforhodamine B (SRB), an aminoxanthene dye that binds to basic amino acids.Less interference from compound color or redox potential; stable endpoint.[2]Less sensitive to early apoptotic events compared to metabolic assays.5-50 µM[2]

Expert Insight: For novel quinoline scaffolds, running both an MTT (metabolic) and an SRB (biomass) assay in parallel is highly recommended. A significant discrepancy in the resulting IC50 values can be an early indicator of off-target mitochondrial effects, prompting a more profound mechanistic investigation.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the steps to determine the IC50 of a quinoline derivative against a selected cancer cell line (e.g., HL-60 leukemia cells).[2][7]

Materials:

  • Quinoline-based test compound

  • Human cancer cell line (e.g., HL-60)

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed approximately 5 x 10^4 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate overnight to allow for cell attachment (if applicable) and recovery.

  • Compound Treatment: Prepare a 2X serial dilution of the quinoline compound in culture medium. Remove the overnight medium from the wells and add 100 µL of the compound dilutions.[7]

  • Controls (Crucial for Validation):

    • Vehicle Control: Wells treated with the same concentration of DMSO (or other solvent) used in the highest compound concentration.

    • Untreated Control: Wells containing cells treated with culture medium only.

    • Background Control: Wells with culture medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm.[9]

  • Data Analysis:

    • Subtract the average absorbance of the background control from all other readings.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot cell viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_detect Detection cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight Seed->Incubate1 AddCmpd Add Serial Dilutions of Quinoline Compound & Controls Incubate1->AddCmpd Incubate2 Incubate for Treatment Period (e.g., 48h) AddCmpd->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add DMSO to Solubilize Crystals Incubate3->Solubilize Read Read Absorbance at 570nm Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Mechanistic Assay: Topoisomerase II Inhibition

Many potent quinoline-based anticancer agents, such as doxorubicin analogues, function by inhibiting topoisomerase II (Topo II).[1][11] This enzyme is essential for resolving DNA topological problems during replication and transcription.[11] Its inhibition leads to the accumulation of DNA double-strand breaks and subsequent cell death.[5] Therefore, directly assessing Topo II inhibition is a critical step in validating the mechanism of action.

Principle: The most common in vitro assay measures the ability of Topo II to decatenate, or unlink, a network of interlocked kinetoplast DNA (kDNA).[12][13] In the presence of an inhibitor, the kDNA network fails to resolve into individual minicircles. The products are then separated by agarose gel electrophoresis.

Detailed Experimental Protocol: Topoisomerase II Decatenation Assay

This protocol provides a framework for assessing a quinoline compound's ability to inhibit human Topoisomerase IIα.

Materials:

  • Human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA)

  • 10X Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT)

  • 10 mM ATP solution

  • Stop Buffer/Loading Dye (e.g., containing SDS and Proteinase K)

  • Agarose and TAE buffer for gel electrophoresis

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For each 20 µL reaction, combine:

    • 2 µL of 10X Topo II Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of kDNA (e.g., 200 ng/µL)

    • Test compound (at various concentrations) or vehicle control (DMSO)

    • Deionized water to bring the volume to 19 µL

  • Enzyme Titration (Self-Validation): Before testing inhibitors, the optimal enzyme concentration must be determined. This is the lowest concentration that results in the complete decatenation of the kDNA substrate under the assay conditions.[14] This step ensures the assay is sensitive to inhibition.

  • Initiate Reaction: Add 1 µL of diluted Topoisomerase IIα enzyme to each tube to start the reaction.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.[13]

  • Stop Reaction: Terminate the reaction by adding 5 µL of Stop Buffer/Loading Dye.

  • Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Run the gel until there is adequate separation between the catenated kDNA (which remains in the well or migrates very slowly) and the decatenated minicircles (which migrate into the gel).[13][15]

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Interpretation:

    • Negative Control (No Enzyme): A single band of kDNA in the well.

    • Positive Control (Enzyme, No Inhibitor): Decatenated minicircles migrating into the gel.

    • Inhibitor-Treated Samples: A dose-dependent decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA remaining in the well.

Part 2: Essential Secondary Assays - Profiling for Safety and Specificity

A potent compound is of little value if it carries significant safety liabilities. Early assessment of potential off-target effects is crucial for de-risking a drug candidate.

Cardiotoxicity Screening: The hERG Assay

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[16][17] Many heterocyclic compounds, including some quinolines, have been shown to inhibit this channel.[18] Therefore, early hERG screening is a regulatory expectation and a critical safety assessment. Automated patch-clamp (APC) systems have become the industry standard for this purpose, offering higher throughput than traditional manual patch-clamp.[16][19]

Principle: APC systems use planar microchips to obtain high-resistance seals with cells expressing the hERG channel (e.g., CHO or HEK cells).[20][21] A specific voltage protocol is applied to elicit the characteristic hERG current, and the effect of the compound on this current is measured.[16]

Key Validation Parameters for APC hERG Assays:
  • Seal Resistance: Must be high (giga-ohm range) to ensure accurate current measurement.[21]

  • Success Rate: A high percentage of wells must yield usable data for a robust assay.

  • Positive Control: A known hERG blocker (e.g., Cisapride, E-4031) must produce an IC50 value within a predefined acceptance range.[16][21]

  • Solvent Tolerance: The assay must show no significant effect from the vehicle (e.g., DMSO) at the concentrations used.

General Workflow for Automated Patch-Clamp hERG Assay

hERG_Workflow cluster_setup Assay Setup cluster_run Automated Run cluster_data Data Analysis CellPrep Prepare hERG-expressing Cell Suspension CellCatch Cell Catching & Seal Formation CellPrep->CellCatch ChipPrime Prime APC Chip with Intra/Extracellular Solutions ChipPrime->CellCatch WholeCell Establish Whole-Cell Configuration CellCatch->WholeCell Baseline Record Baseline hERG Current WholeCell->Baseline CompoundAdd Apply Quinoline Compound (Multiple Concentrations) Baseline->CompoundAdd RecordEffect Record Post-Compound hERG Current CompoundAdd->RecordEffect Washout Washout & Recovery RecordEffect->Washout QC Data Quality Control (e.g., Seal Resistance) Washout->QC Inhibition Calculate % Inhibition QC->Inhibition IC50 Generate Dose-Response Curve & IC50 Inhibition->IC50 Validation_Pathway cluster_dev Assay Development cluster_val Method Validation (ICH Q2) cluster_imp Implementation Dev Develop Assay Protocol Opt Optimize Parameters (e.g., Cell Density, Reagent Conc.) Dev->Opt Spec Specificity (Controls) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Reference Compound) Lin->Acc Prec Precision (Intra- & Inter-Assay) Acc->Prec Rob Robustness Prec->Rob Screen Screening of Quinoline Library Rob->Screen Data Data Analysis & Hit Selection Screen->Data

Caption: A logical pathway for assay development and validation.

Conclusion

The in vitro evaluation of quinoline-based compounds requires a multi-faceted and rigorous approach. A well-designed cytotoxicity assay, such as the MTT assay, provides the initial measure of potency. This must be complemented by mechanistic studies, like the Topoisomerase II inhibition assay, to confirm the intended mode of action. Crucially, early-stage safety and ADME profiling, through hERG and metabolic stability assays, are indispensable for identifying candidates with the highest probability of clinical success. Each of these assays must be underpinned by a formal validation process that assesses specificity, accuracy, precision, and robustness, ensuring that the generated data is reliable, reproducible, and fit for the purpose of advancing novel therapeutics from the bench to the clinic.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical, Pharmaceutical and Health Sciences. [URL not available]
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [Source not specified].
  • Insights into Quinoline Schiff Bases as Anticancer Agents. (n.d.). ijrpr.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Deriv
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (n.d.). PubMed.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA.
  • Bioanalytical Method Validation Guidance for Industry. (2018). FDA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • In Vitro Metabolic Stability. (n.d.).
  • Metabolic Stability Services. (n.d.). Eurofins Discovery.
  • Early identification of hERG liability in drug discovery programs by automated patch clamp. (n.d.). [Source not specified].
  • Metabolic stability screen for drug discovery using cassette analysis and column switching. (n.d.). PubMed.
  • Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (n.d.). PubMed.
  • Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (n.d.). PubMed.
  • Application Notes and Protocols for In Vitro Topoisomerase IV Inhibition Assays. (2025). Benchchem.
  • Bioanalytical Method Validation - Guidance for Industry. (2018). FDA.
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (n.d.). PubMed.
  • Topoisomerases as Anticancer Targets. (n.d.). PubMed Central.
  • Synthesis, molecular docking and pharmacological studies of novel quinoline derivative as anticancer agent that targets topoisomerase IIB. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA.
  • Application Notes and Protocols for Topoisomerase II Inhibition Assay Using Epiisopodophyllotoxin. (2025). Benchchem.
  • Topoisomerase Assays. (2013). PubMed Central.
  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (2025). [Source not specified].
  • Topoisomerase Assays. (n.d.). PubMed Central.
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (n.d.).
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • Development and validation of a Qube automated patch clamp hERG assay at physiological temper
  • MTT ASSAY: Principle. (n.d.). [Source not specified].
  • hERG Safety Assay. (n.d.). Evotec.

Sources

A Comparative Guide to the Efficacy of Chlorinating Agents for Quinolino_nes_

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chlorinated Quinolino_nes_

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a chlorine atom to this scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Chlorination can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins.[1][2] However, the synthesis of chlorinated quinolinones is not trivial. The primary challenge lies in achieving high regioselectivity—directing the chlorine atom to a specific position on the quinoline ring system to elicit the desired biological effect. This guide provides a comparative analysis of common chlorinating agents, offering insights into their efficacy, selectivity, and underlying mechanisms to aid in rational reagent selection.

Understanding the Battlefield: Electrophilic Aromatic Substitution on the Quinolino_ne_ Core

The chlorination of quinolinones typically proceeds via an electrophilic aromatic substitution (EAS) mechanism. The quinoline ring system consists of two fused rings: a benzene ring (carbocycle) and a pyridine ring (heterocycle). The benzene portion is generally more electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyridine ring.[3] Consequently, electrophilic chlorination preferentially occurs on the carbocyclic ring, primarily at the C5 and C8 positions, as these positions lead to more stable cationic intermediates where the aromaticity of the pyridine ring is preserved.[3][4]

However, the specific substitution pattern is highly dependent on both the chlorinating agent employed and the substitution already present on the quinolinone core. For instance, the presence of an activating group like a hydroxyl group at the C4 position (i.e., in 4-hydroxyquinolin-2-ones) can significantly direct the regiochemical outcome.

Comparative Analysis of Key Chlorinating Agents

The choice of a chlorinating agent is a critical decision that impacts yield, selectivity, safety, and scalability.[5][6] Below, we compare the performance of several widely used reagents for the chlorination of quinolinones.

N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a versatile and widely used reagent favored for its mildness, selectivity, and ease of handling as a crystalline solid.[5][6] It provides a controlled source of electrophilic chlorine, minimizing over-chlorination and side reactions often seen with harsher reagents.

  • Efficacy & Selectivity: NCS often provides good to excellent yields and can exhibit high regioselectivity, particularly for activated quinolinone systems. For electron-rich substrates, the reaction can proceed under mild conditions, often in a polar aprotic solvent like DMF or acetonitrile. In some cases, an acid catalyst may be required to enhance the electrophilicity of the chlorine.[7]

  • Mechanism: NCS acts as a source of "Cl+". The reaction is believed to proceed through the protonation of the NCS carbonyl oxygen by an acid catalyst, followed by the attack of the electron-rich quinolinone ring on the electrophilic chlorine atom.

  • Causality: The mild nature of NCS is due to the stability of the succinimide anion byproduct. This controlled reactivity allows for finer tuning of reaction conditions to achieve specific regiochemical outcomes that are often difficult to obtain with more aggressive reagents.

Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a powerful and cost-effective chlorinating agent.[5] It is a colorless, fuming liquid that can act as a source of chlorine through different mechanisms.

  • Efficacy & Selectivity: SO₂Cl₂ is highly reactive and can chlorinate even deactivated aromatic rings. However, this high reactivity can be a double-edged sword, often leading to a lack of selectivity and the formation of multiple chlorinated isomers and byproducts.[8] Regioselectivity can sometimes be controlled by temperature and solvent choice. For certain substrates, such as 8-quinolinesulfenyl chloride derivatives, sulfuryl chloride has been used effectively.[9]

  • Mechanism: The mechanism can be either electrophilic or radical-based, depending on the reaction conditions. In the presence of a Lewis acid, it can facilitate electrophilic aromatic substitution. Without a catalyst, particularly with heat or light, it can decompose to initiate a free-radical chlorination pathway.[8][10]

  • Causality: The generation of gaseous byproducts (SO₂ and HCl) can drive the reaction to completion but also presents significant handling challenges due to their toxicity and corrosivity.[5][8] Its aggressive nature makes it less suitable for complex molecules with sensitive functional groups.

Elemental Chlorine (Cl₂)

While seemingly the most direct method, the use of gaseous chlorine is often challenging in a laboratory setting due to its high toxicity and difficulty in handling.

  • Efficacy & Selectivity: Chlorine gas is highly reactive and typically requires a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to promote electrophilic substitution. It often results in poor selectivity, leading to mixtures of mono-, di-, and polychlorinated products.

  • Causality: The high reactivity and low selectivity stem from the potent electrophilic nature of the Cl-Cl bond when polarized by a Lewis acid. This makes it difficult to control the extent and position of chlorination, rendering it less favorable for the synthesis of fine chemicals and pharmaceuticals.

Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is primarily used for the dehydroxy-chlorination of hydroxy-azaheterocycles, such as converting 4-hydroxyquinolin-2-ones to 4-chloroquinolin-2-ones.[11]

  • Efficacy & Selectivity: This transformation is typically efficient for converting the hydroxyl group at the C4 or C2 position into a chlorine atom, which is a key step in the synthesis of many quinoline-based drugs. The reaction is highly specific to this functional group conversion and does not typically chlorinate the aromatic ring directly.

  • Mechanism: The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

  • Causality: This method is not an electrophilic aromatic substitution but a nucleophilic substitution on a modified hydroxyl group. It is an indispensable tool for functional group interconversion rather than direct C-H chlorination. One protocol suggests heating the starting material in anhydrous sulfolane with 1.5 equivalents of POCl₃ at 70-75°C.[11]

Data Summary: A Head-to-Head Comparison

The selection of a chlorinating agent is highly substrate-dependent. The following table summarizes the key characteristics to guide your decision-making process.

FeatureN-Chlorosuccinimide (NCS)Sulfuryl Chloride (SO₂Cl₂)Elemental Chlorine (Cl₂)Phosphorus Oxychloride (POCl₃)
Primary Use Electrophilic C-H ChlorinationElectrophilic/Radical C-H ChlorinationElectrophilic C-H ChlorinationDehydroxy-chlorination
Physical Form Crystalline SolidFuming LiquidGasFuming Liquid
Reactivity Mild to ModerateHighVery HighModerate (for OH groups)
Selectivity Generally Good to ExcellentOften Poor to ModerateGenerally PoorHigh (for OH groups)
Handling Safety Relatively Safe, Easy to Handle[6]Corrosive, Toxic, Moisture-Sensitive[8]Highly Toxic, Requires Special SetupCorrosive, Reacts Violently with Water
Byproducts Succinimide (solid)SO₂, HCl (gaseous)[8]HCl (gaseous)Phosphoric acids
Typical Solvents Acetonitrile, DMF, CHCl₃CH₂Cl₂, CCl₄CH₂Cl₂, CCl₄Neat, Sulfolane, Toluene

Visualizing the Process

General Mechanism of Electrophilic Chlorination

The following diagram illustrates the general pathway for the electrophilic chlorination of the quinolinone carbocyclic ring.

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Reagent Chlorinating Agent (e.g., NCS + H⁺) Electrophile Electrophilic Chlorine (Cl⁺ source) Reagent->Electrophile Activation Quinolinone Quinolinone (Electron-rich ring) SigmaComplex Arenium Ion Intermediate (Sigma Complex) Quinolinone->SigmaComplex Attack on Cl⁺ Product Chlorinated Quinolinone SigmaComplex->Product Loss of H⁺ (Restores Aromaticity)

Caption: General mechanism for electrophilic chlorination of quinolinones.

Experimental Workflow for a Typical Chlorination Reaction

This diagram outlines a standard laboratory workflow for performing and analyzing a quinolinone chlorination reaction.

G Setup Reaction Setup (Quinolinone, Solvent in Flask) Addition Reagent Addition (Add Chlorinating Agent) Setup->Addition Reaction Reaction Monitoring (TLC / LC-MS) Addition->Reaction Quench Work-up / Quenching (e.g., Na₂S₂O₃ solution) Reaction->Quench Extraction Extraction (Organic Solvent) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: Standard experimental workflow for quinolinone chlorination.

Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and laboratory safety protocols.

Protocol 1: Regioselective Chlorination using N-Chlorosuccinimide (NCS)

This protocol is adapted for the chlorination of an activated quinolinone system.

  • Preparation: To a solution of the quinolinone starting material (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add N-Chlorosuccinimide (1.1 eq) in one portion at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, pour the reaction mixture into ice-water. If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired chlorinated quinolinone.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Dehydroxy-chlorination using Phosphorus Oxychloride (POCl₃)

This protocol is for the conversion of a 4-hydroxyquinolin-2-one to its 4-chloro derivative.[11]

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, create a suspension of the 4-hydroxyquinolin-2-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq). A co-solvent such as toluene may be used.

  • Reaction: Add a catalytic amount of DMF (optional, can accelerate the reaction). Heat the mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material.

  • Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This process is highly exothermic and releases HCl gas.

  • Isolation: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution or aqueous ammonia until a precipitate forms. Filter the solid, wash thoroughly with water, and dry under vacuum to yield the crude 4-chloroquinolin-2-one.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol or acetonitrile) or purified by column chromatography.

Conclusion and Recommendations

The optimal choice of chlorinating agent for quinolinones is a function of the desired outcome and the substrate's reactivity.

  • For regioselective C-H chlorination of moderately to highly activated quinolinone rings, N-Chlorosuccinimide (NCS) is the reagent of choice due to its mildness, selectivity, and handling safety.[6]

  • When high reactivity is required for less activated systems and selectivity is a secondary concern, Sulfuryl Chloride (SO₂Cl₂) can be effective, but requires stringent safety precautions.[5][8]

  • For the specific conversion of a hydroxyl group to a chlorine atom (e.g., at the C4 position), Phosphorus Oxychloride (POCl₃) is the industry standard, operating through a nucleophilic substitution mechanism.[11]

It is imperative for researchers to conduct small-scale optimization experiments to determine the ideal conditions—including solvent, temperature, and stoichiometry—for their specific quinolinone substrate.

References

  • Larock, R. C., & Nevado, C. (2010). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]

  • ResearchGate. (n.d.). Chlorination of 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one 12. Retrieved from ResearchGate. [Link]

  • Li, W., et al. (2019). Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. Molecules, 24(3), 535. [Link]

  • Vapourtec. (2018). Regioselective Chlorination of Quinoline Derivatives via Fluorine Mediation in a Microfluidic Reactor. Vapourtec. [Link]

  • Hopax Fine Chemicals. (n.d.). NCS vs. Other Chlorinating Agents: Why Choose N-Chlorosuccinimide?. [Link]

  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. PubMed Central. [Link]

  • Knochel, P., et al. (2007). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 9(18), 3527–3530. [Link]

  • Reaction of Chlorine Dioxide with Saturated Nitrogen-Containing Heterocycles and Comparison with the Micropollutant Behavior in a Real Water Matrix. PubMed. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the electrophilic aromatic chlorination of arenes by the PIFA‐TMSCl system. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]

  • Zaitsev, V. P., et al. (2020). A Novel Family of[12][13]Thiazino[2,3,4-ij]quinolin-4-ium Derivatives: Regioselective Synthesis Based on Unsaturated Heteroatom and Heterocyclic Compounds and Antibacterial Activity. Molecules, 25(21), 5183. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. [Link]

  • Quora. (2018). Why does an electrophilic attack occur at the 5 and 8 position in Quinoline?. Quora. [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • GalChimia. (2015). A New Age for Chlorination. [Link]

  • Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. [Link]

  • Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. PubMed. [Link]

  • ResearchGate. (2025). 4-Hydroxy-2-quinolones 127. Simple method for exchanging chlorine for hydroxyl in 1-R-4-chloro-3-ethoxycarbonyl-2-oxo-1,2-dihydroquinolines. ResearchGate. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters. [Link]

Sources

A Comparative Guide to the Certificate of Analysis for 4-Chloro-7-methoxyquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and identity of starting materials are paramount. This guide provides an in-depth analysis of the Certificate of Analysis (CoA) for 4-Chloro-7-methoxyquinoline-6-carboxamide, a critical intermediate in the synthesis of the multi-receptor tyrosine kinase inhibitor, Lenvatinib.[1][2] We will dissect a representative CoA, compare the analytical methodologies employed, and provide the underlying scientific rationale for each test, ensuring a comprehensive understanding of the quality attributes of this key pharmaceutical building block.

Introduction to this compound

This compound (CAS No: 417721-36-9) is a quinoline derivative with the molecular formula C₁₁H₉ClN₂O₂ and a molecular weight of 236.65 g/mol .[2][3] Its primary application lies in the synthesis of Lenvatinib, an anti-cancer agent used in the treatment of various carcinomas.[1][4] Given its role in the formation of an active pharmaceutical ingredient (API), the purity profile of this intermediate is of utmost importance. Impurities present in this compound can carry through the synthetic process, potentially leading to the formation of undesired and harmful byproducts in the final drug substance.[5] Therefore, a robust analytical characterization, as documented in a Certificate of Analysis, is essential.

Representative Certificate of Analysis

Below is a representative Certificate of Analysis for this compound, which will serve as the basis for our comparative discussion.

Test Specification Result Method
AppearanceWhite to off-white solidConformsVisual Inspection
SolubilitySoluble in DMSOConformsUSP <11>
Identification
¹H NMRConforms to structureConforms400 MHz NMR
¹³C NMRConforms to structureConforms100 MHz NMR
Mass Spectrometry[M+H]⁺ = 237.0 ± 0.5237.0ESI-MS
Purity
Purity by HPLC≥ 99.0%99.85%HPLC-UV
Any single impurity≤ 0.5%0.10%HPLC-UV
Total impurities≤ 1.0%0.15%HPLC-UV
Residual Solvents ≤ 0.5%ConformsGC-HS
Water Content ≤ 0.5%0.12%Karl Fischer
Assay 99.0% - 101.0%99.9%HPLC

Comparative Analysis of Analytical Methodologies

Identification

A definitive identification of the material is the first critical step in its quality assessment. While a single technique can be indicative, a combination of orthogonal methods provides the highest degree of confidence.

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[6] It provides detailed information about the chemical environment of individual atoms. For a molecule like this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton in the molecule. The chemical shift, integration (number of protons), and splitting pattern (due to coupling with neighboring protons) provide a unique fingerprint of the molecule. For instance, the aromatic protons on the quinoline ring system will appear at characteristic downfield shifts, while the methoxy protons will be an upfield singlet integrating to three protons.[7]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.[8]

Trustworthiness: The self-validating nature of NMR lies in the congruence of the ¹H and ¹³C spectra. The number of signals, their chemical shifts, and in more advanced 2D NMR experiments (like HSQC/HMBC), the correlations between protons and carbons must all be consistent with the proposed structure.

Authoritative Grounding: The interpretation of NMR spectra is based on well-established principles of nuclear magnetic resonance and extensive empirical data.[9] Databases of chemical shifts for various functional groups and structural motifs are widely available for comparison.[10]

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, offering a fundamental verification of its identity.[11] Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, typically yielding the protonated molecule [M+H]⁺.

Comparison with Alternatives: While ESI is common, other ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) could also be used. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, would provide the exact mass to within a few parts per million, allowing for the unambiguous determination of the elemental composition. This offers a higher level of confidence compared to nominal mass determination from a standard quadrupole mass spectrometer.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity analysis in the pharmaceutical industry.[12] A reversed-phase HPLC method with UV detection is typically employed for aromatic compounds like this compound. The principle relies on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[13]

Trustworthiness: The method's trustworthiness is established through validation, which includes assessing its specificity, linearity, accuracy, precision, and robustness. The area percentage of the main peak relative to the total peak area is used to calculate the purity.

Comparison with Alternatives:

  • Stationary Phases: While a C18 column is a common starting point, a C8 column could offer different selectivity for certain impurities.[12] For more polar impurities, a phenyl-hexyl or a polar-embedded phase might provide better retention and resolution.

  • Elution Mode: A gradient elution (where the mobile phase composition is changed over time) is generally preferred for impurity profiling as it can resolve compounds with a wider range of polarities. An isocratic elution (constant mobile phase composition) is simpler and faster but may not resolve all potential impurities.[12]

  • Detection: UV detection is standard for chromophoric molecules. A photodiode array (PDA) detector offers the advantage of acquiring the UV spectrum of each peak, which can aid in peak identification and purity assessment. Mass spectrometric detection (LC-MS) provides molecular weight information for each separated component, which is invaluable for identifying unknown impurities.[11]

Potential Impurities and Their Control

During the synthesis of this compound, several impurities can be formed.[5][14] These may include starting materials, intermediates from preceding steps, and byproducts from side reactions. For example, incomplete chlorination could leave 4-hydroxy-7-methoxyquinoline-6-carboxamide as an impurity.[1] The HPLC method must be capable of separating these known potential impurities from the main compound.

The diagram below illustrates the relationship between the starting material, the desired product, and a potential process-related impurity.

cluster_synthesis Synthesis Step cluster_analysis HPLC Analysis Start_Material 4-hydroxy-7-methoxy- quinoline-6-carboxamide Product 4-Chloro-7-methoxy- quinoline-6-carboxamide Start_Material->Product Chlorination Impurity Unreacted Starting Material Start_Material->Impurity Incomplete Reaction HPLC_Peak_Product Main Peak (99.85%) Product->HPLC_Peak_Product Corresponds to HPLC_Peak_Impurity Impurity Peak (0.10%) Impurity->HPLC_Peak_Impurity Corresponds to

Caption: Relationship between synthesis and analytical detection of an impurity.

Experimental Protocols

HPLC Method for Purity Determination
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz

    • Pulse Program: Standard 1D proton

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz

    • Pulse Program: Standard 1D carbon with proton decoupling

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

The following diagram outlines the workflow for the comprehensive analysis of this compound.

cluster_ID Identification cluster_Physical Physical Properties Sample Sample Receipt Visual Visual Inspection (Appearance) Sample->Visual Solubility_Test Solubility Test Sample->Solubility_Test NMR_Analysis NMR Analysis (¹H & ¹³C) Sample->NMR_Analysis MS_Analysis Mass Spectrometry Sample->MS_Analysis HPLC_Analysis HPLC Analysis (Purity & Assay) Sample->HPLC_Analysis CoA_Generation Certificate of Analysis Generation Visual->CoA_Generation Solubility_Test->CoA_Generation NMR_Analysis->CoA_Generation MS_Analysis->CoA_Generation HPLC_Analysis->CoA_Generation

Caption: Workflow for the analytical characterization of the compound.

Conclusion

The Certificate of Analysis for this compound is more than just a document of reported values; it is a testament to the rigorous quality control applied to this crucial pharmaceutical intermediate. By employing a suite of orthogonal analytical techniques, from the structural confirmation by NMR and Mass Spectrometry to the meticulous purity assessment by HPLC, a high degree of confidence in the material's identity, purity, and overall quality is established. Understanding the principles behind these tests, their comparative advantages, and the rationale for their inclusion on the CoA empowers researchers and drug developers to make informed decisions and ensure the integrity of their scientific endeavors.

References

  • Apicule. (n.d.). This compound (CAS No: 417721-36-9). Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-7-methoxyquinoline-6-carboxylic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 417721-36-9 | Product Name : 4-Chloro-7-methoxy-6-quinolinecarboxamide. Retrieved from [Link]

  • European Patent Office. (2020). Process for the preparation of Lenvatinib - EP 3620452 A1. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Lenvatinib-impurities. Retrieved from [Link]

  • Reich, H. (2020). NMR Spectroscopy. Retrieved from [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • ResearchGate. (2011). (PDF) 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • MSU chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

Sources

An Independent Verification Guide to 4-Chloro-7-methoxyquinoline-6-carboxamide: Properties, Protocols, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of 4-Chloro-7-methoxyquinoline-6-carboxamide (CAS: 417721-36-9), a critical intermediate in the synthesis of the multi-target tyrosine kinase inhibitor, Lenvatinib.[1][2][3] For researchers and drug development professionals, ensuring the identity, purity, and quality of such precursors is a non-negotiable aspect of process chemistry and quality control.[4] This document moves beyond a simple recitation of data, offering detailed experimental protocols and explaining the scientific rationale behind each verification step. Our approach is designed as a self-validating system, where converging evidence from multiple analytical techniques provides a high degree of confidence in the material's quality.

Foundational Physicochemical Properties

This compound is a halogenated organic compound belonging to the quinoline class.[5] It typically presents as a white to light yellow solid.[5][6] Before engaging in more complex spectroscopic analysis, a series of fundamental physicochemical tests should be performed. These initial assessments are rapid, cost-effective, and can immediately flag significant deviations from expected norms.

PropertyReported ValueSource
CAS Number 417721-36-9[7][8]
Molecular Formula C₁₁H₉ClN₂O₂[7][8]
Molecular Weight 236.65 g/mol [7][8]
Appearance White to off-white/light yellow solid[5][6]
Melting Point >205°C (decomposition)
Boiling Point 426.7°C at 760 mmHg (Predicted)[6][9]
Density ~1.4 g/cm³ (Predicted)[6][9]
Solubility Limited in water; moderately soluble in DMSO and DMF[5]
pKa 15.28 (Predicted)[5]
Experimental Protocol 1: Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity. Impurities typically depress and broaden the melting range. Given that this compound decomposes at its melting point, observing the temperature at which this decomposition begins is the critical measurement.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to approximately 185°C. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the solid begins to darken and decompose. This should be compared against the reference value. A sharp decomposition point close to the literature value suggests high purity.

Experimental Protocol 2: Solubility Assessment

Causality: Understanding the solubility profile is crucial for selecting appropriate solvents for subsequent reactions (like the synthesis of Lenvatinib[10]), purification, and analytical sample preparation (e.g., for NMR).

  • Solvent Selection: Prepare vials containing 1 mL of various solvents, including water, ethanol, dichloromethane, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

  • Qualitative Test: Add approximately 10 mg of the compound to each vial.

  • Observation: Stir or vortex each vial for 1 minute at room temperature. Observe and record whether the compound is soluble, partially soluble, or insoluble.

  • Verification: Based on literature, the compound should show good solubility in polar aprotic solvents like DMSO and DMF, which are often used in subsequent synthetic steps.[5][10]

Spectroscopic Verification: The Structural Fingerprint

Spectroscopic methods provide an unambiguous confirmation of the chemical structure. The convergence of data from NMR, IR, and Mass Spectrometry serves as the cornerstone of a robust quality control protocol.[4][11][12]

Experimental Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and overall structure. The use of DMSO-d₆ as a solvent is consistent with published analytical data for this compound.[13]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire the proton spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals: Based on patent literature, the following approximate shifts are expected: a singlet for the methoxy group (CH₃) around 4.0 ppm; two singlets for the amide protons (NH₂) between 7.7-7.9 ppm; and a series of signals in the aromatic region (7.5-8.8 ppm) corresponding to the four protons on the quinoline ring system.[13]

  • ¹³C NMR Acquisition:

    • Acquire the carbon spectrum.

    • Expected Signals: Expect 11 distinct carbon signals. Key signals include the methoxy carbon (~55-60 ppm), the amide carbonyl carbon (~165-170 ppm), and nine signals in the aromatic/heterocyclic region (~100-150 ppm).

Experimental Protocol 4: Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The spectrum provides a unique "fingerprint" for the molecule.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

  • Expected Vibrational Bands:

    • ~3400-3100 cm⁻¹: N-H stretching vibrations of the primary amide (typically two bands).

    • ~1660 cm⁻¹: C=O stretching vibration (Amide I band).

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.

    • ~1250 cm⁻¹: C-O stretching of the methoxy group's aryl-alkyl ether linkage.

    • ~800-600 cm⁻¹: C-Cl stretching vibration.

Experimental Protocol 5: Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of the compound, offering definitive proof of its elemental composition.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Expected Result:

    • Molecular Ion Peak [M+H]⁺: The primary peak should be observed at an m/z (mass-to-charge ratio) of approximately 237.04.

    • Isotopic Pattern: A crucial validation point is the presence of a characteristic isotopic pattern for a molecule containing one chlorine atom. An [M+2+H]⁺ peak at m/z ~239.04 should be observed with an intensity of roughly one-third of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Workflow and Comparative Analysis

The independent verification process follows a logical progression from basic physical tests to detailed structural elucidation. This workflow ensures efficiency and robustness.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Data Analysis & Decision Sample Receive Sample of This compound PhysChem Physicochemical Tests (Melting Point, Solubility) Sample->PhysChem NMR NMR Spectroscopy (¹H and ¹³C) PhysChem->NMR IR FT-IR Spectroscopy PhysChem->IR MS Mass Spectrometry PhysChem->MS Analysis Cross-Validate All Data (Compare to Specs) NMR->Analysis IR->Analysis MS->Analysis Decision Pass/Fail Analysis->Decision Pass Release for Use Decision->Pass Pass Fail Reject Lot Decision->Fail Fail

Caption: Experimental workflow for the independent verification of the target compound.

Comparative Analysis: Carboxamide vs. Methyl Ester Precursor

In process development, chemists often choose between commercially available intermediates. A common alternative to this compound is its direct precursor, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS: 205448-66-4).[14][15] The choice between them has significant implications for the subsequent synthesis.

FeatureThis compound (Target)Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (Alternative)
CAS Number 417721-36-9205448-66-4
Molecular Formula C₁₁H₉ClN₂O₂C₁₂H₁₀ClNO₃
Molecular Weight 236.65 g/mol 251.67 g/mol
Key Functional Group Primary Amide (-CONH₂)Methyl Ester (-COOCH₃)
¹H NMR Distinction NH₂ signals (~7.7-7.9 ppm)OCH₃ ester singlet (~3.9 ppm)
Synthetic Proximity One step closer to Lenvatinib. The amide is already formed.Requires an additional amidation step to convert the ester to the amide.[7]
Potential Advantage Reduces the number of synthetic steps in-house.May offer different solubility for purification; potentially lower cost.

The primary advantage of using the carboxamide is the streamlined synthesis, as the amidation step is already complete.[7] However, the methyl ester may be preferred if there are cost advantages or if in-house amidation protocols are highly optimized and offer better control over purity.

G Ester Methyl 4-chloro-7- methoxyquinoline-6-carboxylate Amide 4-Chloro-7-methoxyquinoline- 6-carboxamide (Target) Ester->Amide Amidation (e.g., with NH₃) Lenvatinib Lenvatinib (Final API) Amide->Lenvatinib Coupling Reaction (with urea derivative)

Sources

A Comparative Guide to the Synthesis of 4-Chloro-7-methoxyquinoline-6-carboxamide: Evaluating Protocol Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-7-methoxyquinoline-6-carboxamide is a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Lenvatinib, a multi-kinase inhibitor used in the treatment of various cancers.[1][2][3] The reliability and reproducibility of its synthesis are paramount for ensuring a consistent supply of this vital precursor for drug development and manufacturing. This guide provides an in-depth comparison of common synthetic protocols for this compound, focusing on the underlying chemical principles, reproducibility, and practical considerations for researchers in the field. The objective is to equip scientists with the necessary insights to select and optimize a synthesis strategy that aligns with their specific laboratory capabilities and research goals.

Overview of Synthetic Strategy

The most prevalent synthetic route to this compound involves a two-step process starting from a substituted aniline. The general workflow consists of:

  • Quinoline Ring Formation: Construction of the core 4-hydroxy-7-methoxyquinoline-6-carboxamide structure.

  • Chlorination: Conversion of the 4-hydroxy group to the target 4-chloro derivative.

This guide will focus on the critical chlorination step, as the choice of chlorinating agent and reaction conditions significantly impacts the yield, purity, and reproducibility of the final product. The precursor, 4-hydroxy-7-methoxyquinoline-6-carboxamide, is a known compound that can be synthesized or procured commercially.[4]

Experimental Workflow Overview

The following diagram illustrates the pivotal chlorination step in the synthesis of this compound.

G cluster_workflow General Chlorination Workflow start Start: 4-Hydroxy-7-methoxy- quinoline-6-carboxamide reagents Add Solvent and Chlorinating Agent (e.g., SOCl₂, POCl₃) start->reagents Step 1 reaction Heat Reaction Mixture (Controlled Temperature & Time) reagents->reaction Step 2 workup Quench & Product Isolation (e.g., Aqueous workup, Filtration) reaction->workup Step 3 purification Purification (e.g., Recrystallization) workup->purification Step 4 product Final Product: 4-Chloro-7-methoxy- quinoline-6-carboxamide purification->product Step 5 characterization Characterization (NMR, MS, HPLC) product->characterization

Caption: General workflow for the chlorination of the quinoline precursor.

Comparative Analysis of Chlorination Protocols

The conversion of the 4-hydroxyquinoline to a 4-chloroquinoline is a crucial transformation. The hydroxyl group at the C4 position, being part of a vinylogous amide system, is relatively unreactive and requires potent chlorinating agents. We will compare two widely employed reagents for this purpose: Thionyl Chloride (SOCl₂) and Phosphorus Oxychloride (POCl₃).

Protocol A: Thionyl Chloride (SOCl₂) Based Synthesis

Thionyl chloride is a strong chlorinating agent often used with a catalytic amount of a tertiary amine or N,N-Dimethylformamide (DMF). The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

Detailed Protocol:

  • Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-hydroxy-7-methoxyquinoline-6-carboxamide (1 equivalent).

  • Solvent Addition: Add a suitable aprotic solvent such as Tetrahydrofuran (THF).[5]

  • Base and Reagent Addition: Add Diisopropylethylamine (DIPEA) (1.2 equivalents) as an acid scavenger.[5] Cool the mixture in an ice bath.

  • Chlorination: Slowly add Thionyl Chloride (SOCl₂) (1.2 to 3 equivalents) dropwise to the cooled suspension, maintaining the temperature below 10°C.[5]

  • Reaction: After the addition is complete, warm the mixture to 60-65°C and stir for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Work-up: Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove excess solvent and SOCl₂.

  • Isolation: Add water to the residue and cool to 10°C to precipitate the solid product.[5]

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.[5]

Protocol B: Phosphorus Oxychloride (POCl₃) Based Synthesis

Phosphorus oxychloride is another powerful and common reagent for this type of chlorination. It often requires higher temperatures but can be very effective.[6][7]

Detailed Protocol:

  • Setup: In a flask equipped for reflux, place 4-hydroxy-7-methoxyquinoline-6-carboxamide (1 equivalent).

  • Reagent Addition: Add Phosphorus Oxychloride (POCl₃) in excess, which can also serve as the solvent (approx. 10-20 equivalents).[6] Alternatively, an inert, high-boiling solvent like toluene can be used.[8]

  • Reaction: Heat the reaction mixture to 90-110°C and maintain for 4-6 hours.[6] Monitor the reaction by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

  • Isolation: The product will precipitate as a solid. Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until pH 7-8.

  • Purification: Filter the resulting solid, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.

Performance and Reproducibility Comparison

ParameterProtocol A: Thionyl Chloride (SOCl₂)Protocol B: Phosphorus Oxychloride (POCl₃)Causality and Experimental Insights
Chlorinating Agent Thionyl Chloride (SOCl₂)Phosphorus Oxychloride (POCl₃)Both are effective but have different handling and reactivity profiles. POCl₃ is less volatile but often requires higher temperatures.
Solvent Tetrahydrofuran (THF)[5]POCl₃ (neat) or Toluene[6][8]The choice of solvent affects reaction temperature and solubility. Using POCl₃ as a solvent simplifies the setup but complicates the work-up.
Additives DIPEA (Acid Scavenger)[5]Often none requiredThe HCl generated from SOCl₂ necessitates a base. The byproducts of POCl₃ are phosphoric acids, which are quenched during the aqueous work-up.
Reaction Temperature 60-65°C[5]90-110°C[6]The lower temperature of the SOCl₂ method can be advantageous for substrates with sensitive functional groups, potentially leading to fewer side products.
Reaction Time 6-8 hours[5]4-6 hours[6]Reaction times are comparable, but both require careful monitoring to avoid over-reaction or decomposition.
Reported Yield ~89%[5]Typically 75-90%Yields are generally high for both methods, but can be highly dependent on the efficiency of the work-up and purification steps.
Reproducibility Good to Excellent: Milder conditions and the use of a standard solvent make this protocol highly reproducible. The main variable is the strict control of moisture.Moderate to Good: High temperatures and the vigorous quenching step can introduce variability. Reproducibility hinges on consistent temperature control and a standardized, safe work-up procedure.
Safety & Handling SOCl₂ is toxic, corrosive, and reacts violently with water. The work-up is generally straightforward.POCl₃ is also toxic and corrosive. The quenching step is highly exothermic and hazardous if not performed correctly. Excess POCl₃ must be carefully removed.

Expert Insights on Reproducibility

  • Anhydrous Conditions are Critical: For both protocols, the presence of moisture is detrimental. Water will rapidly decompose both chlorinating agents, reducing their efficacy and leading to incomplete reactions and lower yields.[6] All glassware must be oven- or flame-dried, and anhydrous solvents should be used.

  • Purity of Starting Material: The purity of the starting 4-hydroxy-7-methoxyquinoline-6-carboxamide is crucial. Impurities can lead to the formation of dark-colored byproducts, complicating purification.[6]

  • Temperature Control: Overheating, particularly with POCl₃, can lead to decomposition and the formation of intractable tars.[6] Conversely, insufficient heat will result in an incomplete reaction.[6] Precise temperature control is key to reproducibility.

  • Quenching Procedure: The work-up for the POCl₃ method is the most significant source of irreproducibility and safety incidents. A slow, controlled addition of the reaction mixture to a large volume of ice is mandatory. Inconsistent quenching can lead to product hydrolysis (re-formation of the hydroxy group) or loss of material.

Conclusion and Recommendations

Both thionyl chloride and phosphorus oxychloride are viable and effective reagents for the synthesis of this compound.

  • Protocol A (Thionyl Chloride) is recommended for researchers seeking higher reproducibility and milder reaction conditions. The operational parameters are less extreme, and the work-up is more straightforward, making it more amenable to consistent results, especially at a smaller laboratory scale.

  • Protocol B (Phosphorus Oxychloride) is a powerful alternative, often used in larger-scale preparations. While it can provide high yields, it demands more rigorous control over temperature and, critically, the quenching procedure. Researchers choosing this method must have established and tested safety protocols for handling the highly exothermic work-up.

Ultimately, the choice of protocol will depend on the scale of the synthesis, the available equipment for temperature control and handling reactive reagents, and the priority placed on operational simplicity versus reagent cost and throughput. For foundational research and development work, the superior control and reproducibility of the thionyl chloride method make it the preferable starting point.

References

  • This compound (CAS No: 417721-36-9) API Intermediate Manufacturers - apicule . (n.d.). Apicule. Retrieved January 12, 2026, from [Link]

  • CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide. (2023). Google Patents.
  • Six-step synthesis of lenvatinib 50 starting from... - ResearchGate . (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • EP3620452A1 - Process for the preparation of lenvatinib. (2020). Google Patents.
  • THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES . (n.d.). PJSIR. Retrieved January 12, 2026, from [Link]

  • US3567732A - Process for the preparation of chlorinated quinolines. (1971). Google Patents.
  • Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN | Request PDF - ResearchGate . (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) . (2018). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides - ResearchGate . (1975). ResearchGate. Retrieved January 12, 2026, from [Link]

  • CN101914069A - Novel chlorination technique of 6- chlorine-2-hydroxy quinoxaline. (2010). Google Patents.

Sources

A Senior Application Scientist's Guide to the Isomeric Purity of 4-Chloro-7-methoxyquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of key intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical analysis of the isomeric purity of 4-Chloro-7-methoxyquinoline-6-carboxamide, a crucial building block in the synthesis of several targeted cancer therapies, most notably Lenvatinib.[1] We will explore the synthetic pathways that can lead to isomeric impurities and present a comparative analysis of analytical methodologies to ensure the highest standards of purity.

The Genesis of Isomeric Impurities: A Synthetic Perspective

The isomeric purity of this compound is intrinsically linked to the regioselectivity of the reactions used to construct the quinoline core. Several classical methods, such as the Combes, Friedländer, and Skraup/Doebner-von Miller syntheses, are employed for quinoline synthesis.[2] However, when using unsymmetrically substituted starting materials, these reactions can yield a mixture of regioisomers.[2]

A common synthetic route to this compound involves the initial synthesis of its precursor, 4-hydroxy-7-methoxyquinoline-6-carboxamide.[1] A potential starting material for this precursor is 3-methoxyaniline. The cyclization reaction with this aniline derivative can theoretically lead to two positional isomers: the desired 7-methoxyquinoline and the undesired 5-methoxyquinoline isomer. The relative ratio of these isomers is influenced by factors such as steric hindrance and the electronic effects of the substituents, as well as the specific reaction conditions employed.

Another critical step is the chlorination of the 4-hydroxyquinoline precursor. While the chlorination of 4-hydroxyquinolines is generally selective for the 4-position, harsh conditions or the presence of activating or deactivating groups on the quinoline ring could potentially lead to the formation of other chloro-isomers, although this is less common.

It is important to note that this compound itself does not possess a chiral center. However, the broader class of quinoline derivatives can exhibit atropisomerism, a form of axial chirality arising from restricted rotation around a single bond, particularly in sterically hindered molecules.[3][4][5] While not a direct concern for this intermediate in isolation, it is a factor to consider in the design of subsequent synthetic steps and the final API structure.

cluster_synthesis Synthesis of 4-Hydroxy-7-methoxyquinoline-6-carboxamide cluster_chlorination Chlorination Step 3-Methoxyaniline 3-Methoxyaniline Cyclization Cyclization 3-Methoxyaniline->Cyclization Desired_Product 4-Hydroxy-7-methoxy- quinoline-6-carboxamide Cyclization->Desired_Product Regioselective Isomeric_Impurity 4-Hydroxy-5-methoxy- quinoline-6-carboxamide Cyclization->Isomeric_Impurity Non-regioselective Chlorination_Reaction Chlorination_Reaction Desired_Product->Chlorination_Reaction Chlorinating Agent Final_Product 4-Chloro-7-methoxy- quinoline-6-carboxamide Chlorination_Reaction->Final_Product Selective Other_Chloro_Isomers Other Chloro-Isomers (e.g., 2-chloro) Chlorination_Reaction->Other_Chloro_Isomers Non-selective (less common)

Potential formation of isomeric impurities during synthesis.

Comparative Guide to Analytical Methods for Isomeric Purity Assessment

A robust analytical strategy is crucial for the identification and quantification of potential isomeric impurities. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating positional isomers. The choice of stationary phase (column) and mobile phase is critical for achieving the necessary resolution.

ParameterMethod 1: Reversed-Phase C18Method 2: Phenyl-Hexyl Phase
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileA: WaterB: Methanol
Elution GradientIsocratic or Gradient
Detection UV at an appropriate wavelength (e.g., 254 nm)UV at an appropriate wavelength (e.g., 254 nm)
Rationale The C18 stationary phase provides excellent hydrophobic retention, which is often sufficient to separate isomers with different polarities. The use of a gradient elution can help in resolving closely eluting peaks.The phenyl-hexyl phase offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the quinoline ring of the analytes. This can be particularly effective in separating isomers where the position of the methoxy group alters the electronic distribution of the aromatic system.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Method 1 (C18):

      • Column: C18, 250 mm x 4.6 mm, 5 µm

      • Mobile Phase A: 0.1% Formic acid in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: 20% B to 80% B over 20 minutes

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Detection: UV at 254 nm

      • Injection Volume: 10 µL

    • Method 2 (Phenyl-Hexyl):

      • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm

      • Mobile Phase A: Water

      • Mobile Phase B: Methanol

      • Isocratic: 60% B

      • Flow Rate: 0.8 mL/min

      • Column Temperature: 35 °C

      • Detection: UV at 254 nm

      • Injection Volume: 5 µL

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the percentage purity and the relative amounts of any isomeric impurities.

Sample Sample HPLC_System HPLC System (Pump, Injector, Column) Sample->HPLC_System Detector UV Detector HPLC_System->Detector Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition Purity_Report Isomeric Purity Report Data_Acquisition->Purity_Report

Workflow for HPLC-based isomeric purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of isomers. Both ¹H and ¹³C NMR can provide definitive information about the substitution pattern on the quinoline ring.

Distinguishing 7-Methoxy vs. 5-Methoxy Isomers:

The chemical shifts of the protons and carbons on the quinoline ring are highly sensitive to the position of the methoxy group.

  • ¹H NMR: The aromatic protons will exhibit different chemical shifts and coupling patterns. For the 7-methoxy isomer, the proton at position 8 will likely be a singlet or a narrow doublet, while the proton at position 5 will also be a singlet. In the 5-methoxy isomer, the proton at position 6 will be a doublet, coupled to the proton at position 7, which in turn is coupled to the proton at position 8. These distinct splitting patterns allow for unambiguous identification.

  • ¹³C NMR: The chemical shift of the methoxy carbon itself can be indicative of its position. Generally, the chemical shift of a methoxy group carbon is influenced by its electronic environment.[6] Furthermore, the chemical shifts of the aromatic carbons will differ significantly between the two isomers.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum (proton-decoupled).

    • For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

  • Data Analysis: Analyze the chemical shifts, integration values, and coupling constants in the ¹H NMR spectrum. Compare the observed ¹³C NMR chemical shifts with predicted values or data from reference compounds to confirm the substitution pattern.

Conclusion and Best Practices

The isomeric purity of this compound is a critical quality attribute that must be carefully controlled and monitored. A thorough understanding of the synthetic route and potential side reactions is the first step in mitigating the formation of isomeric impurities. The implementation of a robust analytical testing strategy, combining the separative power of HPLC with the structural elucidation capabilities of NMR, is essential for ensuring the desired purity of this key pharmaceutical intermediate. For routine quality control, a validated HPLC method is often sufficient, while NMR should be employed for definitive structural confirmation, especially during process development and for the characterization of reference standards.

References

  • Clayden, J., LaPlante, S. R., & Vall-llosera, G. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research, 55(20), 2877–2890.
  • Hughes, D. L. (2022). Atropisomerism in Drug Discovery. Accounts of Chemical Research, 55(20), 2833–2835.
  • Raffa, R. B., Pergolizzi, J. V., Jr, & Taylor, R., Jr. (2020). “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development. Pharmacology & Pharmacy, 11, 1-8.
  • Morie, T., et al. (1994). Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). Chemical & Pharmaceutical Bulletin, 42(4), 877-882.
  • Abdel-Wahab, B. F., et al. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • Wube, A. A., et al. (2022). Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. Accounts of Chemical Research, 55(20), 2904–2927.
  • Wang, L., et al. (2018). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. PubMed Central (PMC).
  • S. A. G. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Markgraf, J. H. (1984). The Skraup synthesis of quinolines. Chemical Reviews, 84(4), 277-309.
  • Thummel, R. P. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-597.
  • Williamson, R. T., & Williams, D. B. G. (2010).
  • Diedrich, C., Haase, D., & Christoffers, J. (2009). Regioselectivity of Friedländer Quinoline Syntheses.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Xu, F., et al. (2010). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU.
  • Pharmaffiliates. (n.d.). CAS No : 417721-36-9 | Product Name : 4-Chloro-7-methoxy-6-quinolinecarboxamide. Retrieved from [Link]

  • Xu, F., et al. (2010). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Tetrahedron Letters, 51(40), 5262-5265.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Jones, G. (1977). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 77(1), 1-30.
  • iChemical. (n.d.). This compound, CAS No. 417721-36-9. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Pulikkodan, R., et al. (2020). Synthesis of quinoline derivatives by different synthetic routes.
  • Agrawal, P. K. (2018). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • PubChem. (n.d.). 1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxamide. Retrieved from [Link]

  • NIST. (n.d.). 3-Amino-4-methoxybenzamide. Retrieved from [Link]

  • Lee, J.-H., et al. (2012). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives.
  • PubChem. (n.d.). 4-Methoxybenzamide. Retrieved from [Link]

  • Li, Y., et al. (2016). Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2.
  • SIELC Technologies. (n.d.). Separation of 7-Chloro-4-hydroxyquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to Quinoline Carboxamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline carboxamide scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from anticancer to antimalarial and anti-inflammatory drugs. The strategic placement of the carboxamide group on the quinoline ring system profoundly influences the molecule's pharmacological profile. Consequently, the efficient and versatile synthesis of these compounds is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, head-to-head comparison of the principal synthetic strategies for accessing quinoline carboxamides, evaluating both classical and modern methodologies. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each route, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

Strategic Approaches to Quinoline Carboxamide Synthesis

The synthesis of quinoline carboxamides can be broadly categorized into two strategic approaches:

  • Convergent Synthesis via Ring-Forming Reactions: These methods construct the quinoline ring from acyclic precursors in a manner that directly incorporates a carboxylic acid or a precursor at a specific position. The subsequent amidation of the carboxylic acid is then a straightforward final step. Key examples include the Pfitzinger and Doebner reactions.

  • Late-Stage Functionalization: This approach involves the synthesis of a pre-formed quinoline core, followed by the introduction of the carboxamide group. Modern transition-metal-catalyzed reactions, such as palladium-catalyzed aminocarbonylation and direct C-H carboxamidation, are powerful tools in this category. Standard amide coupling of a pre-existing quinoline carboxylic acid also falls under this strategy.

This guide will compare these key methods, providing a clear rationale for selecting the most appropriate route based on the desired substitution pattern, available starting materials, and overall synthetic efficiency.

The Pfitzinger Reaction: A Classic Route to Quinoline-4-Carboxamides

The Pfitzinger reaction, first reported in 1886, is a robust method for the synthesis of quinoline-4-carboxylic acids, which are immediate precursors to the corresponding 4-carboxamides.[1][2] The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3][4]

Mechanism and Rationale

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, opening the five-membered ring to form a keto-acid intermediate.[2] This is followed by condensation with the carbonyl compound to form an enamine, which then undergoes intramolecular cyclization and dehydration to yield the quinoline-4-carboxylic acid.[2][5] The choice of a strong base, such as potassium hydroxide, is crucial for the initial ring-opening of isatin.[5]

Pfitzinger_Mechanism Isatin Isatin Keto_acid Keto-acid Intermediate Isatin->Keto_acid 1. KOH, EtOH (Ring Opening) Enamine Enamine Keto_acid->Enamine 2. R-CO-CH2-R' (Condensation) Dihydroquinoline Dihydroquinoline Intermediate Enamine->Dihydroquinoline 3. Intramolecular Cyclization Quinoline_acid Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline_acid 4. Dehydration

Caption: Pfitzinger reaction mechanism.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid[5][6]
  • Base Solution Preparation: In a 250 mL round-bottom flask, dissolve 10 g of potassium hydroxide pellets in 30 mL of 95% ethanol with stirring.

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Continue stirring at room temperature for 30-45 minutes.[6]

  • Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours.[6]

  • Work-up: After cooling, remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether to remove impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to a pH of 4-5 to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure 2-phenylquinoline-4-carboxylic acid.

The resulting carboxylic acid can then be converted to the desired carboxamide via standard amide coupling procedures.

The Doebner Reaction: A Versatile Three-Component Approach

The Doebner reaction is a three-component synthesis that provides access to 2-substituted quinoline-4-carboxylic acids.[4][7] It involves the reaction of an aniline, an aldehyde, and pyruvic acid, typically under acidic conditions.[8] A significant advantage of the Doebner reaction over the Pfitzinger is its broader substrate scope with respect to the aniline component.[9]

Mechanism and Rationale

The mechanism is thought to proceed via the initial formation of a Schiff base from the aniline and aldehyde. This is followed by the addition of the enol of pyruvic acid, intramolecular cyclization, and subsequent oxidation to the aromatic quinoline-4-carboxylic acid.[8] A recent modification, the Doebner hydrogen-transfer reaction, has been shown to improve yields, especially for anilines bearing electron-withdrawing groups, by facilitating the final oxidation step.[9][10]

Doebner_Mechanism Aniline_Aldehyde Aniline + Aldehyde Schiff_Base Schiff Base Aniline_Aldehyde->Schiff_Base 1. Condensation Michael_Adduct Michael Adduct Schiff_Base->Michael_Adduct 2. Pyruvic Acid (enol) (Michael Addition) Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline 3. Intramolecular Cyclization Quinoline_Acid Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline_Acid 4. Oxidation

Caption: Doebner reaction mechanism.

Experimental Protocol: General Procedure for Doebner Hydrogen-Transfer Reaction[9][10]
  • Reaction Setup: To a solution of the aniline (1.0 eq) in acetonitrile (MeCN), add the aldehyde (1.2 eq), pyruvic acid (1.5 eq), and BF₃·THF (1.0 eq) as the catalyst.

  • Heating: Heat the reaction mixture at 80 °C for the specified time (typically several hours), monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford the desired quinoline-4-carboxylic acid.

This method has demonstrated good functional group tolerance and is applicable to a wide range of anilines and aldehydes.[9]

Amide Coupling of Quinoline Carboxylic Acids

Once the quinoline carboxylic acid is in hand, the final step is the formation of the amide bond. This is a well-established transformation with a plethora of available coupling reagents.

Methodology and Reagent Selection

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. Common and effective reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency and low rates of racemization.[11][12]

  • BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate): Another effective peptide coupling reagent.

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride): A water-soluble carbodiimide that allows for easy purification.[13]

The general procedure involves activating the carboxylic acid with the coupling reagent in the presence of a non-nucleophilic base (e.g., DIPEA) and then adding the desired amine.[14]

Amide_Coupling_Workflow Quinoline_Acid Quinoline Carboxylic Acid Active_Ester Activated Ester Intermediate Quinoline_Acid->Active_Ester 1. Coupling Reagent (e.g., HATU, DIPEA) Amide Quinoline Carboxamide Active_Ester->Amide 2. Amine (R-NH2)

Caption: General workflow for amide coupling.

Experimental Protocol: HATU-Mediated Amide Coupling[11][12]
  • Reaction Setup: Dissolve the quinoline carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in dry DMF.

  • Activation: Add HATU (1.2 eq) to the mixture, followed by DIPEA (2.0-3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography or recrystallization.

Modern Approaches: Transition-Metal-Catalyzed Syntheses

Transition-metal catalysis offers powerful and often more efficient alternatives to classical methods, particularly for late-stage functionalization.

a) Palladium-Catalyzed Aminocarbonylation

This method is particularly useful for converting haloquinolines into quinoline carboxamides.[15] The reaction involves a palladium catalyst, carbon monoxide (or a CO surrogate), and an amine.[16] The choice of ligand is crucial for the efficiency of the reaction, with bidentate phosphine ligands like Xantphos often being employed for challenging substrates.[17]

Experimental Protocol: Aminocarbonylation of 6-Iodoquinoline [18]

  • Catalyst Preparation: In a pressure reactor, combine 6-iodoquinoline (1 mmol), Pd(OAc)₂ (2.5 mol%), and Xantphos (2.5 mol%).

  • Reaction Mixture: Add dry DMF (10 mL), Et₃N (0.5 mL), and the desired amine (1.1-3.0 eq).

  • Carbonylation: Purge the reactor with argon, then pressurize with carbon monoxide (1 bar).

  • Heating and Work-up: Heat the reaction at a specified temperature (e.g., 100 °C) for several hours. After cooling, the product is isolated and purified by standard methods.

b) Direct C-H Carboxamidation

Direct C-H functionalization represents the state-of-the-art in terms of atom economy and synthetic efficiency.[19][20] While direct C-H carboxamidation of quinolines is still an emerging field, significant progress has been made, particularly through the use of quinoline N-oxides as directing groups.[21][22] These reactions often employ rhodium, palladium, or copper catalysts.[23][24]

Example: Copper-Catalyzed C2-Amidation of Quinoline N-Oxides [25]

Recent studies have shown that quinoline N-oxides can undergo direct C-H amination at the C2 position using copper catalysts.[21][22] While this provides a route to 2-aminoquinolines, further development is needed to achieve direct carboxamidation in a single step. Current strategies often involve a multi-step sequence of C-H amination followed by acylation.

Head-to-Head Comparison

Synthetic RoutePosition of CarboxamideKey ReagentsTypical YieldsAdvantagesDisadvantages
Pfitzinger Reaction 4Isatin, carbonyl compound, strong baseGood to excellent[3]Convergent, good for 2,3-disubstituted quinolinesLimited to quinoline-4-carboxylic acids, requires strong base[9]
Doebner Reaction 4Aniline, aldehyde, pyruvic acidModerate to good[9][10]Broader aniline scope, three-component reactionCan have low yields with electron-deficient anilines[8]
Amide Coupling Any (from corresponding acid)Quinoline carboxylic acid, amine, coupling reagent (e.g., HATU)Good to excellent[13]Highly versatile, wide range of amines and coupling reagents availableRequires prior synthesis of the quinoline carboxylic acid
Pd-Catalyzed Aminocarbonylation Any (from corresponding halide)Haloquinoline, amine, CO, Pd catalystGood to excellent[17][18]Excellent functional group tolerance, late-stage functionalizationRequires haloquinoline precursor, use of toxic CO gas (though surrogates exist)[16]
Direct C-H Carboxamidation Primarily 2 and 8 (via N-oxide)Quinoline (or N-oxide), amidating agent, transition metal catalystVariableHighly atom-economical, late-stage functionalizationStill developing, may require directing groups and specific catalysts[19][23]

Conclusion

The synthesis of quinoline carboxamides can be approached through a variety of effective methods, each with its own set of advantages and limitations. For the convergent synthesis of quinoline-4-carboxamides, the Pfitzinger and Doebner reactions are powerful classical tools, with the Doebner reaction offering a broader substrate scope for the aniline component.

For late-stage functionalization, standard amide coupling of a pre-synthesized quinoline carboxylic acid is a highly reliable and versatile strategy. For a more modern and atom-economical approach, palladium-catalyzed aminocarbonylation of haloquinolines is an excellent choice, particularly for complex molecules where late-stage introduction of the amide is desirable. Direct C-H carboxamidation is an exciting and rapidly developing field that holds great promise for future synthetic strategies, although it is currently less established than the other methods.

The optimal choice of synthetic route will ultimately be dictated by the specific target molecule, the availability of starting materials, and the desired overall efficiency of the synthetic sequence. This guide provides the foundational knowledge for researchers to make informed decisions in the design and execution of their synthetic plans for this important class of compounds.

References

  • O, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Gulevich, A. V., & Dudnik, A. S. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. ACS Catalysis. [Link]

  • O, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Wang, C., et al. (2014). Copper-catalyzed direct amination of quinoline N-oxides via C-H bond activation under mild conditions. PubMed. [Link]

  • Kumar, I., et al. (2025). Synthesis of Quinoline Mimics via C-H bond Functionalization of Quinoline: A Review on Recent Progress. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia. [Link]

  • Wang, C., et al. (2014). Copper-Catalyzed Direct Amination of Quinoline N-Oxides via C–H Bond Activation under Mild Conditions. ACS Publications. [Link]

  • Gadakh, S. K., et al. (2016). Rhodium-catalyzed ortho C-H bond activation of arylamines for the synthesis of quinoline carboxylates. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia. [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • D'hooghe, M., & De Kimpe, N. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. ResearchGate. [Link]

  • D'hooghe, M., & De Kimpe, N. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. [Link]

  • Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Chen, X., et al. (2016). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). Amidation of Quinoline N‐oxide with amides (Isolated yields are given). ResearchGate. [Link]

  • Wikipedia. (n.d.). Doebner reaction. Wikipedia. [Link]

  • University of the Sunshine Coast, Queensland. (n.d.). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. University of the Sunshine Coast, Queensland. [Link]

  • Ince, N. U., et al. (2022). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI. [Link]

  • Kumar, S., et al. (2017). Palladium-catalyzed aminocarbonylation of halo-substituted 7-azaindoles and other heteroarenes using chloroform as a carbon monoxide source. Chemical Communications. [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Scope of Amines for the Aminocarboylation. [a]. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

  • Inhibitor Research Hub. (2025). HATU: Advanced Peptide Coupling Reagent for High-Yield Amide Bond Formation. Inhibitor Research Hub. [Link]

  • ResearchGate. (n.d.). General reaction scheme of Doebner–von Miller quinoline synthesis. ResearchGate. [Link]

  • Uzunlu, N., et al. (2022). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. MDPI. [Link]

  • Hartwig, J. F., & Shaughnessy, K. H. (2010). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. PubMed Central. [Link]

  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). ResearchGate. [Link]

  • ResearchGate. (n.d.). Scheme 1. C-8 functionalization of quinoline. ResearchGate. [Link]

  • Reddy, P. V. N., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • Sharma, P., et al. (2022). Palladium-Catalyzed Aminocarbonylation of Aryl Halides. PubMed. [Link]

  • ChemistryViews. (2017). Palladium-Catalyzed Aminocarbonylation. ChemistryViews. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • ResearchGate. (n.d.). Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines... ResearchGate. [Link]

  • Wang, D., et al. (2019). Synthesis of rhodium(iii)-catalyzed isoquinoline derivatives from allyl carbonates and benzimidates with hydrogen evolution. Organic & Biomolecular Chemistry. [Link]

  • Reddit. (2022). amide coupling help. Reddit. [Link]

  • Scribd. (n.d.). The Pfitzinger Reaction. (Review). Scribd. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • International Journal of Science and Research (IJSR). (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR). [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Chloro-7-methoxyquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The compounds we synthesize and utilize, such as 4-Chloro-7-methoxyquinoline-6-carboxamide, demand rigorous adherence to proper handling and disposal protocols. This guide provides a comprehensive, technically grounded framework for the safe management and disposal of this specific chlorinated heterocyclic compound, ensuring the protection of both laboratory personnel and the environment.

Foundational Knowledge: Hazard Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No. 417721-36-9) is a solid research chemical for which extensive toxicological and ecological data may not be fully available.[1] However, based on its structure (a chlorinated quinoline) and available Safety Data Sheets (SDS), a conservative and cautious approach is mandated.

The Globally Harmonized System (GHS) classifications derived from available data provide a clear directive for handling.[2]

Hazard ClassificationGHS Hazard StatementImplication for Handling and Disposal
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedAvoid ingestion. Waste must be securely contained to prevent accidental exposure to wildlife or contamination of water sources.
Skin Irritation (Category 2)H315: Causes skin irritationImpervious gloves and protective clothing are mandatory. All contaminated materials (gloves, wipes) are considered hazardous waste.
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationANSI-approved safety glasses or goggles are required. In case of spills, prevent airborne dust.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationWork must be conducted in a well-ventilated area or chemical fume hood.[1][3] Avoid generating dust.[3]

Source: PubChem CID 22936418, Apollo Scientific SDS[2][3]

The key takeaway is that this compound and any materials contaminated with it must be treated as hazardous waste. Its chlorinated nature places it in a special category of chemical waste that requires specific disposal pathways, primarily high-temperature incineration, to prevent the formation of persistent organic pollutants like dioxins.[4]

Immediate Safety Protocols: Spill Management

Accidents happen, but a prepared response minimizes risk. In the event of a spill, the primary objectives are to contain the material, protect personnel, and prevent environmental release.

Step-by-Step Spill Cleanup Protocol:

  • Alert & Evacuate: Immediately alert personnel in the vicinity.[3] If the spill is large or dust has become airborne, evacuate the immediate area.

  • Don PPE: Before re-entering the area, don the appropriate Personal Protective Equipment:

    • NIOSH-approved respirator (if dust is present)

    • Chemical-resistant gloves (nitrile is a common choice, but check manufacturer compatibility)

    • Safety goggles

    • Lab coat

  • Containment: Prevent the spill from spreading or entering drains.[3]

  • Cleanup (Dry Spill):

    • GENTLY sweep or shovel the solid material into a designated, sealable hazardous waste container.[3]

    • Use dry cleanup procedures; AVOID generating dust.[3] An explosion-proof vacuum designed for dust may be used if available.[3]

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.

    • Place all cleanup materials (wipes, contaminated gloves, etc.) into the same hazardous waste container.

  • Labeling: Securely close the container and label it immediately as "Hazardous Waste" with the full chemical name: "this compound".

Core Directive: The Disposal Workflow

Disposal is not merely discarding an unwanted chemical; it is the final, critical step in the laboratory workflow. The following protocol ensures compliance with regulations set forth by agencies like the U.S. Environmental Protection Agency (EPA) and promotes a culture of safety.[5][6]

Step 1: Waste Identification and Segregation

  • Causality: The fundamental principle of chemical waste management is segregation.[6] this compound is a chlorinated (or halogenated) organic solid . It must NEVER be mixed with non-halogenated solvents, aqueous waste, or regular trash. Mixing waste streams complicates disposal, increases costs, and can create dangerous chemical reactions.

  • Action: Designate a specific, compatible, and clearly labeled waste container for "Halogenated Organic Solids." This container should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

Step 2: Containerization

  • Causality: Proper containerization prevents leaks and ensures the safety of both lab personnel and waste management staff. The container must be compatible with the chemical and securely sealed.

  • Action:

    • Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.

    • Ensure the container is clean and dry before adding waste.

    • Affix a "Hazardous Waste" label to the container before adding any waste.[6]

    • As waste is added, log the contents meticulously.

Step 3: Labeling and Documentation

  • Causality: Accurate labeling is a regulatory requirement and is crucial for the disposal facility to handle the waste safely.[7] Incomplete labels will result in the rejection of the waste pickup.

  • Action: The label must include:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "this compound" (avoid abbreviations)

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")

    • The date accumulation started (the day the first waste was added)

    • The name of the principal investigator and the laboratory location (building and room number)[6]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Causality: The SAA provides a safe, designated location for waste storage prior to pickup, ensuring it is under the control of laboratory personnel.[6][7]

  • Action:

    • Store the sealed and labeled container in your lab's designated SAA.

    • The container must remain closed at all times except when adding waste.[1]

    • Ensure secondary containment is used to prevent spills from spreading.

    • Do not accumulate more than 55 gallons of hazardous waste at any one time.[5]

Step 5: Arranging for Disposal

  • Causality: Hazardous waste must be disposed of through a licensed and approved channel. In academic and industrial settings, this is typically managed by an institutional Environmental Health & Safety (EHS) office.

  • Action:

    • Once the container is full (do not overfill; leave at least 10% headspace), or within one year of the start date (whichever comes first), submit a chemical waste collection request to your institution's EHS department.[6][8]

    • Do NOT attempt to transport the waste yourself or dispose of it via standard drains or trash.[5]

The entire process, from identification to final pickup, is governed by a logical decision-making workflow.

G cluster_0 In-Lab Waste Management cluster_1 Institutional Disposal Process A Generate Waste (Unused chemical, contaminated labware) B Is the waste a chlorinated organic solid? A->B C Segregate into dedicated 'Halogenated Organic Solid Waste' container. B->C Yes D Incorrect Path: Follow protocol for other waste streams (e.g., non-halogenated). B->D No G Complete Hazardous Waste Label: - Chemical Name - Hazards - Dates & PI Info C->G E Container Full or Accumulation Time Limit Reached? F Store in Satellite Accumulation Area (SAA) with secondary containment. E->F No H Submit Waste Pickup Request to Environmental Health & Safety (EHS) E->H Yes F->E G->F I EHS Collects Waste from Lab H->I J Consolidation & Manifesting by EHS I->J K Transport by Licensed Hauler to Certified Disposal Facility (TSDF) J->K L Final Disposal: High-Temperature Incineration K->L caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

By adhering to this structured protocol, you ensure that every step, from segregation to final disposal, is handled with the scientific rigor it deserves, safeguarding your workplace and our shared environment.

References

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

Sources

Personal protective equipment for handling 4-Chloro-7-methoxyquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Chloro-7-methoxyquinoline-6-carboxamide

An Essential Protocol for Laboratory Safety and Operational Integrity

As a novel compound often utilized in targeted drug discovery and development, this compound presents a unique set of handling requirements. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe and effective use of this chemical, ensuring both personal safety and the integrity of your research. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1][2]

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

Given these properties, a thorough risk assessment is paramount before any handling. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.[1] All handling procedures must be designed to minimize these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the compound's specific hazards.

PPE Component Specification Rationale
Hand Protection Nitrile gloves (minimum 5 mil thickness). Double-gloving is recommended for extended handling.Nitrile provides good chemical resistance to a broad range of chemicals. Double-gloving offers an additional barrier in case of a tear or puncture in the outer glove.
Eye and Face Protection Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation.[1][3] A face shield provides a broader area of protection for the entire face.
Body Protection A fully-buttoned laboratory coat with elastic cuffs. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high splash potential.Prevents skin contact with the chemical, which is a known skin irritant.[1][2] Elastic cuffs provide a snug fit around gloves, minimizing the chance of exposure at the wrist.
Respiratory Protection A NIOSH-approved N95 respirator is recommended when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely. For significant aerosol-generating procedures, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.Protects against the inhalation of airborne particles that may cause respiratory irritation.[1][4] The choice of respirator should be based on a thorough risk assessment of the specific procedure.
Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a detailed workflow for handling this compound, from preparation to the immediate post-handling steps.

3.1. Preparation and Weighing

  • Designated Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are inside the fume hood.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: Carefully weigh the solid compound on a tared weigh boat or in a suitable container. Avoid any actions that could generate dust. Use a micro-spatula for precise and controlled transfer.

3.2. Solution Preparation and Reactions

  • Solvent Addition: When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.

  • Vessel Sealing: Ensure all reaction vessels are securely sealed to prevent the release of vapors or aerosols.

  • Labeling: Clearly label all containers with the full chemical name, concentration, date, and your initials.

3.3. Post-Handling Procedures

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using a suitable solvent (e.g., 70% ethanol), followed by a soap and water wash.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves (if double-gloved), followed by the apron, lab coat, face shield, and goggles. Remove the inner gloves last.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan: Ensuring a Safe End-of-Life for the Chemical and Contaminated Materials

Proper disposal is a critical component of the chemical handling lifecycle.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Harmful," "Irritant").

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, in accordance with local, state, and federal regulations.[1][6]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your EHS office immediately.

Visualizing the Workflow: Safe Handling and Disposal

The following diagram illustrates the critical steps for safely handling and disposing of this compound.

SafeHandlingWorkflow Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Designate Work Area (Chemical Fume Hood) gather_materials 2. Gather All Materials prep_area->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe weigh 4. Weigh Solid Compound don_ppe->weigh prepare_solution 5. Prepare Solution/Run Reaction weigh->prepare_solution label_containers 6. Label All Containers prepare_solution->label_containers decontaminate 7. Decontaminate Surfaces & Equipment label_containers->decontaminate doff_ppe 8. Doff PPE Correctly decontaminate->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste 10. Segregate Solid & Liquid Waste wash_hands->segregate_waste label_waste 11. Label Waste Containers segregate_waste->label_waste ehs_disposal 12. Dispose via EHS label_waste->ehs_disposal

Caption: A flowchart outlining the key procedural steps for the safe handling and disposal of this compound.

References

  • This compound Safety D
  • This compound SDS. (2019).
  • This compound. PubChem.
  • Personal protective equipment for handling 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde. Benchchem.
  • This compound. Sigma-Aldrich.
  • QUINOLINE FOR SYNTHESIS. Loba Chemie.
  • This compound. Echemi.
  • SAFETY D
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • Quinone - IDLH. NIOSH.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • Quinoline - Hazardous Substance Fact Sheet.
  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. (2026).
  • 6-Bromopyridine-2-carboxamide - SAFETY D
  • QUINOLINE. CAMEO Chemicals.
  • Quinoline CAS No 91-22-5 MATERIAL SAFETY D
  • This compound | CAS No. 417721-36-9. Clearsynth.
  • Controlling Occupational Exposure to Hazardous Drugs. OSHA.
  • Material Safety D
  • Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%. Cole-Parmer.
  • Chemical Hazards and Toxic Substances - Overview. OSHA.
  • guidelines for the laboratory use of chemical carcinogens.
  • Chemical Hazards and Toxic Substances - Standards. OSHA.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Chloro-7-methoxyquinoline-6-carboxamide
Reactant of Route 2
4-Chloro-7-methoxyquinoline-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.